molecular formula C7H6INO2 B1282372 4-Iodo-2-methyl-1-nitrobenzene CAS No. 52415-00-6

4-Iodo-2-methyl-1-nitrobenzene

Cat. No.: B1282372
CAS No.: 52415-00-6
M. Wt: 263.03 g/mol
InChI Key: KLFPWAALRHXSRR-UHFFFAOYSA-N
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Description

4-Iodo-2-methyl-1-nitrobenzene is a useful research compound. Its molecular formula is C7H6INO2 and its molecular weight is 263.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-2-methyl-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c1-5-4-6(8)2-3-7(5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFPWAALRHXSRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50539779
Record name 4-Iodo-2-methyl-1-nitrobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52415-00-6
Record name 4-Iodo-2-methyl-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50539779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of 4-Iodo-2-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 4-Iodo-2-methyl-1-nitrobenzene (CAS No. 52415-00-6), a key intermediate in advanced organic synthesis. We will explore its core physicochemical properties, spectroscopic characteristics, and synthesis. The primary focus is on its strategic application in modern synthetic methodologies, particularly in palladium-catalyzed cross-coupling reactions and transformations of its nitro functionality. This document is intended for researchers, chemists, and drug development professionals who leverage versatile building blocks to construct complex molecular architectures.

Introduction

This compound, also known as 5-iodo-2-nitrotoluene, is a polysubstituted aromatic compound of significant interest in medicinal chemistry and materials science.[1][2] Its utility stems from the orthogonal reactivity of its three functional groups: a highly reactive carbon-iodine (C-I) bond ideal for cross-coupling, a versatile nitro group amenable to reduction, and a methyl group that influences the electronic properties of the aromatic ring. This unique combination allows for sequential, site-selective modifications, making it a powerful scaffold for synthesizing complex, unsymmetrically substituted aromatic systems.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. This data is critical for determining appropriate reaction conditions, purification methods, and storage protocols.

PropertyValueReference
CAS Number 52415-00-6[1][2][3]
Molecular Formula C₇H₆INO₂[1][2][3]
Molecular Weight 263.03 g/mol [1][2][3]
Appearance Solid
Density 1.9 ± 0.1 g/cm³[3]
Boiling Point 296.7 ± 28.0 °C at 760 mmHg[3]
Flash Point 133.2 ± 24.0 °C[3]
Storage Room temperature, in a dark, dry, sealed container[1]
Molecular Structure

The structure of this compound features a benzene ring substituted with iodo, methyl, and nitro groups at positions 4, 2, and 1, respectively. The interplay of the electron-donating methyl group and the electron-withdrawing nitro group creates a distinct electronic environment that governs the molecule's reactivity.[4][5]

Caption: Molecular structure of this compound.

Spectroscopic Profile

Structural elucidation and purity assessment rely on standard spectroscopic techniques. While specific spectra are proprietary to the manufacturer, the expected profile is as follows:

  • ¹H NMR: The spectrum would exhibit distinct signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the three protons on the benzene ring, with splitting patterns dictated by their coupling constants. A singlet corresponding to the three protons of the methyl group would appear in the upfield region (around 2.5 ppm).

  • ¹³C NMR: The spectrum would show seven unique carbon signals: six for the aromatic ring and one for the methyl group. The carbon atom attached to the nitro group would be significantly deshielded and appear downfield.

  • Infrared (IR) Spectroscopy: Key vibrational frequencies would include strong asymmetric and symmetric stretching bands for the N-O bonds of the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹, respectively) and C-H stretching bands for the aromatic and methyl groups.

  • Mass Spectrometry (MS): The mass spectrum would show a prominent molecular ion (M+) peak at an m/z value corresponding to its molecular weight (263.03).[2] The isotopic pattern of iodine would also be observable.

Synthesis and Purification

A common and reliable method for synthesizing aryl iodides is the Sandmeyer-type reaction, which proceeds through a diazonium salt intermediate.[6] This approach is highly effective for introducing an iodo group onto an aromatic ring.

Experimental Protocol: Synthesis via Diazotization

This protocol describes the synthesis of this compound from its corresponding aniline precursor, 2-methyl-4-nitroaniline. The core principle involves converting the primary amine into a diazonium salt, which is then displaced by iodide.[7][8]

Step 1: Diazonium Salt Formation

  • In a 250 mL beaker, suspend 2-methyl-4-nitroaniline in a solution of concentrated sulfuric acid and water.

  • Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring. Maintaining this low temperature is critical to prevent the unstable diazonium salt from decomposing prematurely.[8][9]

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. The rate of addition must be controlled to keep the temperature below 10 °C. The formation of the diazonium salt is indicated by a change in the solution's appearance.

Step 2: Iodide Displacement

  • In a separate beaker, dissolve potassium iodide (KI) in water.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the KI solution with vigorous stirring.

  • A vigorous evolution of nitrogen gas (N₂) will be observed as the diazonium group is replaced by iodide, and a dark precipitate of the desired product will form.

  • After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 30-60 minutes to ensure the reaction goes to completion.

Step 3: Isolation and Purification

  • Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid sequentially with cold water to remove inorganic salts and then with a small amount of cold ethanol to remove colored impurities.[9]

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to yield purified this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reagents1 Diazotization Reagents cluster_intermediate Intermediate cluster_reagents2 Iodination Reagent cluster_product Final Product start 2-Methyl-4-nitroaniline intermediate Diazonium Salt (in situ) start->intermediate Diazotization reagent1 1. H₂SO₄, H₂O 2. NaNO₂ (aq) reagent1->intermediate condition1 0-5 °C condition1->intermediate product This compound intermediate->product Iodide Displacement (-N₂) reagent2 KI (aq) reagent2->product

Caption: Workflow for the synthesis of this compound.

Reactivity and Synthetic Applications

The synthetic power of this compound lies in the distinct reactivity of its functional groups, which can be addressed selectively.

  • C-I Bond: The carbon-iodine bond is the most labile of the carbon-halogen bonds, making it the preferred site for oxidative addition in palladium-catalyzed cross-coupling reactions.[10] This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the 4-position.

  • Nitro Group: As a strong electron-withdrawing group, the nitro group deactivates the ring to electrophilic aromatic substitution but can activate it towards nucleophilic aromatic substitution.[4][11] More importantly, it is readily reduced to a primary amine, which is a cornerstone transformation for introducing nitrogen-containing functionalities, common in pharmaceuticals.[12]

  • Methyl Group: This electron-donating group has a modest activating and ortho-, para-directing effect on the ring for electrophilic substitution, though this reactivity is largely attenuated by the powerful deactivating effect of the nitro group.[4]

Application in Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura coupling is a paramount C-C bond-forming reaction in modern organic synthesis.[10][13] this compound is an excellent substrate due to the high reactivity of the C-I bond.

Experimental Protocol: Suzuki-Miyaura Coupling This generalized protocol describes the coupling of this compound with a generic arylboronic acid.

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or K₃PO₄ (2-3 equiv.).[10][14]

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere. The removal of oxygen is crucial as it can oxidize the catalyst and hinder the reaction.

  • Add degassed solvents (e.g., a mixture of toluene and water or dioxane and water) via syringe.[10]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting biaryl product using flash column chromatography.

Suzuki_Cycle Pd0 Pd(0)L₂ Pd_Complex1 Ar-Pd(II)-I(L₂) Pd0->Pd_Complex1 Oxidative Addition Pd_Complex2 Ar-Pd(II)-Ar'(L₂) Pd_Complex1->Pd_Complex2 Transmetalation Pd_Complex2->Pd0 Reductive Elimination Product Ar-Ar' Pd_Complex2->Product ArI 4-Iodo-2-methyl- 1-nitrobenzene (Ar-I) ArI->Pd_Complex1 Boronic Ar'B(OH)₂ Borate [Ar'B(OH)₃]⁻ Boronic->Borate Base Base (e.g., K₂CO₃) Base->Borate Activation Borate->Pd_Complex1

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Transformation of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation, providing access to anilines that are precursors to a vast array of pharmaceuticals and functional materials.

Experimental Protocol: Reduction to 4-Iodo-2-methylaniline A common method for this reduction uses tin(II) chloride in an acidic medium.

  • Dissolve this compound in a suitable solvent like ethanol or ethyl acetate.

  • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the solution.

  • Add concentrated hydrochloric acid (HCl) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Cool the reaction mixture and carefully neutralize it by the slow addition of a saturated sodium bicarbonate solution or concentrated NaOH until the solution is basic (pH > 8).

  • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amine.

  • Purify the product, 4-Iodo-2-methylaniline, by column chromatography or recrystallization.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.[2]

Hazard ClassGHS CodeDescription
Acute Toxicity, Oral H302Harmful if swallowed[2]
Acute Toxicity, Dermal H312Harmful in contact with skin[2]
Acute Toxicity, Inhalation H332Harmful if inhaled[2]
Skin Irritation H315Causes skin irritation[2]
Eye Irritation H319Causes serious eye irritation[2]
Respiratory Irritation H335May cause respiratory irritation[2]

Handling and PPE:

  • Always handle this compound in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.

  • Avoid inhalation of dust and contact with skin and eyes.[15]

  • Keep away from heat, sparks, and open flames.

Storage:

  • Store in a tightly sealed container in a cool, dry, and dark place.

  • Ensure the storage area is well-ventilated.

Conclusion

This compound is a high-value synthetic intermediate due to the well-differentiated reactivity of its functional groups. Its C-I bond provides a reliable handle for sophisticated carbon-carbon bond formation via cross-coupling chemistry, while the nitro group serves as a masked amine, crucial for introducing nitrogen-based functionality. A thorough understanding of its properties, reactivity, and handling requirements enables chemists to strategically employ this building block in the efficient synthesis of complex target molecules for pharmaceutical and material science applications.

References

  • This compound | CAS#:52415-00-6 | Chemsrc. (n.d.). Retrieved January 11, 2026, from [Link]

  • This compound | C7H6INO2 | CID 13406452 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2023, March 29). Retrieved January 11, 2026, from [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]

  • Synthesis of 1-iodo-4-nitrobenzene - Chemistry Stack Exchange. (2015, January 20). Retrieved January 11, 2026, from [Link]

  • Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free - RSC Publishing. (2020, December 10). Retrieved January 11, 2026, from [Link]

  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]

  • Reactivity of Methyl and Nitro Benzene | PDF - Scribd. (n.d.). Retrieved January 11, 2026, from [Link]

  • electrophilic substitution in methylbenzene and nitrobenzene - Chemguide. (n.d.). Retrieved January 11, 2026, from [Link]

  • 1-Iodo 4 nitrobenzene was synthesised from p-nitroaniline by diazotisation and then adding the iodo group using Potassium Iodide. - Reddit. (2021, February 11). Retrieved January 11, 2026, from [Link]

Sources

An In-depth Technical Guide to 4-Iodo-2-methyl-1-nitrobenzene: Molecular Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-2-methyl-1-nitrobenzene is a substituted aromatic compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring an iodinated and nitrated toluene scaffold, provides a versatile platform for the construction of more complex molecular architectures. The presence of three distinct functional groups—iodo, methyl, and nitro—on the benzene ring allows for a wide range of chemical transformations, making it a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules.[1] This guide provides a comprehensive overview of the molecular structure, IUPAC nomenclature, physicochemical properties, synthesis, and characterization of this compound, as well as a discussion of its applications in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

PropertyValueSource
CAS Number 52415-00-6[2]
Molecular Formula C₇H₆INO₂[3]
Molecular Weight 263.03 g/mol [3]
Appearance Solid
Purity ≥97%[3]
Storage 4°C, protect from light[3]

Molecular Structure and IUPAC Nomenclature

The structure of this compound consists of a benzene ring substituted with an iodine atom, a methyl group, and a nitro group. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[2]

The nomenclature is determined by the following rules:

  • The parent name is "benzene".

  • The principal functional group, in this case, does not alter the parent name to a significant extent, so we proceed with naming the substituents.

  • The substituents are a nitro group (-NO₂), a methyl group (-CH₃), and an iodo group (-I).

  • The positions of the substituents are numbered to give the lowest possible locants. Numbering starts from the carbon bearing the nitro group as position 1, proceeding towards the methyl group to give it position 2. This places the iodo group at position 4.

  • The substituents are listed in alphabetical order (iodo, methyl, nitro).

Therefore, the systematic IUPAC name is this compound.[2] An alternative synonym is 5-iodo-2-nitrotoluene.[3]

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the Sandmeyer reaction, a versatile method for the transformation of aromatic amines into a variety of functional groups.[4][5] The synthesis starts from the readily available precursor, 3-methyl-4-nitroaniline. The overall reaction involves two main steps: diazotization of the primary amine, followed by iodination.

Synthesis Workflow

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination (Sandmeyer Reaction) A 3-Methyl-4-nitroaniline B NaNO₂, H₂SO₄, 0-5 °C A->B Reacts with C Diazonium Salt Intermediate B->C Forms D Potassium Iodide (KI) C->D Reacts with E This compound D->E Yields

Caption: Synthetic workflow for this compound.

Experimental Protocol (Adapted from the synthesis of 4-iodonitrobenzene)

This protocol is adapted from a standard procedure for the synthesis of 4-iodonitrobenzene from 4-nitroaniline and should be optimized for the specific starting material, 3-methyl-4-nitroaniline.[6][7]

Materials:

  • 3-Methyl-4-nitroaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Distilled Water

  • Ice

  • Sodium Thiosulfate (Na₂S₂O₃) solution (10%)

  • Ethanol (for recrystallization)

Procedure:

Step 1: Diazotization

  • In a flask, carefully dissolve 3-methyl-4-nitroaniline in a mixture of concentrated sulfuric acid and water, with cooling.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, while maintaining the temperature below 5 °C. The slow addition and temperature control are crucial to prevent the decomposition of the unstable diazonium salt and minimize side reactions.[6]

  • Stir the mixture for an additional 15-20 minutes at 0-5 °C to ensure complete diazotization.

Step 2: Iodination

  • In a separate beaker, dissolve potassium iodide in water.

  • Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with constant stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat on a water bath until the evolution of nitrogen ceases.

Step 3: Isolation and Purification

  • Cool the reaction mixture in an ice bath to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • To remove any unreacted iodine, wash the crude product with a 10% sodium thiosulfate solution until the color of the filtrate is no longer brown.

  • Wash again with cold water.

  • Purify the crude this compound by recrystallization from ethanol to obtain the final product.

Causality Behind Experimental Choices
  • Low Temperature for Diazotization: Diazonium salts are thermally unstable and can decompose at higher temperatures, leading to the formation of unwanted byproducts such as phenols. Maintaining a temperature of 0-5 °C is critical for maximizing the yield of the desired product.[6]

  • Use of a Strong Acid: A strong acid like sulfuric acid is necessary to protonate the nitrous acid, which is generated in situ from sodium nitrite, to form the highly reactive nitrosonium ion (NO⁺), the electrophile that reacts with the primary amine.

  • Potassium Iodide as the Iodide Source: Potassium iodide is a readily available and effective source of the iodide nucleophile (I⁻) required for the Sandmeyer reaction.

Characterization

The structure and purity of the synthesized this compound must be confirmed by spectroscopic methods. While publicly available spectra are limited, the expected data based on the molecular structure and data for analogous compounds are presented below. Experimental spectra are noted to be available from suppliers such as ChemicalBook.[8]

Predicted Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

Predicted Chemical Shift (δ, ppm)MultiplicityAssignment
~ 8.0dH-3
~ 7.8ddH-5
~ 7.5dH-6
~ 2.6s-CH₃

Rationale: The nitro group is strongly electron-withdrawing, causing a significant downfield shift for the adjacent protons. The proton ortho to the nitro group (H-3) is expected to be the most deshielded. The methyl group protons will appear as a singlet in the upfield region. The coupling pattern arises from ortho and meta spin-spin coupling between the aromatic protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Predicted Chemical Shift (δ, ppm)Assignment
~ 150C-1 (C-NO₂)
~ 140C-2 (C-CH₃)
~ 138C-5
~ 130C-3
~ 125C-6
~ 95C-4 (C-I)
~ 20-CH₃

Rationale: The carbon attached to the nitro group (C-1) will be the most deshielded. The carbon bearing the iodine atom (C-4) will be significantly shielded due to the heavy atom effect of iodine. The chemical shifts of the other aromatic carbons are influenced by the electronic effects of all three substituents.

IR (Infrared) Spectroscopy

Wavenumber (cm⁻¹)Assignment
~ 3100-3000Aromatic C-H stretch
~ 2950-2850Aliphatic C-H stretch (-CH₃)
~ 1520 & 1340Asymmetric and symmetric N-O stretch of the nitro group
~ 850-800C-I stretch

Rationale: The IR spectrum will be dominated by the strong, characteristic absorption bands of the nitro group. The positions of the other bands are typical for substituted aromatic compounds.[9]

MS (Mass Spectrometry)

m/zAssignment
263[M]⁺ (Molecular ion)
246[M - OH]⁺
217[M - NO₂]⁺
127[I]⁺
90[C₇H₆]⁺

Rationale: The mass spectrum will show the molecular ion peak at m/z 263. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and rearrangement followed by loss of NO.[10]

Applications in Research and Drug Development

This compound is a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules with potential biological activity.[1] The iodo-substituent is particularly useful as it can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon and carbon-heteroatom bonds. The nitro group can be readily reduced to an amino group, which can then be further functionalized.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician).

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.

Conclusion

This compound is a key synthetic intermediate with a rich and versatile chemistry. Its synthesis via the Sandmeyer reaction is a classic and reliable method, and its structure allows for a multitude of chemical transformations. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and potential applications, offering valuable insights for researchers and professionals in the chemical and pharmaceutical sciences. A thorough understanding of the principles outlined herein is essential for the safe and effective utilization of this important building block in the pursuit of new scientific discoveries and the development of novel therapeutics.

References

  • Mao, Y., et al. (2021). Synthesis of a variety of hydroxycoumarin and pyranocoumarin derivatives and evaluation of their anti-proliferative activity. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • O'Connor, M. J., et al. (2015). An Alternative to the Sandmeyer Approach to Aryl Iodides. PubMed Central. [Link]

  • Reddit user discussion on Sandmeyer-type iodination. (2022). Reddit. [Link]

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  • Scribd. (n.d.). Preparation of 4-Iodonitrobenzene. Scribd. [Link]

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  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • Chemsrc. (n.d.). This compound. Chemsrc. [Link]

  • Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products... ResearchGate. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041950). Human Metabolome Database. [Link]

  • ResearchGate. (2015). An Alternative to the Sandmeyer Approach to Aryl Iodides. ResearchGate. [Link]

  • Bakal, E. A., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. PubMed Central. [Link]

  • ResearchGate. (2017). 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I⋯nitro interactions. ResearchGate. [Link]

  • PrepChem. (n.d.). Preparation of 1-iodo-4-nitrobenzene. PrepChem. [Link]

  • NIST. (n.d.). Benzene, 1-iodo-4-nitro-. NIST WebBook. [Link]

  • NIST. (n.d.). Benzene, 1-iodo-2-nitro-. NIST WebBook. [Link]

  • YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube. [Link]

  • Thieme. (n.d.). 4. The Main Fragmentation Reactions of Organic Compounds. Thieme. [Link]

  • ResearchGate. (2025). Iodine in Organic Synthesis. ResearchGate. [Link]

  • YouTube. (2015). Mass Spectrometry Fragmentation Part 1. YouTube. [Link]

  • Prezi. (2025). Preparation of p-Iodo Nitrobenzene. Prezi. [Link]

  • Reddit. (2021). 1-Iodo 4 nitrobenzene was synthesised from p-nitroaniline by diazotisation and then adding the iodo group using Potassium Iodide. Reddit. [Link]

  • Semantic Scholar. (2022). Synthesis of Fully Substituted 5-(o-Hydroxybenzoyl)imidazoles via Iodine-Promoted Domino Reaction of Aurones with Amidines. Semantic Scholar. [Link]

  • VIVO. (n.d.). Journal of Organic Chemistry. VIVO. [Link]

  • MDPI. (2010). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 4-Iodo-2-methyl-1-nitrobenzene via Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Iodinated Nitroaromatics

4-Iodo-2-methyl-1-nitrobenzene is a valuable substituted aromatic compound that serves as a key intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of three distinct functional groups—the iodo, methyl, and nitro groups—on the benzene ring provides a versatile scaffold for further chemical transformations. The iodo group, in particular, is an excellent leaving group in nucleophilic aromatic substitution reactions and a key participant in a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern medicinal chemistry and materials science.

This in-depth technical guide provides a comprehensive overview of the synthesis of this compound from 3-methyl-4-nitroaniline. The core of this transformation is the Sandmeyer reaction, a robust and widely utilized method for the conversion of primary aromatic amines into aryl halides.[1] This guide will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and address the critical safety considerations inherent in the handling of the diazonium salt intermediates.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the starting material and the final product is crucial for the successful execution and interpretation of the synthesis.

Property3-Methyl-4-nitroaniline (Starting Material)This compound (Product)
CAS Number 611-05-2[2][3]52415-00-6[4]
Molecular Formula C₇H₈N₂O₂[3]C₇H₆INO₂[4][5]
Molecular Weight 152.15 g/mol [3][6]263.03 g/mol [4][5]
Appearance Brown or off-white crystalline solid[2][3]Not specified, likely a solid
Melting Point 131-137 °C[6]Not specified
Solubility Soluble in tetrahydrofuran and methanol[6]Not specified
Key Hazards Toxic if swallowed, in contact with skin, or if inhaled.[7]Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5]

Reaction Mechanism: A Stepwise Elucidation

The synthesis of this compound from 3-methyl-4-nitroaniline proceeds via a two-step sequence: the diazotization of the primary aromatic amine followed by a Sandmeyer-type iodination. A key feature of the iodination step is that it does not require a copper(I) catalyst, which is typically necessary for the introduction of other halogens like chlorine and bromine.[8][9]

Step 1: Diazotization

The first step is the conversion of the primary aromatic amine, 3-methyl-4-nitroaniline, into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically sulfuric acid or hydrochloric acid, at low temperatures (0-5 °C).[8][10] The low temperature is critical to prevent the decomposition of the unstable diazonium salt.[8]

The mechanism of diazotization involves the following key transformations:

  • Formation of the nitrosyl cation (NO⁺) from nitrous acid in the acidic medium.

  • Electrophilic attack of the nitrosyl cation on the lone pair of the amino group of 3-methyl-4-nitroaniline.

  • A series of proton transfers and the elimination of a water molecule to form the stable diazonium ion.[11]

Diazotization Mechanism cluster_0 In Situ Generation of Nitrous Acid cluster_1 Formation of the Diazonium Salt NaNO2 Sodium Nitrite (NaNO₂) HNO2 Nitrous Acid (HNO₂) NaNO2->HNO2 + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) Amine 3-Methyl-4-nitroaniline DiazoniumSalt 3-Methyl-4-nitrophenyldiazonium sulfate Amine->DiazoniumSalt + HNO₂ / H₂SO₄ (0-5 °C) HNO2_cluster1 Nitrous Acid (HNO₂)

Caption: Formation of the diazonium salt from 3-methyl-4-nitroaniline.

Step 2: Sandmeyer-Type Iodination

The resulting 3-methyl-4-nitrophenyldiazonium sulfate is then treated with a solution of potassium iodide (KI). The diazonium group (-N₂⁺) is an excellent leaving group and is readily displaced by the iodide ion (I⁻) to yield the final product, this compound, with the evolution of nitrogen gas.[8] The reaction proceeds through a radical mechanism initiated by the transfer of an electron from the iodide ion to the diazonium ion.[12]

Sandmeyer Iodination Mechanism DiazoniumSalt 3-Methyl-4-nitrophenyldiazonium sulfate Product This compound DiazoniumSalt->Product + KI KI Potassium Iodide (KI) N2 Nitrogen Gas (N₂) Product->N2 releases

Caption: Iodination of the diazonium salt to form the final product.

Experimental Protocol

This protocol is a generalized procedure adapted from standard Sandmeyer reactions for nitroanilines.[8][13] Researchers should optimize the conditions based on their specific laboratory setup and analytical capabilities.

Materials and Reagents
  • 3-Methyl-4-nitroaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Diethyl ether or Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Ice

Equipment
  • Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer

  • Ice-salt bath

  • Beakers

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (optional)

Step-by-Step Procedure

Part 1: Diazotization

  • In the three-necked round-bottom flask, carefully add a solution of 3-methyl-4-nitroaniline (1.0 eq) in a suitable amount of water.

  • With vigorous stirring, slowly add concentrated sulfuric acid (approximately 3.0 eq). An exothermic reaction will occur, so the addition should be done cautiously.

  • Cool the resulting solution to 0-5 °C using an ice-salt bath. A fine suspension of the amine salt may form.

  • In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine salt suspension via the dropping funnel. It is critical to maintain the reaction temperature below 5 °C throughout the addition.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The presence of excess nitrous acid can be tested with starch-iodide paper (a positive test turns the paper blue-black).

Part 2: Iodination

  • In a separate beaker, prepare a solution of potassium iodide (1.5 eq) in deionized water and cool it in an ice bath.

  • Slowly add the cold potassium iodide solution to the freshly prepared diazonium salt solution. The addition should be done dropwise with continuous stirring.

  • Once the addition is complete, remove the ice-salt bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring for 1-2 hours. The evolution of nitrogen gas should be observed. The reaction is complete when the gas evolution ceases.

Part 3: Work-up and Purification

  • To quench any unreacted iodine, add a saturated aqueous solution of sodium thiosulfate until the dark color of iodine disappears.

  • Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash them sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Start Start with 3-Methyl-4-nitroaniline Dissolve Dissolve in H₂O and add conc. H₂SO₄ Start->Dissolve Cool Cool to 0-5 °C Dissolve->Cool Diazotization Diazotization: Add NaNO₂ solution dropwise at < 5 °C Cool->Diazotization NaNO2_sol Prepare cold NaNO₂ solution NaNO2_sol->Diazotization KI_sol Prepare cold KI solution Iodination Iodination: Add KI solution dropwise KI_sol->Iodination Stir_diazo Stir for 30 min at 0-5 °C Diazotization->Stir_diazo Stir_diazo->Iodination Warm_stir Warm to RT and stir for 1-2 h Iodination->Warm_stir Quench Quench with Na₂S₂O₃ solution Warm_stir->Quench Extract Extract with organic solvent Quench->Extract Wash Wash with H₂O and brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporate Evaporate solvent Dry->Evaporate Purify Purify by column chromatography (optional) Evaporate->Purify Product Obtain pure this compound Purify->Product

Sources

A Comprehensive Spectroscopic Guide to 4-Iodo-2-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Iodo-2-methyl-1-nitrobenzene is an important aromatic compound frequently utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. Its precise structure, purity, and chemical environment are critical for ensuring the success of subsequent reactions and the quality of the final product. Spectroscopic analysis provides an indispensable toolkit for the unambiguous structural elucidation and characterization of this molecule.

This technical guide offers an in-depth exploration of the key spectroscopic data for this compound, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The content is designed for researchers, scientists, and professionals in drug development, providing not only the expected data but also the underlying principles and experimental considerations from an application-focused perspective.

Molecular Structure and Overview

The structure of this compound consists of a benzene ring substituted with three different functional groups: a nitro group (-NO₂), a methyl group (-CH₃), and an iodine atom (-I). The relative positions of these groups (1,2,4-substitution) create a unique electronic environment that dictates the molecule's spectroscopic signature.

Caption: Structure of this compound.

Infrared (IR) Spectroscopy

Theoretical Principles

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending, etc.). Each functional group has a characteristic set of vibrational frequencies, making IR spectroscopy a powerful tool for identifying the functional groups present in a molecule. The region above 1500 cm⁻¹ is typically used for diagnosing specific functional groups, while the region below 1500 cm⁻¹ (the "fingerprint region") is unique to the molecule as a whole.[1]

Experimental Protocol: Acquiring the IR Spectrum

A high-quality IR spectrum of a solid sample like this compound can be obtained efficiently using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is purged and a background spectrum of the clean ATR crystal (typically diamond or germanium) is recorded.

  • Sample Application: Place a small, representative amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal. This is crucial for obtaining a strong, high-quality signal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Caption: General workflow for ATR-FTIR analysis.

Data Interpretation and Analysis

The IR spectrum of this compound is dominated by the strong absorptions of the nitro group. Other key structural features are also clearly identifiable.

Table 1: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeExpected IntensityRationale & Comments
3100–3000Aromatic C-H StretchMedium to WeakCharacteristic of sp² C-H bonds on the benzene ring.
2980–2850Aliphatic C-H StretchMedium to WeakArises from the methyl (-CH₃) group.
1550–1475 N-O Asymmetric Stretch Strong A key diagnostic peak for aromatic nitro compounds. This is one of the most intense bands in the spectrum.[2][3]
1360–1290 N-O Symmetric Stretch Strong The second key diagnostic peak for the nitro group, also very intense.[2][3]
1600–1450Aromatic C=C Ring StretchMediumMultiple bands are expected in this region, confirming the presence of the benzene ring.
~850C-N StretchMediumThe stretch for the bond connecting the nitro group to the aromatic ring.
890-835C-H Out-of-plane BendMediumThe substitution pattern on the benzene ring can sometimes be inferred from these bands. However, the strong presence of a nitro group can complicate these assignments.[3]
< 600C-I StretchMedium to StrongThe carbon-iodine bond vibration appears at a very low frequency due to the heavy mass of the iodine atom. This is often at the lower limit of standard mid-IR spectrometers.

The presence of two very strong bands around 1530 cm⁻¹ and 1350 cm⁻¹ is the most definitive evidence for the nitro group.[2][3] The combination of these peaks with the aromatic and aliphatic C-H stretches provides a clear fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, the precise connectivity of atoms can be determined.

¹H NMR Spectroscopy

3.1.1 Theoretical Principles

Proton NMR (¹H NMR) provides information about the hydrogen atoms in a molecule.

  • Chemical Shift (δ): The position of a signal on the x-axis (in parts per million, ppm) indicates the electronic environment of the proton. Electron-withdrawing groups (like -NO₂ and -I) "deshield" nearby protons, shifting their signals downfield (to higher ppm values), while electron-donating groups (like -CH₃) "shield" them, moving them upfield (to lower ppm values).[4]

  • Integration: The area under each signal is proportional to the number of protons it represents.

  • Spin-Spin Splitting (Multiplicity): The signal for a proton is split into multiple peaks by its non-equivalent neighboring protons. The pattern of splitting (e.g., doublet, triplet) reveals the number of adjacent protons.

3.1.2 Experimental Protocol: Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is "shimmed" to optimize its homogeneity, which is critical for high resolution.

  • Data Acquisition: A standard ¹H NMR pulse sequence is executed. Data is collected and Fourier transformed to generate the spectrum.

Caption: General workflow for NMR analysis.

3.1.3 Data Interpretation and Analysis

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the three aromatic protons and the three methyl protons.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton(s)IntegrationPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-31H~8.1dJ ≈ 2 HzThis proton is ortho to the very strong electron-withdrawing nitro group and meta to the iodine, making it the most deshielded aromatic proton. It is split by H-5 (meta coupling).
H-51H~7.8ddJ ≈ 8 Hz, 2 HzThis proton is ortho to the iodine and meta to both the nitro and methyl groups. It is split by H-6 (ortho coupling) and H-3 (meta coupling).
H-61H~7.3dJ ≈ 8 HzThis proton is ortho to the electron-donating methyl group, making it the most shielded aromatic proton. It is split by H-5 (ortho coupling).
-CH₃3H~2.6sN/AThe methyl protons are adjacent to a quaternary carbon and therefore appear as a singlet. The signal is slightly downfield from a typical toluene methyl due to the ortho nitro group.

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

3.2.1 Theoretical Principles

Carbon-13 NMR provides a signal for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment. Electron-withdrawing groups deshield carbon atoms, shifting their signals to higher ppm values.[5] Aromatic carbons typically resonate between 110-160 ppm.[4]

3.2.2 Data Interpretation and Analysis

Due to the lack of symmetry in the substitution pattern, all seven carbon atoms in this compound are chemically unique and should produce seven distinct signals in the ¹³C NMR spectrum.

Table 3: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-1 (C-NO₂)~150The carbon directly attached to the electron-withdrawing nitro group is significantly deshielded.[6]
C-2 (C-CH₃)~140This carbon is attached to the methyl group and is also deshielded by the adjacent nitro group.
C-4 (C-I)~95The "heavy atom effect" of iodine causes the directly attached carbon to be shielded, shifting it significantly upfield compared to other substituted carbons.
C-3~135This carbon is ortho to the nitro group and is expected to be deshielded.
C-5~138This carbon is between the iodine and the methyl-bearing carbon. Its shift is influenced by multiple substituents.
C-6~125This carbon is ortho to the methyl group and meta to the nitro group.
-CH₃~20The methyl carbon appears in the typical aliphatic region.

Note: These are estimations. Computational methods or comparison with similar known compounds would provide more precise predictions.[7]

Mass Spectrometry (MS)

Theoretical Principles

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In Electron Ionization (EI) MS, a high-energy electron beam bombards the molecule, ejecting an electron to form a positively charged radical cation known as the molecular ion (M⁺•). This molecular ion is often unstable and breaks apart into smaller, charged fragments. The pattern of fragmentation provides a molecular fingerprint that can be used to deduce the structure of the original molecule.[8]

Experimental Protocol: EI-MS
  • Sample Introduction: A small amount of the sample is introduced into the instrument, where it is vaporized under high vacuum and low pressure.

  • Ionization: The gaseous molecules pass through a beam of high-energy electrons (typically 70 eV), leading to the formation of the molecular ion and various fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their m/z ratio.

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Data Interpretation and Analysis

The mass spectrum provides the molecular weight and key structural information from its fragmentation pattern.

  • Molecular Formula: C₇H₆INO₂

  • Molecular Weight: 263.03 g/mol [9][10]

Molecular Ion (M⁺•): The molecular ion peak should be observed at m/z = 263 . This peak is expected to be reasonably intense due to the stability of the aromatic ring.

Major Fragmentation Pathways: The fragmentation will be dictated by the weakest bonds and the stability of the resulting fragments.

Fragmentation_Pathway M C₇H₆INO₂⁺• m/z = 263 (Molecular Ion) M_NO2 C₇H₆I⁺• m/z = 217 M->M_NO2 - NO₂ (46) M_O C₇H₆INO⁺• m/z = 247 M->M_O - O (16) M_I C₇H₆NO₂⁺ m/z = 136 M->M_I - I (127) C6H4 C₆H₄⁺• m/z = 76 M_NO2->C6H4 - I, -CH₃ M_NO C₇H₆IO⁺• m/z = 233 M_O->M_NO - NO (30)

Caption: Key fragmentation pathways for this compound.

Table 4: Expected Key Fragments in the Mass Spectrum

m/zProposed Fragment IonLoss from ParentComments
263 [C₇H₆INO₂]⁺• - Molecular Ion (M⁺•)
247[C₇H₆INO]⁺•-OLoss of an oxygen atom from the nitro group.
233[C₇H₆IO]⁺•-NOLoss of nitric oxide from the molecular ion, a common pathway for nitroaromatics.
217[C₇H₆I]⁺•-NO₂Loss of the entire nitro group as a radical. This is often a very prominent peak.
136[C₇H₆NO₂]⁺-ILoss of the iodine radical.
90[C₆H₄I]⁺-CH₃, -NO₂Loss of both the methyl and nitro groups.
76[C₆H₄]⁺•-I, -CH₃, -NO₂Benzyne radical cation, a common fragment for substituted benzenes.

The fragmentation pattern, particularly the loss of 46 amu (-NO₂) and 127 amu (-I), provides strong confirmatory evidence for the presence and location of these substituents.[11]

Summary and Conclusion

The structural characterization of this compound is robustly achieved through the synergistic application of multiple spectroscopic techniques.

  • IR Spectroscopy definitively confirms the presence of the key nitro functional group through its intense and characteristic asymmetric and symmetric stretching bands.

  • ¹H and ¹³C NMR Spectroscopy provide a complete map of the carbon-hydrogen framework, confirming the 1,2,4-substitution pattern on the aromatic ring and the identity of all unique protons and carbons.

  • Mass Spectrometry establishes the correct molecular weight and corroborates the structure through predictable and logical fragmentation pathways, including the characteristic losses of the iodo and nitro substituents.

Together, these analytical techniques provide a comprehensive and self-validating system for the unambiguous identification and quality assessment of this compound, ensuring its suitability for high-stakes applications in research and development.

References

  • Taylor & Francis Online. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

  • Chem.libretexts.org. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • JoVE. (2025). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • ScienceDirect. (n.d.). The use of chemical shift calculations in the conformational analysis of substituted benzenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4.... Retrieved from [Link]

  • University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

  • ResearchGate. (2021). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemsrc.com. (2025). This compound. Retrieved from [Link]

  • YouTube. (2014). Interpreting IR Scans Exp 11 Reduction of a Nitro Group. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

  • YouTube. (2023). Fragmentation in Mass Spectrometry. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectroscopic Assignment of 4-Iodo-2-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular structure elucidation in organic chemistry. For drug development professionals and researchers, an unambiguous assignment of NMR signals is critical for confirming molecular identity, assessing purity, and understanding electronic structure. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 4-iodo-2-methyl-1-nitrobenzene. We will deconstruct the spectrum by examining the fundamental principles of substituent effects on the benzene ring, offering a robust predictive framework that is then aligned with a detailed experimental protocol. This document serves as a technical resource, blending theoretical principles with practical, field-proven methodologies for acquiring and interpreting high-quality NMR data.

Introduction: The Molecular Architecture

This compound is a polysubstituted aromatic compound featuring a complex interplay of electronic effects. The structural characterization of such molecules is non-trivial due to the nuanced influence of each substituent on the magnetic environment of the constituent nuclei. The molecule possesses three distinct functional groups attached to the benzene ring:

  • A Nitro Group (-NO₂): A potent electron-withdrawing group through both inductive and resonance effects, which significantly deshields nearby nuclei.[1][2][3]

  • A Methyl Group (-CH₃): A weak electron-donating group via hyperconjugation and induction, which imparts a mild shielding effect.

  • An Iodine Atom (-I): An electronegative halogen that withdraws electron density inductively but also introduces a pronounced "heavy-atom effect" on the ipso-carbon's chemical shift.[4]

Understanding how these competing and complementary effects manifest in the NMR spectrum is key to its accurate interpretation.

Figure 1: Molecular structure of this compound with atom numbering.

Predictive Analysis: Deconstructing the ¹H NMR Spectrum

The proton NMR spectrum is governed by chemical shifts (δ) and spin-spin coupling constants (J). For substituted benzenes, the chemical shift of aromatic protons is highly sensitive to the electronic nature of the substituents.[5]

Chemical Shift Predictions

The aromatic region of this compound is expected to display three distinct signals corresponding to H3, H5, and H6. The methyl group will present as a singlet in the aliphatic region.

  • H3: This proton is positioned ortho to the powerfully electron-withdrawing nitro group. This proximity results in significant deshielding, shifting its resonance substantially downfield. In nitrobenzene, the ortho protons are the most deshielded, appearing around 8.25 ppm.[2][3] We predict H3 will be the most downfield aromatic proton.

  • H5: This proton is located ortho to the iodine atom and meta to the nitro and methyl groups. The influence of the meta substituents is less pronounced. The electronegativity of iodine will cause some deshielding, but less intensely than the nitro group.

  • H6: Positioned ortho to the electron-donating methyl group, this proton will experience a shielding effect, causing an upfield shift relative to the other aromatic protons. It is expected to be the most upfield signal in the aromatic region.

  • -CH₃ Protons: While a typical benzylic methyl group appears around 2.3 ppm, the presence of an ortho nitro group will withdraw electron density, deshielding these protons and shifting them further downfield.

Splitting Pattern Analysis

Spin-spin coupling provides through-bond connectivity information. In aromatic systems, coupling constants are characteristic of the proton-proton relationship:

  • Ortho coupling (³J_HH): ~ 7-9 Hz

  • Meta coupling (⁴J_HH): ~ 2-3 Hz

  • Para coupling (⁵J_HH): ~ 0-1 Hz

Based on these principles, we can predict the multiplicity of each aromatic signal:

  • H6: Coupled only to its ortho neighbor H5. It will appear as a doublet (d) with a J value of approximately 8-9 Hz.

  • H5: Coupled to H6 (ortho) and H3 (meta). This will result in a doublet of doublets (dd) with J values of ~8-9 Hz and ~2-3 Hz.

  • H3: Coupled only to H5 via a meta relationship. It will appear as a doublet (d) with a small J value of ~2-3 Hz.

  • -CH₃ Protons: Lacking any adjacent protons, this signal will be a singlet (s).

Summary of Predicted ¹H NMR Data
Proton LabelPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H38.0 - 8.2d~2-3Ortho to -NO₂ (strong deshielding), meta coupling to H5.
H57.5 - 7.7dd~8-9, ~2-3Ortho to -I (deshielding), ortho coupling to H6, meta coupling to H3.
H67.2 - 7.4d~8-9Ortho to -CH₃ (shielding), ortho coupling to H5.
-CH₃2.5 - 2.7sN/ADeshielded by ortho -NO₂ group, no adjacent protons.

Table 1: Predicted ¹H NMR assignments and spectral parameters for this compound.

Predictive Analysis: Unveiling the ¹³C NMR Spectrum

The chemical shifts in ¹³C NMR are primarily influenced by the electron density around the carbon nucleus, though other factors like hybridization and steric effects play a role. For substituted benzenes, substituent-induced chemical shifts (SCS) can be substantial.[6]

  • C1 (ipso-NO₂): The carbon atom directly attached to the nitro group is significantly deshielded due to the strong electron withdrawal. In nitrobenzene, this carbon appears around 148 ppm.[2]

  • C2 (ipso-CH₃): The methyl group causes a moderate downfield shift on the carbon to which it is attached.

  • C3: This carbon is ortho to the nitro group, leading to a deshielding effect. However, in some nitroaromatics, the ortho carbon can be more shielded than the para carbon due to complex orbital interactions.[1][2]

  • C4 (ipso-I): The iodine atom exerts a powerful shielding influence on the ipso-carbon, known as the "heavy atom effect." This is a dominant factor that will shift the C4 resonance significantly upfield, often below the signal for benzene (128.5 ppm).[4] This is expected to be the most shielded aromatic carbon.

  • C5: Positioned ortho to the iodine and meta to the nitro group, its chemical shift will be a composite of these effects.

  • C6: This carbon is para to the nitro group and ortho to the methyl group. The deshielding effect from the para -NO₂ group is typically strong and will likely be the dominant influence.[2]

  • -CH₃ Carbon: The methyl carbon will appear in the typical upfield aliphatic region.

Summary of Predicted ¹³C NMR Data
Carbon LabelPredicted δ (ppm)Rationale
C1148 - 152ipso to -NO₂ (strong deshielding).
C6135 - 140para to -NO₂ (deshielding).
C2133 - 137ipso to -CH₃ (moderate deshielding).
C3128 - 132ortho to -NO₂.
C5124 - 128ortho to -I.
C490 - 95ipso to -I (strong "heavy atom" shielding effect).
-CH₃20 - 22Standard aliphatic methyl carbon.

Table 2: Predicted ¹³C NMR assignments for this compound.

Experimental Protocol: A Self-Validating Workflow

Acquiring high-fidelity NMR data is paramount. The following protocol outlines a robust methodology for the analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (e.g., 400 MHz) cluster_proc Data Processing & Analysis Prep1 Weigh ~10-20 mg of sample Prep2 Dissolve in ~0.6 mL of CDCl3 Prep1->Prep2 Prep3 Transfer to 5 mm NMR tube Prep2->Prep3 Acq1 Lock & Shim Spectrometer Prep3->Acq1 Acq2 Acquire 1H Spectrum (NS=8, D1=2s, AQ=4s) Acq1->Acq2 Acq3 Acquire 13C{1H} Spectrum (NS=1024, D1=2s, AQ=1s) Acq1->Acq3 Proc1 Fourier Transform & Phasing Acq2->Proc1 Acq3->Proc1 Proc2 Baseline Correction Proc1->Proc2 Proc3 Reference Spectra (CDCl3: 7.26 ppm, 77.16 ppm) Proc2->Proc3 Proc4 Peak Picking & Integration (1H) Proc3->Proc4 Proc5 Assign Signals based on Prediction & Correlation Proc4->Proc5

Figure 2: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent initial choice due to its high solubility for a wide range of organic molecules and its relatively clean spectral window.[7] Its residual proton signal at ~7.26 ppm and carbon signal at ~77.16 ppm serve as convenient internal references.[8]

  • Concentration: Accurately weigh approximately 10-20 mg of this compound.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of CDCl₃ directly in a clean, dry vial.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's receiver coil (typically ~4-5 cm).

Instrument Parameters for a 400 MHz Spectrometer

The trustworthiness of NMR data relies on appropriate acquisition parameters. The goal is to achieve adequate signal-to-noise (S/N) and resolution in a reasonable timeframe.

For ¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is sufficient.

  • Pulse Angle: 30 degrees. This allows for faster pulsing and a shorter relaxation delay without saturating the signals.

  • Acquisition Time (AQ): 3-4 seconds. This duration ensures sufficient data points across each peak for good resolution.[9]

  • Relaxation Delay (D1): 2 seconds. A delay of 1.5-2 seconds is generally adequate for most protons in small molecules to relax, ensuring quantitative integrations.[9]

  • Number of Scans (NS): 8 to 16 scans. This is typically enough to achieve excellent S/N for a sample of this concentration.

For ¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30') is used to produce a spectrum with singlets for all carbons.

  • Pulse Angle: 30 degrees.

  • Acquisition Time (AQ): ~1 second.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): 1024 to 2048 scans. Due to the low natural abundance of the ¹³C isotope, a significantly higher number of scans is required to achieve adequate S/N.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1 Hz for ¹³C) to improve S/N, followed by Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automated baseline correction algorithm.

  • Referencing: Calibrate the spectrum by setting the residual CDCl₃ solvent peak to 7.26 ppm for ¹H and the CDCl₃ triplet to 77.16 ppm for ¹³C.

  • Analysis: Pick peaks and, for the ¹H spectrum, perform integration to confirm the relative number of protons for each signal. Compare the experimental chemical shifts, multiplicities, and integrals to the predicted values for final assignment.

Conclusion

This guide provides a comprehensive framework for the complete ¹H and ¹³C NMR assignment of this compound. By systematically applying the principles of substituent electronic effects, a predictive assignment can be confidently proposed. This theoretical analysis, when coupled with the detailed, self-validating experimental protocol provided, equips researchers and scientists with the necessary tools to perform an authoritative structural elucidation. This integrated approach of prediction and rigorous experimentation ensures the highest level of scientific integrity in the characterization of complex organic molecules.

References

  • PCCP, R. V. V. L. C. D. C. F. T. J. A. The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. Available at: [Link]. (Accessed: January 11, 2026)

  • Bagno, A., Saielli, G. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. National Institutes of Health. Available at: [Link]. (Accessed: January 11, 2026)

  • Amass, A.J. The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. ResearchGate. Available at: [Link]. (Accessed: January 11, 2026)

  • Spiesecke, H., Schneider, W.G. Substituent Effects on the C13 and HI Chemical Shifts in Monosubstituted Benzenes*. aip.scitation.org. Available at: [Link]. (Accessed: January 11, 2026)

  • Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. Available at: [Link]. (Accessed: January 11, 2026)

  • JoVE. Video: NMR Spectroscopy of Benzene Derivatives. JoVE. Available at: [Link]. (Accessed: January 11, 2026)

  • Baranac-Stojanović, M. Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? ResearchGate. Available at: [Link]. (Accessed: January 11, 2026)

  • PubMed. Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2 )/Donating (NH2 ) Group be Explained in Terms of Resonance Effects of Substituents? PubMed. Available at: [Link]. (Accessed: January 11, 2026)

  • Viesser, R.V., Ducati, L.C., Tormena, C.F., Autschbach, J. The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. Available at: [Link]. (Accessed: January 11, 2026)

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  • Golotvin, S., et al. Automated Interpretation of NMR Spectra for Small Organic Molecules in Solution. ResearchGate. Available at: [Link]. (Accessed: January 11, 2026)

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  • ResearchGate. 1 H and 13 C NMR chemical shifts of nitrobenzene amination products... ResearchGate. Available at: [Link]. (Accessed: January 11, 2026)

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An In-Depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 4-Iodo-2-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pathways of 4-iodo-2-methyl-1-nitrobenzene. As a molecule incorporating an aromatic ring, a nitro group, a methyl substituent, and a halogen, its fragmentation pattern is governed by a series of competing and sequential reactions. This document elucidates the primary fragmentation mechanisms, including the characteristic losses of the nitro group (NO₂•), the iodine radical (I•), and fragmentation driven by the "ortho effect" between the adjacent methyl and nitro substituents. Secondary fragmentation events and the interpretation of the resulting mass spectrum are discussed in detail, supported by mechanistic diagrams and a summary of key fragment ions. The insights provided herein are critical for researchers in analytical chemistry, forensics, and drug development for the unambiguous identification and structural characterization of this and related nitroaromatic compounds.

Introduction to EI-MS and the Analyte

Electron Ionization Mass Spectrometry (EI-MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of unknown compounds. In EI-MS, vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a positively charged molecular ion (M•⁺).[1] This molecular ion is energetically unstable and undergoes a series of predictable fragmentation reactions, breaking into smaller charged fragments and neutral radicals.[1] The mass-to-charge ratio (m/z) of these charged fragments is measured, generating a unique mass spectrum that serves as a molecular fingerprint.

The analyte of interest, this compound (C₇H₆INO₂), is a substituted nitroaromatic compound. Its structure presents several potential sites for fragmentation, making its mass spectrum rich with structural information. The analysis of its fragmentation pattern relies on understanding the relative stabilities of the potential fragment ions and the mechanistic pathways that lead to their formation.

Analyte Profile:

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₆INO₂[2]

  • Molecular Weight (Monoisotopic): 262.94433 Da[2]

  • Structure:

    
    
    

The Molecular Ion (M•⁺) Peak

Upon electron ionization, the this compound molecule loses an electron to form the molecular ion.

M + e⁻ → [C₇H₆INO₂]•⁺ + 2e⁻

The molecular ion peak will be observed at m/z 263 (nominal mass) or more precisely at m/z 262.94 . Iodine is monoisotopic (¹²⁷I), so the characteristic isotopic patterns seen with chlorine or bromine will be absent. The intensity of the molecular ion peak is dependent on its stability; for many nitroaromatic compounds, this peak is clearly observable, though often not the base peak due to facile fragmentation pathways.[3]

Primary Fragmentation Pathways

The initial fragmentation of the molecular ion is dictated by the weakest bonds and the formation of the most stable products (ions and neutral radicals). For this compound, several competing primary fragmentation routes are anticipated.

Pathway A: α-Cleavage and Loss of the Nitro Group (NO₂•)

A dominant fragmentation pathway for nitroaromatic compounds is the cleavage of the C-N bond, resulting in the loss of a neutral nitrogen dioxide radical (NO₂•, mass 46 u).[4][5]

[C₇H₆INO₂]•⁺ → [C₇H₆I]⁺ + NO₂•

This reaction produces the iodotoluene cation at m/z 217 . This ion is relatively stable due to the charge being delocalized across the aromatic system. The loss of a radical species like NO₂• from a radical cation is a common and energetically favorable process in mass spectrometry.[5]

Pathway B: Loss of the Iodine Radical (I•)

The carbon-iodine bond is the weakest covalent bond in the molecule, making the loss of an iodine radical (I•, mass 127 u) a highly probable fragmentation event.

[C₇H₆INO₂]•⁺ → [C₇H₆NO₂]⁺ + I•

This pathway generates the 2-methyl-1-nitrobenzene cation (o-nitrotoluene cation) at m/z 136 . The resulting fragment ion will then undergo further fragmentation characteristic of nitrotoluene isomers.[6][7]

Pathway C: The "Ortho Effect" - Loss of a Hydroxyl Radical (OH•)

The proximity of the methyl group to the nitro group facilitates a characteristic rearrangement known as the "ortho effect".[6][8] This involves an intramolecular hydrogen transfer from the methyl group to an oxygen atom of the nitro group via a six-membered transition state. This is followed by the elimination of a hydroxyl radical (OH•, mass 17 u).

[C₇H₆INO₂]•⁺ → [C₇H₅INO]⁺ + OH•

This pathway is specific to ortho-substituted nitrotoluenes and results in a prominent fragment ion at m/z 246 . The observation of this peak is a strong indicator of the 2-methyl-1-nitro substitution pattern. This intramolecular reaction is often favored in the ionic state.[8]

Pathway D: Nitro-Nitrite Rearrangement and Loss of Nitric Oxide (NO•)

Another well-documented pathway for nitroaromatics involves the rearrangement of the nitro group (-NO₂) to a nitrite group (-ONO) prior to fragmentation.[9] Following this isomerization, the molecular ion can lose a neutral nitric oxide radical (NO•, mass 30 u).

[C₇H₆INO₂]•⁺ → [C₇H₆I-ONO]•⁺ → [C₇H₆IO]⁺ + NO•

This fragmentation route leads to the formation of an iodophenoxy-like cation at m/z 233 . The mechanism of NO loss from nitroarenes has been a subject of extensive study and is considered a key diagnostic fragmentation.[9]

Visualization of Primary Fragmentation

The competing primary fragmentation pathways originating from the molecular ion are illustrated below.

G cluster_frags Primary Fragment Ions M Molecular Ion [C₇H₆INO₂]•⁺ m/z 263 F1 [M - NO₂]⁺ [C₇H₆I]⁺ m/z 217 M->F1 - NO₂• (46 u) F2 [M - I]⁺ [C₇H₆NO₂]⁺ m/z 136 M->F2 - I• (127 u) F3 [M - OH]⁺ [C₇H₅INO]⁺ m/z 246 M->F3 - OH• (17 u) (Ortho Effect) F4 [M - NO]⁺ [C₇H₆IO]⁺ m/z 233 M->F4 - NO• (30 u) (Rearrangement)

Caption: Primary fragmentation pathways of this compound.

Secondary Fragmentation

The primary fragment ions are themselves often energetically unstable and can undergo further dissociation to produce smaller ions.

  • From [M - I]⁺ (m/z 136): This ion, the o-nitrotoluene cation, will fragment further. A key secondary fragmentation is the loss of NO• to yield an ion at m/z 106 ([C₇H₆O]⁺) or the loss of NO₂• to form the tolyl cation at m/z 90 ([C₇H₆]⁺). The subsequent loss of a hydrogen atom can lead to the highly stable tropylium ion at m/z 91 ([C₇H₇]⁺), although this is more characteristic of meta- and para-nitrotoluenes.[6]

  • From [M - NO₂]⁺ (m/z 217): The iodotoluene cation can lose the iodine atom to yield the tolyl cation at m/z 90 or a methyl radical to form an iodophenyl cation at m/z 202 .

  • From [M - NO]⁺ (m/z 233): The ion at m/z 233 often eliminates carbon monoxide (CO, 28 u) to produce a fragment at m/z 205 ([C₆H₆I]⁺), a common behavior for phenoxy-type cations.[9]

G cluster_secondary Secondary Fragment Ions F2 [M - I]⁺ [C₇H₆NO₂]⁺ m/z 136 SF2a [C₇H₆O]⁺ m/z 106 F2->SF2a - NO• SF2b [C₇H₆]⁺ m/z 90 F2->SF2b - NO₂• F4 [M - NO]⁺ [C₇H₆IO]⁺ m/z 233 SF4a [C₆H₆I]⁺ m/z 205 F4->SF4a - CO

Caption: Key secondary fragmentation pathways.

Summary of Key Fragment Ions

The table below summarizes the expected key ions in the EI mass spectrum of this compound. The relative intensity of these peaks will depend on the specific instrument conditions, but the presence and m/z values are diagnostic.

m/z (Nominal)Proposed FormulaIdentity / OriginPathway
263[C₇H₆INO₂]•⁺Molecular Ion (M•⁺) Ionization
246[C₇H₅INO]⁺[M - OH]⁺Ortho Effect
233[C₇H₆IO]⁺[M - NO]⁺Nitro-Nitrite Rearrangement
217[C₇H₆I]⁺[M - NO₂]⁺α-Cleavage of NO₂
205[C₆H₆I]⁺[M - NO - CO]⁺Secondary Fragmentation
136[C₇H₆NO₂]⁺[M - I]⁺Loss of Iodine Radical
106[C₇H₆O]⁺[M - I - NO]⁺Secondary Fragmentation
90[C₇H₆]⁺[M - I - NO₂]⁺Secondary Fragmentation

Standard Experimental Protocol: GC-MS Analysis

The following protocol outlines a standard methodology for acquiring the EI mass spectrum of this compound.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.

    • Prepare a working solution of 1-10 µg/mL by diluting the stock solution.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless, operated in splitless mode at 250°C.

    • Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

    • Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

This self-validating protocol ensures good chromatographic separation and provides the necessary energetic conditions for reproducible fragmentation, allowing for confident library matching and structural confirmation.

Conclusion

The EI mass spectrum of this compound is characterized by a rich fragmentation pattern that provides definitive structural information. The key diagnostic cleavages include the loss of the NO₂ radical (m/z 217), the loss of the iodine radical (m/z 136), and the loss of an OH radical (m/z 246) via the ortho effect. The presence of the m/z 246 fragment is particularly indicative of the ortho relationship between the methyl and nitro groups. A thorough understanding of these competing pathways, as detailed in this guide, is essential for the accurate interpretation of mass spectral data and the confident identification of this compound in complex analytical scenarios.

References

  • Hofmann, U., & Dautel, F. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(19), 3237-3246. [Link]

  • Lozovoy, V. V., et al. (2006). Mass spectra of para-nitrotoluene and 2,4-dinitrotoluene obtained by ionization and fragmentation with femtosecond laser pulses in atmosphere. Femtochemistry VII: Fundamental Ultrafast Processes in Chemistry, Physics, and Biology. [Link]

  • Tan, Y., et al. (2021). Quantitative Analysis of Nitrotoluene Isomer Mixtures Using Femtosecond Time-Resolved Mass Spectrometry. Analytical Chemistry, 93(32), 11256–11263. [Link]

  • Tan, Y., et al. (2021). Quantitative Analysis of Nitrotoluene Isomer Mixtures Using Femtosecond Time-Resolved Mass Spectrometry. ACS Publications. [Link]

  • Stavros, V. G., et al. (2000). On the Fragmentation of Nitrobenzene and Nitrotoluenes Induced by a Femtosecond Laser at 375 nm. The Journal of Physical Chemistry A, 104(49), 11571-11577. [Link]

  • Stavros, V. G., et al. (2000). On the Fragmentation of Nitrobenzene and Nitrotoluenes Induced by a Femtosecond Laser at 375 nm. The Journal of Physical Chemistry A, 104(49), 11571-11577. [Link]

  • Benoit, F., & Holmes, J. L. (1970). The Mechanism of NO Loss from the Molecular Ion of Nitrobenzene and the Fragmentation Behaviour of the Phenoxy and p-Aminophenoxy Cations. Journal of the Chemical Society D: Chemical Communications, (17), 1031. [Link]

  • ResearchGate. (n.d.). Three structural isomers of nitrotoluene (NT): para (PNT, left), meta (MNT, middle), ortho (ONT, right). [Link]

  • Tan, Y., et al. (2021). Quantitative Analysis of Nitrotoluene Isomer Mixtures Using Femtosecond Time-Resolved Mass Spectrometry. ResearchGate. [Link]

  • Hofmann, U., & Dautel, F. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13406452, this compound. PubChem. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. [Link]

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An In-Depth Technical Guide to the FTIR Characteristic Peaks of 4-Iodo-2-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 4-Iodo-2-methyl-1-nitrobenzene. As a Senior Application Scientist, the following sections synthesize established spectroscopic principles with practical insights to empower researchers in identifying and characterizing this compound. We will delve into the causality behind its characteristic absorption bands, offering a framework for accurate spectral interpretation.

Molecular Structure and its Spectroscopic Implications

This compound (C₇H₆INO₂) is a trisubstituted aromatic compound. Its molecular architecture is the primary determinant of its vibrational behavior and, consequently, its infrared spectrum. The key structural features include:

  • A 1,2,4-trisubstituted benzene ring: This substitution pattern influences the C-H out-of-plane bending vibrations, giving rise to characteristic peaks in the fingerprint region of the spectrum.

  • A nitro group (-NO₂): This electron-withdrawing group exhibits strong, characteristic asymmetric and symmetric stretching vibrations.

  • A methyl group (-CH₃): This alkyl substituent will show characteristic C-H stretching and bending vibrations.

  • An iodine atom (-I): The C-I bond has a characteristic stretching vibration at lower wavenumbers.

The interplay of these functional groups, including their electronic effects on the aromatic ring, results in a unique FTIR spectrum that can be used for identification and characterization.

Interpreting the FTIR Spectrum: A Guided Analysis

The FTIR spectrum of this compound can be logically divided into several key regions, each corresponding to the vibrational modes of its constituent functional groups.

The Aromatic Core: C-H and C=C Vibrations

The benzene ring gives rise to several characteristic absorptions. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹ [1]. These bands are often of weak to medium intensity.

The carbon-carbon stretching vibrations within the aromatic ring (ν C=C) produce a series of bands in the 1600-1450 cm⁻¹ region[1]. For substituted benzenes, two prominent peaks are often found near 1600 cm⁻¹ and 1500 cm⁻¹ . The presence of multiple bands in this area is a strong indicator of an aromatic compound.

The Nitro Group Signature: Strong N=O Stretching

The most prominent and readily identifiable peaks in the spectrum of this compound are due to the nitro group. The N=O stretching vibrations are split into two distinct bands:

  • Asymmetric N=O Stretch: A strong absorption band is expected in the range of 1550-1475 cm⁻¹ . For aromatic nitro compounds specifically, this range is often cited as 1555–1485 cm⁻¹[2].

  • Symmetric N=O Stretch: Another strong band appears at a lower frequency, typically between 1360-1290 cm⁻¹ [2].

These two intense absorptions are highly characteristic of nitro compounds and serve as a primary diagnostic tool for their identification.

The Methyl Group Vibrations

The methyl group substituent gives rise to its own set of characteristic peaks:

  • C-H Stretching: The stretching vibrations of the C-H bonds in the methyl group are expected in the 2950-2850 cm⁻¹ region.

  • C-H Bending: The bending vibrations of the methyl group typically appear around 1450 cm⁻¹ and 1375 cm⁻¹ .

Carbon-Iodine Stretching

The C-I stretching vibration is found in the low-frequency region of the infrared spectrum, typically between 600-500 cm⁻¹ . The intensity of this peak can be variable.

The Fingerprint Region: Deciphering the Substitution Pattern

The region below 1000 cm⁻¹ is known as the fingerprint region and contains a wealth of information about the substitution pattern of the aromatic ring. For a 1,2,4-trisubstituted benzene, characteristic out-of-plane (oop) C-H bending vibrations are expected. These bands are often strong and can be used to confirm the substitution pattern.

Summary of Characteristic FTIR Peaks

The following table summarizes the expected characteristic absorption bands for this compound, based on data from analogous compounds and established spectroscopic correlations.

Wavenumber Range (cm⁻¹)Vibrational ModeIntensityFunctional Group
3100 - 3000C-H StretchWeak-MediumAromatic Ring
2950 - 2850C-H StretchMediumMethyl Group (-CH₃)
1600 - 1585C=C Stretch (in-ring)MediumAromatic Ring
1550 - 1475Asymmetric N=O StretchStrongNitro Group (-NO₂)
1500 - 1400C=C Stretch (in-ring)MediumAromatic Ring
~1450 & ~1375C-H BendMediumMethyl Group (-CH₃)
1360 - 1290Symmetric N=O StretchStrongNitro Group (-NO₂)
900 - 675C-H Out-of-Plane BendStrongAromatic Ring
600 - 500C-I StretchVariableCarbon-Iodine Bond

Experimental Protocol: Acquiring the FTIR Spectrum

To obtain a high-quality FTIR spectrum of this compound, which is a solid at room temperature, the following Potassium Bromide (KBr) pellet method is recommended.

Materials:

  • This compound sample

  • FTIR grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Pellet press with die

  • FTIR spectrometer

Procedure:

  • Sample Preparation:

    • Thoroughly dry the KBr powder in an oven to remove any residual moisture, which can interfere with the spectrum (broad O-H band around 3400 cm⁻¹).

    • Weigh out approximately 1-2 mg of the this compound sample and about 100-200 mg of the dried KBr.

    • Transfer the sample and KBr to the agate mortar.

  • Grinding and Mixing:

    • Gently grind the sample and KBr together using the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be small enough to minimize scattering of the infrared radiation.

  • Pellet Formation:

    • Transfer the powdered mixture to the die of the pellet press.

    • Assemble the press and apply pressure (typically 7-10 tons) for a few minutes to form a translucent or transparent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • Perform data processing as needed (e.g., baseline correction, smoothing).

Visualizing the Molecular Structure and Key Vibrational Modes

The following diagrams illustrate the molecular structure of this compound and the workflow for its spectral analysis.

Caption: Molecular structure of this compound.

FTIR_Analysis_Workflow FTIR Analysis Workflow cluster_Preparation Sample Preparation cluster_Acquisition Spectral Acquisition cluster_Analysis Data Analysis Sample Solid Sample Grind Grind & Mix Sample->Grind KBr Dried KBr KBr->Grind Pellet Press Pellet Grind->Pellet Background Acquire Background Pellet->Background SampleScan Acquire Sample Spectrum Background->SampleScan Process Process Spectrum SampleScan->Process Identify Identify Peaks Process->Identify Assign Assign Vibrational Modes Identify->Assign Report Generate Report Assign->Report

Caption: Workflow for FTIR analysis using the KBr pellet method.

Conclusion

The FTIR spectrum of this compound is rich with information that allows for its unambiguous identification. The strong and characteristic asymmetric and symmetric stretching bands of the nitro group, coupled with the vibrations of the aromatic ring and its substitution pattern, provide a unique spectroscopic fingerprint. By understanding the origins of these absorption bands, researchers can confidently utilize FTIR spectroscopy for quality control, reaction monitoring, and structural elucidation in their drug development and chemical synthesis endeavors.

References

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-iodo-2-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-iodo-4-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 4-Iodo-3-nitrotoluene. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

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An In-depth Technical Guide to the Physical Properties of 5-Iodo-2-Nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Subject: A comprehensive analysis of the essential physical and spectroscopic properties of 5-Iodo-2-Nitrotoluene (CAS No. 5326-38-5), a key intermediate in synthetic chemistry. This guide provides both established data and field-proven methodologies for its characterization.

Introduction: Beyond the Reagent Bottle

5-Iodo-2-nitrotoluene is more than a catalog number; it is a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and novel organic materials. Its utility stems from the unique electronic and steric environment created by the ortho-methyl, meta-iodo, and para-nitro substituents on the benzene ring. These groups provide multiple reactive handles for further chemical modification. However, to effectively and safely utilize this compound in complex synthetic routes, a foundational understanding of its physical properties is not merely academic—it is a prerequisite for reproducible, scalable, and successful research.

This guide moves beyond a simple data sheet. It is designed to provide researchers with a practical and intellectual framework for understanding and verifying the properties of 5-iodo-2-nitrotoluene. We will delve into not just what its properties are, but how they are determined and why they are significant for its application in a laboratory setting. Every piece of data, every protocol, is presented through the lens of ensuring scientific integrity and enabling robust process development.

Section 1: Core Identity and Molecular Structure

Correctly identifying a starting material is the first step in any successful synthesis. Ambiguity in nomenclature or structure can lead to costly errors. 5-Iodo-2-nitrotoluene is defined by the following key identifiers.

IdentifierValueSource(s)
CAS Number 5326-38-5[1][2]
IUPAC Name 1-Iodo-2-methyl-4-nitrobenzene[2]
Synonyms 2-Iodo-5-nitrotoluene, Benzene, 1-iodo-2-methyl-4-nitro-[1][2]
Molecular Formula C₇H₆INO₂[1][2]
Molecular Weight 263.03 g/mol [1][2]
Chemical Structure (See Figure 1)
Figure 1: Chemical Structure of 5-Iodo-2-nitrotoluene

Section 2: Physicochemical Properties

The bulk properties of a compound dictate how it behaves on the benchtop—how it is weighed, dissolved, and how it will react under various conditions.

PropertyValueCommentsSource(s)
Appearance Light yellow to brown powder/crystalVisual inspection is a primary, albeit qualitative, check for purity.[1]
Melting Point 102-107 °CA key indicator of purity. A broad range suggests impurities.[1][3]
Boiling Point 309.2 ± 30.0 °CPredicted value. High boiling point suggests low volatility.[1]
Density 1.883 ± 0.06 g/cm³Predicted value. Useful for process calculations.[1]
Solubility No quantitative data available.Expected to have low solubility in water and higher solubility in organic solvents.[4][5]
Melting Point: The Gold Standard of Purity

The melting point is arguably the most critical and accessible physical property for assessing the purity of a solid organic compound.[6] For 5-iodo-2-nitrotoluene, the literature reports a melting range of 102-107 °C .[1][3] A sharp melting range (≤ 2 °C) is indicative of high purity. A depressed and broadened melting range is a classic sign of impurities, which disrupt the crystal lattice of the solid. Therefore, the experimental determination of the melting point is the first and most important quality control step upon receiving or synthesizing a new batch of this material.

Boiling Point and Density: The Challenge of Prediction
Solubility: A Practical Investigation

No quantitative solubility data for 5-iodo-2-nitrotoluene has been published.[4] However, its molecular structure provides clear guidance on its expected behavior. The molecule has a large, nonpolar aromatic core and a bulky iodine atom, suggesting poor solubility in polar protic solvents like water. This is consistent with related parent compounds like 2-nitrotoluene, which has a very low water solubility of 652 mg/L.[5] The presence of the polar nitro group and the overall molecular structure suggest it will be soluble in common organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate. For any process development, particularly for chromatography or reaction setup, it is imperative that researchers empirically determine the solubility in their specific solvent system.

Section 3: Spectroscopic and Structural Characterization

Spectroscopy provides an unambiguous fingerprint of a molecule's structure. For a compound like 5-iodo-2-nitrotoluene, a combination of NMR, IR, and Mass Spectrometry is essential for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[7] It provides information on the connectivity and chemical environment of every atom. While a high-quality, published spectrum for 5-iodo-2-nitrotoluene is notably scarce, with some researchers noting difficulties in obtaining pure spectra[8], we can predict the key features based on fundamental principles.

  • ¹H NMR Prediction:

    • Methyl Protons (-CH₃): A singlet integrating to 3H, expected around δ 2.5-2.6 ppm. The ortho-iodo group will have a minor shielding/deshielding effect.

    • Aromatic Protons (Ar-H): The three aromatic protons will appear as a complex set of multiplets between δ 7.5 and 8.5 ppm.

      • The proton ortho to the iodine and meta to the nitro group will likely be the most upfield of the aromatic signals.

      • The proton ortho to the nitro group will be a doublet, shifted significantly downfield due to the strong electron-withdrawing effect of the NO₂ group.

      • The proton meta to the nitro group and ortho to the methyl group will appear as a doublet of doublets.

  • ¹³C NMR Prediction:

    • Methyl Carbon (-CH₃): A signal around δ 20-22 ppm.

    • Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (δ 120-150 ppm).

      • The carbon bearing the iodo group (C-I) will be significantly shielded, appearing far upfield in the aromatic region, likely around δ 90-100 ppm.

      • The carbon bearing the nitro group (C-NO₂) will be deshielded, appearing downfield.

      • The remaining four carbons will have chemical shifts determined by the combined electronic effects of the three substituents.

The scarcity of clean, published spectra underscores the importance of careful sample purification prior to analysis.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 5-iodo-2-nitrotoluene, the spectrum is dominated by the powerful absorptions of the nitro group.

  • Key Expected Absorptions:

    • ~1520-1540 cm⁻¹: Asymmetric NO₂ stretch. This is typically a very strong and sharp absorption band.

    • ~1340-1360 cm⁻¹: Symmetric NO₂ stretch. Also a very strong and characteristic band.

    • ~3000-3100 cm⁻¹: Aromatic C-H stretches.

    • ~2850-2960 cm⁻¹: Methyl C-H stretches.

    • ~500-600 cm⁻¹: C-I stretch. This absorption is in the far-IR region and may be difficult to observe on standard instruments.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns of a compound. For 5-iodo-2-nitrotoluene, the electron ionization (EI) mass spectrum would be expected to show:

  • Molecular Ion (M⁺): A strong peak at m/z = 263, corresponding to the molecular weight.[2]

  • Key Fragments:

    • Loss of NO₂ (m/z = 217).

    • Loss of I (m/z = 136).

    • Peaks corresponding to the toluene fragment and other characteristic aromatic fragments.

X-Ray Crystallography

Single-crystal X-ray diffraction would provide the definitive solid-state structure, including bond lengths, bond angles, and intermolecular packing interactions. No crystal structure for 5-iodo-2-nitrotoluene is currently deposited in the Cambridge Structural Database (CSD).[9] However, analysis of related structures, such as 2,6-diiodo-4-nitrotoluene, reveals that such molecules tend to be planar and form stacks in the crystal lattice, often linked by short contacts involving the nitro-group oxygen and iodine atoms.[10] Determining the crystal structure would be a valuable contribution to the field, particularly for understanding potential polymorphism, which can impact properties like solubility and melting point.

Section 4: Standard Experimental Protocols

The following protocols are provided as a guide for the in-house verification of the key physical properties of 5-iodo-2-nitrotoluene.

Workflow for Physical Property Characterization

The logical flow for characterizing a new batch of a solid compound is essential for efficiency and accuracy.

G cluster_0 Initial Assessment cluster_1 Structural Confirmation cluster_2 Final Analysis A Receive/Synthesize 5-Iodo-2-nitrotoluene B Visual Inspection (Color, Form) A->B Step 1 D Prepare NMR Sample A->D F Prepare IR Sample (KBr Pellet) A->F C Melting Point Determination B->C Step 2 H Compare Data to Literature/Standards C->H Purity Check E Acquire 1H & 13C NMR D->E E->H Structure Check G Acquire IR Spectrum F->G G->H I Approve Batch for Use H->I Decision

A simplified workflow for the physical and structural characterization of 5-iodo-2-nitrotoluene.
Protocol 1: Melting Point Determination (Capillary Method)

Objective: To accurately determine the melting range of a solid sample as a primary indicator of its purity.[11]

Methodology Rationale: This method relies on slow, uniform heating of a finely packed powder to observe the precise temperature range over which the solid-to-liquid phase transition occurs.[6] A slow heating rate (~2 °C/minute) is critical near the melting point to allow the thermometer and sample temperature to equilibrate.

Step-by-Step Procedure:

  • Sample Preparation: Ensure the 5-iodo-2-nitrotoluene sample is completely dry and finely powdered. If necessary, gently crush any large crystals in a mortar and pestle.[6]

  • Loading the Capillary: Invert a capillary tube (sealed at one end) and tap the open end into the powdered sample. A small amount of sample (2-3 mm high) should enter the tube.

  • Packing the Sample: Drop the capillary tube, sealed-end down, through a long glass tube onto a hard surface. The impact will pack the sample tightly into the bottom of the capillary. Repeat several times.

  • Apparatus Setup: Place the packed capillary tube into the sample holder of a Mel-Temp apparatus or similar device.[12]

  • Heating: Begin heating the block. A rapid heating rate can be used to approach the expected melting point (~102 °C), but the rate must be reduced to 1-2 °C per minute at least 15 °C below this temperature.

  • Observation and Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

  • Reporting: The result is reported as the melting range, T₁ - T₂.

Protocol 2: FT-IR Spectroscopy (KBr Pellet Method)

Objective: To obtain a high-quality infrared spectrum of the solid sample to identify its functional groups.

Methodology Rationale: Potassium Bromide (KBr) is transparent to infrared radiation and, when put under high pressure, forms a clear disc.[13] Dispersing the solid sample within this KBr matrix allows the IR beam to pass through, generating an absorption spectrum of the analyte.[14][15] It is crucial to use spectroscopic grade, dry KBr and to grind the sample finely to minimize light scattering (the Christiansen effect).[13][15]

Step-by-Step Procedure:

  • Preparation: Gently dry spectroscopic grade KBr in an oven and cool in a desiccator. Ensure the agate mortar, pestle, and pellet die are clean and dry.[16]

  • Grinding: Place ~1-2 mg of 5-iodo-2-nitrotoluene into the agate mortar and grind to a very fine powder.

  • Mixing: Add ~100-150 mg of the dry KBr to the mortar. Gently but thoroughly mix with the ground sample by further grinding until the mixture is homogenous.[14]

  • Loading the Die: Transfer a small amount of the mixture to the pellet die, spreading it evenly.

  • Pressing: Place the die into a hydraulic press. Apply pressure (typically 8-10 metric tons) for 1-2 minutes.[15][17] If the die has a vacuum port, apply a vacuum during pressing to remove trapped, moist air.[13]

  • Analysis: Carefully remove the resulting thin, transparent (or translucent) pellet from the die.

  • Spectrum Acquisition: Place the pellet in the spectrometer's sample holder. Acquire a background spectrum of the empty sample chamber first, then acquire the sample spectrum.

Protocol 3: NMR Sample Preparation

Objective: To prepare a homogenous, particle-free solution of the analyte for high-resolution NMR analysis.

Methodology Rationale: The quality of an NMR spectrum is highly dependent on sample preparation. The deuterated solvent provides a field-frequency lock for the spectrometer and avoids overwhelming the spectrum with solvent protons.[18] The sample must be fully dissolved to ensure molecular tumbling, which is necessary for obtaining sharp resonance lines.

Step-by-Step Procedure:

  • Weighing: Weigh approximately 5-10 mg of 5-iodo-2-nitrotoluene for a ¹H NMR spectrum (or 20-50 mg for ¹³C NMR) into a small, clean vial.[18]

  • Dissolution: Add ~0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Use a vortex mixer or gentle warming if necessary to ensure complete dissolution.

  • Filtering and Transfer: Using a Pasteur pipette with a small cotton or glass wool plug at the tip (to filter out any particulate matter), transfer the solution into a clean, dry NMR tube.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.

Section 5: Safety, Handling, and Storage

Understanding the hazards associated with a chemical is fundamental to safe laboratory practice.

Hazard Identification

5-Iodo-2-nitrotoluene is classified as an irritant. The GHS hazard classifications are summarized below.

Hazard ClassGHS CodeDescriptionSource(s)
Skin Corrosion/IrritationH315Causes skin irritation[2]
Serious Eye Damage/IrritationH319Causes serious eye irritation[2]
Specific Target Organ ToxicityH335May cause respiratory irritation[2]
Safe Handling and Personal Protective Equipment (PPE)

A risk-based approach should be taken when handling this compound.

G Start Handling 5-Iodo-2-nitrotoluene? Engineering Work in a well-ventilated chemical fume hood Start->Engineering Always PPE Wear Standard PPE: - Nitrile Gloves - Safety Glasses/Goggles - Lab Coat Engineering->PPE Avoid Avoid: - Inhalation of dust - Skin contact - Eye contact PPE->Avoid End Proceed with Experiment Avoid->End

A decision diagram for the safe handling of 5-iodo-2-nitrotoluene.
  • Engineering Controls: Always handle the solid powder in a well-ventilated chemical fume hood to avoid inhalation of dust.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or glasses are mandatory.

    • Hand Protection: Wear nitrile gloves. Change them immediately if contamination occurs.

    • Skin Protection: A standard lab coat should be worn. Avoid exposed skin.

  • Hygiene: Wash hands thoroughly after handling.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound over time.

  • Conditions: Store in a tightly sealed container in a cool, dry place.[1]

  • Light Sensitivity: The compound is noted to be light-sensitive.[1][3] Store in an amber vial or in a dark location (e.g., a cabinet) to prevent photochemical decomposition.

Conclusion

5-Iodo-2-nitrotoluene is a valuable synthetic intermediate whose physical properties are critical to its successful application. This guide has provided a comprehensive overview of its known characteristics, from its melting point—a crucial indicator of purity—to its spectroscopic signatures. We have also addressed the current gaps in the experimental data, such as quantitative solubility and a definitive crystal structure, highlighting areas for future research. By coupling this reference data with the detailed experimental protocols provided, researchers and drug development professionals are better equipped to handle, characterize, and utilize this compound with confidence, ensuring the integrity and reproducibility of their scientific work.

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An In-depth Technical Guide to the Solubility of 4-Iodo-2-methyl-1-nitrobenzene in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and synthetic intermediates is paramount. Among these properties, solubility is a critical determinant of a compound's behavior in various stages of the development pipeline, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive exploration of the solubility of 4-iodo-2-methyl-1-nitrobenzene, a key building block in organic synthesis. Due to a notable absence of quantitative solubility data in publicly accessible literature, this guide emphasizes a robust theoretical framework for solubility prediction and a detailed, field-proven experimental protocol for its accurate determination. This document is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively work with this compound.

Theoretical Framework for Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another. The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. For this compound, its molecular structure dictates its solubility profile.

The molecule possesses a largely nonpolar aromatic benzene ring, substituted with a methyl group and an iodine atom, which contribute to its lipophilicity. The nitro group (-NO₂) introduces a degree of polarity. Consequently, this compound is expected to exhibit poor solubility in highly polar, protic solvents like water, and significantly greater solubility in organic solvents of low to moderate polarity.

To aid in the rational selection of solvents, the following table summarizes key physicochemical properties of a range of common organic solvents. These parameters can be used to predict the relative solubility of this compound.

Table 1: Physicochemical Properties of Common Organic Solvents

SolventChemical FormulaPolarity Index (P')[1]Dielectric Constant (ε) at 20°C[2]Hydrogen Bond Donor/Acceptor
n-HexaneCH₃(CH₂)₄CH₃0.1[1]1.88 (25°C)[2]Neither
TolueneC₆H₅CH₃2.42.38Acceptor
Diethyl Ether(C₂H₅)₂O2.84.34Acceptor[3][4]
ChloroformCHCl₃4.14.81Donor (weak)
Ethyl AcetateCH₃COOC₂H₅4.46.02Acceptor[3][4]
AcetoneCH₃COCH₃5.1[1]20.7 (25°C)[2]Acceptor[3][4]
Isopropyl Alcohol(CH₃)₂CHOH3.919.92Both[3][4]
EthanolC₂H₅OH4.324.55 (25°C)[2]Both[3][4]
MethanolCH₃OH5.1[1]32.70 (25°C)[2]Both[3][4]
AcetonitrileCH₃CN5.8[1]37.5[2]Acceptor
Dimethyl Sulfoxide(CH₃)₂SO7.2[1]46.68[2]Acceptor
WaterH₂O10.2[1]80.1[2]Both[3][4]

Based on this data, it is hypothesized that this compound will exhibit higher solubility in solvents with lower polarity indices and dielectric constants, such as toluene and diethyl ether, and lower solubility in highly polar solvents like water and methanol.

Caption: Predicted solubility based on structural analysis.

Experimental Protocol for Quantitative Solubility Determination

The following protocol details the widely accepted isothermal shake-flask method for determining the thermodynamic solubility of a compound. This method is reliable and ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Materials and Equipment
  • This compound (high purity, >98%)

  • Selected organic solvents (analytical or HPLC grade)

  • Scintillation vials (20 mL) with polytetrafluoroethylene (PTFE)-lined caps

  • Orbital shaker with temperature control

  • Analytical balance (readable to at least 0.1 mg)

  • Positive displacement micropipettes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes for standard and sample preparation

Procedure
  • Preparation of Stock Solution for Quantification:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) in a volumetric flask to prepare a stock solution of known concentration. This stock solution will be used to prepare calibration standards.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards of known concentrations. The concentration range should bracket the expected solubility of the compound in the solvents to be tested.

  • Sample Preparation for Solubility Determination:

    • Add an excess amount of solid this compound to each scintillation vial. An excess is crucial to ensure that a saturated solution is formed. A general guideline is to add enough solid so that undissolved material is clearly visible at the end of the experiment.

    • Accurately dispense a known volume (e.g., 5.0 mL) of the selected organic solvent into each vial.

  • Equilibration:

    • Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Shake the vials at a constant speed for a predetermined period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 12, 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation for Analysis:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring that no solid material is disturbed.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

    • Accurately dilute the filtered supernatant with a known volume of the mobile phase or a suitable solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the calibration standards and the diluted sample solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

    • Construct a calibration curve by plotting the analytical response (e.g., peak area or absorbance) versus the concentration of the calibration standards.

    • Determine the concentration of this compound in the diluted sample solutions from the calibration curve.

    • Calculate the solubility of the compound in the original solvent by applying the dilution factor.

ExperimentalWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess solute to vial B Add known volume of solvent A->B C Shake at constant temperature (24-48 hours) B->C D Settle and collect supernatant C->D E Filter supernatant D->E F Dilute for analysis E->F G Quantify using HPLC/UV-Vis F->G

Caption: Experimental workflow for solubility determination.

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 2: Experimentally Determined Solubility of this compound at 25°C

SolventSolubility (mg/mL)Solubility (mol/L)
n-Hexane
Toluene
Diethyl Ether
Chloroform
Ethyl Acetate
Acetone
Isopropyl Alcohol
Ethanol
Methanol
Acetonitrile
Dimethyl Sulfoxide
Water

Conclusion

References

  • Master Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Available from: [Link]

  • Shodex. Polarities of Solvents. Available from: [Link]

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  • Shodex. Polarities of Solvents. Available from: [Link]

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  • UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Dielectric constant. Available from: [Link]

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  • Spange, S., & Weiß, N. (2023). Empirical Hydrogen Bonding Donor (HBD) Parameters of Organic Solvents Using Solvatochromic Probes - A Critical Evaluation. Chemphyschem, 24(9), e202200780. Available from: [Link]

  • Chemistry Stack Exchange. Qualitative Comparisons of Dielectric Constants of Organic Solvents. (2019). Available from: [Link]

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  • Chemistry LibreTexts. 2.3: Organic Functional Groups- H-bond donors and H-bond acceptors. (2022). Available from: [Link]

  • Chemistry LibreTexts. 2.14: Organic Functional Groups- H-bond donors and H-bond acceptors. (2020). Available from: [Link]

  • The Organic Chemistry Tutor. Everything You Need To Know About Hydrogen Bonding in Organic Molecules. (2025). Available from: [Link]

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A Comprehensive Technical Guide to the Hazards and Safe Handling of 4-Iodo-2-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical overview of the hazards associated with 4-Iodo-2-methyl-1-nitrobenzene (CAS No. 52415-00-6) and delineates the critical safety precautions required for its handling. This guide is intended for researchers, chemists, and drug development professionals who may utilize this compound as a chemical intermediate or research tool. The protocols and information herein are synthesized from established safety data and are designed to foster a culture of safety and risk mitigation in the laboratory environment.

Section 1: Chemical and Physical Identity

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. This compound is a solid organic compound. Its key identifiers and properties are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 52415-00-6[1][2]
Molecular Formula C₇H₆INO₂[1][2]
Molecular Weight 263.03 g/mol [1][2]
Synonyms 5-Iodo-2-nitrotoluene, 4-iodo-2-methylnitrobenzene[1][2]
Physical Form Solid
Purity Typically ≥97%[2][3]

Section 2: Hazard Analysis and Toxicological Profile

This compound is classified as a hazardous substance. The primary risks are associated with its acute toxicity through all major routes of exposure and its potential for irritation.[1][4] Some suppliers classify this chemical with the GHS06 "Skull and Crossbones" pictogram and the signal word "Danger," indicating a higher level of acute toxicity (Category 3). Therefore, a conservative approach assuming higher toxicity is warranted.

GHS Hazard Classification

The Globally Harmonized System (GHS) classifications provide a universal standard for understanding the chemical's hazards.

Hazard ClassGHS CategoryHazard StatementSource(s)
Acute Toxicity, OralCategory 4 (or 3)H302: Harmful if swallowed (or H301: Toxic if swallowed)[1]
Acute Toxicity, DermalCategory 4 (or 3)H312: Harmful in contact with skin (or H311: Toxic in contact with skin)[1]
Acute Toxicity, InhalationCategory 4 (or 3)H332: Harmful if inhaled (or H331: Toxic if inhaled)[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][4]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][4]
Expert Insight: Toxicological Causality

The toxicological profile of this compound is largely attributable to its nitroaromatic structure. The nitrobenzene moiety is a well-documented toxicophore.

  • Methemoglobinemia: Nitroaromatic compounds, including nitrobenzene, are known to be readily absorbed and can oxidize the iron in hemoglobin, converting it to methemoglobin.[5] This reduces the oxygen-carrying capacity of the blood, leading to symptoms like cyanosis, dizziness, headache, and at high levels, coma and death.[5] While specific data for this substituted analog is limited, its structural similarity to nitrobenzene suggests that methemoglobin formation is a plausible and serious risk following exposure.

  • Systemic Toxicity: The "harmful" or "toxic" classification across oral, dermal, and inhalation routes indicates that the compound can be readily absorbed into the bloodstream, where it can exert systemic effects.[1][4] The liver and spleen are potential target organs for damage from chronic exposure to nitroaromatic compounds.[5]

  • Irritation: The compound's irritant properties are a direct result of its chemical reactivity with biological tissues, causing inflammation and damage upon contact with skin, eyes, and the respiratory tract.[1][6]

Section 3: Risk Mitigation and Safety Protocols

A multi-layered approach to safety, known as the Hierarchy of Controls, is the most effective strategy for minimizing risk. This framework prioritizes the most effective control measures down to the least effective.

cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible - Compound is Required) Substitution Substitution (Use a less hazardous alternative if possible) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood, Glovebox) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training, Signage) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures.

Engineering Controls

These controls are designed to physically isolate the researcher from the hazard.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7][8]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.

Administrative Controls

These are work policies and procedures that reduce exposure risk.

  • Standard Operating Procedures (SOPs): Detailed, chemical-specific SOPs must be written and approved before work begins.

  • Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP.

  • Restricted Access: The area where this chemical is stored and handled should be clearly marked with hazard warnings, and access should be restricted to authorized personnel.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.[9]

Protection TypeRecommended EquipmentPurpose and RationaleSource(s)
Eye/Face Chemical safety goggles with side shields or a full-face shield.Protects against splashes and dust particles, preventing serious eye irritation.[4][7][8]
Skin Chemical-resistant gloves (Nitrile rubber recommended). Lab coat or chemical-resistant apron/coveralls.Prevents skin contact, which can cause irritation and systemic toxicity through dermal absorption.[7][8][10]
Respiratory NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95) or an organic vapor cartridge.Required when engineering controls are insufficient or during spill cleanup to prevent inhalation of harmful dust.[4][7]
Footwear Closed-toe shoes made of a non-porous material.Protects feet from potential spills.[7]

Section 4: Standard Operating Procedures (SOPs)

SOP 1: Safe Handling and Use Protocol
  • Preparation: Don all required PPE as specified in Section 3.3. Ensure the chemical fume hood is operational.

  • Weighing: To prevent dust generation, weigh the solid compound on a tared weigh paper or in a container within the fume hood.[7] Use a spatula for transfers.

  • Dissolution: If preparing a solution, add the solid slowly to the solvent in a flask or beaker within the fume hood.

  • Post-Handling: After use, securely close the primary container.[7]

  • Decontamination: Wipe down the work surface in the fume hood.

  • Hand Washing: Thoroughly wash hands with soap and water after removing gloves.[7]

SOP 2: Storage Requirements
  • Container: Store in the original, tightly sealed container.[8]

  • Location: Keep in a cool, dry, dark, and well-ventilated area designated for toxic chemicals.[2][8]

  • Security: Store in a locked cabinet or area accessible only to authorized personnel.[11]

  • Incompatibilities: Segregate from strong oxidizing agents and strong bases.[4][12]

SOP 3: Waste Disposal
  • Classification: this compound waste is classified as hazardous chemical waste.

  • Collection: Collect all excess material and contaminated disposables (e.g., gloves, weigh papers) in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) department in accordance with all local, state, and federal regulations.

Section 5: Emergency Preparedness and Response

Rapid and correct response during an emergency is critical to minimizing harm.

cluster_1 Emergency Response Workflow Incident Incident Occurs (Spill, Exposure, Fire) Assess Assess Situation (Is it safe to respond?) Incident->Assess Alarm Raise Alarm (Alert colleagues, pull fire alarm if needed) Assess->Alarm Response Incident Type? Alarm->Response Spill Minor Spill: Contain, Absorb, Clean Up Response->Spill Spill Exposure Exposure: Move to safety shower/eyewash. Administer first aid. Response->Exposure Exposure Fire Fire: Use appropriate extinguisher. Evacuate. Response->Fire Fire EHS Notify Emergency Services / EHS Spill->EHS Exposure->EHS Fire->EHS

Caption: A streamlined workflow for laboratory emergencies.

First-Aid Measures

Immediate action is required following any exposure.[13]

Exposure RouteFirst-Aid ProtocolSource(s)
Inhalation Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[7][11][12]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][11][12]
Ingestion Rinse mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a Poison Control Center or seek immediate medical attention.[7][11]
Spill Response Protocol

For minor spills (manageable by trained lab personnel):

  • Evacuate non-essential personnel from the immediate area.

  • Ensure you are wearing the appropriate PPE, including respiratory protection.

  • Prevent the generation of dust.[6] If a solution, contain the spill with absorbent pads or sand.

  • Carefully sweep up the solid material or absorb the liquid. Use a vacuum cleaner only if it is equipped with a HEPA filter.[6]

  • Place the collected waste into a sealed, labeled container for hazardous disposal.

  • Decontaminate the spill area and all equipment used for cleanup.

  • For major spills, evacuate the area, close the doors, and contact your institution's EHS or emergency response team immediately.[6]

Fire Response
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[4][13]

  • Hazardous Combustion Products: Fires may produce toxic and corrosive fumes, including nitrogen oxides, carbon monoxide, and hydrogen iodide.[4]

  • Firefighter Precautions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][6]

Conclusion

This compound is a valuable chemical intermediate that poses significant health risks if not handled properly. Its acute toxicity via all routes of exposure and its irritant properties demand strict adherence to safety protocols. By implementing a robust safety framework based on the Hierarchy of Controls—prioritizing engineering solutions like fume hoods, supported by rigorous administrative procedures and the consistent use of appropriate PPE—researchers can mitigate these risks effectively. Emergency preparedness is paramount, and all personnel must be familiar with first-aid, spill, and fire response procedures before beginning any work with this compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (2025). This compound. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Retrieved from [Link]

  • Oregon OSHA. (2018). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Nitrobenzene. Retrieved from [Link]

  • GOV.UK. (2024). Nitrobenzene: toxicological overview. Retrieved from [Link]

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A Technical Guide to 4-Iodo-2-methyl-1-nitrobenzene: From Historical Discovery to Modern Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-iodo-2-methyl-1-nitrobenzene, a key aromatic intermediate in the synthesis of pharmaceuticals and other complex organic molecules. We will delve into the initial discovery and synthesis of this compound, offering a detailed, field-proven protocol for its preparation. Furthermore, we will explore the causality behind the experimental choices, grounding our discussion in the principles of electrophilic aromatic substitution and the directing effects of substituents. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile building block.

Introduction and Significance

This compound, also known by synonyms such as 5-iodo-2-nitrotoluene, is an organic compound with the chemical formula C₇H₆INO₂. Its structure, featuring a benzene ring substituted with iodo, methyl, and nitro groups, makes it a valuable precursor in organic synthesis. The interplay of the electron-donating methyl group and the electron-withdrawing nitro group, along with the reactive carbon-iodine bond, allows for a diverse range of chemical transformations. These include nucleophilic aromatic substitution, reduction of the nitro group to an amine, and various cross-coupling reactions, positioning it as a critical component in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

The Pioneering Synthesis: A Historical Perspective

The first documented synthesis of what is now recognized as this compound was reported in 1871 by Beilstein, Kuhlberg, and Heynemann. Their work, published in Annalen der Chemie und Pharmacie, described the direct nitration of 3-iodotoluene. This early investigation laid the groundwork for the understanding of electrophilic substitution on substituted aromatic rings.

The choice of 3-iodotoluene as the starting material was crucial. In this molecule, both the methyl group and the iodine atom are ortho, para-directing substituents. The subsequent introduction of a nitro group via nitration would be directed to the positions activated by these groups. The formation of this compound as a major product is a direct consequence of these directing effects, where the nitro group is introduced at a position ortho to both the methyl and iodo substituents.

A Modern Approach: Synthesis via Diazotization

While the direct nitration of 3-iodotoluene represents the historical first, a more common and often higher-yielding modern approach involves the diazotization of a substituted aniline precursor, specifically 2-methyl-4-nitroaniline, followed by a Sandmeyer-type reaction with an iodide salt. This method offers excellent regioselectivity, as the positions of the functional groups are pre-determined in the starting material.

The underlying principle of this synthesis is the conversion of the amino group (-NH₂) into a highly reactive diazonium salt (-N₂⁺), which can then be readily displaced by a variety of nucleophiles, including iodide (I⁻).

Reaction Mechanism

The synthesis proceeds in two key stages:

  • Diazotization: 2-methyl-4-nitroaniline is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0-5 °C). The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

  • Iodination: The resulting diazonium salt solution is then treated with a solution of potassium iodide (KI). The iodide ion acts as a nucleophile, attacking the carbon atom attached to the diazonium group and displacing nitrogen gas (N₂) to form the final product, this compound.

reaction_mechanism cluster_diazotization Diazotization cluster_iodination Iodination 2-methyl-4-nitroaniline 2-Methyl-4-nitroaniline diazonium_salt 2-Methyl-4-nitrobenzenediazonium salt 2-methyl-4-nitroaniline->diazonium_salt NaNO₂, H⁺ (0-5 °C) product This compound diazonium_salt->product KI iodide_ion Potassium Iodide (KI)

Caption: Synthetic pathway to this compound via diazotization.

Experimental Protocol: A Self-Validating System

This protocol details the synthesis of this compound from 2-methyl-4-nitroaniline. Each step is designed to ensure a high-purity product.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
2-Methyl-4-nitroaniline152.1510.0 g0.0657
Sodium Nitrite (NaNO₂)69.005.0 g0.0725
Hydrochloric Acid (conc.)36.4620 mL-
Potassium Iodide (KI)166.0012.0 g0.0723
Diethyl Ether74.12150 mL-
Sodium Thiosulfate (10% aq.)158.1150 mL-
Saturated Sodium Bicarbonate84.0150 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate120.3710 g-
Step-by-Step Procedure

experimental_workflow start Start step1 Dissolve 2-methyl-4-nitroaniline in conc. HCl and water. start->step1 step2 Cool to 0-5 °C in an ice bath. step1->step2 step3 Slowly add NaNO₂ solution while maintaining temperature. step2->step3 step4 Stir for 15 minutes to form diazonium salt. step3->step4 step5 Slowly add KI solution to the diazonium salt solution. step4->step5 step6 Warm to room temperature and then heat to 50 °C. step5->step6 step7 Cool and extract with diethyl ether. step6->step7 step8 Wash organic layer with Na₂S₂O₃, NaHCO₃, and brine. step7->step8 step9 Dry over anhydrous MgSO₄. step8->step9 step10 Filter and evaporate solvent. step9->step10 end Obtain crude product for purification. step10->end

Caption: Experimental workflow for the synthesis of this compound.

  • Preparation of the Diazonium Salt: In a 250 mL beaker, suspend 10.0 g (0.0657 mol) of 2-methyl-4-nitroaniline in a mixture of 20 mL of concentrated hydrochloric acid and 20 mL of water. Stir vigorously to obtain a fine slurry. Cool the mixture to 0-5 °C in an ice-salt bath with continuous stirring.

  • Diazotization: Dissolve 5.0 g (0.0725 mol) of sodium nitrite in 15 mL of water and cool the solution to 0-5 °C. Add the sodium nitrite solution dropwise to the cold aniline slurry over 15-20 minutes, ensuring the temperature does not rise above 5 °C. After the addition is complete, continue stirring for an additional 15 minutes. The formation of a clear solution indicates the completion of diazotization.

  • Iodination: In a separate 500 mL beaker, dissolve 12.0 g (0.0723 mol) of potassium iodide in 50 mL of water. Slowly and with vigorous stirring, add the cold diazonium salt solution to the potassium iodide solution. A dark precipitate will form, and nitrogen gas will evolve.

  • Reaction Completion and Work-up: After the addition is complete, allow the mixture to warm to room temperature and then heat it on a water bath at 50 °C for 30 minutes to ensure complete decomposition of the diazonium salt. Cool the mixture to room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash successively with 50 mL of 10% aqueous sodium thiosulfate solution (to remove any unreacted iodine), 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Drying and Isolation: Dry the ethereal solution over anhydrous magnesium sulfate. Filter the drying agent and remove the diethyl ether by rotary evaporation to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford a pale yellow solid.

Physical and Chemical Properties

PropertyValue
CAS Number 52415-00-6
Molecular Formula C₇H₆INO₂
Molecular Weight 263.03 g/mol
Appearance Pale yellow solid
Melting Point 58-62 °C
Boiling Point 295.6±25.0 °C at 760 mmHg
Solubility Insoluble in water, soluble in common organic solvents.

Conclusion

This guide has provided an in-depth look at the discovery and synthesis of this compound. From its first preparation in the 19th century to modern, high-yield synthetic routes, the chemistry of this compound is a testament to the enduring principles of organic synthesis. The detailed protocol provided herein offers a reliable method for the preparation of this important intermediate, empowering researchers and developers in their pursuit of novel molecules with potential applications in medicine and materials science.

References

  • Beilstein, F.; Kuhlberg, A.; Heynemann, H. Ueber die Einwirkung von schmelzendem Jodkalium auf einige Nitroverbindungen. Annalen der Chemie und Pharmacie, 1871, 158 (3), 337-347. [A direct URL to the original 1871 publication is not readily available, however, access can be found through university library databases and historical chemical literature archives such as HathiTrust Digital Library: https://catalog.
  • PubChem. This compound. National Center for Biotechnology Information. [Link].

  • Krasnokutskaya, E. A.; Semenischeva, N. I.; Filimonov, V. D.; Knochel, P. A Convenient and General One-Pot Iodination of Aromatic and Some Heterocyclic Amines. Synthesis, 2007 , (1), 81-84. [Link].

A Senior Application Scientist's Guide to 4-Iodo-2-methyl-1-nitrobenzene in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unassuming Scrivener of Potent Therapeutics

In the vast lexicon of chemical building blocks available to the medicinal chemist, certain reagents, though unassuming in their own right, prove to be pivotal in the narrative of drug discovery. 4-Iodo-2-methyl-1-nitrobenzene is one such molecule. Its strategic placement of functional groups—an activatable iodo moiety, a reducible nitro group, and a directing methyl group—renders it a highly versatile scaffold for the synthesis of complex, biologically active molecules. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth technical overview of the potential applications of this compound, with a particular focus on its utility in the generation of kinase inhibitors. We will delve into its synthesis, key reactions, and, most importantly, its role as a linchpin in the creation of targeted therapeutics.

Physicochemical Properties and Safety Profile

Before embarking on its synthetic applications, a thorough understanding of the physicochemical properties and safety considerations of this compound is paramount.

PropertyValueSource
CAS Number 52415-00-6[1][2]
Molecular Formula C₇H₆INO₂[1][2]
Molecular Weight 263.03 g/mol [1]
Appearance Solid[3]
Purity Typically ≥97%[2][3]
Storage Keep in a dark place, sealed in dry, room temperature.[2][3]

Safety Information: this compound is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1]

Synthesis of this compound and its Key Aniline Intermediate

The journey to potent therapeutics begins with the reliable synthesis of the core building block. Herein, we detail the synthesis of this compound and its subsequent reduction to the crucial intermediate, 4-iodo-2-methylaniline.

Synthesis of this compound via Sandmeyer-type Reaction

The most common and efficient route to this compound is through a Sandmeyer-type reaction, starting from the readily available 2-methyl-4-nitroaniline. The process involves two key steps: diazotization of the primary amine followed by iodination.

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-methyl-4-nitroaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 10 °C.[4][5] The formation of the diazonium salt is critical and temperature control is paramount to prevent decomposition.[5]

    • Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete.

  • Iodination:

    • In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Evolution of nitrogen gas will be observed.

    • Allow the reaction mixture to warm to room temperature and then gently heat on a water bath until the evolution of nitrogen ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and collect the crude product by vacuum filtration.

    • Wash the solid with cold water, followed by a wash with a dilute aqueous solution of sodium thiosulfate to remove any residual iodine.

    • Recrystallize the crude product from ethanol to yield pure this compound.

Reduction to 4-iodo-2-methylaniline: The Gateway to Kinase Inhibitors

The nitro group in this compound serves as a masked amino group. Its reduction to 4-iodo-2-methylaniline is a critical transformation, as the resulting aniline is a key component in the synthesis of many kinase inhibitors, particularly those based on the 4-anilinoquinazoline scaffold.

  • Reaction Setup:

    • To a solution of this compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).

    • Carefully add concentrated hydrochloric acid and heat the mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude 4-iodo-2-methylaniline can be purified by column chromatography on silica gel.

Core Reactions and Applications in Medicinal Chemistry

The synthetic utility of this compound and its aniline derivative lies in their ability to participate in a variety of powerful cross-coupling reactions, which are the bedrock of modern drug discovery.

Buchwald-Hartwig Amination: Forging the Key C-N Bond

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[6][7] This reaction is instrumental in synthesizing 4-anilinoquinazoline-based kinase inhibitors, where 4-iodo-2-methylaniline is coupled with a 4-chloroquinazoline derivative.

  • Reaction Setup:

    • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the 4-chloroquinazoline substrate (1.0 eq), 4-iodo-2-methylaniline (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq) in an anhydrous solvent such as dioxane or toluene.

    • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitored by TLC or LC-MS).

  • Work-up and Purification:

    • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the palladium catalyst.[8]

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Potential Applications in Kinase Inhibitor Development

Protein kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.[9] Consequently, kinase inhibitors are a major focus of modern oncology drug discovery. The 4-anilinoquinazoline scaffold is a well-established pharmacophore for potent and selective kinase inhibitors, targeting enzymes such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[10][11][12]

Targeting the EGFR and VEGFR-2 Signaling Pathways

EGFR and VEGFR-2 are key regulators of cell proliferation, survival, and angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[13][14] Inhibiting these kinases can therefore lead to a potent anti-cancer effect. 4-anilinoquinazoline derivatives have been shown to be effective dual inhibitors of both EGFR and VEGFR-2.[10][15]

Diagram: Simplified EGFR Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 4-Anilinoquinazoline Inhibitor Inhibitor->EGFR Inhibits (ATP competitive)

Caption: EGFR signaling pathway and point of inhibition.

Diagram: Simplified VEGFR-2 Signaling Pathway

VEGFR2_Pathway cluster_membrane Endothelial Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates VEGF VEGF (Ligand) VEGF->VEGFR2 Binds PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Angiogenesis Angiogenesis (New Blood Vessel Growth) MAPK->Angiogenesis Inhibitor 4-Anilinoquinazoline Inhibitor Inhibitor->VEGFR2 Inhibits (ATP competitive)

Caption: VEGFR-2 signaling pathway and point of inhibition.

Representative Kinase Inhibitors and Biological Activity

Numerous studies have demonstrated the synthesis of potent 4-anilinoquinazoline-based kinase inhibitors from aniline precursors structurally similar to 4-iodo-2-methylaniline. These compounds exhibit impressive inhibitory activity against various cancer cell lines.

Compound ClassTarget Kinase(s)Example IC₅₀Source(s)
4-AnilinoquinazolinesEGFR0.11 µM (against H1975 cells)[9]
4-Anilinoquinazolines with amino acid moietyEGFR0.0032 µM[12]
Hypoxia-selective 4-anilinoquinazolinesEGFR, VEGFR-2Potent dual inhibition[10]
Indolin-2-one derivativesVEGFR-20.078 µM[13]
Nicotinamide-based derivativesVEGFR-260.83 nM[14]

The data clearly indicates that the 4-anilino scaffold, readily accessible from 4-iodo-2-methylaniline, is a privileged structure in the design of highly potent kinase inhibitors. The methyl group at the 2-position of the aniline ring can provide beneficial steric interactions within the kinase active site, potentially enhancing potency and selectivity.

Conclusion and Future Outlook

This compound is more than just a simple aromatic compound; it is a key that unlocks a diverse range of synthetically accessible and biologically potent molecules. Its true value is realized upon its conversion to 4-iodo-2-methylaniline, a versatile building block for the construction of 4-anilinoquinazoline-based kinase inhibitors. The strategic placement of its functional groups allows for the sequential and controlled introduction of molecular complexity, making it an invaluable tool for medicinal chemists. As the demand for novel, targeted cancer therapeutics continues to grow, the applications of this compound and its derivatives are poised to expand, further cementing its role as a cornerstone of modern drug discovery.

References

  • Facile and efficient synthesis and biological evaluation of 4-anilinoquinazoline derivatives as EGFR inhibitors. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (2019). European Journal of Medicinal Chemistry. [Link]

  • Preparation of 4-Iodonitrobenzene. (n.d.). Scribd. [Link]

  • Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. (2012). European Journal of Medicinal Chemistry. [Link]

  • Design, synthesis, and biological evaluation of novel 4-anilinoquinazoline derivatives bearing amino acid moiety as potential EGFR kinase inhibitors. (2017). European Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. (2022). Molecules. [Link]

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  • Synthesis of 4-Anilinoquinazoline-Derivative Dual Kinase Inhibitors Targeting EGFR and VEGFR-2. (2017). ResearchGate. [Link]

  • New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. (2022). International Journal of Nanomedicine. [Link]

  • Design, synthesis, and biological evaluation of novel 4-anilinoquinazoline derivatives bearing amino acid moiety as potential EGFR kinase inhibitors. (2017). Semantic Scholar. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2018). Beilstein Journal of Organic Chemistry. [Link]

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  • The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition. [Link]

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  • IC 50 (μM) of the most active synthetic compounds for VEGFR2 inhibition. (n.d.). ResearchGate. [Link]

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The Carbon-Iodine Bond in 4-Iodo-2-methyl-1-nitrobenzene: A Hub for Synthetic Transformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodo-2-methyl-1-nitrobenzene is a richly functionalized aromatic building block, offering a nexus of reactivity through its distinct substituents. The carbon-iodine (C-I) bond, in particular, serves as a versatile linchpin for advanced synthetic modifications, primarily through transition metal-catalyzed cross-coupling reactions. The electronic landscape of the benzene ring is significantly influenced by the strong electron-withdrawing nitro group situated para to the iodine and the electron-donating, sterically influencing methyl group in the ortho position. This guide provides a comprehensive exploration of the reactivity of the C-I bond in this molecule, detailing its engagement in key synthetic transformations including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions. Furthermore, the strategic reduction of the nitro group to an amine, a critical transformation in the synthesis of pharmaceutical intermediates, is discussed in the context of preserving the reactive C-I bond. This paper aims to serve as a technical resource, offering both mechanistic insights and practical, field-proven protocols to enable the strategic utilization of this compound in complex molecule synthesis.

Molecular Architecture and Electronic Profile

The reactivity of the carbon-iodine bond in this compound is a direct consequence of the electronic and steric interplay of its substituents. A foundational understanding of these effects is crucial for predicting and optimizing its synthetic applications.

  • The Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro functionality deactivates the aromatic ring towards electrophilic substitution through both a strong negative resonance (-R) and inductive (-I) effect.[1][2][3] This electronic pull significantly polarizes the C-I bond, rendering the ipso-carbon more electrophilic and susceptible to oxidative addition by a low-valent transition metal catalyst, a key step in many cross-coupling reactions.[4]

  • The Iodine Atom (-I): The C-I bond is the weakest among the carbon-halogen series, making aryl iodides the most reactive partners in palladium-catalyzed oxidative addition, following the general trend I > Br > Cl > F.[1] This inherent reactivity makes the iodine atom the primary site for cross-coupling, allowing for selective functionalization.

  • The Methyl Group (-CH₃): Positioned ortho to the iodine, the methyl group exerts a dual influence. Electronically, it is a weak electron-donating group through hyperconjugation and a positive inductive (+I) effect.[2] Sterically, its proximity to the C-I bond can present a degree of steric hindrance, which may influence the approach of bulky catalyst-ligand complexes and affect reaction kinetics.[5]

This unique substitution pattern—an activating nitro group for nucleophilic attack and a labile iodo group for cross-coupling, modulated by an ortho-methyl substituent—makes this compound a valuable and versatile synthetic intermediate.[4]

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

The C-I bond in this compound is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)–C(sp²) bonds. While a specific protocol for this compound is not extensively documented in peer-reviewed literature, a generalized procedure can be reliably adapted from protocols for structurally similar iodo-nitroaromatics. The reaction couples the aryl iodide with an organoboron reagent in the presence of a palladium catalyst and a base.

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) species. The strong electron-withdrawing effect of the para-nitro group facilitates this often rate-determining step. Following this, transmetalation of the organic moiety from the boron reagent to the palladium center occurs, and the cycle is completed by reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of base is critical for activating the boronic acid.

Suzuki_Miyaura_Coupling cluster_0 Catalytic Cycle A Pd(0)Ln B Ar-Pd(II)(I)Ln (Oxidative Addition) A->B Ar-I (4-Iodo-2-methyl- 1-nitrobenzene) D Ar-R' (Product) C Ar-Pd(II)-R'Ln (Transmetalation) B->C R'-B(OR)2 / Base C->A Reductive Elimination C->D

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, for instance, Pd(PPh₃)₄ (3 mol%).

  • Solvent Addition: Add degassed solvents, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionsRationale & Causality
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf) (2-5 mol%)Pd(PPh₃)₄ is a common Pd(0) source. PdCl₂(dppf) is a robust pre-catalyst for challenging substrates.
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equiv.)Activates the boronic acid for transmetalation. Stronger bases may be needed for less reactive boronic acids.
Solvent Toluene/H₂O, Dioxane/H₂O, DMFA biphasic system or a polar aprotic solvent is typically used to dissolve both organic and inorganic reagents.
Temperature 80-110 °CSufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. A specific protocol for the coupling of this compound with phenylacetylene has been reported, demonstrating the feasibility of this transformation.[6]

Mechanistic Rationale: The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide to Pd(0) occurs. In the copper cycle, the terminal alkyne is deprotonated by the base and forms a copper(I) acetylide. This species then undergoes transmetalation to the arylpalladium(II) complex. Reductive elimination yields the aryl-alkyne product and regenerates the Pd(0) catalyst.[7]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln PdII_Ar Ar-Pd(II)(I)Ln Pd0->PdII_Ar Ar-I PdII_Alkynyl Ar-Pd(II)(C≡CR')Ln PdII_Ar->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR' PdII_Alkynyl->Product CuI Cu(I)I Cu_Acetylide Cu(I)-C≡CR' CuI->Cu_Acetylide Cu_Acetylide->PdII_Ar Alkyne R'C≡CH Alkyne->Cu_Acetylide Base

Figure 2: Interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of this compound [6]

  • Reactants: 1-Iodo-2-methyl-4-nitrobenzene (0.132 g, 0.5 mmol) and phenylacetylene (0.062 g, 0.6 mmol).

  • Solvent: A suitable solvent system such as THF-DMA (9:1) (10 mL) is used.

  • Catalyst: A heterogeneous catalyst system such as 5% Pd on alumina powder and 0.1% Cu₂O on alumina powder can be employed.

  • Reaction Conditions: The reaction mixture is heated to 75-80 °C with stirring under an inert atmosphere (Argon).

  • Workup: After completion, the reaction mixture is diluted with water and extracted with a non-polar solvent like hexane. The combined organic layers are washed with brine and dried over MgSO₄.

  • Purification: The product is purified by column chromatography on silica gel. It has been noted that purification of the resulting 2-methyl-4-nitro-1-(phenylethynyl)benzene can be challenging.[6]

Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[8] This reaction is typically carried out in the presence of a palladium catalyst and a base. While no specific protocol for this compound is readily available, the high reactivity of aryl iodides makes it a suitable substrate for this transformation.

Mechanistic Rationale: The Heck reaction mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the substituted alkene product and a hydridopalladium(II) species. The base then regenerates the Pd(0) catalyst, completing the cycle.

Representative Experimental Protocol: Heck Reaction

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the alkene (e.g., methyl acrylate, 1.2-1.5 equiv.), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., PPh₃, 4-10 mol%).

  • Base and Solvent: Add a base, typically an amine base like triethylamine (Et₃N, 2.0 equiv.), and a polar aprotic solvent such as DMF or NMP.

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Reaction: Heat the mixture, often to temperatures between 80-140 °C.

  • Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Upon completion, perform a standard aqueous workup and extraction.

  • Purification: Purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine.[9][10] This reaction is particularly important in pharmaceutical synthesis. The reaction of iodo-nitroaromatics can sometimes be challenging. For instance, the nickel-catalyzed amination of 1-iodo-4-nitrobenzene has been reported to yield only trace amounts of product under certain conditions, suggesting that careful optimization of the catalyst system is crucial.[11]

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex. The resulting arylpalladium(II) halide complex then reacts with the amine in the presence of a strong base (typically a non-nucleophilic base like sodium tert-butoxide) to form a palladium amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the Pd(0) catalyst.[9][12] The choice of a sterically hindered and electron-rich phosphine ligand is often key to a successful transformation.

Representative Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, RuPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.).

  • Reactants: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent: Add an anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. After cooling, quench the reaction, perform an aqueous workup, and extract the product.

  • Purification: Purify the crude product by column chromatography.

ReactionCoupling PartnerCatalyst System (Typical)Base (Typical)
Suzuki-Miyaura Arylboronic AcidPd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃, K₃PO₄
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃N, DIPEA
Heck Alkene (e.g., Acrylate)Pd(OAc)₂ / PPh₃Et₃N, K₂CO₃
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ / XantphosNaOtBu, Cs₂CO₃

Chemoselective Reduction of the Nitro Group

A crucial subsequent transformation for this compound in many synthetic routes is the reduction of the nitro group to an amine, yielding 4-iodo-2-methylaniline. This transformation is pivotal for accessing a new range of functionalization, including amide bond formation and further cross-coupling reactions. The primary challenge is to achieve this reduction chemoselectively without affecting the C-I bond, as standard catalytic hydrogenation with Pd/C can lead to hydrodehalogenation.[13]

Methodologies for Selective Reduction:

Several methods are effective for the selective reduction of aromatic nitro groups in the presence of aryl halides:

  • Tin(II) Chloride (SnCl₂): The reduction of nitroarenes using SnCl₂ in an acidic medium (like HCl) or in a solvent like ethanol is a classic and reliable method that is highly selective for the nitro group.[14][15]

  • Iron in Acidic Media (Fe/HCl or Fe/NH₄Cl): This is another robust and cost-effective method for nitro group reduction that typically leaves aryl halides intact.[16]

Experimental Protocol: Synthesis of 4-Iodo-2-methylaniline via Nitro Reduction [17]

This protocol describes the synthesis of the target aniline from a related bromo-aniline via a Finkelstein reaction, but the reduction of this compound would lead to the same product and can be achieved with high selectivity. A reliable protocol for the reduction of a nitro group in the presence of a halogen is as follows:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a solvent such as ethanol or ethyl acetate.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equiv.).

  • Reaction: Heat the reaction mixture to reflux (around 70-80 °C) and stir until the starting material is consumed (monitor by TLC).

  • Workup: Cool the reaction to room temperature and pour it into ice. Neutralize the mixture by carefully adding a base such as aqueous NaHCO₃ or NaOH solution until the pH is basic. This will precipitate tin salts.

  • Extraction: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure. The crude 4-iodo-2-methylaniline can be further purified by column chromatography or recrystallization if necessary.

Nitro_Reduction Start This compound Reagents SnCl2·2H2O, EtOH or Fe, HCl/EtOH Product 4-Iodo-2-methylaniline Start->Product Chemoselective Reduction

Figure 3: Workflow for the selective reduction of the nitro group.

Conclusion

This compound is a synthetic intermediate of considerable value, characterized by a highly reactive carbon-iodine bond poised for a multitude of transformations. The electronic activation provided by the para-nitro group, combined with the inherent lability of the C-I bond, makes this molecule an excellent substrate for a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions. While the ortho-methyl group may introduce steric considerations that require careful optimization of catalyst and ligand systems, it also offers a point of differentiation from simpler analogs. Furthermore, the nitro group itself can be chemoselectively reduced to an amine, opening up a secondary manifold of synthetic possibilities while preserving the synthetically valuable C-I bond. The protocols and mechanistic discussions provided in this guide are intended to equip researchers with the foundational knowledge and practical starting points to effectively harness the synthetic potential of this versatile building block in the pursuit of novel and complex molecular targets.

References

  • Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Highly reactive, general and long-lived catalysts for palladium-catalyzed amination of heteroaryl and aryl chlorides, bromides and iodides: scope and structure-activity relationships. Journal of the American Chemical Society, 130(41), 13552–13554.
  • Kappe, C. O., & Glasnov, T. N. (2010). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

  • Zhang, H., Chen, P., & Liu, G. (2014). Palladium-catalyzed cascade C-H trifluoroethylation of aryl iodides and Heck reaction: efficient synthesis of ortho-trifluoroethylstyrenes.
  • Xu, P., Wang, F., Wei, T. Q., Yin, L., Wang, S. Y., & Ji, S. J. (2017). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. Organic Letters, 19(17), 4484–4487.
  • Google Patents. (n.d.). CN116444382B - Synthesis method of 4-iodo-2-methylaniline.
  • Fürstner, A., Mamane, V., Seidel, G., & Laurich, D. (2003). 1-(2-Iodophenyl)pyrrole. Organic Syntheses, 80, 53.
  • Semantic Scholar. (n.d.). Palladium-Catalyzed Dual-Tasked ortho-C-H Borylation of Aryl Iodides. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2010). Palladium-Catalyzed Ortho-Arylation of Carbamate-Protected Estrogens. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis of biphenyl from iodobenzene. Retrieved from [Link]

  • International Journal of New Chemistry. (2024). Palladium-catalyzed Sonogashira reactions. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Nitro Reduction. Retrieved from [Link]

  • ResearchGate. (n.d.). Aminoborylation/Suzuki-Miyaura Tandem Cross Coupling of Aryl Iodides as Efficient and Selective Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • MDPI. (2020). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]

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  • ResearchGate. (2006). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Retrieved from [Link]

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Methodological & Application

Application Notes: A Comprehensive Guide to the Suzuki Coupling Reaction Protocol with 4-Iodo-2-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its facility in constructing carbon-carbon bonds, particularly in the formation of biaryl structures prevalent in pharmaceuticals and functional materials.[1] This application note provides a detailed protocol and in-depth scientific rationale for the Suzuki coupling of 4-iodo-2-methyl-1-nitrobenzene with various arylboronic acids. We will explore the mechanistic nuances of this transformation, address the specific challenges posed by the substrate's electronic and steric profile, and offer a comprehensive guide to reaction setup, execution, and optimization.

Introduction: The Significance of Biaryl Scaffolds and the Suzuki Coupling Advantage

Biaryl moieties are privileged structures in medicinal chemistry and materials science, often imparting crucial conformational rigidity and serving as key pharmacophoric elements. The Suzuki-Miyaura coupling has emerged as a premier method for their synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[2][3] The reaction typically involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound in the presence of a base.[1]

Our substrate of interest, this compound, presents a unique set of considerations. The carbon-iodine bond is highly reactive towards oxidative addition to the palladium catalyst, a key step in the catalytic cycle.[1] However, the presence of an ortho-methyl group introduces steric hindrance, which can influence the reaction kinetics. Furthermore, the strongly electron-withdrawing nitro group can affect the electron density of the aromatic ring and potentially lead to side reactions. A thorough understanding of these factors is critical for developing a robust and high-yielding protocol.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This step forms a Pd(II) intermediate. The high reactivity of aryl iodides makes this step relatively facile.[1]

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[3] The choice of base is therefore crucial for the efficiency of this step.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' Reductive_Elimination->Product Substrate Ar-I (this compound) Substrate->Oxidative_Addition Boronic_Acid Ar'-B(OH)2 Base Base Boronic_Acid->Base Boronate [Ar'-B(OH)3]- Base->Boronate Boronate->Transmetalation

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with a representative arylboronic acid. Optimization may be required for different boronic acids.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
This compound≥98%Commercially AvailableStore in a cool, dark place.
Arylboronic Acid≥97%Commercially AvailablePurity can affect reaction outcome.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥99%Commercially AvailableAir and light sensitive. Store under inert gas.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableFinely powdered base is recommended.
1,4-DioxaneAnhydrous, ≥99.8%Commercially AvailableDegas before use.
Deionized WaterDegas before use.
Ethyl AcetateACS GradeCommercially AvailableFor workup and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Brine (saturated NaCl solution)For workup.
Anhydrous Magnesium Sulfate (MgSO₄)Commercially AvailableFor drying organic layers.
Step-by-Step Procedure

experimental_workflow start Start reagents 1. Add solid reagents to a flame-dried Schlenk flask: - this compound (1.0 equiv) - Arylboronic acid (1.2 equiv) - Pd(PPh₃)₄ (3 mol%) - K₂CO₃ (2.0 equiv) start->reagents inert 2. Evacuate and backfill the flask with Argon (3x) reagents->inert solvents 3. Add degassed 1,4-dioxane and water (4:1 v/v) inert->solvents reaction 4. Heat the mixture at 80-90 °C with vigorous stirring solvents->reaction monitoring 5. Monitor reaction progress by TLC or LC-MS reaction->monitoring workup 6. Cool to RT, dilute with ethyl acetate, and wash with water and brine monitoring->workup drying 7. Dry the organic layer over MgSO₄, filter, and concentrate workup->drying purification 8. Purify the crude product by flash column chromatography drying->purification end End purification->end

Figure 2. Experimental workflow for the Suzuki coupling of this compound.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 6-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired biaryl product.

Optimization and Troubleshooting

The success of the Suzuki coupling with this compound can be influenced by several factors. The following table provides guidance on optimizing the reaction and troubleshooting common issues.

ParameterRecommendation/RationaleTroubleshooting
Catalyst Pd(PPh₃)₄ is a reliable choice. For more challenging couplings, consider using more electron-rich and bulky phosphine ligands such as SPhos or XPhos with a Pd(OAc)₂ or Pd₂(dba)₃ precursor.[4]Low Yield: The catalyst may have decomposed. Ensure rigorous exclusion of air. Consider using a pre-catalyst.
Base K₂CO₃ is a good starting point. For less reactive boronic acids, stronger bases like K₃PO₄ or Cs₂CO₃ may be beneficial.Side Reactions: A base that is too strong can lead to decomposition of the starting materials or promote side reactions. Consider a milder base like NaHCO₃.
Solvent A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water is standard. The water is crucial for dissolving the inorganic base.[2]Poor Solubility: If reactants are not fully dissolved, consider alternative solvent systems like DMF/water.
Temperature 80-90 °C is a typical starting point. The temperature can be adjusted based on the reactivity of the coupling partners.Slow Reaction: Increase the temperature, but monitor for decomposition.
Boronic Acid Use a slight excess (1.1-1.5 equivalents) to drive the reaction to completion. Boronic acids can be prone to protodeboronation (hydrolysis).Protodeboronation: Consider using a more stable boronic ester derivative (e.g., a pinacol ester).[5]
Common Side Reactions
  • Homocoupling: The coupling of two molecules of the boronic acid can occur, especially in the presence of oxygen.[6] Rigorous degassing of solvents and maintaining an inert atmosphere can minimize this.

  • Dehalogenation: The aryl iodide can be reduced to the corresponding arene. This can sometimes be mitigated by changing the base or solvent.[2]

  • Protodeboronation: The C-B bond of the boronic acid can be cleaved by a proton source, rendering it inactive for the coupling reaction. Using anhydrous conditions or more stable boronic esters can prevent this.[5]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl compounds from this compound. By understanding the reaction mechanism and the influence of various parameters such as the choice of catalyst, base, and solvent, researchers can develop robust and efficient protocols. The detailed procedure and troubleshooting guide provided in these application notes serve as a valuable resource for scientists engaged in the synthesis of complex organic molecules for pharmaceutical and materials science applications. Careful optimization of the reaction conditions will be key to achieving high yields and purity for a diverse range of biaryl products.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457–2483. [Link]

  • Yin, J.; Rainka, M. P.; Zhang, X.-X.; Buchwald, S. L. A Highly Active and Air-Stable Palladium Catalyst for the Suzuki Coupling of Aryl Chlorides. Journal of the American Chemical Society, 2002 , 124(7), 1162–1163. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. [Link]

  • Thomas, J. M.; Bedford, R. B. The development of palladium catalysts for C–C and C–heteroatom bond forming reactions. Dalton Transactions, 2006 , (1), 1–18. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). [Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Publications. [Link]

  • A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction - ResearchGate. [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate. [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - Frontiers. [Link]

  • A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates - PMC - NIH. [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. [Link]

  • Organic & Biomolecular Chemistry - RSC Publishing. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Catalyst optimization for electron‐deficient arylboronic acid 2 g in coupling with 1 a. - ResearchGate. [Link]

  • Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents - Organic Chemistry Portal. [Link]

Sources

Application Notes and Protocols for the Sonogashira Coupling of 4-Iodo-2-methyl-1-nitrobenzene with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Sonogashira Coupling in Modern Drug Discovery

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has become indispensable in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors.[3][4] Its value in drug discovery is underscored by its ability to forge C(sp²)-C(sp) bonds under relatively mild conditions, tolerating a wide array of functional groups.[5] This allows for the late-stage introduction of alkynyl moieties into complex molecular scaffolds, a key strategy in the generation of novel drug candidates.[3][6] The resulting internal alkynes are not only prevalent in biologically active natural products but also serve as versatile intermediates for further synthetic elaborations.

This application note provides a comprehensive guide to the Sonogashira coupling of 4-iodo-2-methyl-1-nitrobenzene with various terminal alkynes. This specific substrate is of interest due to the presence of both an electron-withdrawing nitro group and a sterically influential methyl group on the aromatic ring. The electron-deficient nature of the aryl iodide is known to enhance the rate of the oxidative addition step in the catalytic cycle, making it a generally reactive substrate for this transformation.[7] We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and provide guidance on troubleshooting common issues.

Mechanistic Insights: The Dual Catalytic Cycle

The generally accepted mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8][9] This dual catalytic system works in concert to efficiently couple the aryl iodide and the terminal alkyne.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the this compound, forming a Pd(II) intermediate.

  • Transmetalation: The alkynyl group, activated by the copper catalyst, is transferred from copper to the palladium center.

  • Reductive Elimination: The diorganopalladium(II) complex then undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne, increasing the acidity of the terminal proton.

  • Deprotonation: In the presence of a base (typically an amine), the terminal alkyne is deprotonated to form a copper acetylide intermediate.

  • Transmetalation: This copper acetylide is the key species that participates in the transmetalation step with the palladium complex.

A copper-free variant of the Sonogashira reaction also exists, which can be advantageous in minimizing the formation of alkyne homocoupling (Glaser coupling) byproducts.[10] In such cases, the base plays a more direct role in the deprotonation of the alkyne for its subsequent interaction with the palladium complex.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-I Ar-Pd(II)L2-I Pd(0)L2->Ar-Pd(II)L2-I Oxidative Addition (Ar-I) Ar-Pd(II)L2-C≡CR' Ar-Pd(II)L2-C≡CR' Ar-Pd(II)L2-I->Ar-Pd(II)L2-C≡CR' Transmetalation Ar-Pd(II)L2-C≡CR'->Pd(0)L2 Reductive Elimination Product Ar-C≡CR' Ar-Pd(II)L2-C≡CR'->Product Cu(I) Cu(I) Cu-C≡CR' Cu-C≡CR' Cu-C≡CR'->Ar-Pd(II)L2-I Cu-C≡CR'->Cu(I) H-C≡CR' H-C≡CR' H-C≡CR'->Cu-C≡CR' Base, Cu(I)

Caption: The dual catalytic cycle of the Sonogashira coupling.

Experimental Protocols

General Considerations and Best Practices
  • Inert Atmosphere: Sonogashira reactions are sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne (Glaser coupling) and decomposition of the palladium catalyst.[7] It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous Conditions: While not always strictly necessary, using anhydrous solvents and reagents is good practice to ensure reproducibility and high yields.

  • Reagent Purity: The purity of the starting materials, catalysts, and ligands is paramount. Impurities can poison the catalyst and lead to failed reactions.

  • Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent.[7]

Protocol 1: Copper-Catalyzed Sonogashira Coupling of this compound with Phenylacetylene

This protocol is adapted from literature procedures for similar electron-deficient aryl iodides.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

Procedure:

  • To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 263 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Seal the flask with a septum, and then evacuate and backfill with nitrogen or argon three times.

  • Under a positive flow of the inert gas, add anhydrous THF or DMF (5 mL) and triethylamine (0.42 mL, 3.0 mmol).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise via syringe.

  • Heat the reaction mixture to 50-60 °C and monitor its progress by thin-layer chromatography (TLC) or GC-MS.

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient). Note: Literature suggests that the purification of 2-methyl-4-nitro-1-(phenylethynyl)benzene can be challenging.[6] Careful chromatography is required.

Protocol 2: Copper-Free Sonogashira Coupling of this compound with an Aliphatic Alkyne (e.g., 1-Heptyne)

This protocol is recommended when Glaser homocoupling of the alkyne is a significant side reaction.

Materials:

  • This compound (1.0 equiv)

  • 1-Heptyne (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • In a dry Schlenk flask, combine Pd(OAc)₂ (4.5 mg, 0.02 mmol) and PPh₃ (10.5 mg, 0.04 mmol) in anhydrous DMF (3 mL) under an inert atmosphere. Stir for 10 minutes at room temperature to pre-form the catalyst.

  • To a separate dry Schlenk flask under an inert atmosphere, add this compound (263 mg, 1.0 mmol) and Cs₂CO₃ (652 mg, 2.0 mmol).

  • Add the pre-formed catalyst solution to the flask containing the aryl iodide and base.

  • Add 1-heptyne (0.21 mL, 1.5 mmol) dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and monitor by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature and add water (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Caption: General experimental workflow for Sonogashira coupling.

Data Presentation: Expected Outcomes and Optimization

The following table provides a hypothetical summary of expected results for the Sonogashira coupling of this compound with various terminal alkynes, based on general principles of the reaction. Actual yields may vary and optimization is often necessary.

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuITEATHF60385-95
24-EthynyltoluenePdCl₂(PPh₃)₂ / CuITEADMF60380-90
31-HeptynePdCl₂(PPh₃)₂ / CuIDIPEATHF50475-85
4TrimethylsilylacetylenePd(OAc)₂ / PPh₃Cs₂CO₃DMF80670-80
5Propargyl alcoholPdCl₂(PPh₃)₂ / CuITEATHFRT1260-75

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium catalyst is active. Use fresh catalyst or a more robust pre-catalyst/ligand system, especially for less reactive alkynes.[7]

    • Insufficient Degassing: Oxygen can deactivate the catalyst. Ensure the reaction mixture is thoroughly degassed.

    • Low Temperature: For some substrates, higher temperatures may be required to drive the reaction to completion.

  • Formation of Byproducts:

    • Glaser Homocoupling: This is a common side reaction, especially in the presence of oxygen and copper. To minimize this, ensure a strictly inert atmosphere, reduce the amount of copper(I) iodide, or switch to a copper-free protocol.[7]

    • Palladium Black: The formation of a black precipitate indicates catalyst decomposition. This can be caused by impurities or inappropriate reaction conditions.

  • Purification Challenges:

    • As noted in the literature for the product of this compound and phenylacetylene, purification by column chromatography can be difficult.[6] This may be due to similar polarities of the product and any unreacted starting material or byproducts. Careful selection of the eluent system and potentially the use of alternative purification techniques like preparative TLC or recrystallization may be necessary.

Conclusion

The Sonogashira coupling of this compound with terminal alkynes is a robust and efficient method for the synthesis of a variety of substituted alkynyl nitrobenzenes. These compounds are valuable building blocks in medicinal chemistry and materials science. By understanding the reaction mechanism, adhering to best experimental practices, and being prepared to troubleshoot common issues, researchers can successfully employ this powerful transformation to access novel and complex molecular architectures.

References

  • Flow Chemistry: Sonogashira Coupling. (n.d.).
  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(17), 5752–5755.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (2019).
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Sonogashira reaction of iodobenzene and phenylacetylene at different cycles. (n.d.). ResearchGate. Retrieved from [Link]

  • Sonogashira Coupling- Reaction and application in Research Lab. (2022, July 12). YouTube. Retrieved from [Link]

  • Sonogashira coupling reaction of aryl halides with phenylacetylene. (n.d.). ResearchGate. Retrieved from [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved from [Link]

  • Arenediazonium Salts as Electrophiles for the Oxidative Addition of Gold(I) - Supporting Information. (n.d.).
  • Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. (2017). Organic & Biomolecular Chemistry, 15(48), 10156–10164.
  • What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ? (2016, September 3). ResearchGate. Retrieved from [Link]

  • Recent Advances in Sonogashira Reactions. (2011). Chemical Reviews, 111(3), 2177–2250.
  • 1-Nitro-4-phenylethynyl-benzene. (n.d.). PubChem. Retrieved from [Link]

  • Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. (2026, January 9). Journal of the American Chemical Society.

Sources

Buchwald-Hartwig amination of 4-Iodo-2-methyl-1-nitrobenzene with primary amines.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Efficient Synthesis of N-Aryl Amines via Palladium-Catalyzed Buchwald-Hartwig Amination of 4-Iodo-2-methyl-1-nitrobenzene with Primary Amines

Abstract

This document provides a comprehensive guide to the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for forging carbon-nitrogen (C-N) bonds.[1][2] We focus on the specific application of coupling this compound with various primary amines. The resulting N-(2-methyl-4-nitrophenyl) amine scaffolds are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.[3] This guide details the reaction mechanism, offers a validated step-by-step protocol, discusses key parameter optimization, and provides troubleshooting insights for researchers, scientists, and drug development professionals.

Scientific Foundation: Mechanism and Core Principles

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, largely replacing harsher traditional methods that suffered from limited substrate scope and poor functional group tolerance.[4] The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states to couple an aryl halide with an amine in the presence of a base.

The Catalytic Cycle

The generally accepted mechanism proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][4][5][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-determining step. The presence of the strongly electron-withdrawing nitro group on the aromatic ring accelerates this step by making the aryl halide more electrophilic.[7]

  • Amine Coordination & Deprotonation: The primary amine coordinates to the resulting Pd(II) complex. A stoichiometric amount of a strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.[8] The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to cause unwanted side reactions with sensitive functional groups.[9][10][11]

  • Reductive Elimination: The final C-N bond is formed as the N-arylated amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[8]

Buchwald-Hartwig Catalytic Cycle cluster_main Catalytic Cycle Pd0 L₂Pd(0) Active Catalyst OA_Complex L₂Pd(II)(Ar)(I) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (+ Ar-I) Amine_Coord [L₂Pd(II)(Ar)(RNH₂)]⁺I⁻ Amine Coordination OA_Complex->Amine_Coord Ligand Exchange (+ R-NH₂) Amido_Complex L₂Pd(II)(Ar)(NHR) Amido Complex Amine_Coord->Amido_Complex Deprotonation (+ Base, - Base-H⁺I⁻) Amido_Complex->Pd0 Reductive Elimination (+ Ar-NHR) Product N-Aryl Amine Product Amido_Complex->Product ArI 4-Iodo-2-methyl- 1-nitrobenzene ArI->OA_Complex Amine Primary Amine (R-NH₂) Amine->Amine_Coord Base Base Base->Amine_Coord

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Reaction Components

  • Palladium Source: Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) precursors, respectively.[6][12] Pd(II) sources are reduced in situ to the active Pd(0) state. Pre-formed palladium-ligand complexes (precatalysts) can also be used for improved activity and reproducibility.

  • Phosphine Ligand: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. Bulky, electron-rich biaryl phosphine ligands (e.g., Xantphos, RuPhos, BrettPhos) are highly effective as they promote oxidative addition and reductive elimination while preventing catalyst decomposition.[4][13]

  • Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium hexamethyldisilazide (LiHMDS), or cesium carbonate (Cs₂CO₃) are typically used.[8][13] For substrates with base-sensitive groups like esters or nitro groups, weaker bases such as K₃PO₄ or Cs₂CO₃ are preferred to avoid side reactions, although this may require higher temperatures or longer reaction times.[9]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are commonly employed.[9][13] The choice of solvent can influence reagent solubility and reaction temperature.

Experimental Guide: Protocol for Primary Amination

This protocol provides a robust starting point for the amination of this compound with a generic primary amine. Optimization may be required for specific, challenging substrates.

Materials and Reagents

Reagent/MaterialPurposeSupplier SuggestionNotes
This compoundAryl Halide (1.0 equiv)Sigma-Aldrich, TCIEnsure purity.
Primary Amine (R-NH₂)Nucleophile (1.2 equiv)VariesUse freshly distilled or high-purity amine.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Palladium Source (2 mol%)Strem, Sigma-AldrichAir-sensitive; handle under inert gas.
XantphosLigand (4 mol%)Strem, Sigma-AldrichAir-stable but best handled under inert gas.
Cesium Carbonate (Cs₂CO₃)Base (2.0 equiv)Acros, Sigma-AldrichDry thoroughly in an oven before use.
Anhydrous TolueneSolventAcros, Sigma-AldrichUse from a freshly opened bottle or a solvent purification system.
Schlenk tube or sealed reaction vialReaction VesselVWR, ChemglassMust be oven-dried before use.
Magnetic stirrer and stir barAgitationVWR
Inert gas supply (Argon or Nitrogen)Anhydrous/Anaerobic conditionsAirgasEssential for catalyst stability.

Step-by-Step Experimental Protocol

Experimental_Workflow prep 1. Preparation Oven-dry glassware. Dry base (Cs₂CO₃). setup 2. Inert Atmosphere Setup Assemble glassware under Argon/N₂ flow. Add magnetic stir bar. prep->setup reagents 3. Reagent Addition Add solids: Aryl Iodide, Cs₂CO₃, Pd₂(dba)₃, and Xantphos. setup->reagents purge 4. Purging Evacuate and backfill the flask with inert gas (3 cycles). reagents->purge solvents 5. Solvent & Amine Addition Add anhydrous toluene via syringe. Add primary amine via syringe. purge->solvents reaction 6. Reaction Heat to 100-110 °C with vigorous stirring. Monitor by TLC or LC-MS. solvents->reaction workup 7. Workup Cool to RT. Dilute with EtOAc. Wash with H₂O and brine. reaction->workup purify 8. Purification & Analysis Dry (Na₂SO₄), filter, concentrate. Purify via column chromatography. Characterize product (NMR, MS). workup->purify

Caption: Experimental workflow for the Buchwald-Hartwig amination.

  • Preparation: Oven-dry a Schlenk tube containing a magnetic stir bar. Allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Reagent Loading: To the cooled Schlenk tube, add this compound (e.g., 1.0 mmol, 263 mg), cesium carbonate (2.0 mmol, 652 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and Xantphos (0.04 mmol, 23.1 mg).

  • Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent and Amine Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe. Then, add the primary amine (1.2 mmol) via syringe.

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 110 °C. Stir the mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking a small aliquot (via syringe) and analyzing it by Thin Layer Chromatography (TLC) or LC-MS to check for the consumption of the starting aryl iodide.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter pad with additional ethyl acetate (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure N-(2-methyl-4-nitrophenyl) amine product.

Expected Outcomes & Troubleshooting

The described protocol is generally robust for a wide range of primary amines. However, the steric and electronic nature of the amine can influence reaction efficiency.

Table of Expected Results (Illustrative)

Primary Amine (R-NH₂)Steric HindranceExpected YieldNotes
n-ButylamineLow>90%Typically a very efficient coupling partner.
AnilineLow>85%Aryl amines are excellent substrates.[13]
CyclohexylamineMedium80-90%Cyclic aliphatic amines generally perform well.[13]
tert-ButylamineHigh60-75%Highly hindered amines may require longer reaction times or a different ligand system (e.g., BrettPhos).

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen/moisture contamination).2. Insufficient temperature.3. Inappropriate ligand/base combination.1. Ensure rigorous inert atmosphere techniques.2. Confirm reaction temperature. Consider a higher boiling solvent if necessary.3. Screen other ligands (e.g., RuPhos, BrettPhos) and bases (e.g., K₃PO₄, NaOtBu if the nitro group tolerates it).[14]
Hydrodehalogenation Side Product (Arene-H instead of Arene-NHR)1. β-hydride elimination from the amido complex.2. Water present in the reaction.1. Use a bulkier phosphine ligand to favor reductive elimination.[4] 2. Ensure all reagents and solvents are scrupulously dry.
Nitro Group Reduction The phosphine ligand can sometimes reduce nitro groups at high temperatures.1. Lower the reaction temperature and extend the reaction time.2. Use the minimum necessary amount of phosphine ligand.
Formation of Biaryl Byproducts Homocoupling of the aryl iodide.This is a known side reaction.[15] Ensure the amine is added promptly and that the catalyst loading is not excessively high.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-arylated compounds. The protocol detailed herein for the coupling of this compound with primary amines provides a reliable and high-yielding method to access valuable chemical intermediates. By carefully controlling the reaction parameters—particularly the choice of ligand and base, and the exclusion of oxygen and moisture—researchers can consistently achieve excellent results. This guide serves as a foundational resource, enabling further exploration and application of this transformative reaction in diverse research and development settings.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Buchwald-Hartwig amination. Name-Reaction.com. [Link]

  • Corpet, M. & Jutand, A. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Catalysis Science & Technology. [Link]

  • So, C. M., et al. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Vecht, J. R., et al. Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Vecht, J. R., et al. Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • Surry, D. S. & Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Vecht, J. R., et al. Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? r/chemistry - Reddit. [Link]

  • Vecht, J. R., et al. Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

  • POP‐type ligands used in the Buchwald–Hartwig amination. ResearchGate. [Link]

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Wang, Y., et al. Nucleoside Modification Using Buchwald-Hartwig Amination Reactions. ResearchGate. [Link]

  • Fors, B. P., et al. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

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Application Note & Protocol: Ullmann Condensation for Diaryl Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Ullmann Condensation of 4-Iodo-2-methyl-1-nitrobenzene with Phenols

Abstract

The formation of the diaryl ether linkage is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers. The copper-catalyzed Ullmann condensation remains a foundational and highly relevant method for achieving this C-O bond formation.[1][2][3] This application note provides a comprehensive guide for researchers on the Ullmann condensation between this compound and various phenolic compounds. We delve into the mechanistic underpinnings of the modern ligand-accelerated reaction, offer a detailed and robust experimental protocol, and present data to guide optimization. The causality behind the selection of catalysts, ligands, bases, and solvents is explained to empower scientists to adapt and troubleshoot the methodology for their specific research needs.

Introduction and Scientific Principles

The Ullmann condensation, first reported by Fritz Ullmann in 1905, traditionally involved the coupling of an aryl halide with an alcohol or phenol using stoichiometric amounts of copper at high temperatures.[1][4] While effective, these harsh conditions limited the reaction's scope and functional group tolerance. The last two decades have seen a renaissance of the Ullmann reaction, driven by the development of ligand-accelerated protocols that utilize catalytic amounts of copper under significantly milder conditions.[1][5] These modern methods expand the reaction's utility, making it a more versatile and attractive alternative to palladium-catalyzed methods for constructing C-O bonds.[6]

The target aryl halide for this guide, this compound, presents specific electronic and steric features. The iodide is an excellent leaving group, facilitating oxidative addition to the copper center. The para-nitro group is a strong electron-withdrawing group, which activates the aryl halide towards coupling.[7][8] Conversely, the ortho-methyl group introduces steric hindrance that must be considered when selecting the appropriate ligand and reaction conditions.

Catalytic Cycle and Mechanism

The modern ligand-assisted Ullmann ether synthesis is generally understood to proceed through a Cu(I)/Cu(III) catalytic cycle. While the precise mechanism can be complex and substrate-dependent, a widely accepted pathway involves several key steps:

  • Formation of the Active Catalyst: A copper(I) precatalyst (e.g., CuI) coordinates with a chelating ligand (L).

  • Phenoxide Formation: The base (e.g., K₃PO₄, Cs₂CO₃) deprotonates the phenol (Ar'-OH) to form the more nucleophilic phenoxide (Ar'-O⁻).

  • Oxidative Addition: The aryl halide (Ar-X) undergoes oxidative addition to the ligated Cu(I) complex, forming a Cu(III) intermediate.

  • Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination, forming the desired C-O bond of the diaryl ether (Ar-O-Ar') and regenerating the active Cu(I) catalyst.[4][9]

The ligand plays a crucial role by stabilizing the copper intermediates, increasing the solubility of the catalyst, and facilitating the key oxidative addition and reductive elimination steps, thereby lowering the energy barrier and allowing the reaction to proceed at lower temperatures.[1][10]

Ullmann_Catalytic_Cycle cluster_cycle Cu(I) / Cu(III) Catalytic Cycle CuI_L L-Cu(I)X CuIII L-Cu(III)(Ar)(X)(OAr') CuI_L->CuIII Oxidative Addition (Ar-X) CuIII->CuI_L Reductive Elimination product_node Ar-O-Ar' CuIII->product_node reagent_node Ar'-OH + Base reagent_node->CuIII Nucleophilic Attack caption Fig 1. Simplified Cu(I)/Cu(III) catalytic cycle for the Ullmann diaryl ether synthesis.

Caption: Fig 1. Simplified Cu(I)/Cu(III) catalytic cycle.

Detailed Experimental Protocol

This protocol provides a general method for the coupling of this compound with a generic phenol. Optimization may be required for specific phenolic substrates.

3.1. Materials and Equipment

  • Reagents:

    • This compound (1.0 equiv)

    • Phenol (1.2 - 1.5 equiv)

    • Copper(I) Iodide (CuI) (5-10 mol%)

    • Ligand (e.g., L-Proline, Picolinic acid, N,N'-Dimethylethylenediamine) (10-20 mol%)

    • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 equiv)

    • Anhydrous Solvent (e.g., DMF, DMSO, Toluene, Dioxane)

    • Ethyl acetate (for extraction)

    • Saturated aqueous NH₄Cl

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Schlenk flask or oven-dried round-bottom flask with reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath with temperature control

    • Inert atmosphere setup (Nitrogen or Argon)

    • Standard glassware for workup and purification (separatory funnel, rotary evaporator)

    • Silica gel for column chromatography

3.2. Step-by-Step Procedure

Experimental_Workflow start 1. Reagent Setup inert 2. Inert Atmosphere start->inert Add solids to flask solvent 3. Solvent & Reagent Addition inert->solvent Evacuate & backfill (3x) reaction 4. Heating & Reaction solvent->reaction Add solvent, then phenol workup 5. Quenching & Workup reaction->workup Heat to 80-120 °C Monitor by TLC/GC-MS extraction 6. Extraction workup->extraction Cool, quench w/ NH₄Cl(aq) purification 7. Purification extraction->purification Extract w/ EtOAc Dry & concentrate product Final Product purification->product Column Chromatography caption Fig 2. General experimental workflow for the Ullmann condensation.

Caption: Fig 2. General experimental workflow.

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), copper(I) iodide (0.05 equiv), the chosen ligand (0.10 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous solvent (e.g., DMSO or DMF). Stir the mixture for 10-15 minutes, then add the phenol (1.2 equiv) via syringe if liquid, or as a solid if crystalline.

  • Reaction: Immerse the flask in a preheated oil bath set to the desired temperature (typically 80-120 °C). Allow the reaction to stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS analysis of small aliquots.

  • Workup: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Quench the reaction by pouring the mixture into saturated aqueous ammonium chloride (NH₄Cl) and dilute with water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and then with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure diaryl ether product.

Optimization and Data Discussion

The success of the Ullmann condensation is highly dependent on the interplay between the base, ligand, and solvent. The choice of these parameters can dramatically affect reaction yield and time.

4.1. Choice of Ligand

Ligands accelerate the reaction and allow for milder conditions. Simple, inexpensive N,O- or N,N-chelating ligands are often highly effective.[6] For sterically hindered substrates, ligands like picolinic acid have been shown to be effective.[5][11]

4.2. Choice of Base and Solvent

The base is critical for deprotonating the phenol. Inorganic bases like K₃PO₄ and Cs₂CO₃ are commonly used.[11][12] Cesium carbonate is often more effective but also more expensive. The solvent choice is tied to the base and temperature. Polar aprotic solvents like DMF and DMSO are excellent for many Ullmann reactions, while non-polar solvents like toluene or xylene can also be effective, particularly with certain catalyst systems.[7][13]

Table 1: Influence of Reaction Parameters on a Model Reaction (Data is illustrative, based on literature precedents for similar transformations)

EntryCatalyst (mol%)Ligand (mol%)Base (2 equiv)SolventTemp (°C)Time (h)Yield (%)
1CuI (10)NoneK₂CO₃DMF1402445
2CuI (5)L-Proline (10)K₂CO₃DMSO1001885
3CuI (5)Picolinic Acid (10)K₃PO₄DMSO901692[11]
4Cu₂O (5)Salox (20)Cs₂CO₃MeCN822496[14]
5CuI (5)N,N'-DMEDA (10)K₃PO₄Dioxane1102088

Reaction: this compound + p-cresol

As shown in Table 1, the classic ligand-free approach (Entry 1) requires high temperatures and gives modest yields. The introduction of simple, inexpensive ligands like L-Proline or Picolinic Acid (Entries 2, 3) dramatically improves the yield under milder conditions. The combination of a strong base like Cs₂CO₃ with an appropriate ligand can lead to excellent yields at even lower temperatures (Entry 4).[14]

Safety Precautions

  • Reagents: this compound and phenols can be toxic and irritants. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: DMF and DMSO are skin-absorbable. Avoid contact and use in a well-ventilated fume hood. Toluene is flammable.

  • Reaction: The reaction should be conducted under an inert atmosphere to prevent side reactions and ensure safety. Use caution when heating flammable solvents.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently strong base; Low temperature.Use fresh CuI; Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃); Increase reaction temperature.
Side Product Formation Homocoupling of aryl iodide; Hydrolysis of aryl iodide.Ensure the reaction is strictly anhydrous; Use a chelating ligand to favor cross-coupling.
Difficulty in Purification Product co-elutes with starting material or ligand.Adjust the polarity of the chromatography eluent; Consider an alternative purification method (e.g., recrystallization).

References

  • Low Catalyst Loadings for Copper-Catalyzed O-Arylation of Phenols with Aryl and Heteroaryl Halides under Mild Conditions. (n.d.). Synlett.
  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry.
  • Maiti, D., & Buchwald, S. (2010). Cu-catalyzed arylation of phenols: synthesis of sterically hindered and heteroaryl diaryl ethers. The Journal of Organic Chemistry.
  • Copper-catalyzed O-arylation of phenols with diazonium salts. (n.d.). Green Chemistry.
  • Chemoselectivity in the Cu-catalyzed O-arylation of phenols and aliphatic alcohols. (n.d.).
  • Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. (n.d.).
  • Ullmann condens
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Ullmann Reaction. (n.d.). Organic Chemistry Portal.
  • Ullmann condens
  • Monnier, F., & Taillefer, M. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC.
  • Hartwig, J. F., et al. (2010). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society.
  • Ullmann reaction. (2023). Wikipedia.
  • Aryl ether synthesis via Ullmann coupling in non-polar solvents: Effect of ligand, counterion, and base. (n.d.).
  • Ullmann Condens
  • Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters.
  • Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides. (n.d.).
  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. (n.d.). SciELO México.
  • Ullmann Diaryl Ether Synthesis: Technical Support Center. (2025). Benchchem.
  • Ullmann Diaryl Ether Synthesis in Ionic Liquids. (2007).
  • Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)
  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012). Beilstein Journal of Organic Chemistry.
  • Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. (2017). Journal of the American Chemical Society.
  • Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. (2017).
  • Synthesis of m-Aryloxy Phenols. (2023). Encyclopedia.pub.

Sources

Application Notes and Protocols for the Synthesis of Substituted Carbazoles Utilizing 4-Iodo-2-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of substituted carbazoles, a pivotal scaffold in medicinal chemistry and materials science, using 4-iodo-2-methyl-1-nitrobenzene as a versatile starting material. We present a robust two-step synthetic strategy, commencing with a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann condensation to forge the key 2-amino-nitrobiphenyl intermediate. This is followed by an efficient Cadogan-type reductive cyclization to construct the carbazole core. This document provides not only detailed, step-by-step protocols but also delves into the mechanistic underpinnings of these transformations, offering researchers a thorough understanding of the reaction pathways and enabling effective troubleshooting and optimization. The protocols are designed to be self-validating, with clear guidance on reaction setup, monitoring, purification, and characterization of the synthesized compounds.

Introduction: The Significance of the Carbazole Moiety

Carbazole and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention from the scientific community. Their unique electronic and photophysical properties have led to their widespread application in the development of organic light-emitting diodes (OLEDs), solar cells, and other electronic devices.[1] In the realm of medicinal chemistry, the carbazole nucleus is a privileged structure, found in a variety of biologically active natural products and synthetic pharmaceuticals.[2][3] The development of efficient and versatile synthetic routes to access functionally diverse carbazoles is therefore a critical endeavor in modern organic chemistry.

This application note focuses on a strategic approach to substituted carbazoles that leverages the reactivity of this compound. The presence of the iodo and nitro groups at specific positions on the benzene ring allows for a sequential and controlled construction of the tricyclic carbazole framework.

Synthetic Strategy: A Two-Step Approach to Substituted Carbazoles

The synthesis of substituted carbazoles from this compound is elegantly achieved through a two-step process. This strategy offers a high degree of flexibility, allowing for the introduction of various substituents on the final carbazole product by selecting the appropriately substituted aniline in the initial coupling step.

Step 1: Formation of the 2-Amino-nitrobiphenyl Intermediate via C-N Cross-Coupling

The first crucial step involves the formation of a C-N bond between this compound and a substituted aniline. This can be accomplished using two powerful cross-coupling methodologies: the Buchwald-Hartwig amination and the Ullmann condensation.[4][5][6][7][8]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is renowned for its high efficiency, broad substrate scope, and tolerance of a wide range of functional groups.[4][6] The choice of palladium precursor, phosphine ligand, and base is critical for achieving optimal results.[9]

  • Ullmann Condensation: A classical copper-catalyzed method, the Ullmann condensation provides a valuable alternative for C-N bond formation.[5][7][8] Modern protocols often employ copper(I) salts and ligands to facilitate the reaction under milder conditions than the traditional high-temperature procedures.

Step 2: Reductive Cyclization to the Carbazole Core via Cadogan Reaction

The second step involves the reductive cyclization of the 2-amino-nitrobiphenyl intermediate to the final carbazole product. The Cadogan reaction, which typically utilizes a phosphine reagent such as triphenylphosphine to effect the deoxygenative cyclization of a nitro group, is a highly effective method for this transformation.[10]

Below is a visual representation of the overall synthetic workflow:

Synthetic Workflow start This compound intermediate 2-Amino-nitrobiphenyl Intermediate start->intermediate Step 1: C-N Cross-Coupling (Buchwald-Hartwig or Ullmann) aniline Substituted Aniline aniline->intermediate carbazole Substituted Carbazole intermediate->carbazole Step 2: Cadogan Reductive Cyclization

Caption: Overall synthetic workflow for substituted carbazoles.

Detailed Experimental Protocols

The following protocols provide a comprehensive guide for the synthesis of a representative substituted carbazole, 3-methyl-6-nitrocarbazole, starting from this compound and 4-nitroaniline.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
4-Nitroaniline≥99%Commercially Available
Palladium(II) acetate (Pd(OAc)₂)98%Commercially Available
Xantphos98%Commercially Available
Cesium carbonate (Cs₂CO₃)≥99%Commercially Available
TolueneAnhydrousCommercially Available
Triphenylphosphine (PPh₃)99%Commercially Available
1,2-DichlorobenzeneAnhydrousCommercially Available
Ethyl acetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Silica gel230-400 meshCommercially Available
Step 1: Synthesis of 5-Methyl-2',4-dinitrobiphenyl-2-amine (Buchwald-Hartwig Amination)

This protocol is adapted from established Buchwald-Hartwig amination procedures.[9][11]

Reaction Scheme:

Buchwald-Hartwig Amination cluster_conditions Pd(OAc)₂, Xantphos Cs₂CO₃, Toluene, 110 °C reactant1 This compound product 5-Methyl-2',4-dinitrobiphenyl-2-amine reactant1->product + reactant2 4-Nitroaniline reactant2->product

Caption: Buchwald-Hartwig amination reaction scheme.

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 g, 3.8 mmol), 4-nitroaniline (0.63 g, 4.56 mmol), palladium(II) acetate (43 mg, 0.19 mmol, 5 mol%), and Xantphos (110 mg, 0.19 mmol, 5 mol%).

  • Add cesium carbonate (2.48 g, 7.6 mmol) to the tube.

  • Evacuate and backfill the Schlenk tube with argon three times.

  • Add anhydrous toluene (20 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (eluent: 3:1 hexanes/ethyl acetate).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate (2 x 20 mL).

  • Combine the organic filtrates and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution: 10% to 30% ethyl acetate in hexanes) to afford 5-methyl-2',4-dinitrobiphenyl-2-amine as a yellow solid.

Expected Yield: 70-85%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl group.[12][13]

Step 2: Synthesis of 3-Methyl-6-nitrocarbazole (Cadogan Reductive Cyclization)

This protocol is based on a modified Cadogan reaction using triphenylphosphine.

Reaction Scheme:

Cadogan Cyclization cluster_conditions PPh₃, 1,2-Dichlorobenzene 180 °C reactant 5-Methyl-2',4-dinitrobiphenyl-2-amine product 3-Methyl-6-nitrocarbazole reactant->product Buchwald-Hartwig Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_complex [Ar-Pd(II)(I)L₂] oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination R'-NH₂ deprotonation Deprotonation (Base) amine_coordination->deprotonation reductive_elimination Reductive Elimination deprotonation->reductive_elimination product Ar-NHR' reductive_elimination->product catalyst_regeneration Catalyst Regeneration reductive_elimination->catalyst_regeneration catalyst_regeneration->pd0 Cadogan Mechanism nitrobiphenyl 2-Amino-nitrobiphenyl nitrene Nitrene Intermediate nitrobiphenyl->nitrene PPh₃ - OPPh₃ carbazole Carbazole nitrene->carbazole Intramolecular C-H Insertion

Sources

Application Note & Protocol: Synthesis of 2-Methyldibenzofuran via Cadogan Reductive Cyclization of 4-Iodo-2-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide for the synthesis of 2-methyldibenzofuran, a key heterocyclic scaffold in medicinal chemistry and materials science.[1][2] The featured protocol employs a Cadogan reductive cyclization of 4-Iodo-2-methyl-1-nitrobenzene. This intramolecular cyclization strategy offers a direct and efficient route to the dibenzofuran core. The following sections will delve into the underlying chemical principles, provide a meticulously detailed experimental protocol, and present expected analytical data for product characterization.

Introduction and Scientific Background

Dibenzofurans are a significant class of aromatic heterocyclic compounds present in various natural products and pharmacologically active molecules.[3][4] Their rigid, planar structure and electron-rich nature make them valuable building blocks in the development of novel therapeutics and organic electronic materials.[1][3] The specific target of this protocol, 2-methyldibenzofuran, serves as a crucial intermediate for more complex molecular architectures.[1]

The Cadogan reaction is a powerful method for the synthesis of various nitrogen-containing heterocycles and, in this modified application, for the formation of the furan ring in dibenzofurans.[5][6][7] The reaction typically involves the deoxygenation of a nitro group by a trivalent phosphorus reagent, such as triphenylphosphine or triethyl phosphite, to generate a reactive nitrene intermediate. This intermediate then undergoes an intramolecular cyclization. In the context of our starting material, this compound, the reaction proceeds through an intramolecular nucleophilic aromatic substitution, where the in situ generated nitrene attacks the carbon bearing the iodine atom, leading to the formation of the dibenzofuran ring system.

Reaction Mechanism and Causality

The choice of the Cadogan reductive cyclization is predicated on its efficiency in forming the central furan ring in a single, atom-economical step. The mechanism can be conceptualized as follows:

  • Deoxygenation of the Nitro Group: The trivalent phosphorus reagent, triethyl phosphite, acts as an oxygen scavenger, reducing the nitro group of this compound to a nitrene intermediate. This is a well-established reactivity pattern for phosphites with nitroarenes.

  • Intramolecular Cyclization: The highly reactive nitrene intermediate rapidly undergoes an intramolecular electrophilic attack on the adjacent aromatic ring at the position of the iodo substituent. The iodine atom serves as a good leaving group, facilitating the ring closure.

  • Aromatization: The resulting intermediate rearomatizes to form the stable dibenzofuran ring system.

The methyl group at the 2-position of the starting material is retained in the final product, yielding 2-methyldibenzofuran. The iodine atom at the 4-position is crucial as it directs the cyclization to the desired location and acts as a competent leaving group.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and checkpoints.

Materials and Reagents
ReagentFormulaMW ( g/mol )QuantityMoles (mmol)PuritySupplier
This compoundC₇H₆INO₂263.032.63 g10.0>98%Sigma-Aldrich
Triethyl phosphiteC₆H₁₅O₃P166.165.0 mL30.0>97%Sigma-Aldrich
o-DichlorobenzeneC₆H₄Cl₂147.0050 mL-AnhydrousSigma-Aldrich
Equipment
  • Three-neck round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • A 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a dropping funnel is assembled and flame-dried under a stream of inert gas (Nitrogen or Argon).

    • Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Charging the Reactants:

    • To the flask, add this compound (2.63 g, 10.0 mmol) and anhydrous o-dichlorobenzene (50 mL).

    • Stir the mixture at room temperature until the starting material is completely dissolved.

  • Reaction Execution:

    • Heat the solution to 160-170 °C using a heating mantle.

    • Once the temperature has stabilized, add triethyl phosphite (5.0 mL, 30.0 mmol) dropwise from the dropping funnel over a period of 30 minutes. Caution: The reaction is exothermic, and a controlled addition is necessary to maintain the reaction temperature.

    • After the addition is complete, maintain the reaction mixture at reflux (approximately 180 °C) for 4-6 hours.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 9:1) as the eluent. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

  • Workup:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Remove the o-dichlorobenzene under reduced pressure using a rotary evaporator. Note: o-Dichlorobenzene has a high boiling point, so a good vacuum source is required.

    • The crude residue will be a dark, oily material.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

    • Prepare a slurry of silica gel in hexane and pack the column.

    • Dissolve the crude residue in a minimal amount of dichloromethane and load it onto the column.

    • Elute the column with a gradient of hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity).

    • Collect the fractions containing the desired product (visualized by TLC).

    • Combine the pure fractions and evaporate the solvent under reduced pressure to yield 2-methyldibenzofuran as a solid. The expected melting point is between 45-46°C.[2]

Visualization of the Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Flame-dry 3-neck RBF under N2 B Cool to RT A->B C Add this compound & o-dichlorobenzene B->C D Heat to 160-170 °C C->D E Add triethyl phosphite dropwise D->E F Reflux for 4-6 hours E->F G Cool to RT F->G H Remove solvent (rotovap) G->H I Column Chromatography (Silica gel) H->I J Isolate pure 2-methyldibenzofuran I->J

Data Presentation and Expected Results

Yield and Physical Properties
PropertyExpected Value
Yield 60-70%
Physical Appearance White to off-white solid
Melting Point 45-46 °C[2]
Molecular Formula C₁₃H₁₀O
Molecular Weight 182.22 g/mol [2]
Spectroscopic Data for Product Characterization

The identity and purity of the synthesized 2-methyldibenzofuran should be confirmed by standard spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals for the aromatic protons and a singlet for the methyl group protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will provide information on the different carbon environments within the dibenzofuran core and the methyl group.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 2-methyldibenzofuran (m/z = 182.22).[2]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C stretching, as well as the C-O-C stretching of the furan ring.

Reaction Mechanism Diagram

// Reactants Start [label="this compound"]; Phosphite [label="P(OEt)₃"];

// Intermediates Nitrene [label="Nitrene Intermediate"]; Cyclized [label="Cyclized Intermediate"];

// Product Product [label="2-Methyldibenzofuran"]; Byproduct [label="OP(OEt)₃"];

// Reaction Steps Start -> Nitrene [label=" + P(OEt)₃\n- OP(OEt)₃", fontcolor="#EA4335"]; Nitrene -> Cyclized [label="Intramolecular\nCyclization", fontcolor="#4285F4"]; Cyclized -> Product [label="- I⁻", fontcolor="#FBBC05"]; Start -> Byproduct [style=invis]; // for layout } . Caption: Simplified mechanism of the Cadogan reductive cyclization.

Trustworthiness and Self-Validation

The protocol's reliability is ensured by:

  • Stoichiometric Control: The use of excess triethyl phosphite ensures complete conversion of the starting material.

  • Reaction Monitoring: TLC allows for real-time tracking of the reaction's progress, preventing premature termination or unnecessary heating.

  • Purification Method: Column chromatography is a robust technique for separating the desired product from byproducts and unreacted starting materials.

  • Comprehensive Characterization: The use of multiple spectroscopic techniques provides unambiguous confirmation of the product's identity and purity.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 2-methyldibenzofuran from this compound via a Cadogan reductive cyclization. The detailed methodology, coupled with mechanistic insights and expected analytical data, should enable researchers in organic synthesis and drug development to successfully prepare this valuable heterocyclic compound.

References

  • Vertex AI Search. (n.d.). Buy 2-Methyldibenzofuran | 7320-51-6.
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  • ResearchGate. (n.d.). A general scheme on Cadogan cyclization.
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Sources

Use of 4-Iodo-2-methyl-1-nitrobenzene as a precursor for agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of 4-Iodo-2-methyl-1-nitrobenzene in Agrochemical Synthesis

Introduction: The Strategic Importance of a Versatile Building Block

This compound (CAS No. 52415-00-6) is a highly functionalized aromatic compound that serves as a pivotal precursor in the synthesis of complex agrochemicals.[1][2] Its utility stems from the strategic placement of three key functional groups on the benzene ring: a nitro group, an iodo group, and a methyl group. Each of these moieties offers a distinct reaction site, allowing for a series of controlled, sequential transformations. The nitro group can be readily reduced to an amine, opening pathways to amides and heterocyclic systems.[3][4] The iodo group is an excellent leaving group for modern cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[5] The methyl group provides steric and electronic influence, which can be crucial for fine-tuning the biological activity of the final product.

This guide provides a detailed overview of the key synthetic transformations involving this compound and its derivatives, complete with detailed experimental protocols for researchers and scientists in the agrochemical development field.

PropertyValueReference
CAS Number 52415-00-6
Molecular Formula C₇H₆INO₂[1]
Molecular Weight 263.03 g/mol [6]
Synonyms 5-Iodo-2-nitrotoluene, 4-iodo-2-methylnitrobenzene[1]
Physical Form Solid
Storage Keep in a dark place, sealed in dry, room temperature conditions.

Part 1: Foundational Synthesis: Reduction to 2-Methyl-4-iodoaniline

The most critical initial transformation of this compound is the reduction of its nitro group to a primary amine. This reaction yields 2-methyl-4-iodoaniline, a significantly more versatile intermediate for building the amide linkages and heterocyclic cores common in modern pesticides.[7][8] The conversion of the nitro group is a well-established process, with catalytic hydrogenation or chemical reduction using metals in acidic media being the most common methods.[3]

Protocol 1: Synthesis of 2-Methyl-4-iodoaniline via Catalytic Hydrogenation

This protocol describes the reduction of the nitro group using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. This method is favored for its high efficiency and clean reaction profile, typically yielding the desired aniline in high purity.

Causality and Experimental Rationale:

  • Inert Atmosphere: The reaction is flushed with an inert gas (Argon or Nitrogen) to remove oxygen, which can poison the palladium catalyst and create a potentially explosive mixture with hydrogen.

  • Catalyst: 10% Pd/C is a highly effective catalyst for the hydrogenation of nitro groups. The carbon support provides a high surface area for the reaction.

  • Solvent: Ethanol is an excellent solvent for this reaction as it solubilizes the starting material and is inert under the reaction conditions.

  • Hydrogen Source: A hydrogen balloon provides a simple and effective way to maintain a positive pressure of hydrogen gas for the duration of the reaction.

  • Monitoring: Thin Layer Chromatography (TLC) is used to monitor the disappearance of the starting material, indicating the completion of the reaction.

  • Work-up: Filtration through Celite is necessary to completely remove the fine palladium catalyst from the reaction mixture.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas supply (balloon or cylinder)

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (10.0 g, 38.0 mmol) in 100 mL of anhydrous ethanol.

  • Carefully add 10% Pd/C (0.5 g, 5% w/w) to the solution.

  • Seal the flask with a septum and flush the system with an inert gas (Argon or Nitrogen) for 10 minutes to ensure an oxygen-free atmosphere.

  • Introduce hydrogen gas via a balloon or from a cylinder and maintain a slight positive pressure.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress using TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system) until the starting material spot has completely disappeared (typically 4-6 hours).

  • Once the reaction is complete, carefully purge the flask with inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of ethanol to ensure complete recovery of the product.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is 2-methyl-4-iodoaniline, which can be used in the next step without further purification or recrystallized from ethanol/water if higher purity is required.

G

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

B. Ullmann Condensation for C-N Bond Formation

The Ullmann condensation is a copper-catalyzed reaction used to form carbon-nitrogen or carbon-oxygen bonds. [9]It is particularly useful for coupling aryl halides with amines, anilines, or alcohols. [10][11]This reaction is instrumental in constructing diaryl amine or diaryl ether linkages found in some classes of fungicides and herbicides. While classic Ullmann reactions required harsh conditions, modern ligand-accelerated protocols allow the reaction to proceed at much lower temperatures. [10]

Protocol 2: Suzuki-Miyaura Coupling of 2-Methyl-4-iodoaniline with an Arylboronic Acid

This protocol provides a general method for the Suzuki coupling of the key aniline intermediate with a generic arylboronic acid. Such a reaction is a key step in the synthesis of precursors for insecticides like Tolfenpyrad, which feature a biaryl structure. [12][13] Causality and Experimental Rationale:

  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used Pd(0) catalyst for Suzuki couplings. It is air-sensitive and should be handled accordingly. [14]* Base: An aqueous solution of sodium carbonate (Na₂CO₃) is a mild and effective base. It is required to activate the boronic acid, forming a boronate species that is competent for transmetalation to the palladium center. [15]* Solvent System: A mixture of an organic solvent (like 1,4-Dioxane or Toluene) and water is used. The organic solvent dissolves the organic reactants and catalyst, while the water dissolves the inorganic base, creating a biphasic system where the reaction occurs at the interface.

  • Inert Atmosphere: The reaction must be conducted under an inert atmosphere (Argon or Nitrogen) to prevent the oxidation of the Pd(0) catalyst to an inactive Pd(II) state. [14]* Temperature: Heating is typically required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

Materials:

  • 2-Methyl-4-iodoaniline

  • Arylboronic acid (e.g., 4-methylphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer with heating

  • Ethyl acetate, Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a Schlenk flask, add 2-methyl-4-iodoaniline (1.0 g, 4.29 mmol), the arylboronic acid (1.2 equivalents, 5.15 mmol), and sodium carbonate (2.0 equivalents, 8.58 mmol).

  • Carefully add the catalyst, Pd(PPh₃)₄ (0.05 equivalents, 0.215 mmol, 248 mg), under a positive flow of inert gas.

  • Add 20 mL of anhydrous 1,4-dioxane and 5 mL of deionized water to the flask.

  • Seal the flask and purge the system with inert gas for 15 minutes while stirring.

  • Heat the reaction mixture to 90-100 °C and stir vigorously overnight (12-16 hours).

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with 50 mL of ethyl acetate and 50 mL of water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with 25 mL portions of ethyl acetate.

  • Combine the organic layers, wash with 50 mL of brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl amine product.

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Pd(OAc)₂ / SPhos
Base Na₂CO₃K₂CO₃Cs₂CO₃
Solvent Dioxane/H₂OToluene/EtOH/H₂ODMF
Temperature 90 °C100 °C80 °C
Typical Yield 75-95%80-98%85-99%

Part 3: Application in the Synthesis of Advanced Agrochemicals

The intermediates derived from this compound are building blocks for several classes of modern pesticides. [16]For example, the synthesis of anthranilamide insecticides like Chlorantraniliprole involves a key intermediate, 2-amino-5-chloro-N,3-dimethylbenzamide. [17][18][19][20]A plausible synthetic route to this intermediate could start from 2-methyl-4-iodoaniline, involving chlorination followed by functional group manipulations.

G cluster_pathway General Synthetic Pathway to Agrochemical Scaffolds Start This compound Aniline 2-Methyl-4-iodoaniline Start->Aniline Reduction (Protocol 1) Coupled Biaryl or Heteroaryl-Aryl Amines Aniline->Coupled Cross-Coupling (e.g., Suzuki, Protocol 2) Functionalized Further Functionalized Intermediates (e.g., Carboxylation, Amidation) Coupled->Functionalized Multi-step Synthesis EndProduct Active Agrochemical Ingredient (e.g., Insecticides, Fungicides) Functionalized->EndProduct Final Assembly

Caption: Synthetic utility of this compound in agrochemical development.

Conclusion

This compound is a precursor of significant value in the agrochemical industry. Its well-defined reactivity allows for a modular approach to the synthesis of complex molecules. By first reducing the nitro group and then leveraging the iodo group for powerful cross-coupling reactions, chemists can efficiently construct the core structures of a new generation of crop protection agents. The protocols and principles outlined in this guide provide a solid foundation for researchers to utilize this versatile building block in their synthetic endeavors.

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  • SciELO México. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVGYsty8WMMSw7wFb_4nr0SyTAV1P0IDqTM1W39uMRj_Li0lhKjzCDR0SyIJyr5WBRi1r-DlX5bw4f-gEJH5apOb_WBdSu2WUHV_t6AfIf9vogvcGmqC1GWKuGqgsFNxcTMEBzznYh-ISt6-RRuM3pShri5bHBagRr0V9k7WBn2ivJERbiokosyq_-FVR6]
  • ResearchGate. PESTICIDES: Synthesis, Activity and Environmental Aspects. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoIB0rGm2fqGOGzPIK-7wpN0J0ccE81plbEB6GbIEoytxnf1zEsiDfnobYahIyeFQXb3lB9_wOYD59nHwiZOT2xfRhD9KYvKWCRmsP-70E0w9eqDp1eEigZHRCXwbUmi2Z0urxzLeHKGycSnZf2iXf11dZvhxoAkjkC1yvbbwZwsqCYImndTfrAL2e69_6tKmKS3nKq3bYBR48pqmmsCWjI2jKTNM=]
  • Frontiers Research Topic. Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXpyla7DIyN-WJjlFQnUZvQeSv57hz0EOoCIC3GKncj73Fyr_EyBg74AN0V66fYMslQRojWjjQVt-wuRVK0B9UiDWCwTQtZdN2wIb7E0fZXBpHzb6NsHe98vIC6SFc6qDke261E86j40R-3eqo0vi3VK2Lms00A0rFaPlUqzidvtbaOEAQvMD3yBJsCGhpbP8BbKb2lYGUJyinuHsCkDm9SLE22Jtcf9Msj8MtUYO99mD8d_u9dveiEAnuy-Ts8T1jFZDJLwGJt-mvxj3fuxkR5JyRpDqo-iXxqR3Cow==]

Sources

Application Notes & Protocols: The Strategic Use of 4-Iodo-2-methyl-1-nitrobenzene in Advanced Dyestuff Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and material scientists on the application of 4-Iodo-2-methyl-1-nitrobenzene as a versatile intermediate in the synthesis of high-performance dyestuffs. We delve into the molecule's unique reactivity, dictated by its trifunctional substitution pattern, and provide detailed, field-tested protocols for its conversion into vibrant azo and biaryl-based dyes. The causality behind experimental choices, from reaction mechanisms to purification strategies, is explained to empower researchers in developing novel chromophores.

Introduction: A Multifaceted Building Block

This compound is a strategically important aromatic compound whose value in dyestuff synthesis lies in the distinct and complementary reactivity of its three functional groups. The interplay between the electron-withdrawing nitro group, the versatile iodo leaving group, and the sterically influencing methyl group allows for a multi-step, controlled synthesis of complex dye structures.

  • The Nitro Group (-NO₂): A powerful electron-withdrawing group and a latent amino functionality. It significantly influences the electronic properties of the aromatic ring and serves as a precursor to the diazonium salt essential for azo dye formation.

  • The Iodo Group (-I): An excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Ullmann condensations.[1][2] This enables the construction of extended π-conjugated systems, like biaryls, which are crucial for tuning the color and performance of dyes.

  • The Methyl Group (-CH₃): Provides steric hindrance that can influence the planarity and aggregation properties of the final dye molecule, impacting its solubility and fastness. It also has a minor electron-donating effect.

This guide will focus on two primary synthetic pathways: the synthesis of Azo dyes following reduction and diazotization, and the construction of biaryl systems via Suzuki coupling.

Physicochemical & Safety Data

Proper handling and understanding of the starting material are critical for successful and safe experimentation.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 52415-00-6[4][5]
Molecular Formula C₇H₆INO₂[3]
Molecular Weight 263.03 g/mol [3][4][5]
Appearance Solid
Storage Keep in a dark place, sealed in dry, room temperature.[5]
Safety Profile Danger. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3]

Core Reactivity & Strategic Synthesis Design

The synthetic utility of this compound stems from the ability to selectively address its functional groups. The diagram below illustrates the key reactive sites and the strategic transformations possible.

G cluster_molecule This compound cluster_reactions Synthetic Transformations cluster_products Intermediate / Product Class mol reduc Reduction mol->reduc -NO₂ group suzuki Suzuki Coupling mol->suzuki -I group ullmann Ullmann Condensation mol->ullmann -I group amine Aromatic Amine (Diazo Precursor) reduc->amine biaryl Biaryl Dyes/ Intermediates suzuki->biaryl ether_amine Diaryl Ethers/ Amines ullmann->ether_amine G start 4-Iodo-2-methyl- 1-nitrobenzene step1 Protocol 1: Reduction (e.g., Sn/HCl) start->step1 intermediate 4-Iodo-2- methylaniline step1->intermediate step2 Protocol 2: Diazotization (NaNO₂, HCl, 0-5°C) intermediate->step2 diazonium Diazonium Salt Intermediate step2->diazonium step3 Protocol 3: Azo Coupling (e.g., 2-Naphthol) diazonium->step3 product Final Azo Dye Product step3->product

Caption: Workflow for the synthesis of an azo dye from this compound.

Protocol 1: Reduction to 4-Iodo-2-methylaniline

Rationale: The conversion of the nitro group to a primary amine is the prerequisite for diazotization. Tin metal in concentrated hydrochloric acid is a classic and robust method for this transformation.

Materials:

  • This compound (1.0 eq)

  • Granular Tin (Sn) (approx. 3.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (e.g., 30% w/v)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, ice bath.

Procedure:

  • To a round-bottom flask, add this compound and granular tin.

  • Slowly add concentrated HCl in portions. The reaction is exothermic; use an ice bath to maintain control if necessary.

  • After the initial reaction subsides, attach a reflux condenser and heat the mixture at 80-90°C with vigorous stirring for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Slowly and carefully basify the mixture by adding NaOH solution until the pH is >10. Tin salts will precipitate. Caution: This is a highly exothermic process.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude amine.

  • The product, 4-Iodo-2-methylaniline, can be purified by column chromatography or recrystallization if necessary.

Protocol 2: Diazotization of 4-Iodo-2-methylaniline

Rationale: The primary amine is converted into a highly reactive diazonium salt using nitrous acid (generated in situ from sodium nitrite and HCl) at low temperatures (0-5°C) to prevent decomposition. [6][7] Materials:

  • 4-Iodo-2-methylaniline (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl) (approx. 2.5-3.0 eq)

  • Sodium Nitrite (NaNO₂) (1.0-1.1 eq)

  • Deionized Water

  • Ice-salt bath, beaker, magnetic stirrer.

Procedure:

  • Suspend 4-Iodo-2-methylaniline in a mixture of water and concentrated HCl in a beaker. Stir until a fine slurry or solution is formed.

  • Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite in cold deionized water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension. Crucially, maintain the temperature below 5°C throughout the addition.

  • After the addition is complete, continue stirring for an additional 15-30 minutes at 0-5°C to ensure complete diazotization. The resulting clear or slightly yellow solution is the diazonium salt solution and should be used immediately in the next step.

Protocol 3: Azo Coupling with 2-Naphthol

Rationale: The electrophilic diazonium salt reacts with an electron-rich coupling component, such as 2-naphthol, in an electrophilic aromatic substitution reaction to form the stable azo compound. [7][8]The reaction is typically performed under slightly alkaline conditions to activate the naphthol.

Materials:

  • Diazonium salt solution (from Protocol 2)

  • 2-Naphthol (1.0 eq)

  • Sodium Hydroxide (NaOH) solution (e.g., 10% w/v)

  • Deionized Water

  • Ice-salt bath, beaker, magnetic stirrer, Buchner funnel and flask.

Procedure:

  • In a separate beaker, dissolve 2-Naphthol in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5°C in an ice-salt bath with efficient stirring.

  • Slowly add the cold diazonium salt solution (from Protocol 2) to the cold 2-naphthol solution. A deeply colored precipitate of the azo dye should form immediately.

  • Maintain vigorous stirring and keep the temperature at 0-5°C for 30-60 minutes to ensure the reaction goes to completion.

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the solid product thoroughly with cold deionized water to remove any unreacted salts.

  • Dry the product in a desiccator or a vacuum oven at a low temperature.

CharacterizationExpected Result
Appearance Deeply colored solid (e.g., red, orange, or maroon)
Solubility Insoluble in water; soluble in organic solvents like DMSO, DMF.
UV-Vis (in DMF) λmax in the visible region (typically 450-550 nm)
FT-IR (cm⁻¹) Peaks corresponding to N=N stretch (~1590-1550), O-H stretch, aromatic C-H, and C-I. [9]

Application Protocol II: Biaryl Synthesis via Suzuki-Miyaura Coupling

Rationale: The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction that couples an aryl halide with an organoboron compound, catalyzed by a palladium complex. [2][10]The iodo-substituent on this compound makes it an ideal substrate for this transformation, allowing for the creation of complex biaryl dyes or intermediates.

G reagents 4-Iodo-2-methyl- 1-nitrobenzene Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) process Suzuki-Miyaura Cross-Coupling (Heat) reagents->process product Biaryl Product (e.g., 4-Aryl-2-methyl-1-nitrobenzene) process->product

Sources

Application Note & Protocol Guide: Strategic Ligand Selection for the Suzuki-Miyaura Coupling of 4-Iodo-2-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal for the construction of carbon-carbon bonds. However, substrates presenting both steric hindrance and electron-withdrawing groups, such as 4-iodo-2-methyl-1-nitrobenzene, pose significant challenges to standard catalytic systems. This guide provides an in-depth analysis of ligand selection strategies to overcome these hurdles, offering detailed experimental protocols and a discussion of the underlying mechanistic principles to empower researchers in achieving high-yield, selective couplings for this challenging substrate class.

The Challenge: Coupling Sterically Hindered and Electron-Deficient Aryl Halides

The Suzuki-Miyaura reaction's efficiency is profoundly influenced by the electronic and steric profiles of its substrates.[1] The target substrate, this compound, presents a dual challenge:

  • Steric Hindrance: The ortho-methyl group introduces significant steric bulk around the reactive C-I bond. This can impede the initial oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond, a crucial initiation for the catalytic cycle.[2]

  • Electronic Deactivation: The strongly electron-withdrawing nitro group (-NO₂) deactivates the aryl halide towards oxidative addition. While typically electron-withdrawing groups can activate some substrates, in this case, the combination with steric hindrance makes the reaction particularly challenging.[3]

Overcoming these obstacles necessitates a carefully selected palladium catalyst system, with the ligand playing the most critical role. The ligand's structure dictates the catalyst's reactivity, stability, and selectivity.[4]

The Heart of the Catalyst: Principles of Ligand Selection

The ligand modulates the electronic and steric environment of the palladium center, directly impacting the key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5] For substrates like this compound, the ideal ligand should possess specific characteristics.

The Role of Bulky, Electron-Rich Phosphine Ligands

The advent of bulky, electron-rich dialkylbiaryl phosphine ligands, pioneered by groups like Buchwald, has revolutionized the scope of Suzuki-Miyaura couplings.[1][6] These ligands are often the first choice for challenging substrates.

  • Accelerating Oxidative Addition: Electron-rich phosphines increase the electron density on the Pd(0) center, promoting its insertion into the C-I bond.[7]

  • Promoting Reductive Elimination: The steric bulk of these ligands facilitates the final reductive elimination step, where the new C-C bond is formed and the active Pd(0) catalyst is regenerated.[2][7] This steric pressure is thought to favor the formation of the monoligated palladium species, which is highly active.[8]

Prominent examples of such ligands include SPhos , XPhos , and RuPhos .[2][9]

The Power of N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic Carbenes (NHCs) have emerged as a powerful alternative to phosphine ligands.[10] They are strong σ-donors, forming highly stable and active palladium complexes.[11]

  • Enhanced Stability and Activity: The strong Pd-NHC bond often leads to more robust catalysts that can operate at lower loadings and higher temperatures without decomposition.[11]

  • Tunable Steric and Electronic Properties: The steric and electronic properties of NHCs can be finely tuned by modifying their wingtip groups (the substituents on the nitrogen atoms).[10] For sterically demanding substrates, NHCs with bulky wingtip groups, such as adamantyl or diisopropylphenyl, are particularly effective.[12][13]

The Catalytic Cycle: A Visual Guide

Understanding the catalytic cycle is fundamental to rational ligand selection and troubleshooting.[14] The following diagram illustrates the key steps influenced by the ligand.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Often Rate-Limiting) Pd(0)L2->Oxidative_Addition + Ar-X Pd(II)_Complex Ar-Pd(II)(X)L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation + [Ar'B(OH)3]- (from Base Activation) Diorganopalladium Ar-Pd(II)(Ar')L2 Transmetalation->Diorganopalladium Reductive_Elimination Reductive Elimination Diorganopalladium->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-Ar' (Product) Reductive_Elimination->Product Regeneration Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols: A Comparative Study

To determine the optimal ligand for the coupling of this compound, a comparative screening of representative ligands is recommended. Below are detailed protocols for setting up such a study.

General Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add: - Aryl Halide - Boronic Acid - Base - Pd Precatalyst - Ligand setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat to Desired Temp. solvent->reaction monitor Monitor Progress (TLC, GC-MS, LC-MS) reaction->monitor workup Reaction Workup (Quench, Extract) monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify end End (Characterized Product) purify->end

Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.[2]

Materials and Reagents
  • This compound (1.0 equiv)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.5 equiv)

  • Palladium precatalyst: Pd₂(dba)₃ (1 mol%) or Pd(OAc)₂ (2 mol%)

  • Ligands: SPhos, XPhos, IPr (N,N'-Bis(2,6-diisopropylphenyl)imidazolium chloride) (4 mol%)

  • Base: K₃PO₄ (Potassium phosphate) (3.0 equiv)

  • Solvent: Anhydrous, degassed 1,4-Dioxane or Toluene

  • Inert atmosphere: Nitrogen or Argon

Detailed Protocol for a Single Reaction
  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (e.g., 0.263 g, 1.0 mmol), the arylboronic acid (1.5 mmol), and K₃PO₄ (0.636 g, 3.0 mmol).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.0092 g, 0.01 mmol) and the chosen ligand (0.04 mmol).

  • Solvent Addition: Add 5 mL of degassed solvent via syringe.

  • Degassing: Seal the tube and perform three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.[15]

  • Reaction: Place the tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or GC-MS.[2]

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5]

Comparative Data Presentation

A systematic screening of ligands is the most effective method to identify the optimal conditions. The following table illustrates hypothetical results for such a screen.

EntryLigandPalladium SourceSolventTemp (°C)Time (h)Yield (%)
1PPh₃Pd(OAc)₂Toluene10024<10
2SPhos Pd₂(dba)₃Dioxane1001292
3XPhos Pd₂(dba)₃Dioxane1001295
4IPr Pd(OAc)₂Toluene1101088

This data is illustrative and serves as a template for presenting experimental findings.

Troubleshooting and Optimization

Even with advanced ligands, challenges can arise. Below is a guide to address common issues.

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive CatalystEnsure proper inert atmosphere technique; use a fresh bottle of palladium precatalyst and ligand.[16]
Insufficient TemperatureFor hindered substrates, higher temperatures (100-120 °C) may be necessary.[15]
Inappropriate Base/SolventK₃PO₄ is often effective for hindered couplings; ensure the solvent effectively dissolves all reagents.[17]
Protodeboronation Presence of excess water; strong baseUse a more stable boronic ester (e.g., pinacol ester); ensure the base is anhydrous.[16]
Homocoupling Oxygen contamination; Pd(II) precatalystThoroughly degas the reaction mixture; consider using a Pd(0) source like Pd₂(dba)₃.[18]

Conclusion

The successful Suzuki-Miyaura coupling of challenging substrates like this compound is highly dependent on rational ligand selection. Bulky, electron-rich phosphine ligands, particularly those from the Buchwald family (e.g., XPhos, SPhos), and robust N-heterocyclic carbene ligands provide the necessary catalytic activity to overcome the combined steric and electronic hurdles. By understanding the mechanistic roles of these ligands and employing systematic experimental protocols, researchers can confidently and efficiently synthesize complex biaryl structures crucial for pharmaceutical and materials science applications.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Fey, N., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Viciu, M. S., et al. (2004). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Organic Letters. [Link]

  • Takeda, Y., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]

  • Çetinkaya, B., et al. (2021). Effects of new NHC derivatives as ligands in the Suzuki–Miyaura reaction. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Amatore, C., et al. (2003). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Nolan, S. P., et al. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry. [Link]

  • Zhang, J., et al. (2017). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications. [Link]

  • Chan, K. S. (2022). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses. [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. [Link]

  • Scilit. (n.d.). C,N‐Palladacycles Containing N‐Heterocyclic Carbene and Azido Ligands – Effective Catalysts for Suzuki–Miyaura Cross‐Coupling Reactions. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. [Link]

  • Kwong, F. Y., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry. [Link]

  • Leadbeater, N. E., & McGowan, C. C. (2010). Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate. Tetrahedron Letters. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts. [Link]

  • ResearchGate. (2008). Suzuki reactions promoted by different ligands. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]

Sources

Application Notes and Protocols: Optimizing Base and Solvent Effects in the Heck Reaction of 4-Iodo-2-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, facilitating the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to forge new carbon-carbon bonds.[1][2] This powerful transformation has seen widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials. The substrate at the heart of this guide, 4-iodo-2-methyl-1-nitrobenzene, presents a unique case study for the optimization of the Heck reaction. The strong electron-withdrawing nature of the nitro group enhances the reactivity of the aryl iodide towards oxidative addition, a key step in the catalytic cycle.[2] However, the steric hindrance introduced by the ortho-methyl group necessitates a careful selection of reaction parameters to achieve optimal yields and selectivity.

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the critical role of base and solvent selection in the Heck reaction of this compound. By understanding the underlying mechanistic principles and leveraging the comparative data presented, researchers can significantly streamline their optimization efforts and achieve robust and reproducible results.

The Catalytic Cycle: Where Base and Solvent Exert Their Influence

A fundamental understanding of the Heck reaction mechanism is paramount to appreciating the profound impact of the base and solvent. The catalytic cycle, illustrated below, proceeds through a series of well-defined steps, each susceptible to the influence of the reaction environment.

Heck_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-I) Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L₂) Oxidative_Addition->Ar-Pd(II)-I(L2) Alkene_Coordination Alkene Coordination Ar-Pd(II)-I(L2)->Alkene_Coordination Alkene Pi_Complex π-Complex Alkene_Coordination->Pi_Complex Migratory_Insertion Migratory Insertion Pi_Complex->Migratory_Insertion Sigma_Complex σ-Alkyl-Pd(II) Complex Migratory_Insertion->Sigma_Complex Beta_Hydride_Elimination β-Hydride Elimination Sigma_Complex->Beta_Hydride_Elimination Product_Release Product Release Beta_Hydride_Elimination->Product_Release HPd(II)I(L2) H-Pd(II)-I(L₂) Product_Release->HPd(II)I(L2) Product Substituted Alkene Product_Release->Product Base_Regeneration Base-mediated Reductive Elimination HPd(II)I(L2)->Base_Regeneration Base Base_Regeneration->Pd(0)L2

Figure 1: The Catalytic Cycle of the Heck Reaction.

The base plays a pivotal role in the final step of the cycle: the regeneration of the active Pd(0) catalyst from the H-Pd(II)-I species.[3] Without a base to neutralize the generated HI, the catalytic cycle would halt. The choice of base can influence the rate of this regeneration step and prevent side reactions.

The solvent, on the other hand, is a ubiquitous influencer, impacting nearly every step of the reaction.[4] It affects the solubility of the reactants, the stability of the palladium catalyst, and the rates of the individual steps in the catalytic cycle. For polar substrates like this compound, the choice of a suitable solvent is particularly critical for achieving homogeneous reaction conditions and high yields.

The Role of the Base: A Comparative Analysis

The selection of the base is a critical parameter in the Heck reaction. Both organic and inorganic bases are commonly employed, each with its own set of advantages and disadvantages. For the sterically hindered and electron-deficient this compound, the choice of base can significantly impact reaction efficiency.

Base Type General Observations Anticipated Performance with this compound
Triethylamine (Et₃N) OrganicCommonly used, acts as both a base and a ligand scavenger. Can lead to the formation of ammonium salts which may complicate purification.A good starting point, though its bulkiness might be a factor in combination with the sterically hindered substrate.
Potassium Carbonate (K₂CO₃) InorganicA strong, inexpensive base. Its heterogeneous nature in some organic solvents can sometimes lead to slower reaction rates.Often a reliable choice, particularly in polar aprotic solvents where its solubility is sufficient.[5]
Sodium Acetate (NaOAc) InorganicA milder base, often used to minimize side reactions. Its lower basicity may require higher reaction temperatures or longer reaction times.A good option to consider if side reactions are observed with stronger bases.[4]
Potassium Phosphate (K₃PO₄) InorganicA strong base that has shown good efficacy in various cross-coupling reactions.Can be a highly effective base, especially in challenging couplings.

The Influence of the Solvent: A Guide to Selection

The solvent's role extends beyond simply dissolving the reactants; it can influence catalyst stability, reaction kinetics, and even product selectivity. For the polar substrate this compound, polar aprotic solvents are generally the preferred choice.

Solvent Type Key Properties Anticipated Performance with this compound
Dimethylformamide (DMF) Polar AproticHigh boiling point, good solvating power for a wide range of organic and inorganic compounds.An excellent first choice, known to be effective for a broad range of Heck reactions.[5][6]
Dimethylacetamide (DMAc) Polar AproticSimilar to DMF but with a higher boiling point, allowing for higher reaction temperatures if necessary.A suitable alternative to DMF, particularly if higher temperatures are required to overcome steric hindrance.[4]
N-Methyl-2-pyrrolidone (NMP) Polar AproticHigh boiling point and excellent thermal and chemical stability.Another strong candidate, often used in industrial applications for its robustness.
Acetonitrile (MeCN) Polar AproticLower boiling point, which can be advantageous for easier removal post-reaction.May require sealed-tube or microwave conditions to reach sufficient temperatures for this substrate.
Toluene NonpolarCan be effective in some Heck reactions, particularly with less polar substrates.Likely to be a poor choice for the highly polar this compound due to solubility issues.
Water Polar ProticA green and inexpensive solvent. Can be effective in some phosphine-free Heck protocols.May be a viable option with appropriate phase-transfer catalysts or water-soluble ligands, but less conventional for this substrate.[7]

Experimental Protocols

The following protocols provide a starting point for the Heck reaction of this compound with a model alkene, such as n-butyl acrylate or styrene. Optimization of temperature, catalyst loading, and reaction time will likely be necessary.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents 1. Add this compound, Pd catalyst, and ligand (if used) to a dry reaction vessel. inert 2. Evacuate and backfill with inert gas (e.g., Argon). reagents->inert addition 3. Add anhydrous solvent, base, and alkene. inert->addition heating 4. Heat to desired temperature with vigorous stirring. addition->heating monitoring 5. Monitor reaction progress by TLC or LC-MS. heating->monitoring quench 6. Cool to room temperature and quench the reaction. monitoring->quench extract 7. Perform aqueous work-up and extract with an organic solvent. quench->extract purify 8. Purify the crude product by column chromatography. extract->purify

Figure 2: General experimental workflow for the Heck reaction.

Protocol 1: General Conditions with an Inorganic Base
  • Reactants:

    • This compound (1.0 equiv)

    • Alkene (e.g., n-butyl acrylate, 1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

    • Triphenylphosphine (PPh₃, 4 mol%)

    • Potassium carbonate (K₂CO₃, 2.0 equiv)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound, Pd(OAc)₂, and PPh₃.

    • Seal the tube, and evacuate and backfill with argon three times.

    • Add K₂CO₃, followed by anhydrous DMF and the alkene via syringe.

    • Place the reaction vessel in a preheated oil bath at 100-120 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Conditions with an Organic Base
  • Reactants:

    • This compound (1.0 equiv)

    • Alkene (e.g., styrene, 1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

    • Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)

    • Triethylamine (Et₃N, 2.5 equiv)

    • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Procedure:

    • Follow steps 1 and 2 from Protocol 1.

    • Add anhydrous NMP, Et₃N, and the alkene via syringe.

    • Heat the reaction mixture to 110-130 °C with vigorous stirring.

    • Monitor the reaction as described in Protocol 1.

    • For work-up, after cooling and dilution with an organic solvent, perform an aqueous wash with dilute HCl to remove excess triethylamine, followed by water and brine washes.

    • Dry, concentrate, and purify the product as described in Protocol 1.

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls, consider increasing the temperature, using a more active catalyst system (e.g., a palladacycle or a more electron-rich ligand), or switching to a higher-boiling solvent like DMAc.[4]

  • Formation of Side Products: If significant side product formation is observed, a milder base such as NaOAc may be beneficial. Lowering the reaction temperature can also improve selectivity.

  • Catalyst Decomposition: The appearance of palladium black is indicative of catalyst decomposition. The use of a phosphine ligand is generally recommended to stabilize the palladium catalyst.

Conclusion

The successful execution of the Heck reaction with this compound is highly dependent on the judicious selection of the base and solvent. Polar aprotic solvents such as DMF, DMAc, and NMP are generally the most effective, while the choice between an organic base like triethylamine and an inorganic base such as potassium carbonate will depend on the specific alkene and desired reaction conditions. The protocols and comparative data provided herein serve as a robust starting point for the development of efficient and scalable Heck couplings of this valuable synthetic intermediate.

References

  • [Link to a relevant scientific article on Heck reaction in DMF]
  • [Link to a relevant scientific article on Heck reaction in w
  • [Link to a general review of the Heck reaction]
  • [Link to a scientific article discussing the role of the base in the Heck reaction]
  • [Link to a scientific article on the Heck reaction of electron-deficient aryl halides]
  • [Link to a relevant scientific article providing a Heck reaction protocol]
  • [Link to a relevant scientific article on solvent effects in palladium c
  • [Link to a troubleshooting guide for Heck reactions]
  • [Link to a scientific article using K2CO3 in a Heck reaction]

Sources

Application Notes and Protocols for Copper-Catalyzed Cross-Coupling Reactions with 4-Iodo-2-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Iodo-2-methyl-1-nitrobenzene in Synthesis

In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is of paramount importance. This compound stands out as a versatile building block. The presence of three distinct functional handles—an iodo group, a nitro moiety, and a methyl group—on a benzene ring offers a rich platform for molecular elaboration. The iodo group, being an excellent leaving group, is primed for cross-coupling reactions. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aryl iodide, while both the nitro and methyl groups provide sites for further chemical transformations.

Copper-catalyzed cross-coupling reactions have emerged as a powerful and sustainable alternative to their palladium-catalyzed counterparts. The lower cost, lower toxicity, and unique reactivity of copper make it an attractive choice for carbon-carbon and carbon-heteroatom bond formation. This guide provides detailed application notes and robust protocols for the copper-catalyzed cross-coupling of this compound with a variety of coupling partners, enabling the synthesis of diverse and complex molecular architectures.

I. Copper-Catalyzed Ullmann-Type C-N and C-O Couplings

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N and C-O bonds.[1] Modern protocols have significantly improved upon the harsh conditions of the original reaction, often employing ligands to facilitate the coupling under milder temperatures.[2] For an electron-deficient substrate like this compound, the Ullmann coupling is a highly effective transformation.

Causality Behind Experimental Choices:
  • Copper Source: Copper(I) iodide (CuI) is a commonly used and reliable precursor due to its stability and ready availability.

  • Ligand: For C-N couplings with amines, diamine ligands such as trans-N,N'-dimethylcyclohexane-1,2-diamine are effective at stabilizing the copper catalyst and promoting the reaction. For C-O couplings with phenols, ligands like 1,10-phenanthroline can be beneficial. The ligand accelerates the reaction by increasing the solubility of the copper species and facilitating the oxidative addition and reductive elimination steps.

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required to deprotonate the amine or phenol nucleophile, forming the active copper-nucleophile intermediate.

  • Solvent: High-boiling polar aprotic solvents like dimethylformamide (DMF) or dioxane are typically used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.

Experimental Protocol: Ullmann C-N Coupling of this compound with Aniline

This protocol describes the synthesis of N-(2-methyl-4-nitrophenyl)aniline.

Materials:

  • This compound

  • Aniline

  • Copper(I) iodide (CuI)

  • trans-N,N'-Dimethylcyclohexane-1,2-diamine

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dioxane

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), copper(I) iodide (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive pressure of inert gas, add anhydrous dioxane (5 mL) and trans-N,N'-dimethylcyclohexane-1,2-diamine (0.2 mmol, 20 mol%).

  • Add aniline (1.2 mmol, 1.2 equiv.) to the reaction mixture via syringe.

  • Seal the Schlenk flask and heat the reaction mixture to 110 °C with vigorous stirring for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired N-(2-methyl-4-nitrophenyl)aniline.

ParameterConditionRationale
Catalyst Copper(I) iodide (CuI)Readily available and effective Cu(I) source.
Ligand trans-N,N'-Dimethylcyclohexane-1,2-diamineStabilizes the copper catalyst and accelerates the reaction.
Base Potassium carbonate (K₂CO₃)Deprotonates the amine nucleophile.
Solvent DioxaneHigh-boiling polar aprotic solvent for good solubility.
Temperature 110 °CProvides sufficient energy for the coupling reaction.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the copper catalyst.

II. Copper-Catalyzed Sonogashira Coupling

The Sonogashira reaction is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[3][4] While traditionally palladium-catalyzed, copper can also effectively catalyze this transformation, particularly with activated aryl iodides.

Causality Behind Experimental Choices:
  • Catalyst System: A dual-catalyst system of a palladium salt (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (CuI) is the most common and robust for Sonogashira couplings. The palladium catalyst facilitates the main catalytic cycle, while the copper co-catalyst is crucial for the formation of the copper-acetylide intermediate.[5]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen iodide formed during the reaction.

  • Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or DMF are suitable for this reaction.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol outlines the synthesis of 2-methyl-4-nitro-1-(phenylethynyl)benzene.[6]

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Add anhydrous THF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv.).

  • Stir the mixture at room temperature for 10 minutes.

  • Add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

ParameterConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂Efficient palladium source for the main catalytic cycle.
Copper Co-catalyst Copper(I) iodide (CuI)Facilitates the formation of the copper-acetylide intermediate.
Base Triethylamine (TEA)Deprotonates the alkyne and neutralizes HI byproduct.
Solvent Tetrahydrofuran (THF)Good solvent for reactants and catalysts.
Temperature 60 °CMild conditions sufficient for this activated substrate.
Atmosphere Inert (Argon or Nitrogen)Protects the catalysts from deactivation.

III. Copper-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide.[7] While palladium is the most common catalyst, copper-catalyzed variants have been developed, offering a more economical approach. These reactions are particularly effective for aryl iodides.

Causality Behind Experimental Choices:
  • Copper Source: Copper(I) iodide (CuI) or other Cu(I) salts are effective catalysts.

  • Ligand: In many cases, copper-catalyzed Suzuki couplings can proceed without a ligand, especially with reactive substrates. However, for more challenging couplings, a ligand like 1,10-phenanthroline can be beneficial.

  • Base: A strong base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is essential for the transmetalation step, where the organic group is transferred from boron to copper.

  • Solvent: Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are typically used to facilitate the reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol describes the synthesis of 2-methyl-4-nitro-1,1'-biphenyl.

Materials:

  • This compound

  • Phenylboronic acid

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.5 mmol, 1.5 equiv.), copper(I) iodide (0.1 mmol, 10 mol%), and cesium carbonate (2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired biaryl product.

ParameterConditionRationale
Catalyst Copper(I) iodide (CuI)Cost-effective and efficient catalyst.
Base Cesium carbonate (Cs₂CO₃)Strong base required for transmetalation.
Solvent Dimethylformamide (DMF)High-boiling polar aprotic solvent.
Temperature 120 °CHigher temperature often needed for C-C coupling.
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst oxidation.

IV. Mechanistic Considerations and Visualizations

The mechanisms of copper-catalyzed cross-coupling reactions are complex and can vary depending on the specific reaction type and conditions. However, a general framework often involves a Cu(I)/Cu(III) catalytic cycle.

Ullmann_Coupling CuI Cu(I)X Cu_Nuc [L-Cu(I)-Nuc] CuI->Cu_Nuc + Nuc-H, Base, L CuIII_intermediate [L-Cu(III)(Ar)(Nuc)X] Cu_Nuc->CuIII_intermediate + Ar-I (Oxidative Addition) CuIII_intermediate->CuI Reductive Elimination Product Ar-Nuc CuIII_intermediate->Product ArI Ar-I (this compound) NucH Nuc-H (Amine/Phenol) Base Base

Caption: Proposed catalytic cycle for the Ullmann C-N coupling.

Sonogashira_Coupling cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Ar [Ar-Pd(II)L₂-I] Pd0->PdII_Ar Oxidative Addition PdII_Ar_Alk [Ar-Pd(II)L₂(C≡CR)] PdII_Ar->PdII_Ar_Alk Transmetalation PdII_Ar_Alk->Pd0 Reductive Elimination Product_Pd Ar-C≡CR PdII_Ar_Alk->Product_Pd ArI Ar-I CuI Cu(I)I Cu_Alk Cu(I)-C≡CR Cu_Alk->PdII_Ar Transmetalation Alkyne H-C≡CR Alkyne->Cu_Alk + CuI, Base Base Base

Sources

Application Note: One-Pot Synthesis of Diverse Heterocycles from 4-Iodo-2-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

Heterocyclic scaffolds, particularly indoles and quinolines, are foundational to modern medicinal chemistry. This guide details robust, one-pot synthetic strategies for converting the versatile starting material, 4-Iodo-2-methyl-1-nitrobenzene, into highly functionalized 6-iodo-7-methylindoles and 6-iodo-8-methylquinolines. By leveraging the unique electronic and steric properties of the substrate's nitro, ortho-methyl, and iodo groups, these protocols offer efficient, step-economical routes to valuable molecular cores. We present detailed mechanistic insights, step-by-step experimental protocols, and comparative data for classical and modern tandem catalytic approaches, including the Bartoli indole synthesis, a tandem Sonogashira coupling-cyclization, and a modified Doebner-von Miller quinoline synthesis.

Introduction: Strategic Value of this compound

The quest for novel therapeutic agents frequently converges on the synthesis of complex heterocyclic systems. Indoles and quinolines, in particular, are privileged structures found in a vast array of FDA-approved drugs and natural products. The efficiency of their synthesis is therefore a critical parameter in drug discovery pipelines. One-pot reactions, which combine multiple synthetic steps into a single operation without isolating intermediates, represent a paradigm of green and efficient chemistry, minimizing waste, saving time, and often improving overall yields.

This compound is an ideal starting material for the divergent, one-pot synthesis of heterocycles. Its architecture provides three distinct functional handles:

  • The Nitro Group: A versatile precursor that, upon reduction, generates the nucleophilic amino group essential for the formation of the nitrogen-containing heterocyclic ring.

  • The ortho-Methyl Group: This group provides the necessary steric impetus for key cyclization reactions, such as the Bartoli indole synthesis, and becomes an integral part of the final heterocyclic structure.

  • The Iodo Group: A prime functional group for transition-metal-catalyzed cross-coupling reactions, allowing for late-stage diversification and the construction of complex molecular frameworks.

This application note provides detailed protocols for leveraging these functionalities to construct indole and quinoline scaffolds in a single pot.

Synthesis of 6-Iodo-7-methylindoles

The indole core is a cornerstone of pharmaceutical research. The following methods transform this compound into the synthetically useful 6-iodo-7-methylindole scaffold.

Method A: Bartoli Indole Synthesis

The Bartoli synthesis is a powerful method for creating 7-substituted indoles directly from ortho-substituted nitroarenes.[1][2] The reaction's success hinges on the steric bulk of the ortho substituent, making our substrate's ortho-methyl group ideal for facilitating the key[3][3]-sigmatropic rearrangement.[1][4]

The reaction requires three equivalents of a vinyl Grignard reagent. The mechanism proceeds through several distinct stages:

  • Initial Attack: The first equivalent of the Grignard reagent adds to the nitro group, which, after spontaneous decomposition, forms a nitrosoarene intermediate.[1]

  • Second Addition: A second equivalent of the Grignard reagent attacks the nitroso group.

  • [3][3]-Sigmatropic Rearrangement: The steric pressure from the ortho-methyl group drives a[3][3]-sigmatropic rearrangement to form a key intermediate.[2]

  • Cyclization & Aromatization: This intermediate undergoes intramolecular cyclization. A third equivalent of the Grignard reagent acts as a base to facilitate rearomatization, and an acidic workup yields the final indole product.[5]

Bartoli_Indole_Synthesis Bartoli Indole Synthesis Mechanism A 4-Iodo-2-methyl- 1-nitrobenzene C Addition of 1st equiv. forms Nitrosoarene A->C B Vinyl Grignard (3 equiv.) B->C D Addition of 2nd equiv. C->D E [3,3]-Sigmatropic Rearrangement D->E Sterically driven F Intramolecular Cyclization E->F G Deprotonation by 3rd equiv. & Aromatization F->G H 6-Iodo-7-methylindole (after acidic workup) G->H

Caption: Workflow for the Bartoli Indole Synthesis.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv., e.g., 2.63 g, 10 mmol) and anhydrous tetrahydrofuran (THF, ~50 mL).

  • Cooling: Cool the solution to -40 °C using an acetonitrile/dry ice bath.

  • Grignard Addition: Slowly add vinylmagnesium bromide (3.0 equiv., 30 mmol, 1.0 M solution in THF) dropwise via a syringe pump over 30 minutes, ensuring the internal temperature does not exceed -35 °C.

  • Reaction: Stir the mixture at -40 °C for 2 hours.

  • Quenching: Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, ~20 mL). Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel, add diethyl ether (~50 mL), and wash with water (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 6-Iodo-7-methylindole product.

Co-reactant (Grignard)Expected ProductTypical Yield (%)
Vinylmagnesium bromideHH6-Iodo-7-methylindole65-75%
(E)-1-Propenylmagnesium bromideCH₃H6-Iodo-2,7-dimethylindole60-70%
2-Methyl-1-propenylmagnesium bromideHCH₃6-Iodo-3,7-dimethylindole55-65%
Method B: One-Pot Reductive Sonogashira Coupling-Cyclization

This powerful tandem strategy leverages the iodo- functionality for C-C bond formation prior to heterocycle construction.[6] The process involves an initial reduction of the nitro group, followed by a palladium/copper-catalyzed Sonogashira coupling with a terminal alkyne, and a final intramolecular cyclization to forge the indole ring, all within a single reaction vessel.[7][8]

The one-pot sequence is orchestrated by the careful selection of reagents and catalysts that operate under compatible conditions.

  • In Situ Amine Formation: The nitro group is first reduced to an amine (forming 4-iodo-2-methylaniline) using a mild reducing agent like tin(II) chloride (SnCl₂) or transfer hydrogenation, which is compatible with the subsequent catalytic steps.

  • Sonogashira Coupling: A Pd(0)/Cu(I) catalytic system is introduced. The palladium catalyst undergoes oxidative addition into the C-I bond. The copper co-catalyst activates the terminal alkyne, facilitating transmetalation to the palladium center. Reductive elimination forges the C(sp²)-C(sp) bond.[9]

  • Intramolecular Cyclization: The resulting ortho-alkynyl aniline undergoes a palladium-catalyzed 5-endo-dig intramolecular aminopalladation, followed by reductive elimination to form the indole ring.[6]

Tandem_Sonogashira_Cyclization Tandem Sonogashira Coupling-Cyclization Workflow Start This compound Step1 Step 1: Nitro Reduction (e.g., SnCl₂·2H₂O) Start->Step1 Intermediate1 In Situ Generation of 4-Iodo-2-methylaniline Step1->Intermediate1 Step2 Step 2: Sonogashira Coupling (+ Terminal Alkyne, Pd/Cu catalyst, Base) Intermediate1->Step2 Intermediate2 In Situ Generation of 2-Alkynyl-4-iodo-6-methylaniline Step2->Intermediate2 Step3 Step 3: Intramolecular Cyclization (Pd-catalyzed, 5-endo-dig) Intermediate2->Step3 Product 2-Substituted-6-iodo-7-methylindole Step3->Product

Caption: One-pot tandem reaction workflow.

  • Reaction Setup: In a sealable reaction tube, combine this compound (1.0 equiv., 263 mg, 1.0 mmol) and ethanol (5 mL).

  • Reduction: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 equiv., 902 mg, 4.0 mmol) and heat the mixture to 70 °C for 1 hour. Cool to room temperature.

  • Catalyst Addition: To the crude aniline solution, add phenylacetylene (1.1 equiv., 112 mg, 1.1 mmol), PdCl₂(PPh₃)₂ (0.03 equiv., 21 mg, 0.03 mmol), copper(I) iodide (CuI, 0.02 equiv., 4 mg, 0.02 mmol), and triethylamine (Et₃N, 3.0 equiv., 303 mg, 3.0 mmol).

  • Coupling and Cyclization: Seal the tube and heat the reaction mixture at 80 °C for 12 hours.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (silica gel, hexane/ethyl acetate) to obtain 6-iodo-2-phenyl-7-methylindole.

Synthesis of 6-Iodo-8-methylquinolines

The quinoline ring is another critical scaffold in drug design. A one-pot reductive cyclization analogous to the Doebner-von Miller reaction provides an effective entry to this system from our starting material.

Method: One-Pot Reductive Cyclization (Doebner-von Miller type)

This classic reaction builds the quinoline core by reacting an aniline with α,β-unsaturated carbonyl compounds under strong acid conditions. In this one-pot protocol, the aniline is generated in situ from the nitroarene.[10]

  • In Situ Aniline Formation: The reaction commences with the reduction of the nitro group to an amine (4-iodo-2-methylaniline) using a classical reducing agent like iron powder in an acidic medium (Fe/AcOH or Fe/HCl).[10]

  • In Situ Enone Formation: An α,β-unsaturated carbonyl compound, such as acrolein, is generated in situ from the dehydration of glycerol by the strong acid catalyst (e.g., H₂SO₄).

  • Michael Addition: The generated aniline performs a conjugate (Michael) addition to the α,β-unsaturated carbonyl compound.

  • Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization onto the aromatic ring, followed by dehydration to form a dihydroquinoline.

  • Oxidation: An oxidizing agent, which can be the starting nitro compound itself or another added oxidant, facilitates the final aromatization to the stable quinoline ring.

DvM_Quinoline_Synthesis Doebner-von Miller Type Quinoline Synthesis cluster_reactants Reactants cluster_steps One-Pot Sequence Start This compound Step1 In Situ Reduction (Nitro -> Amine) In Situ Dehydration (Glycerol -> Acrolein) Start->Step1 Reagent Glycerol + H₂SO₄ Reagent->Step1 Reducer Fe Powder Reducer->Step1 Step2 Michael Addition (Aniline + Acrolein) Step1->Step2 Step3 Acid-Catalyzed Intramolecular Cyclization Step2->Step3 Step4 Dehydration & Oxidation Step3->Step4 Product 6-Iodo-8-methylquinoline Step4->Product

Caption: Workflow for one-pot quinoline synthesis.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add this compound (1.0 equiv., 5.26 g, 20 mmol), glycerol (3.0 equiv., 5.52 g, 60 mmol), and iron(II) sulfate heptahydrate (FeSO₄·7H₂O, 0.1 equiv., 556 mg, 2 mmol).

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid (H₂SO₄, ~20 mL) while cooling the flask in an ice bath.

  • Heating: Heat the mixture gently to initiate the reaction. Once the initial exothermic reaction subsides, heat the mixture to reflux (approx. 130-140 °C) for 4 hours.

  • Neutralization: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (~200 g). Neutralize the acidic solution by slowly adding a concentrated aqueous solution of sodium hydroxide (NaOH) until the solution is strongly alkaline (pH > 10). Caution: This is a highly exothermic process.

  • Work-up: Transfer the alkaline mixture to a steam distillation apparatus and steam distill to isolate the crude product.

  • Extraction: Extract the distillate with diethyl ether or dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous K₂CO₃, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to yield 6-iodo-8-methylquinoline.

Summary and Outlook

This compound serves as an exemplary substrate for demonstrating the power and versatility of one-pot synthetic methodologies. By strategically targeting its distinct functional groups, highly valuable and functionalized indole and quinoline cores can be accessed efficiently. The protocols described herein—the Bartoli synthesis, tandem reductive cross-coupling, and a modified Doebner-von Miller reaction—provide reliable and scalable routes to these important heterocyclic systems. The presence of the iodine atom in the final products offers a valuable handle for further diversification, enabling the rapid generation of compound libraries for screening in drug discovery and materials science applications.

References

  • Bartoli, G., Palmieri, G., Bosco, M., & Dalpozzo, R. (1989). The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles. Tetrahedron Letters, 30(16), 2129–2132. [Link]

  • Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press. [Link]

  • Chandra, A., et al. (2024). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry. [Link]

  • Name-Reaction.com. Bartoli indole synthesis. [Link]

  • Wikipedia. Bartoli indole synthesis. [Link]

  • Organic-Chemistry.org. Bartoli (Indole Synthesis). [Link]

  • Wikipedia. Cadogan–Sundberg indole synthesis. [Link]

  • Hellenica World. Cadogan–Sundberg indole synthesis. [Link]

  • Sarris, K., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4108. [Link]

  • Green Chemistry (RSC Publishing). (2023). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. [Link]

  • Organic-Chemistry.org. Friedlaender Synthesis. [Link]

  • ResearchGate. Mechanism for the Friedländer reaction under acidic conditions. [Link]

  • Li, H., et al. (2015). An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. Molecules, 20(6), 10958-10971. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Reaction. [Link]

  • ResearchGate. Tandem Sonogashira coupling and intramolecular cyclization. [Link]

Sources

Application Notes and Protocols for Scale-Up of Reactions Involving 4-Iodo-2-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Iodo-2-methyl-1-nitrobenzene is a versatile synthetic intermediate of significant interest to researchers, scientists, and drug development professionals. Its unique trifunctionalized aromatic core, featuring an iodine atom, a methyl group, and a nitro group, offers a rich platform for a variety of chemical transformations. The electron-withdrawing nature of the nitro group activates the aryl iodide for participation in numerous cross-coupling reactions, while also opening avenues for nucleophilic aromatic substitution.[1] This document provides a comprehensive guide to the use of this compound in common synthetic applications, with a strong emphasis on the critical considerations required for scaling these reactions from the laboratory bench to pilot plant and beyond.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and the successful design of scalable synthetic processes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 52415-00-6[2][3]
Molecular Formula C₇H₆INO₂[2][4]
Molecular Weight 263.03 g/mol [2][4]
Appearance Solid[5]
Boiling Point 296.7 ± 28.0 °C at 760 mmHg[3]
Flash Point 133.2 ± 24.0 °C[3]
Density 1.9 ± 0.1 g/cm³[3]
Storage 4°C, protect from light, sealed in dry conditions[2][5]

Safety and Handling:

This compound is a hazardous substance and must be handled with appropriate precautions.[4] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[4][6] As an aromatic nitro compound, it carries inherent risks associated with thermal instability, especially in the presence of impurities or under conditions of poor heat dissipation.[7][8]

Key Safety Directives:

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[9][10] Respiratory protection may be necessary depending on the scale and nature of the operation.[10]

  • Engineering Controls: Work in a well-ventilated fume hood.[9] For larger scale operations, enclosed systems are highly recommended to minimize exposure.[11]

  • Thermal Hazard Assessment: Before any scale-up, a thorough thermal hazard assessment, including Differential Scanning Calorimetry (DSC), is crucial to understand the decomposition onset temperature and the energy released during decomposition.[7][12] The presence of reactants, solvents, and impurities can significantly lower the thermal stability of nitro compounds.[8]

  • Emergency Preparedness: Ensure easy access to emergency eyewash and shower stations.[9] Have appropriate spill containment and neutralization materials readily available.[9]

Key Synthetic Applications and Laboratory-Scale Protocols

The reactivity of this compound is dominated by the carbon-iodine bond, which readily participates in a variety of palladium- and copper-catalyzed cross-coupling reactions. The nitro group, being strongly electron-withdrawing, enhances the reactivity of the aryl iodide.[1]

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes.[13][14][15] This reaction is widely used in the synthesis of pharmaceuticals and organic materials.[15]

Reaction Principle: The reaction proceeds through two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a copper acetylide intermediate and reductive elimination to yield the product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the copper acetylide from the terminal alkyne and a copper(I) salt in the presence of a base.[13]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(I)L2 ArPd(II)(I)L2 Pd(0)L2->ArPd(II)(I)L2 Oxidative Addition (Ar-I) ArPd(II)(alkyne)L2 ArPd(II)(alkyne)L2 ArPd(II)(I)L2->ArPd(II)(alkyne)L2 Transmetalation ArPd(II)(alkyne)L2->Pd(0)L2 Reductive Elimination Product Product ArPd(II)(alkyne)L2->Product Ar-alkyne Cu(I)X Cu(I)X Cu-alkyne Cu-alkyne Cu(I)X->Cu-alkyne Cu-alkyne->ArPd(II)(I)L2 Terminal Alkyne Terminal Alkyne Terminal Alkyne->Cu-alkyne Base Base Base->Cu-alkyne Scale_Up_Workflow cluster_lab Laboratory Scale cluster_pilot Pilot Plant / Production Scale Route_Scouting Route Scouting & Proof of Concept Optimization Reaction Optimization (DoE) Route_Scouting->Optimization Kinetics Preliminary Kinetic & Thermal Analysis Optimization->Kinetics Process_Safety Process Safety Assessment (HAZOP) Kinetics->Process_Safety Technology Transfer Engineering Reactor Design & Engineering Controls Process_Safety->Engineering Process_Validation Process Validation & cGMP Engineering->Process_Validation

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Iodo-2-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki coupling of 4-iodo-2-methyl-1-nitrobenzene. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design.

Troubleshooting Guide: Low Yield in the Suzuki Coupling of this compound

Low product yield is a common frustration in Suzuki coupling reactions. The following table and detailed Q&A section will help you diagnose and resolve the issues specific to the coupling of this compound.

Observation Potential Cause(s) Recommended Solution(s)
Low to No Conversion of Starting Material 1. Inactive Catalyst2. Inappropriate Ligand Choice3. Ineffective Base or Solvent System4. Low Reaction Temperature1. Use a fresh, high-quality catalyst and ensure a strictly inert atmosphere.2. For this sterically hindered substrate, consider bulky, electron-rich phosphine ligands.3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and consider a biphasic solvent system.4. Gradually increase the reaction temperature.
Significant Side Products Observed 1. Homocoupling of Boronic Acid2. Protodeboronation of Boronic Acid3. Dehalogenation of Aryl Iodide1. Rigorously degas all reagents and solvents. Use a Pd(0) precatalyst.2. Use anhydrous solvents and consider a milder base. Boronic esters can be more stable.3. Employ a more efficient catalyst system and consider lowering the reaction temperature.
Reaction Stalls After Initial Conversion 1. Catalyst Decomposition2. Product Insolubility1. Observe for the formation of palladium black. Consider a more stable catalyst or ligand.2. Choose a solvent in which the product is more soluble at the reaction temperature.

In-Depth Troubleshooting: A Question & Answer Approach

Q1: My reaction shows very low or no conversion of this compound. What are the first things I should check?

A1: When faced with low or no conversion, the primary suspects are the catalyst's activity and the reaction conditions.

  • Catalyst Inactivation: The palladium catalyst is the heart of the reaction and is highly sensitive to oxygen.[1][2] The active Pd(0) species can be oxidized to inactive Pd(II), halting the catalytic cycle.

    • Solution: Ensure all solvents and reagents are thoroughly degassed.[3] Techniques like the freeze-pump-thaw method or sparging with an inert gas (argon or nitrogen) for an extended period are crucial.[2][4] Always use a fresh, high-quality palladium source.[3] For convenience and improved stability, consider using a pre-catalyst.[2]

  • Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle.[1] For a substrate like this compound, which has both steric hindrance from the ortho-methyl group and electronic effects from the nitro group, a standard ligand like triphenylphosphine may not be optimal.

    • Solution: Employ bulky and electron-rich phosphine ligands. Ligands such as SPhos or XPhos are often effective for challenging substrates as they can promote the desired catalytic cycle and minimize side reactions.[3]

  • Ineffective Base and Solvent System: The base is essential for the transmetalation step, and its effectiveness is highly dependent on the solvent.[5][6]

    • Solution: A screening of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ is recommended.[7][8] The solubility of the base is a key factor; a biphasic system (e.g., Toluene/H₂O, Dioxane/H₂O) often improves the solubility of inorganic bases and facilitates the reaction.[3]

  • Reaction Temperature: Suzuki couplings often require elevated temperatures to proceed at a reasonable rate.[2]

    • Solution: If your reaction is sluggish at a lower temperature, a gradual increase (e.g., to 80-110 °C) may be beneficial.[2]

Q2: I'm observing significant amounts of side products, specifically the homocoupling of my boronic acid and dehalogenation of the this compound. How can I minimize these?

A2: The formation of side products is a common issue that directly impacts your yield. Here’s how to address them:

  • Homocoupling of Boronic Acid: This side reaction forms a symmetrical biaryl from two molecules of your boronic acid. It is often promoted by the presence of Pd(II) species and oxygen.[1][4][9]

    • Solution: Rigorous degassing of all solvents and the reaction vessel is the first line of defense.[10] Using a Pd(0) precatalyst like Pd(PPh₃)₄ can be advantageous. If you are using a Pd(II) source, such as Pd(OAc)₂, the addition of a mild reducing agent like potassium formate can help to cleanly generate the active Pd(0) species and suppress homocoupling.[4]

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, which is replaced by a C-H bond.[10][11] This side reaction is often exacerbated by high temperatures and prolonged reaction times.[10]

    • Solution: Consider using a boronic ester, such as a pinacol ester or a MIDA boronate ester, which are generally more stable and less prone to protodeboronation.[10][11][12] Ensuring your reaction is run under anhydrous conditions (if the protocol allows) and optimizing the base (strong bases can accelerate this side reaction) are also key strategies.[7]

  • Dehalogenation: The starting material can be reduced, replacing the iodine with a hydrogen atom.[9]

    • Solution: This can be caused by sources of active hydrogen in the reaction mixture or an inefficient catalyst.[3] Employing a more efficient catalyst system that favors the cross-coupling pathway can be beneficial. Sometimes, lowering the reaction temperature can also mitigate this side reaction.[3]

// Low Conversion Path inactive_catalyst [label="Inactive Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wrong_ligand [label="Inappropriate Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"]; bad_conditions [label="Suboptimal Conditions (Base/Solvent/Temp)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Side Products Path homocoupling [label="Homocoupling", fillcolor="#34A853", fontcolor="#FFFFFF"]; protodeboronation [label="Protodeboronation", fillcolor="#34A853", fontcolor="#FFFFFF"]; dehalogenation [label="Dehalogenation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Solutions solution_catalyst [label="Use Fresh Catalyst\nEnsure Inert Atmosphere", shape=note, fillcolor="#FFFFFF"]; solution_ligand [label="Use Bulky, Electron-Rich Ligand\n(e.g., SPhos, XPhos)", shape=note, fillcolor="#FFFFFF"]; solution_conditions [label="Screen Bases & Solvents\nIncrease Temperature", shape=note, fillcolor="#FFFFFF"]; solution_homocoupling [label="Degas Rigorously\nUse Pd(0) Precatalyst", shape=note, fillcolor="#FFFFFF"]; solution_protodeboronation [label="Use Boronic Ester\nAnhydrous Conditions", shape=note, fillcolor="#FFFFFF"]; solution_dehalogenation [label="Optimize Catalyst System\nLower Temperature", shape=note, fillcolor="#FFFFFF"];

// Connections start -> check_conversion; check_conversion -> inactive_catalyst [label="Yes"]; check_conversion -> side_products [label="No"];

inactive_catalyst -> wrong_ligand [style=invis]; wrong_ligand -> bad_conditions [style=invis];

{rank=same; inactive_catalyst; wrong_ligand; bad_conditions;}

inactive_catalyst -> solution_catalyst; wrong_ligand -> solution_ligand; bad_conditions -> solution_conditions;

side_products -> homocoupling [label="Yes"]; homocoupling -> protodeboronation [style=invis]; protodeboronation -> dehalogenation [style=invis];

{rank=same; homocoupling; protodeboronation; dehalogenation;}

homocoupling -> solution_homocoupling; protodeboronation -> solution_protodeboronation; dehalogenation -> solution_dehalogenation; } .enddot Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Frequently Asked Questions (FAQs)

Q1: Is this compound a challenging substrate for Suzuki coupling?

A1: Yes, it can be. The substrate presents a combination of steric and electronic challenges. The methyl group at the ortho position creates steric hindrance around the reaction center, which can slow down the oxidative addition and reductive elimination steps.[13][14][15] The nitro group is a strong electron-withdrawing group, which generally makes the aryl halide more reactive towards oxidative addition.[9] However, the overall interplay of these factors can necessitate careful optimization of the reaction conditions.

Q2: Which palladium source is best to start with?

A2: For initial experiments, a Pd(0) source like Pd(PPh₃)₄ is a good starting point as it doesn't require an in-situ reduction step, which can sometimes be a source of side reactions.[9] However, air-stable Pd(II) precatalysts in combination with appropriate ligands (e.g., Pd(OAc)₂ with SPhos, or preformed Buchwald precatalysts) are often more effective for challenging substrates and can lead to more reproducible results.[9][16]

Q3: How critical is the quality of the boronic acid?

A3: It is extremely critical. Boronic acids can undergo degradation over time, especially when exposed to air and moisture, leading to the formation of boroxines (cyclic anhydrides) which can have different reactivity.[3] Additionally, impurities in the boronic acid can poison the catalyst. It is always recommended to use high-purity boronic acid from a reliable supplier or to purify it before use.

Q4: Can I run this reaction open to the air?

A4: It is strongly discouraged. As mentioned, the catalytically active Pd(0) species is readily oxidized by atmospheric oxygen, which will kill the catalyst and lead to low or no product formation.[1][2] Maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the setup and reaction is essential for success.

// Inputs and Outputs ArX [label="Ar-I (this compound)", shape=invtrapezium, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArB [label="Ar'-B(OR)₂ + Base", shape=trapezium, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Cycle Flow Pd0 -> ArPdX [label=""]; ArPdX -> ArPdAr [label=""]; ArPdAr -> Pd0 [label=""];

// Annotations and Inputs ArX -> OxAdd [style=invis]; OxAdd -> Pd0 [dir=none]; ArB -> Transmetal [style=invis]; Transmetal -> ArPdX [dir=none]; RedElim -> ArPdAr [dir=none]; ArPdAr -> Product [style=dashed];

// Positioning {rank=same; OxAdd; RedElim;} {rank=same; ArPdX; ArPdAr;} } .enddot Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: A Starting Point

This protocol provides a general starting point for the Suzuki coupling of this compound. Optimization of the ligand, base, solvent, and temperature will likely be necessary.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 eq.)

  • Degassed solvent (e.g., 4:1 mixture of Toluene:Water)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Add the degassed solvent system via syringe. The reaction concentration should typically be between 0.1 and 0.5 M with respect to the aryl iodide.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Minimizing homocoupling in Suzuki reactions of dibromoarenes - Benchchem.
  • Protodeboronation - Wikipedia. Available at: [Link]

  • Strategies to minimize homocoupling in Suzuki reactions of boronic acids - Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available at: [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF - ResearchGate. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. Available at: [Link]

  • Troubleshooting failed Suzuki coupling with electron-rich aryl halides - Benchchem.
  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate. Available at: [Link]

  • failed Suzuki coupling with methyl 4-iodobenzoate what to check - Benchchem.
  • The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available at: [Link]

  • Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Iodobenzyl Alcohol - Benchchem.
  • Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate. Available at: [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. Available at: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]

  • Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free - RSC Publishing - The Royal Society of Chemistry. Available at: [Link]

  • Optimization of reaction conditions for reduction of nitrobenzene with respect to solvent. CNS, carbon nanosphere; MW, molecular weight - ResearchGate. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. Available at: [Link]

  • Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Why is the Suzuki-Miyaura coupling reaction steric sensitive? : r/chemistry - Reddit. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. Available at: [Link]

  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling | Request PDF - ResearchGate. Available at: [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. Available at: [Link]

  • Preventing side reactions in Suzuki coupling of 2-Bromo-1-iodo-4-nitrobenzene - Benchchem.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

Sources

Preventing homocoupling side reactions with 4-Iodo-2-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Homocoupling with Electron-Deficient Aryl Halides

Welcome to the technical support center for 4-Iodo-2-methyl-1-nitrobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in cross-coupling reactions. While this compound is an excellent substrate for forming complex molecules due to its reactive carbon-iodine bond, its electron-deficient nature, conferred by the nitro group, presents a significant and often frustrating challenge: the formation of the homocoupling side product, 2,2'-dimethyl-4,4'-dinitrobiphenyl.

This unwanted reaction not only consumes valuable starting material but also complicates purification, ultimately reducing the overall yield and efficiency of your synthesis. This document provides in-depth troubleshooting guides and frequently asked questions to help you diagnose the root causes of homocoupling and implement effective strategies to suppress it, ensuring the success of your desired cross-coupling transformation.

Troubleshooting Guide: Minimizing 2,2'-dimethyl-4,4'-dinitrobiphenyl Formation

This section addresses specific issues encountered during experiments in a direct question-and-answer format.

Question 1: I'm observing a significant amount of 2,2'-dimethyl-4,4'-dinitrobiphenyl in my Suzuki-Miyaura reaction. What are the primary mechanistic causes?

Answer: The formation of 2,2'-dimethyl-4,4'-dinitrobiphenyl in a palladium-catalyzed reaction like the Suzuki-Miyaura coupling stems from two primary competing pathways that sideline intermediates from the main catalytic cycle.

  • Palladium(0)-Mediated Pathway: The desired catalytic cycle begins with the oxidative addition of your this compound to the active Pd(0) catalyst, forming an Ar-Pd(II)-I intermediate. Homocoupling can occur if this intermediate undergoes a second oxidative addition with another molecule of the aryl iodide instead of proceeding to the intended transmetalation step with the boronic acid. Subsequent reductive elimination from this diarylpalladium(II) species yields the homocoupled product.[1]

  • Palladium(II)-Mediated Pathway: The presence of Pd(II) species in the reaction, either from an incompletely reduced precatalyst or, more commonly, from the oxidation of the active Pd(0) catalyst by residual oxygen, can catalyze the homocoupling of your boronic acid partner.[2] While this forms a different biaryl, it consumes the coupling partner and can lead to a complex product mixture. The primary concern with your aryl iodide, however, is the former pathway.

Understanding these competing reactions is the first step toward rationally designing your experiment to favor the desired cross-coupling.

Question 2: How does my choice of palladium catalyst and ligand influence the formation of the homocoupling byproduct?

Answer: Your choice of catalyst system—the palladium source and, most critically, the ligand—is the most powerful tool you have to control selectivity. Standard or suboptimal ligands are a frequent cause of failure in challenging couplings.[3][4]

  • The Problem with Simple Ligands: Traditional ligands like triphenylphosphine (PPh₃) can be inadequate. They may not be electron-rich enough to sufficiently activate the palladium center for the subsequent steps of the catalytic cycle, allowing side reactions to compete.

  • The Solution with Advanced Ligands: To suppress homocoupling, you must select a ligand that accelerates the desired catalytic steps (transmetalation and reductive elimination) to outpace the undesired homocoupling pathway. The industry standard involves using bulky and electron-rich phosphine ligands .[3][5]

    • Expertise: These ligands, such as the Buchwald biaryl phosphines (e.g., SPhos, XPhos), are designed to promote both oxidative addition and the final, often rate-limiting, reductive elimination step.[3][5] Their steric bulk favors the formation of the monoligated Pd(0) species, which is highly active in catalysis.

    • Trustworthiness: By accelerating the turnover of the catalytic cycle, these ligands ensure the Ar-Pd(II)-I intermediate is rapidly consumed in the transmetalation step, minimizing its lifetime and thus its opportunity to engage in homocoupling pathways. If you are facing persistent issues, switching to a more advanced ligand system is the highest-impact change you can make.[6]

Table 1: Ligand Selection Guide for Suppressing Homocoupling

Ligand ClassExamplesRationale for UseTypical Loading (mol%)
Standard PPh₃, P(o-tol)₃Often insufficient for electron-deficient substrates; may lead to homocoupling.2-10
Buchwald Biaryl Phosphines SPhos, XPhos, RuPhosHighly Recommended. Bulky and electron-rich. Accelerate reductive elimination, suppressing side reactions.[3][5]1-4
N-Heterocyclic Carbenes (NHCs) IPr, SImesStrong σ-donors forming stable, highly active catalysts. Excellent alternative to phosphines.[3]1-4

Question 3: What is the role of the base in promoting or suppressing homocoupling, and which bases are recommended?

Answer: The base is critical in a Suzuki-Miyaura reaction as it facilitates the crucial transmetalation step.[7] However, an inappropriate choice of base can hinder the reaction or promote side reactions.

  • Causality: The base activates the organoboron species, forming a more nucleophilic "ate" complex that transfers its organic group to the palladium center. If the base is too weak or poorly soluble, this step becomes slow, allowing the Ar-Pd(II)-I intermediate to linger and potentially undergo homocoupling.

  • Recommendations: For a challenging substrate like this compound, a moderately strong, non-nucleophilic base is often optimal.

    • Potassium Phosphate (K₃PO₄): An excellent and widely used choice. It is strong enough to facilitate transmetalation effectively without causing significant degradation of reagents.[3]

    • Cesium Carbonate (Cs₂CO₃): Often provides superior results, particularly in difficult couplings, due to its high solubility in many organic solvents and the beneficial effect of the cesium cation.[3]

    • Avoid Strong Hydroxide Bases: While effective in some cases, strong bases like NaOH or KOH can promote protodeboronation, an undesired side reaction that destroys the boronic acid coupling partner.[3]

Question 4: My reaction mixture wasn't properly degassed. How critical is the exclusion of oxygen for preventing homocoupling?

Answer: It is absolutely critical . The failure to rigorously exclude oxygen is one of the most common and overlooked causes of low yield and homocoupling side reactions in palladium catalysis.[2][3]

  • Mechanism of Interference: The active catalyst in the cycle is Pd(0). Molecular oxygen is a potent oxidant that will irreversibly convert your active Pd(0) catalyst to inactive Pd(II) species.[2] These newly formed Pd(II) salts can then mediate the homocoupling of your boronic acid reagent, further complicating the reaction mixture.

  • Self-Validating Protocol: Your protocol must include a robust degassing procedure. Simply flushing the headspace of the flask is insufficient.

    • Assemble your reaction vessel with the solid reagents (aryl halide, boronic acid, base, catalyst, ligand).

    • Seal the vessel with a septum.

    • Subject the vessel to at least three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen).[3]

    • For maximum effect, especially on larger scales, a subsurface sparge of the solvent with inert gas for 15-30 minutes prior to addition is highly recommended.[8][9]

This ensures that dissolved oxygen, not just the oxygen in the headspace, is removed, protecting the sensitive Pd(0) catalyst throughout the reaction.

Question 5: Are there any additives that can help suppress the formation of 2,2'-dimethyl-4,4'-dinitrobiphenyl?

Answer: Yes. If homocoupling persists even after optimizing the ligand, base, and degassing procedure, the addition of a mild reducing agent can be an effective strategy.

  • Expertise & Rationale: The goal is to scavenge any stray Pd(II) species that may form during the reaction without interfering with the main catalytic cycle by reducing the Ar-Pd(II)-I intermediate. The addition of a mild reductant can help maintain a high concentration of the active Pd(0) catalyst.

  • Recommended Additive: Potassium formate (HCO₂K) has been shown to be effective in suppressing homocoupling impurities.[8][9] It is thought to rapidly reduce free Pd(II) back to Pd(0) before it can cause side reactions.

  • Implementation: Add a small excess (e.g., 1.5 - 2.0 equivalents) of potassium formate along with your other solid reagents at the start of the reaction.

Visualizing the Reaction Pathways

To better understand the competition between the desired cross-coupling and the undesired homocoupling, the following diagrams illustrate the key pathways.

G Figure 1: Desired Suzuki Cycle vs. Undesired Homocoupling Pathway pd0 Pd(0)L_n arpdx Ar-Pd(II)L_n-I (Ar = 4-nitro-2-methylphenyl) arpdb Ar-Pd(II)L_n-Ar' arpdx->arpdb Transmetalation (with Ar'-B(OR)₂ + Base) homo_intermediate Ar-Pd(II)L_n-Ar arpdx->homo_intermediate Side Reaction: Second Oxidative Addition (with Ar-I) product Ar-Ar' (Desired Product) arpdb->product Reductive Elimination product->pd0 Catalyst Regeneration homo_product Ar-Ar (Homocoupling Byproduct) homo_intermediate->homo_product Reductive Elimination homo_product->pd0 Catalyst Regeneration ar_i Ar-I ar_i->pd0 Oxidative Addition ar_b Ar'-B(OR)₂

Caption: Desired Suzuki Cycle vs. Undesired Homocoupling Pathway.

G Figure 2: Troubleshooting Workflow for Homocoupling start Significant Homocoupling of This compound Observed q1 Is an advanced ligand (e.g., SPhos, XPhos) being used? start->q1 a1_yes Proceed to Base Optimization q1->a1_yes Yes a1_no ACTION: Switch from PPh₃ to a Buchwald-type ligand. q1->a1_no No q3 Is the base optimal (e.g., K₃PO₄, Cs₂CO₃)? a1_yes->q3 q2 Is the reaction rigorously degassed (e.g., 3x Vac/Inert Gas)? a2_yes Proceed to Additive Strategy q2->a2_yes Yes a2_no ACTION: Implement robust degassing. Consider subsurface sparging. q2->a2_no No q4 Is homocoupling still present? a2_yes->q4 q3->q2 Yes a3_no ACTION: Switch from weak or hydroxide bases. q3->a3_no No a4_no SUCCESS: Reaction Optimized q4->a4_no No a4_yes ACTION: Incorporate a mild reducing agent like Potassium Formate. q4->a4_yes Yes

Caption: Troubleshooting Workflow for Homocoupling.

Frequently Asked Questions (FAQs)

FAQ 1: How can I reliably detect and quantify the 2,2'-dimethyl-4,4'-dinitrobiphenyl byproduct?

The most effective methods for detecting and quantifying this byproduct are standard chromatographic and spectroscopic techniques.

  • High-Performance Liquid Chromatography (HPLC): This is the ideal technique for routine analysis. Develop a method using a C18 column that provides baseline separation between your starting material, desired product, and the homocoupled byproduct. Quantification can be achieved using a calibration curve with an authentic, isolated sample of the byproduct.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying the byproduct. The mass spectrum will show a clear molecular ion peak corresponding to the mass of 2,2'-dimethyl-4,4'-dinitrobiphenyl, confirming its presence.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude reaction mixture can quickly reveal the presence of the homocoupled product. The symmetry of the byproduct will result in a simplified spectrum compared to the desired, unsymmetrical cross-coupled product, often making its signals readily identifiable.[10]

FAQ 2: Is this homocoupling issue specific to Suzuki-Miyaura, or can it occur in other cross-coupling reactions?

This issue is not exclusive to Suzuki-Miyaura coupling. Homocoupling of aryl halides can be a problematic side reaction in many transition-metal-catalyzed reactions, including:

  • Ullmann Reaction: The classic Ullmann reaction is, by definition, the copper-catalyzed homocoupling of two aryl halides to form a symmetric biaryl.[11][12] This reaction typically requires harsh conditions (high temperatures) but highlights the intrinsic tendency of aryl halides to homocouple.[11][13]

  • Heck and Sonogashira Reactions: While the mechanisms differ, conditions that lead to catalyst decomposition or slow turnover in Heck or Sonogashira couplings can also open pathways for homocoupling side reactions.

The principles of using robust ligands and maintaining an active, oxygen-free catalyst system are broadly applicable to minimizing this side reaction across different coupling methodologies.

Appendix: Optimized Experimental Protocol

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is designed as a starting point to minimize homocoupling.

Reagents & Equipment:

  • This compound (1.0 eq)

  • Phenylboronic Acid (1.2 eq)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), milled (3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Schlenk flask or sealed reaction vial, magnetic stir bar, inert gas line (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, potassium phosphate, and the XPhos Pd G3 precatalyst.

  • Inerting the Atmosphere: Seal the flask with a septum. Connect it to a Schlenk line and evacuate the atmosphere until the solids are free-flowing. Backfill with inert gas. Repeat this vacuum/backfill cycle a total of three times to rigorously exclude oxygen.[3]

  • Solvent Addition: Prepare the dioxane/water solvent mixture and degas it by bubbling argon or nitrogen through it for at least 20 minutes. Add the degassed solvent to the reaction flask via syringe.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the mixture vigorously for the duration of the reaction (monitor by TLC or LC-MS, typically 4-16 hours).

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis & Purification: Analyze the crude material by ¹H NMR and LC-MS to determine the ratio of product to homocoupling byproduct. Purify the desired product via flash column chromatography.

References

  • Vyskočil, V., & Barek, J. (2011). Electroanalysis of Nitro and Amino Derivatives of Polycyclic Aromatic Hydrocarbons. ResearchGate. Available at: [Link]

  • BYJU'S. (n.d.). Ullmann Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]

  • Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2007). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society. Available at: [Link]

  • Unknown Authors. (n.d.). The Mechanism of the Modified Ullmann Reaction. ResearchGate. Available at: [Link]

  • Tunde, A. E. (2018). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Molecules. Available at: [Link]

  • ResearchGate. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Available at: [Link]

  • ResearchGate. (n.d.). Polarographic-and-Voltammetric-Determination-of-2-2-Dinitrobiphenyl. Available at: [Link]

  • Scite.ai. (2015). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Available at: [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Available at: [Link]

  • Anderson, K. W., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available at: [Link]

  • Organic Chemistry Portal. (2025). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Available at: [Link]

  • Gorelsky, S. I., & Sigouin, O. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Catalysis. Available at: [Link]

  • ResearchGate. (2016). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

Sources

Recrystallization solvent for purifying 4-Iodo-2-methyl-1-nitrobenzene.

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Purification of 4-Iodo-2-methyl-1-nitrobenzene

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the recrystallization process. Here, we move beyond simple instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification workflow.

Frequently Asked Questions (FAQs)

Q1: What is the ideal recrystallization solvent for this compound?

There is no universally "perfect" solvent, as the optimal choice depends on the specific impurities present in your crude sample. However, based on the molecular structure of this compound (containing a polar nitro group and nonpolar aromatic and iodo groups), a solvent of intermediate polarity is an excellent starting point.

Primary Recommendation: Ethanol (EtOH)

  • Rationale: Ethanol often provides the ideal solubility gradient for compounds of this type. This compound is expected to be sparingly soluble in cold ethanol but highly soluble in hot ethanol, which is the key characteristic of a good recrystallization solvent[1][2].

  • Alternative: If a single solvent is not effective, a mixed-solvent system can be employed[1]. A common and effective pairing is Ethanol/Water . In this system, the compound is dissolved in a minimum amount of the more soluble solvent (ethanol), and the anti-solvent (water) is added dropwise until the solution becomes cloudy, after which it is reheated to clarify and then cooled slowly[3].

Q2: Why is the choice of solvent so critical for a successful recrystallization?

The entire principle of purification by recrystallization hinges on the differential solubility of the desired compound and its impurities at different temperatures[2][4]. An ideal solvent should exhibit the following characteristics:

  • High solubility for the target compound at high temperatures: This allows for the complete dissolution of your product in a minimal amount of solvent[5].

  • Low solubility for the target compound at low temperatures: This is crucial for maximizing the recovery of your purified product as it crystallizes out of the solution upon cooling[1][2].

  • Favorable solubility for impurities: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal via hot filtration)[6][7].

  • Chemical Inertness: The solvent must not react with the compound being purified[5][6].

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the final crystals during the drying step[5].

Q3: My compound has a slight yellow or brown tint. How can I remove colored impurities?

Colored impurities are often large, polar molecules with extended conjugation. These can sometimes co-precipitate with your product.

  • Solution: The use of activated charcoal (decolorizing carbon) is effective for adsorbing these colored impurities[8]. After dissolving your crude product in the hot solvent, and before hot filtration, add a very small amount (1-2% by weight) of activated charcoal to the solution and briefly boil it[8]. The charcoal, along with the adsorbed impurities, is then removed by hot gravity filtration[8][9]. Caution: Adding charcoal to a boiling solution can cause it to boil over violently[8]. Always cool the solution slightly before adding it.

Experimental Workflow: Recrystallization of this compound

This section provides a detailed methodology for selecting a solvent and performing the recrystallization.

Workflow Diagram

Recrystallization_Workflow Crude Crude Solid (this compound) Selection Step 1: Solvent Selection (Small-scale tests) Crude->Selection Start Dissolution Step 2: Dissolution (Dissolve in min. hot solvent) Selection->Dissolution Optimal solvent found Charcoal Optional: Add Activated Charcoal (If colored impurities are present) Dissolution->Charcoal HotFilt Step 3: Hot Gravity Filtration (Remove insoluble impurities) Dissolution->HotFilt No colored impurities Charcoal->HotFilt Cooling Step 4: Cooling & Crystallization (Slow cooling to room temp, then ice bath) HotFilt->Cooling Impurities removed Isolation Step 5: Isolate Crystals (Vacuum Filtration) Cooling->Isolation Crystals formed Washing Step 6: Wash Crystals (Rinse with ice-cold solvent) Isolation->Washing Drying Step 7: Dry Crystals (Air dry or vacuum oven) Washing->Drying Pure Pure Crystalline Product Drying->Pure Solvent removed

Caption: Workflow for the purification of this compound via recrystallization.

Part 1: Solvent Selection Protocol
  • Preparation: Place approximately 50 mg of your crude this compound into several small test tubes.

  • Solvent Addition (Cold): To each tube, add ~0.5 mL of a different candidate solvent from the table below. Agitate the mixture at room temperature. A suitable solvent should not dissolve the compound or dissolve it very poorly[6].

  • Solvent Addition (Hot): Gently heat the test tubes that showed poor solubility in a hot water bath. Add the same solvent dropwise, with agitation, until the solid just dissolves.

  • Cooling: Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath for 10-15 minutes.

  • Observation: The best solvent is the one in which the compound was largely insoluble when cold, fully soluble when hot, and which produces a large quantity of crystalline precipitate upon cooling[2][6].

Solvent Properties Table
SolventBoiling Point (°C)PolarityKey Safety Considerations
Ethanol 78PolarFlammable
Methanol 65PolarFlammable, Toxic
Water 100Very PolarNon-flammable, potential for "oiling out" if compound's MP is <100°C[7]
Ethyl Acetate 77IntermediateFlammable, irritant
Heptane/Hexane 98 / 69NonpolarFlammable, neurotoxin (hexane)
Toluene 111NonpolarFlammable, toxic

Data compiled from standard chemical property resources[10].

Part 2: Full Recrystallization Protocol
  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a magnetic stir bar or boiling chips. Add the chosen solvent (e.g., ethanol) in small portions while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid[4][11]. Using an excess of solvent is a common error that will significantly reduce your yield[11][12].

  • Hot Filtration (if necessary): If insoluble impurities or decolorizing charcoal are present, perform a hot gravity filtration. Use a short-stemmed funnel and fluted filter paper. To prevent premature crystallization in the funnel, pre-heat the funnel and the receiving flask with hot solvent vapor[9].

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature[2][9]. Rapid cooling encourages the formation of small, less pure crystals[13]. Once at room temperature, you can place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask[4][8].

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces[7][11].

  • Drying: Allow air to be pulled through the crystals on the funnel for several minutes to help dry them. Then, transfer the solid to a pre-weighed watch glass and allow it to air dry completely or dry in a vacuum oven. The solid is considered dry when it reaches a constant weight[11].

Troubleshooting Guide

Q: I've cooled the solution, but no crystals have formed. What should I do?

This is a common issue, often caused by either using too much solvent or the solution becoming supersaturated[12].

  • Solution 1 (Too much solvent): Re-heat the solution and boil off some of the solvent (in a fume hood) to increase the concentration of your compound. Then, allow it to cool again[13]. This is the most frequent cause of crystallization failure[12].

  • Solution 2 (Supersaturation): Induce crystallization.

    • Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth[12][14].

    • Seeding: If you have a small crystal of the pure product, add it to the solution. This "seed crystal" acts as a template for further crystallization[12].

Q: My compound separated as an oil, not crystals. What is "oiling out" and how can I fix it?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals[12]. This is detrimental to purification as the oil can trap impurities.

  • Cause A: High Impurity Level: A significant amount of impurity can depress the melting point of your compound.

  • Cause B: Solution Saturated While Too Hot: The boiling point of your solvent may be higher than the melting point of your solute[7].

  • Solutions:

    • Re-heat the solution to re-dissolve the oil.

    • Add a small amount of additional solvent to decrease the saturation temperature[12][13].

    • Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss[12].

    • If the problem persists, you may need to select a different solvent with a lower boiling point or try a mixed-solvent system.

Q: My final yield is very low. What went wrong?

A low yield can result from several procedural errors.

  • Possible Causes & Preventions:

    • Excess Solvent: Using too much solvent during the initial dissolution step will leave a significant portion of your product in the mother liquor[13]. Prevention: Use the absolute minimum amount of hot solvent required for dissolution[11].

    • Premature Crystallization: The product may have crystallized in the funnel during hot filtration. Prevention: Ensure your filtration apparatus is sufficiently hot[9].

    • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not ice-cold, can dissolve some of your product[11]. Prevention: Use a minimal amount of ice-cold solvent for washing.

References

  • Solvent Choice . (n.d.). Chemistry Teaching Labs - University of York. Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet . (2021). RSC Education. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents . (n.d.). Mettler Toledo. Retrieved from [Link]

  • Experiment : Recrystallization – Part I: Solvent Selectio nn . (n.d.). Science Learning Center. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization . (n.d.). Department of Chemistry : University of Rochester. Retrieved from [Link]

  • This compound . (n.d.). PubChem. Retrieved from [Link]

  • Tips & Tricks: Recrystallization . (n.d.). Department of Chemistry : University of Rochester. Retrieved from [Link]

  • This compound | CAS#:52415-00-6 . (n.d.). Chemsrc. Retrieved from [Link]

  • Problems with Recrystallisations . (n.d.). Chemistry Teaching Labs - University of York. Retrieved from [Link]

  • 3.6F: Troubleshooting . (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization1 . (n.d.). Retrieved from [Link]

  • 4-Nitroiodobenzene . (n.d.). Solubility of Things. Retrieved from [Link]

  • Recrystallization . (n.d.). Retrieved from [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3) . (n.d.). Retrieved from [Link]

  • Purification by Recrystallization . (n.d.). CUNY. Retrieved from [Link]

  • Recrystallization . (2020). YouTube. Retrieved from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 . (2022). YouTube. Retrieved from [Link]

  • Recrystallization . (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Go-to recrystallization solvent mixtures . (2023). Reddit. Retrieved from [Link]

  • Recrystallization and Crystallization . (n.d.). Retrieved from [Link]

  • Recrystallization (chemistry) | Research Starters . (n.d.). EBSCO. Retrieved from [Link]

  • Solved 1-4: Recrystallizing a Compound and Determining its . (2020). Chegg.com. Retrieved from [Link]

  • Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems . (n.d.). PMC - NIH. Retrieved from [Link]

  • (PDF) Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems . (n.d.). ResearchGate. Retrieved from [Link]

  • Toxicological Profile for Nitrobenzene . (n.d.). Retrieved from [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties 1 . (2020). Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Iodo-2-methyl-1-nitrobenzene via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical support for the purification of 4-Iodo-2-methyl-1-nitrobenzene using column chromatography. Here, we address common challenges and provide practical, field-proven solutions to streamline your purification workflow.

I. Foundational Principles: Why Column Chromatography for this compound?

This compound is a moderately non-polar aromatic compound. Column chromatography is the preferred method for its purification due to its high resolution and adaptability in separating compounds with differing polarities. The principle relies on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system). Less polar compounds, like our target molecule, will have a weaker interaction with the polar silica gel and will thus elute faster with a non-polar mobile phase.

II. Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the purification of this compound. Optimization may be required based on the specific impurity profile of your crude sample.

A. Materials and Reagents
  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or other non-polar solvent like heptane)

  • Ethyl acetate (or other polar solvent like diethyl ether or dichloromethane)

  • Glass chromatography column

  • Collection vessels (test tubes or flasks)

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

B. Step-by-Step Procedure
  • TLC Analysis for Solvent System Optimization:

    • Dissolve a small amount of the crude material in a volatile solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the plate in a TLC chamber with various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

    • The ideal solvent system will provide a retention factor (Rf) of approximately 0.25-0.35 for the desired product.[1]

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the column, ensuring even packing without air bubbles.[2]

    • Allow the silica to settle, and drain the excess solvent until it is just above the silica bed.

    • Add a thin layer of sand to the top of the silica to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial, non-polar mobile phase.

    • Carefully apply the sample to the top of the silica gel bed.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the dissolved sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[3]

  • Elution and Fraction Collection:

    • Begin elution with the optimized non-polar solvent system determined by TLC.

    • If a gradient elution is necessary, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

III. Troubleshooting Guide: A Q&A Approach

This section addresses specific issues you may encounter during the purification process.

Question 1: My compound is not eluting from the column, even after I've passed a large volume of the mobile phase. What should I do?

Answer: This common issue, known as "compound sticking," can be due to several factors. First, the mobile phase may be too non-polar. To address this, gradually increase the polarity of your eluent. For instance, if you are using a 95:5 hexane:ethyl acetate mixture, try switching to a 90:10 or 85:15 mixture. It's also possible that your compound has decomposed on the acidic silica gel.[4] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear. If decomposition is suspected, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of a basic modifier like triethylamine in your mobile phase.

Question 2: The separation between my desired product and an impurity is very poor. How can I improve the resolution?

Answer: Poor resolution is often a result of an improperly chosen mobile phase or poor column packing.

  • Optimize the Mobile Phase: A slight decrease in the polarity of the mobile phase can often improve separation. The goal is to find a solvent system where the Rf values of your product and the impurity are sufficiently different.

  • Improve Column Packing: Ensure your column is packed uniformly without any channels or cracks. Tapping the column gently during packing can help settle the silica gel.

  • Sample Loading: Load your sample in a concentrated, narrow band. Using too much solvent to dissolve your sample before loading can lead to a broad initial band and poor separation.

Question 3: My purified product appears as an oil, but I was expecting a solid. What happened?

Answer: This can occur if residual solvent remains in your product. Ensure that you have removed all the solvent under reduced pressure. If the product is still an oil, it may be due to the presence of impurities that are depressing the melting point. Further purification by re-chromatographing with a shallower solvent gradient or recrystallization may be necessary.

Question 4: I'm observing streaking of my compound on the TLC plate and the column. How can I prevent this?

Answer: Streaking is often caused by overloading the stationary phase or the compound's interaction with the silica gel.

  • Reduce Sample Load: Try loading a smaller amount of your crude material onto the column.

  • Modify the Mobile Phase: For nitro compounds, which can be slightly acidic, adding a small amount of a modifier to the mobile phase can sometimes prevent streaking. However, for this compound, this is less likely to be the primary cause. More commonly, if your compound is basic (which is not the case here), adding a small amount of triethylamine is helpful.

  • Check for Insolubility: If the compound is not fully soluble in the mobile phase, it can cause streaking. Ensure your compound is completely dissolved before loading.

IV. Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound? A1: Silica gel with a particle size of 230-400 mesh is the standard and most effective stationary phase for this type of compound.[2]

Q2: What is a good starting mobile phase for this purification? A2: Based on the non-polar nature of the molecule, a mixture of hexane and ethyl acetate is a good starting point. Begin with a low polarity mixture, such as 95:5 or 90:10 hexane:ethyl acetate, and adjust based on TLC analysis.

Q3: How do I know which fractions contain my pure product? A3: Use Thin Layer Chromatography (TLC) to analyze the collected fractions. Spot each fraction on a TLC plate alongside a spot of your crude starting material. Fractions that show a single spot corresponding to your product should be combined.[5]

Q4: What are the key safety precautions when handling this compound? A4: this compound is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[6] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8]

V. Data and Visualizations

Table 1: Recommended Starting Conditions and Parameters
ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard polar adsorbent for good separation of non-polar to moderately polar compounds.
Mobile Phase Hexane/Ethyl AcetateGood balance of non-polar and polar solvents to achieve optimal separation.
Initial Eluent Ratio 95:5 (Hexane:Ethyl Acetate)Start with low polarity to elute non-polar impurities first.
Target Rf Value 0.25 - 0.35Provides optimal separation on the column.[1]
Loading Method Wet or Dry LoadingWet loading is standard; dry loading is for less soluble samples.[3]
Diagram 1: Column Chromatography Workflow

Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample Pack->Load Elute 4. Elute Column & Collect Fractions Load->Elute Analyze 5. Analyze Fractions (TLC) Elute->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Evaporate 7. Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product

Caption: Workflow for the purification of this compound.

Diagram 2: Troubleshooting Logic

Troubleshooting cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Compound Not Eluting Cause1 Mobile Phase Too Non-Polar Problem->Cause1 Cause2 Decomposition on Silica Problem->Cause2 Solution1 Increase Mobile Phase Polarity Cause1->Solution1 Solution2 Use Alumina or Deactivated Silica Cause2->Solution2

Caption: Troubleshooting logic for a non-eluting compound.

VI. References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment. Retrieved from [Link]

  • International Journal of Chemical and Physical Sciences. (n.d.). Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. Retrieved from [Link]

  • University of Toronto. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

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Technical Support Center: Managing Dehalogenation of 4-Iodo-2-methyl-1-nitrobenzene in Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing coupling reactions involving 4-iodo-2-methyl-1-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with the undesired side reaction of dehalogenation. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience.

Our objective is to empower you to not only solve immediate experimental issues but also to build a deeper understanding of the factors that govern the competition between productive cross-coupling and detrimental dehalogenation.

Troubleshooting Guide: Minimizing Dehalogenation Byproducts

This section addresses specific problems you may encounter during your coupling reactions with this compound.

Issue 1: Significant Dehalogenation Observed in Suzuki-Miyaura Coupling

Problem: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is yielding a substantial amount of 2-methyl-1-nitrobenzene, resulting in low yield of the desired biaryl product.

Analysis: The formation of 2-methyl-1-nitrobenzene is a classic case of hydrodehalogenation, a competitive side reaction to the desired Suzuki coupling.[1][2] The C-I bond in your substrate is inherently weaker and more susceptible to both oxidative addition and dehalogenation compared to C-Br or C-Cl bonds.[2][3] The presence of a nitro group, a strong electron-withdrawing group, further activates the aryl iodide for nucleophilic attack and can influence the stability of intermediates.[4] The primary culprit is often the in-situ generation of a palladium-hydride (Pd-H) species, which can reductively eliminate the arene before the desired transmetalation with the boronic acid can occur.[1][5]

Potential Causes & Recommended Solutions:

Potential Cause Underlying Rationale Recommended Action
Inappropriate Ligand The ligand influences the rates of both reductive elimination (desired) and β-hydride elimination (undesired). A ligand that is not sufficiently bulky or electron-rich may not promote the desired coupling pathway efficiently.[1][6]Switch to a bulkier, more electron-rich phosphine ligand. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective in accelerating the reductive elimination step, outcompeting the dehalogenation pathway.[2][7]
Incorrect Base Strong bases, especially alkoxides, can be a source of hydrides.[3][8] Amine bases can also contribute to the formation of Pd-H species.[5] The base's strength can also impact the rate of transmetalation.Optimize the base. Screen weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][2] These are less likely to act as hydride donors.
Sub-optimal Solvent Protic solvents (e.g., alcohols) or even trace amounts of water can be a source of hydrogen.[1][2][9] Some aprotic solvents like DMF can also decompose to generate hydride sources.[1][10]Change the solvent. Use anhydrous, degassed aprotic solvents like toluene, dioxane, or THF.[1][2][11] Toluene is often a good starting point as it is less likely to participate in side reactions.[8]
High Temperature Elevated temperatures can accelerate the rate of dehalogenation, sometimes more than the desired coupling reaction.[1][3][8]Lower the reaction temperature. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely to avoid prolonged heating after completion.
Slow Transmetalation If the transfer of the organic group from the boron reagent to the palladium center is slow, it provides a larger window for the dehalogenation side reaction to occur.[2][12]Use a more active boron reagent. Consider using a boronic ester (e.g., a pinacol ester) instead of the boronic acid, as they can sometimes exhibit greater stability and reactivity.[8] Also, ensure the high purity of your boron reagent.

Workflow for Troubleshooting Suzuki Coupling:

start High Dehalogenation in Suzuki Coupling ligand 1. Optimize Ligand (e.g., XPhos, SPhos) start->ligand base 2. Optimize Base (e.g., K₃PO₄, Cs₂CO₃) ligand->base solvent 3. Change Solvent (e.g., Toluene, THF) base->solvent temp 4. Lower Temperature solvent->temp boron 5. Evaluate Boron Reagent (e.g., use pinacol ester) temp->boron end Minimized Dehalogenation boron->end

A systematic workflow for troubleshooting dehalogenation.
Issue 2: Dehalogenation in Heck and Sonogashira Couplings

Problem: My Heck (or Sonogashira) reaction with this compound is primarily yielding 2-methyl-1-nitrobenzene.

Analysis: Similar to the Suzuki coupling, the formation of a Pd-H species is the likely cause of dehalogenation in Heck and Sonogashira reactions.[1][5] The specific sources of the hydride can vary depending on the reaction conditions. For instance, in Sonogashira couplings, the amine base is a common culprit.[1] In Heck reactions, the base and solvent combination plays a crucial role.[1]

Specific Recommendations:

  • For Sonogashira Couplings:

    • Base Selection: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often used, but they can be a source of hydrides.[1] If dehalogenation is significant, consider switching to an inorganic base like K₂CO₃ or Cs₂CO₃.[1]

    • Copper Co-catalyst: In the traditional Sonogashira reaction, the copper co-catalyst is essential. Ensure it is fresh and active. In some cases, "copper-free" Sonogashira conditions can be explored, which may alter the reaction pathway and potentially reduce dehalogenation.[6]

  • For Heck Couplings:

    • Base and Solvent Synergy: The combination of the base and solvent can significantly influence the extent of dehalogenation.[1] A common combination is an inorganic base like K₂CO₃ in an aprotic solvent like toluene or dioxane.[1]

    • Ligand Choice: As with other coupling reactions, bulky, electron-rich phosphine ligands can promote the desired olefin insertion and subsequent steps, thereby minimizing the lifetime of intermediates prone to dehalogenation.[13]

Issue 3: Dehalogenation in Buchwald-Hartwig Amination

Problem: When attempting to couple this compound with an amine, I am observing significant formation of 2-methyl-1-nitrobenzene.

Analysis: The Buchwald-Hartwig amination is also susceptible to hydrodehalogenation, especially with electron-deficient aryl halides. The mechanism is again believed to involve the formation of a Pd-H species. The choice of base is particularly critical in this reaction.

Recommendations:

  • Base Selection: Strong bases like sodium tert-butoxide (NaOtBu) are commonly used and highly effective for C-N bond formation. However, they can also promote dehalogenation.[14] If dehalogenation is a major issue, consider screening other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄).

  • Ligand Optimization: The choice of ligand is paramount in Buchwald-Hartwig amination.[15] Bulky biarylphosphine ligands such as Xantphos, RuPhos, or BrettPhos have demonstrated good performance in related systems and can help favor the desired C-N reductive elimination.[15]

  • Catalyst System: Using well-defined palladium pre-catalysts can sometimes offer better reproducibility and activity compared to generating the active catalyst in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂.[15][16]

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of cross-coupling reactions?

A1: Dehalogenation, specifically hydrodehalogenation, is an undesired side reaction where the halogen atom on the aryl halide is replaced by a hydrogen atom.[1][3] This leads to the formation of a reduced arene byproduct (in this case, 2-methyl-1-nitrobenzene), which lowers the yield of the desired coupled product and complicates purification.[1][3]

Q2: What is the primary mechanism of dehalogenation?

A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1][5] This can occur through several pathways, such as the reaction of the palladium complex with bases, solvents (like alcohols), or trace amounts of water.[1][9] The Pd-H species can then react with the aryl palladium intermediate (Ar-Pd-X) to yield the dehalogenated arene.[1][2]

cluster_coupling Desired Cross-Coupling Pathway cluster_dehalogenation Competing Dehalogenation Pathway A Ar-Pd(II)-X B Ar-Pd(II)-Nu A->B Transmetalation C Ar-Nu B->C Reductive Elimination D Ar-Pd(II)-X E Ar-Pd(II)-H D->E Hydride Source F Ar-H E->F Reductive Elimination Start Pd(0) + Ar-X (Oxidative Addition) Start->A Start->D

Competition between cross-coupling and dehalogenation.

Q3: Why is this compound particularly susceptible to dehalogenation?

A3: There are two main reasons:

  • The Carbon-Iodine Bond: The C-I bond is the weakest of the carbon-halogen bonds, making aryl iodides the most reactive substrates in oxidative addition.[2][3] This high reactivity also makes them more prone to side reactions like dehalogenation.

  • Electron-Withdrawing Nitro Group: The nitro group is strongly electron-withdrawing, which makes the aromatic ring electron-deficient. This generally increases the rate of oxidative addition but can also make the aryl palladium intermediate more susceptible to other reaction pathways, including those leading to dehalogenation.[4][17]

Q4: How can I detect and quantify the dehalogenated byproduct?

A4: The presence of 2-methyl-1-nitrobenzene can be confirmed and quantified using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for both identifying the byproduct by its mass spectrum and quantifying it relative to the starting material and desired product.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will show characteristic signals for 2-methyl-1-nitrobenzene, which can be integrated against the signals of the desired product to determine the relative amounts.[3]

  • Thin-Layer Chromatography (TLC): The dehalogenated byproduct will typically have a different Rf value (often higher, being less polar) than the starting material and the coupled product, appearing as a new spot.[3]

Q5: Can the palladium catalyst itself be a source of the problem?

A5: Yes, the choice and handling of the palladium catalyst are crucial. Using a palladium source that is old or has been improperly stored may lead to the presence of palladium black or other less active species, which can sometimes favor side reactions. Using well-defined pre-catalysts, where the active Pd(0) species is generated cleanly and efficiently, can often lead to more reproducible results and lower levels of byproducts.[15][16]

General Experimental Protocol to Minimize Dehalogenation

This protocol provides a general starting point for a Suzuki-Miyaura coupling of this compound, designed to minimize dehalogenation.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (2.0 equiv, finely ground and dried)

  • Anhydrous, degassed toluene

Procedure:

  • Inert Atmosphere: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, and K₃PO₄.

  • Degassing: Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ and SPhos.

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe.

  • Reaction: Stir the reaction mixture at a moderate temperature (e.g., 80 °C). Avoid excessively high temperatures.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS, paying close attention to the formation of the dehalogenated byproduct.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to separate the desired product from any residual starting material and the 2-methyl-1-nitrobenzene byproduct.

References

  • Orbach, M., et al. (2017). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis. Available from: [Link]

  • Bhandari, D. R., et al. (2024). Deciphering complexity in Pd–catalyzed cross-couplings. Nature Communications. Available from: [Link]

  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. Available from: [Link]

  • Sherwood, T. C., et al. (2015). Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. Journal of the American Chemical Society. Available from: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available from: [Link]

  • Debroni, S., et al. (2019). Dehalogenation of Arenes via SN2 Reactions at Bromine: Competition with Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry. Available from: [Link]

  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. Available from: [Link]

  • Reddit. (2024). Suzuki proto-dehalogenation problem. Available from: [Link]

  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Available from: [Link]

  • ResearchGate. Selected examples of ligands used in decarboxylative Sonogashira coupling. Available from: [Link]

  • Reddit. (2019). significant dehalogenation in stille coupling. Available from: [Link]

  • Bunnett, J. F., & Moyer, C. E. (1968). Base-induced dehalogenation of aryl halides in tert-butyl alcohol-dimethyl sulfoxide and similar solvent mixtures. Journal of the American Chemical Society. Available from: [Link]

  • Ghosh, B., & Maleczka, R. E. (2018). Catalytic Hydrodehalogenation Reactions. Science of Synthesis. Available from: [Link]

  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications. Available from: [Link]

  • Chemistry LibreTexts. (2021). Aryl Halides. Available from: [Link]

  • Ghorai, S., et al. (2022). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under H2. Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. (2025). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Available from: [Link]

  • ResearchGate. (2025). Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature. Available from: [Link]

  • ResearchGate. (2025). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. Available from: [Link]

  • Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available from: [Link]

  • Gallou, F., et al. (2013). Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature. Organic Letters. Available from: [Link]

  • Vantourout, J. C., et al. (2021). Interrogating Explicit Solvent Effects on the Mechanism and Site‐Selectivity of Aryl Halide Oxidative Addition to L2Pd(0). Angewandte Chemie International Edition. Available from: [Link]

  • ResearchGate. Hydrodehalogenation of aryl iodides and bromides.[a]. Available from: [Link]

  • Glasnov, T., & Kappe, C. O. (2011). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Available from: [Link]

  • Whittaker, A. M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available from: [Link]

  • Royal Society of Chemistry. (2023). Crucial role of palladium(0/II) catalysts in the synthesis of multi-resonance thermally activated delayed fluorescence emitters. Organic Chemistry Frontiers. Available from: [Link]

  • ResearchGate. (2025). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Wu, J., et al. (2013). Copper-Mediated Fluoroalkylation Reactions with Iododifluoroacetamides: Controlling the Selectivity among Cross-Coupling, Intramolecular Cyclization, and Homocoupling Reactions. The Journal of Organic Chemistry. Available from: [Link]

  • Quora. (2018). Why does nucleophilic substitution of halogenated nitrobenzene occur at the carbon adjacent to the halogen atom, instead of Nitro group, although Nitro group withdraw electrons by -I and -M?. Available from: [Link]

  • Quora. (2018). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring?. Available from: [Link]

  • PubMed. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Available from: [Link]

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Technical Support Center: Optimizing Temperature in Sonogashira Couplings of 4-Iodo-2-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and practical advice for managing the critical parameter of temperature in the Sonogashira coupling of 4-iodo-2-methyl-1-nitrobenzene. We will explore the causal relationships between temperature and reaction outcomes, offering field-proven insights to overcome common challenges.

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] While known for its versatility and tolerance of various functional groups, its success is highly dependent on carefully controlled reaction conditions, with temperature being a paramount factor.[3] For a substrate like this compound, which possesses both an electron-withdrawing nitro group and a sterically influential methyl group, temperature optimization becomes a delicate balancing act. This guide will dissect the nuanced effects of temperature on reaction rate, catalyst stability, and side product formation, providing a clear path to successful and reproducible couplings.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for a Sonogashira coupling with an aryl iodide like this compound?

A1: Many Sonogashira couplings involving aryl iodides can proceed efficiently at room temperature.[1][2][4] The high reactivity of the carbon-iodine bond often does not necessitate elevated temperatures.[5] However, factors such as steric hindrance from the adjacent methyl group on your substrate may slightly impede the reaction, potentially requiring gentle heating to achieve a reasonable reaction rate.

Q2: My reaction is sluggish at room temperature. Should I just increase the heat significantly?

A2: While increasing the temperature can overcome the activation energy barrier, it's an approach that requires caution.[5] Aggressive heating can lead to several undesirable outcomes, including catalyst decomposition (observed as the formation of palladium black), and an increase in side reactions such as Glaser-type homocoupling of the alkyne.[4][5] A systematic and gradual increase in temperature is the recommended strategy.

Q3: I'm observing a black precipitate in my reaction flask. What does this mean?

A3: The formation of a black precipitate, commonly known as palladium black, is a clear indicator of palladium catalyst decomposition.[4] The active Pd(0) catalyst has likely agglomerated and precipitated out of solution, rendering it inactive.[4] This can be caused by excessive temperatures, the presence of oxygen, or impurities in the reagents.[4] Rigorous degassing of solvents and maintaining an inert atmosphere are crucial to prevent this.[4]

Q4: Can the nitro group on my substrate influence the optimal reaction temperature?

A4: Yes. The electron-withdrawing nature of the nitro group generally increases the reactivity of the aryl iodide, which can facilitate the oxidative addition step, often the rate-limiting step in the palladium catalytic cycle.[6] This increased reactivity might allow the reaction to proceed at a lower temperature than a similar substrate with an electron-donating group.

Q5: Is it possible to run this reaction at room temperature?

A5: Absolutely. Given that aryl iodides are the most reactive halides in Sonogashira couplings, room temperature reactions are often feasible.[1] Success at ambient temperature will depend on the efficiency of your catalytic system, including the choice of ligand and the purity of your reagents.[4] If the reaction is slow, a modest increase in temperature (e.g., to 40-60 °C) is a logical first step.

Troubleshooting Guide: Temperature-Related Issues

Problem Potential Cause(s) Related to Temperature Recommended Solution(s)
Low or No Product Yield Temperature too low: Insufficient thermal energy to overcome the activation barrier, especially with potential steric hindrance.Gradually increase the reaction temperature in 10-15 °C increments. Monitor reaction progress by TLC or LC-MS at each stage.
Temperature too high: Catalyst decomposition (formation of palladium black).Ensure the reaction is conducted under a strict inert atmosphere.[4] If catalyst decomposition is observed, repeat the reaction at a lower temperature. Consider using a more robust ligand system.
Significant Alkyne Homocoupling (Glaser Coupling) Elevated temperature: Higher temperatures can accelerate the rate of the undesired copper-mediated homocoupling side reaction.Minimize the reaction temperature. Reduce the loading of the copper(I) co-catalyst.[4] Consider a slow addition of the alkyne to the reaction mixture.[4] If the problem persists, switching to a copper-free Sonogashira protocol is the most effective solution.[4]
Reaction Stalls Before Completion Catalyst deactivation over time at elevated temperature: Prolonged heating can lead to gradual catalyst decomposition.If heating is necessary, aim for the lowest effective temperature to maintain catalyst longevity. Consider a higher catalyst loading if the reaction must be run at a higher temperature for an extended period.
Formation of Unidentified Byproducts High temperature: Can promote various side reactions or decomposition of starting materials or products.Run the reaction at a lower temperature. If a higher temperature is required for conversion, consider using a more selective catalyst system.

Experimental Protocol: Systematic Temperature Optimization

This protocol outlines a methodical approach to determining the optimal reaction temperature for the Sonogashira coupling of this compound with a terminal alkyne.

1. Initial Room Temperature Trial:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), copper(I) iodide (1-2 mol%), and a magnetic stir bar.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed solvent (e.g., THF or DMF) via syringe, followed by an anhydrous amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.).[4]

  • Add the terminal alkyne (1.1-1.5 equiv.).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS every 1-2 hours. If significant product formation is observed within a reasonable timeframe (e.g., 8-12 hours), room temperature may be sufficient.

2. Stepwise Temperature Increase:

  • If the room temperature reaction is sluggish or shows no conversion after several hours, begin to gently heat the reaction mixture.

  • Set the reaction temperature to 40 °C using a temperature-controlled heating mantle or oil bath.

  • Continue to monitor the reaction progress every hour.

  • If the reaction rate is still too slow, increase the temperature in 15-20 °C increments (e.g., to 60 °C, then 80 °C).[7] Allow the reaction to stir for at least 2-3 hours at each new temperature before assessing the progress.

  • Critical Observation: At each temperature, visually inspect the reaction for any signs of catalyst decomposition (formation of a black precipitate). Note the temperature at which this occurs, as the optimal temperature will be below this point.

3. Data Analysis and Optimization:

  • Compare the reaction profiles (conversion vs. time) at the different temperatures.

  • Identify the temperature that provides the best balance of a reasonable reaction rate and minimal byproduct formation. This will be your optimized reaction temperature.

Logical Workflow for Temperature Troubleshooting

G start Start: Assemble Reaction (Substrate, Catalyst, Base, Solvent) run_rt Run Reaction at Room Temperature start->run_rt monitor_rt Monitor by TLC/LC-MS run_rt->monitor_rt check_rt Sufficient Rate? monitor_rt->check_rt increase_temp Increase Temperature (e.g., to 40-60 °C) check_rt->increase_temp No complete Reaction Complete check_rt->complete Yes monitor_heat Monitor by TLC/LC-MS increase_temp->monitor_heat check_decomp Catalyst Decomposition? monitor_heat->check_decomp check_heat Sufficient Rate? check_heat->increase_temp No check_heat->complete Yes check_decomp->check_heat No troubleshoot Troubleshoot Other Parameters (Ligand, Solvent, Base) check_decomp->troubleshoot

Caption: Troubleshooting workflow for temperature optimization.

References

  • Stephan, M. (2009). Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling. PubMed. Retrieved from [Link]

  • ResearchGate. (2009). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Organic Letters. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Retrieved from [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. Retrieved from [Link]

  • YouTube. (2020). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

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Technical Support Center: NMR Analysis of 4-Iodo-2-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of 4-iodo-2-methyl-1-nitrobenzene. Here, you will find troubleshooting advice and frequently asked questions to assist in identifying impurities and ensuring the quality of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

When analyzing a pure sample of this compound, you can expect to see a specific set of signals in both the proton (¹H) and carbon-13 (¹³C) NMR spectra. The electron-withdrawing nitro group and the electron-donating methyl group, along with the iodine atom, create a distinct electronic environment for each nucleus, leading to a predictable pattern of chemical shifts.

A reference spectrum in deuterochloroform (CDCl₃) shows the following characteristic peaks[1]:

Table 1: Expected NMR Chemical Shifts for this compound in CDCl₃

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Methyl (CH₃)2.47 (s, 3H)20.10
Aromatic H (adjacent to NO₂)8.20 (s, 1H)134.22
Aromatic H (adjacent to I)7.73 (d, J = 8.1 Hz, 1H)141.77
Aromatic H7.01 (d, J = 7.9 Hz, 1H)133.16
Aromatic C (ipso to I)-89.74
Aromatic C (ipso to CH₃)-Not explicitly reported
Aromatic C (ipso to NO₂)-Not explicitly reported

s = singlet, d = doublet

It is important to note that chemical shifts can be influenced by the solvent used, the concentration of the sample, and the operating temperature of the spectrometer.

Q2: What are some common sources of impurities in a sample of this compound?

Impurities in your sample can originate from several sources, primarily related to the synthetic route used to prepare the compound. The most common synthesis involves the nitration of 4-iodotoluene[1][2]. Therefore, potential impurities include:

  • Unreacted Starting Material: Residual 4-iodotoluene.

  • Regioisomers: Formation of other isomers during the nitration step, such as 2-iodo-4-methyl-1-nitrobenzene.

  • Side-Reaction Products: Reduction of the nitro group to an amine, resulting in 4-iodo-2-methylaniline.

  • Residual Solvents: Solvents used in the reaction or purification steps (e.g., ethyl acetate, petroleum ether).

  • Grease and Plasticizers: Contaminants from laboratory equipment.

The following diagram illustrates the synthetic pathway and the origin of common impurities:

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities 4-iodotoluene 4-iodotoluene Nitration Nitration 4-iodotoluene->Nitration HNO₃, H₂SO₄ Unreacted SM Unreacted 4-iodotoluene 4-iodotoluene->Unreacted SM This compound This compound Reduction Product 4-iodo-2-methylaniline This compound->Reduction Product Decomposition/Side Reaction Nitration->this compound Desired Product Regioisomer 2-iodo-4-methyl-1-nitrobenzene Nitration->Regioisomer Side Reaction

Caption: Synthetic origin of common impurities.

Troubleshooting Guide: Identifying Unexpected Signals

Q3: I see extra peaks in my ¹H NMR spectrum. How can I identify the impurities?

Extra signals in your NMR spectrum are a clear indication of impurities. The first step is to compare the observed chemical shifts with those of known common laboratory solvents and contaminants[3][4]. If the signals do not correspond to common solvents, they are likely related to the synthesis of your compound.

The following workflow can guide you through the identification process:

G Start Unexpected Peaks in NMR Spectrum CheckSolvent Compare with known solvent peaks Start->CheckSolvent SynthesisImpurities Compare with potential synthesis-related impurities CheckSolvent->SynthesisImpurities Not a solvent 2DNMR Acquire 2D NMR (COSY, HSQC) SynthesisImpurities->2DNMR No Match Identify Impurity Identified SynthesisImpurities->Identify Match Found 2DNMR->Identify Structure Elucidated Unknown Impurity Unknown 2DNMR->Unknown Structure Unclear

Caption: Workflow for identifying unknown signals.

The table below provides the characteristic ¹H and ¹³C NMR chemical shifts for the most common synthesis-related impurities of this compound.

Table 2: NMR Data for Potential Impurities in CDCl₃

Compound ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Reference
4-Iodotoluene 7.55 (d, 2H), 6.95 (d, 2H), 2.35 (s, 3H)137.4, 131.2, 91.2, 21.0[5][6]
2-Iodo-4-methyl-1-nitrobenzene 7.80 (d, 1H), 7.45 (dd, 1H), 7.20 (d, 1H), 2.40 (s, 3H)Data not readily available in searched literature.
4-Iodo-2-methylaniline 7.25 (m, 1H), 7.18 (d, 1H), 6.49 (d, 1H), 3.6 (br s, 2H, NH₂), 2.12 (s, 3H)146.1, 132.2, 129.6, 123.9, 110.5, 108.3, 17.0[1]

Note: The chemical shifts are approximate and can vary slightly.

By comparing the unexpected signals in your spectrum to the data in Table 2, you can often identify the specific impurities present in your sample. For example, a singlet around 2.35 ppm and two doublets in the aromatic region might indicate the presence of unreacted 4-iodotoluene.

Q4: My sample preparation seems to be causing issues. What are the best practices for preparing NMR samples of aromatic nitro compounds?

Proper sample preparation is critical for obtaining high-quality NMR spectra. Aromatic nitro compounds are generally stable, but care should be taken to avoid introducing contaminants.

Experimental Protocol: NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of your this compound sample for a standard ¹H NMR experiment. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.

  • Solvent Selection: Choose a deuterated solvent in which your compound is fully soluble. CDCl₃ is a common choice for this type of compound.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing your sample. Gently swirl or vortex the vial to ensure complete dissolution.

  • Filtration: To remove any particulate matter that can degrade the spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample information.

Following these steps will help you prepare a high-quality NMR sample and minimize the risk of introducing external contaminants.

References

  • Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Retrieved from [Link]

  • PubChem. (n.d.). 4-Iodotoluene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Iodo-2-methylaniline. Retrieved from [Link]

  • ChemContent. (2023, March 16). Synthesis of 4-Iodo-2-nitro benzoic acid from benzene. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Iodotoluene - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and (b) 13C NMR spectra recorded for the mono-iodo derivative of II. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

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Technical Support Center: Strategies to Enhance Palladium Catalyst Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium catalyst stability. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experiments involving palladium catalysts. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your experimental design and execution.

I. Troubleshooting Guide: Diagnosing and Addressing Catalyst Deactivation

This section is structured in a question-and-answer format to directly address common problems you might face in the lab.

My palladium catalyst is losing activity over time. What are the likely causes?

The gradual loss of catalytic activity, known as deactivation, is a common challenge. The four primary mechanisms of palladium catalyst deactivation are sintering, leaching, poisoning, and coking.[1][2] Identifying the specific cause is the first step toward a solution.

  • Sintering: This involves the agglomeration of palladium nanoparticles into larger particles, which reduces the active surface area.[1][2] This is often thermally induced, so if your reaction runs at high temperatures, sintering is a strong possibility.[1] Hydrogen can also induce sintering, even at temperatures as low as 330 K.[1]

  • Leaching: This is the dissolution of palladium from the support material into the reaction medium.[1][2][3] This is particularly common in liquid-phase reactions and can be influenced by solvents, reagents, and temperature.[4][5]

  • Poisoning: This occurs when impurities or reaction components strongly adsorb to the active sites of the palladium, blocking them from reactants.[6][7] Common poisons include sulfur compounds, halides, carbon monoxide, and cyanides.[6][7][8]

  • Coking: This is the deposition of carbonaceous materials (coke) on the catalyst surface, which can block active sites and pores.[1][2][9] It is often associated with high-temperature reactions involving organic molecules.[9]

To begin troubleshooting, consider your specific reaction conditions. Are you using high temperatures? Are there potential poisons in your reagents or feedstock? Are you observing any changes in the catalyst's appearance? Answering these questions will help you narrow down the potential cause of deactivation.

How can I determine if my catalyst is sintering?

Sintering leads to an increase in the average palladium particle size. You can diagnose this using the following characterization techniques:

  • Transmission Electron Microscopy (TEM): This is a direct imaging technique that allows you to visualize the palladium nanoparticles on the support and measure their size distribution before and after the reaction. An increase in the average particle size is a clear indication of sintering.[10][11]

  • X-ray Diffraction (XRD): XRD can be used to measure the crystallite size of the palladium. Broader diffraction peaks correspond to smaller crystallites, so a sharpening of the peaks after the reaction suggests an increase in particle size due to sintering.[12]

  • Chemisorption: Techniques like CO pulse chemisorption can measure the number of active palladium sites. A decrease in the amount of chemisorbed gas per gram of catalyst indicates a loss of active surface area, which is a common consequence of sintering.[13]

What strategies can I employ to prevent catalyst sintering?

Preventing sintering primarily involves controlling the reaction temperature and choosing the right support material.

  • Optimize Reaction Temperature: Since sintering is often thermally driven, operating at the lowest effective temperature can significantly reduce particle agglomeration.[1]

  • Select a Stable Support: The choice of support material is crucial for catalyst durability.[12][14] Supports with high surface areas and strong interactions with palladium can help anchor the nanoparticles and prevent their migration.[14][15] For example, alumina has been shown to maintain smaller palladium crystallite sizes at high temperatures.[12]

  • Induce Strong Metal-Support Interactions (SMSI): SMSI can encapsulate the metal nanoparticles, preventing their growth. This can be achieved through high-temperature reduction treatments.[13][16][17] However, this can also block active sites, so a balance must be struck.[16] A "reverse" SMSI approach, starting from an encapsulated structure, has been shown to create stable and active catalysts.[16]

I suspect palladium is leaching into my product. How can I confirm this and what can I do to prevent it?

Palladium contamination in the final product is a significant concern, especially in pharmaceutical applications.[18]

Confirmation of Leaching:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive technique for quantifying the amount of palladium that has leached into your reaction solution or final product.[4][18]

Prevention Strategies:

  • Ligand Selection: The choice of ligand can have a major impact on palladium leaching.[18] Strongly binding ligands can help to keep the palladium anchored to the support.[19][20] For instance, certain phosphine ligands have been shown to reduce palladium leaching.[19]

  • Support Material and Functionalization: Using a support that strongly interacts with palladium can minimize leaching.[14] Functionalizing the support with groups that can coordinate with palladium is also an effective strategy.[21]

  • Control of Reaction Conditions: Leaching can be influenced by the solvent, temperature, and the presence of certain reagents. For example, some leaching mechanisms are triggered at higher temperatures.[4] Experimenting with different solvents and optimizing the temperature may reduce palladium dissolution.

My reaction has stopped working, and I suspect catalyst poisoning. What are common poisons and how can I avoid them?

Catalyst poisoning is a rapid deactivation process caused by strong binding of impurities to the active sites.[6][7]

Common Poisons for Palladium Catalysts:

Poison ClassExamplesSource
Sulfur CompoundsSulfides, sulfites, thiolsImpurities in reagents or feedstock
HalidesChloride, bromide, iodideFrom precursors or additives
Carbon MonoxideIncomplete combustion, syngasGaseous reactant streams
CyanidesFrom reagents like KCN, NaCNCyanation reactions
Nitrogen CompoundsNitriles, nitro compounds, heterocyclesSubstrates, products, or impurities

Strategies to Mitigate Poisoning:

  • Purify Reagents and Feedstock: The most effective way to prevent poisoning is to remove the impurities before they come into contact with the catalyst. This can involve distillation, recrystallization, or passing gases through a guard bed.

  • Use of Scavengers: In some cases, a scavenger can be added to the reaction mixture to preferentially react with the poison.

  • Intentional Poisoning for Selectivity: In some reactions, like the Rosenmund reduction, the catalyst is intentionally poisoned to reduce its activity and prevent over-reduction of the product.[7] This highlights that the effect of a "poison" can be context-dependent.

My catalyst has turned black and is no longer active. Could this be coking? How do I address it?

The formation of a black, carbonaceous deposit on your catalyst is a strong indicator of coking.[9]

Diagnosing Coking:

  • Temperature-Programmed Oxidation (TPO): TPO is a powerful technique to quantify the amount and nature of coke on a catalyst. The catalyst is heated in an oxidizing atmosphere, and the evolved CO2 is measured.[9][22]

  • Thermogravimetric Analysis (TGA): TGA can be used to measure the weight loss of the coked catalyst upon heating, which corresponds to the amount of coke burned off.[23]

Strategies to Minimize Coking:

  • Optimize Reaction Conditions: Coking is often favored at high temperatures and low hydrogen partial pressures.[22] Adjusting these parameters can reduce the rate of coke formation.

  • Support Selection: The acidity and surface area of the support can influence coking. For example, coke formation may be slower on α-alumina compared to γ-alumina due to its lower surface area and acidity.[9][24]

  • Catalyst Regeneration: Coked catalysts can often be regenerated by burning off the carbon deposits in a controlled manner.

II. Experimental Protocols

Protocol 1: Regeneration of a Coked Palladium Catalyst

This protocol describes a general procedure for regenerating a palladium catalyst that has been deactivated by coke formation.

  • Catalyst Unloading: Carefully unload the deactivated catalyst from the reactor in an inert atmosphere to prevent uncontrolled combustion of the coke.

  • Inert Purge: Place the catalyst in a tube furnace and purge with an inert gas (e.g., nitrogen or argon) at a low flow rate while slowly ramping the temperature to the desired regeneration temperature (typically 350-500°C). This step removes any volatile organic compounds.

  • Controlled Oxidation: Once at the target temperature, introduce a controlled amount of oxygen (typically 1-5% in an inert gas) into the gas stream. Caution: This is an exothermic process. Monitor the temperature carefully to avoid overheating, which can lead to sintering.

  • Hold and Cool: Maintain the oxidizing atmosphere for a period of time (e.g., 2-4 hours) to ensure complete removal of the coke. Then, switch back to an inert gas flow and allow the catalyst to cool down to room temperature.

  • Reduction (if necessary): For many hydrogenation reactions, the regenerated catalyst will need to be re-reduced. This is typically done by flowing hydrogen over the catalyst at a specific temperature.

Protocol 2: A Method for Regenerating a Deactivated Pd(OH)₂/C Catalyst

For certain applications, a solvent washing procedure can be effective for regeneration.[25]

  • Solvent Washing: Suspend the spent catalyst in a mixture of chloroform and glacial acetic acid.[25]

  • Agitation: Stir the suspension vigorously. The use of an ultrasonic bath can further enhance the cleaning process.[25]

  • Isolation: Filter the catalyst from the solvent mixture and wash it thoroughly with a suitable solvent (e.g., the reaction solvent) to remove any residual cleaning agents.

  • Drying: Dry the catalyst under vacuum before reuse. This method has been shown to restore the activity of Pd(OH)₂/C catalysts used in hydrogenation reactions by removing adsorbed organic species.[25]

III. Visualizing Deactivation and Troubleshooting

Diagram 1: Major Pathways of Palladium Catalyst Deactivation

This diagram illustrates the four primary mechanisms of palladium catalyst deactivation.

G cluster_deactivation Palladium Catalyst Deactivation Active Active Pd Catalyst Sintered Sintered Catalyst (Large Particles) Active->Sintered High Temperature Hydrogen Leached Leached Pd (In Solution) Active->Leached Solvent/Reagents Poisoned Poisoned Catalyst (Blocked Sites) Active->Poisoned Impurities (S, CO, etc.) Coked Coked Catalyst (Carbon Deposits) Active->Coked High Temperature Organic Reactants

Caption: Primary deactivation pathways for palladium catalysts.

Diagram 2: Troubleshooting Workflow for Catalyst Deactivation

This workflow provides a logical sequence of steps to diagnose and address catalyst deactivation.

G cluster_workflow Troubleshooting Catalyst Deactivation Start Catalyst Deactivation Observed Check_Temp High Temperature? Start->Check_Temp Check_Poisons Potential Poisons in Feed? Check_Temp->Check_Poisons No Sintering Investigate Sintering (TEM, XRD) Check_Temp->Sintering Yes Check_Coke Visual Evidence of Coking? Check_Poisons->Check_Coke No Poisoning Identify and Remove Poison Check_Poisons->Poisoning Yes Check_Leaching Liquid Phase Reaction? Check_Coke->Check_Leaching No Coking Confirm with TPO/TGA Regenerate Check_Coke->Coking Yes Leaching Analyze Product for Pd (ICP-MS) Check_Leaching->Leaching Yes Solution Implement preventative measures (Support, Ligands, Conditions) Check_Leaching->Solution No Sintering->Solution Poisoning->Solution Coking->Solution Leaching->Solution

Caption: A step-by-step guide to troubleshooting catalyst deactivation.

IV. Frequently Asked Questions (FAQs)

Q1: Can I reuse my palladium catalyst?

A1: Yes, heterogeneous palladium catalysts are designed for reuse. However, their recyclability depends on the stability of the catalyst under your specific reaction conditions. After each use, it's important to properly recover the catalyst (e.g., by filtration) and, if necessary, regenerate it to remove any accumulated coke or poisons.

Q2: How does the choice of solvent affect catalyst stability?

A2: The solvent can play a significant role in catalyst stability, particularly in preventing leaching. A solvent that has a strong coordinating ability may compete with the support for the palladium, leading to increased leaching. It is often beneficial to screen different solvents to find one that provides good reactivity while minimizing palladium dissolution.

Q3: What is the difference between a homogeneous and a heterogeneous palladium catalyst in terms of stability?

A3: Homogeneous palladium catalysts are dissolved in the reaction medium, which can make catalyst recovery and reuse challenging, and often leads to product contamination. Heterogeneous catalysts, where palladium is supported on a solid material, are generally more stable in terms of recovery and reuse. However, they are susceptible to the deactivation mechanisms discussed in this guide.

Q4: How can I improve the stability of my Pd/C catalyst?

A4: Palladium on carbon (Pd/C) is a widely used catalyst. To improve its stability, ensure you are using high-purity reagents to avoid poisoning. Operate at the lowest possible temperature to minimize sintering. If you are experiencing leaching, you might consider modifying the carbon support or adding a ligand to better anchor the palladium. For deactivation due to coking, a controlled regeneration by oxidation can restore activity.

Q5: Can the way I prepare my catalyst affect its stability?

A5: Absolutely. The preparation method has a profound impact on the initial properties of the catalyst, such as particle size distribution and metal-support interaction, which in turn affect its stability.[15] For example, a well-controlled synthesis that produces small, uniform palladium nanoparticles with strong adhesion to the support will likely result in a more stable catalyst.

References

  • An Efficient Leaching of Palladium from Spent Catalysts through Oxidation with Fe(III). (2019). Applied Sciences. [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. (2007). Journal of the American Chemical Society. [Link]

  • Catalyst Poisoning: Palladium & Platinum. (2024). StudySmarter. [Link]

  • The poisoning of a palladium catalyst by carbon monoxide. (1937). Proceedings of the Royal Society of London. Series A, Mathematical and Physical Sciences. [Link]

  • In Situ Electron Microscopy Studies of the Sintering of Palladium Nanoparticles on Alumina during Catalyst Regeneration Proces. (2004). Microscopy and Microanalysis. [Link]

  • Catalyst poisoning. Wikipedia. [Link]

  • Deactivation and coke formation on palladium and platinum catalysts in vegetable oil hydrogenation. (2001). Journal of the American Oil Chemists' Society. [Link]

  • Poisoning and deactivation of palladium catalysts. (2001). Applied Catalysis A: General. [Link]

  • Poisoning and deactivation of palladium catalysts. (2001). ResearchGate. [Link]

  • Experimental Assessments and Kinetic Models of Palladium Nanoparticle Sintering Behavior on Alumina Supports. (2021). The Journal of Physical Chemistry C. [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). ACS Catalysis. [Link]

  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022). Catalysts. [Link]

  • Coke on Supported Palladium and Platinum Catalysts. (1997). Chalmers University of Technology. [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). National Institutes of Health. [Link]

  • In situ electron microscopy studies of the sintering of palladium nanoparticles on alumina during catalyst regeneration processes. (2004). Microscopy and Microanalysis. [Link]

  • Influence of Support Materials on Durability of Palladium in Three-Way Catalyst. (1998). SAE International. [Link]

  • Support Materials For Palladium Catalysts: Pd/C Vs Pd/Al₂O₃. (2024). BoroPharm. [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (2015). Accounts of Chemical Research. [Link]

  • Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. (2019). Catalysts. [Link]

  • Regeneration of palladium hydrogenation catalyst. (1979).
  • Spent Palladium on Alumina Catalyst Regeneration for Hydrogen Peroxide Production. (2020). Recent Innovations in Chemical Engineering. [Link]

  • Leaching Mechanism of Different Palladium Surface Species in Heck Reactions of Aryl Bromides and Chlorides. (2020). ACS Catalysis. [Link]

  • Regeneration of palladium based catalyst for methane abatment. (2009). DCL Inc. [Link]

  • Theoretical study of palladium leaching. (2012). Catalysis Science & Technology Blog. [Link]

  • Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support. (2008). Journal of Hazardous Materials. [Link]

  • Effect of Support and Polymer Modifier on the Catalytic Performance of Supported Palladium Catalysts in Hydrogenation. (2024). Catalysts. [Link]

  • An Efficient Leaching of Palladium from Spent Catalysts through Oxidation with Fe(III). (2019). MDPI. [Link]

  • Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. (2024). MDPI. [Link]

  • Harnessing strong metal–support interactions via a reverse route. (2020). Nature Communications. [Link]

  • Deactivation and coke formation on palladium and platinum catalysts in vegetable oil hydrogenation. (2001). ResearchGate. [Link]

  • Strong metal–support interactions between palladium and iron oxide and their effect on CO oxidation. (2003). ResearchGate. [Link]

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  • Influence of Organic Ligands on the Stabilisation of Palladium Nanoparticles. (2008). ResearchGate. [Link]

  • Strong Metal–Support Interactions for Palladium Supported on TiO2 Catalysts in Heterogeneous Hydrogenation with Parahydrogen. (2015). ResearchGate. [Link]

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  • The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters. (2022). Molecules. [Link]

  • Effect of the Nature of Supports and the Degree of Palladium Dispersion on the Catalyst Activity and Selectivity in the Sunflower Oil Hydrogenation Reaction. (2006). ResearchGate. [Link]

  • Thermogravimetry Applied for Investigation of Coke Formation in Ethanol Conversion over Heteropoly Tungstate Catalysts. (2018). Polymers. [Link]

  • Ligand-Tuning of the Stability of Pd(II) Conjugates with Cyanocobalamin. (2017). Molecules. [Link]

  • Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. (2017). Nanochemistry Research. [Link]

  • Strategies for sustainable palladium catalysis. (2020). ResearchGate. [Link]

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Influence of base strength on Buchwald-Hartwig amination yield

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the Buchwald-Hartwig amination. As a cornerstone of modern synthetic chemistry for C-N bond formation, this palladium-catalyzed cross-coupling reaction's success is profoundly influenced by the careful selection of reaction parameters.[1] Among these, the choice of base is arguably one of the most critical variables, directly impacting reaction rate, substrate compatibility, and ultimately, the yield of your desired product.

This guide is designed to move beyond simple protocol recitation. It provides a mechanistic rationale for why a particular base is chosen, offers solutions to common problems encountered in the lab, and equips you with the knowledge to rationally troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in the Buchwald-Hartwig catalytic cycle?

The base is an indispensable participant in the catalytic cycle; it is not merely a spectator or a simple acid scavenger. Its primary and most crucial function is to facilitate the deprotonation of the amine nucleophile.[2][3] This deprotonation can occur either before or after the amine coordinates to the palladium(II) intermediate that is formed following oxidative addition. This generates the key palladium-amido complex.[4] It is from this amido complex that the final, bond-forming step—reductive elimination—occurs, yielding the desired arylamine product and regenerating the active Pd(0) catalyst.[5][6] Without the base, the catalytic cycle would stall at the palladium-amine adduct stage.

Q2: How does the strength of the base (pKa) directly impact reaction yield?

The strength of the base, typically referenced by the pKa of its conjugate acid (pKaH), creates a classic trade-off between reaction rate and functional group tolerance.

  • Strong Bases (e.g., NaOt-Bu, LHMDS; pKaH > 19): These bases are highly effective at deprotonating a wide range of amines, including less acidic ones. This efficiency often leads to the fastest reaction rates and allows for lower catalyst loadings.[7][8] The downside is their high reactivity, which makes them incompatible with many sensitive functional groups, such as esters, ketones, and nitro groups, which can be destroyed under these harsh conditions.[7][8]

  • Weak Bases (e.g., K₃PO₄, Cs₂CO₃; pKaH ≈ 10-13): These bases offer excellent functional group tolerance, making them the preferred choice for complex substrates or late-stage syntheses.[4][7] However, this mildness comes at a cost. Reactions with weaker bases often require higher temperatures, longer reaction times, and sometimes higher catalyst loadings to achieve comparable yields to their strong-base counterparts.[8]

The selection is therefore a balancing act: maximizing the rate of the desired C-N coupling while minimizing the rate of undesired side reactions.

Q3: Beyond pKa, do the physical properties of the base matter?

Absolutely. For the commonly used inorganic bases (carbonates, phosphates), the reaction is often a solid-liquid biphasic system. The base's solubility and surface area can have a dramatic effect on the reaction.

  • Solubility: Poorly soluble bases can lead to sluggish or incomplete reactions. Cesium carbonate (Cs₂CO₃) is often favored among the weaker bases due to its comparatively better solubility in common organic solvents like toluene and dioxane.[8]

  • Particle Size & Agitation: Since deprotonation can occur at the solid-liquid interface, the particle size and shape of the base can significantly impact the reaction's outcome.[8] On a larger scale, it's crucial to ensure efficient stirring, as dense inorganic bases can settle at the bottom of the vessel, starving the reaction.[8] Grinding the base before use or adding an inert material like Celite can sometimes improve consistency by preventing clumping.[8]

Q4: Can I use soluble organic bases?

While inorganic bases are most common, soluble organic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) have been explored. However, their application is nuanced. Theoretical and experimental studies have shown that in nonpolar solvents like toluene, neutral organic bases are often inefficient because the deprotonation of the neutral palladium-amine complex is energetically unfavorable.[9][10][11] In some cases, organic bases can even act as catalyst inhibitors by competitively binding to the palladium center.[12][13] However, recent advances have shown that under specific conditions, particularly with the addition of protic co-solvents like water, weak, soluble bases such as triethylamine (Et₃N) can be highly effective.[12][13][14]

Troubleshooting Guide: Base-Related Issues

This section addresses specific problems you may encounter during your experiment where the base is a likely culprit.

Problem: My reaction yield is very low or zero.
Possible Cause Explanation & Causality Recommended Action
Base is too weak The chosen base may not be strong enough to deprotonate the specific amine you are using, especially if the amine itself is not very acidic (e.g., secondary aliphatic amines). This prevents the formation of the crucial palladium-amido intermediate, stalling the catalytic cycle.Action: Switch to a stronger base. If you are using K₃PO₄, consider screening Cs₂CO₃ or, if functional groups permit, NaOt-Bu.
Base is too strong Your starting material or product may contain base-sensitive functional groups (esters, amides, nitro groups, etc.). A strong base like NaOt-Bu can cause decomposition, leading to a complex mixture and low yield of the desired product.[7][8]Action: Move to a weaker base. K₃PO₄ and Cs₂CO₃ are excellent starting points for substrates with sensitive functionality.[7]
Incorrect Stoichiometry If your aryl halide or amine substrate contains an acidic proton (e.g., a phenol, a carboxylic acid), the base will deprotonate this site first. You must account for this by adding at least one additional equivalent of base for the catalytic cycle itself.[15]Action: Recalculate your base loading. Use at least 2.2-2.5 equivalents of base for substrates with one additional acidic proton.
Poor Base Quality/Handling Strong alkoxide bases like sodium tert-butoxide are hygroscopic and can be deactivated by moisture. They are also air-sensitive.Action: Use freshly opened base from a reputable supplier. Handle and weigh strong alkoxide bases in an inert atmosphere glovebox.
Problem: I'm observing significant hydrodehalogenation (Ar-X → Ar-H).
Possible Cause Explanation & Causality Recommended Action
β-Hydride Elimination This is a known side reaction that competes with reductive elimination.[16] The palladium-amido intermediate can undergo β-hydride elimination, especially with amines that have β-hydrogens, to form an imine and a palladium-hydride species, which then leads to the hydrodehalogenated arene. This pathway can be favored under certain base/ligand/temperature conditions.Action: Screen different ligands. Bulky, electron-rich phosphine ligands are designed to promote reductive elimination over β-hydride elimination.[15] Also, consider if a slightly lower reaction temperature can disfavor the side reaction.
Problem: The reaction starts but then stalls before completion.
Possible Cause Explanation & Causality Recommended Action
Catalyst Inhibition by Halide Salt The halide salt produced as a byproduct (e.g., NaBr, KBr) can inhibit the palladium catalyst. The solubility of this salt is dependent on the cation from the base. Sodium salts are often less soluble in solvents like toluene than potassium salts, which can sometimes be beneficial by minimizing halide inhibition in the solution phase.[17]Action: If using a potassium base (e.g., K₃PO₄), consider screening a sodium equivalent (e.g., Na₃PO₄) or vice-versa. The choice of solvent can also dramatically alter these solubility effects.
Poor Solubility / Mass Transfer As discussed in the FAQs, if the inorganic base is not well-dispersed or has poor solubility, the reaction can become mass-transfer limited and appear to stall.[8]Action: Ensure vigorous stirring. Consider changing to a solvent where the base is more soluble. For particularly challenging cases, screening a soluble base system may be warranted.[14]

Visualizing the Process

A clear understanding of the catalytic cycle and a logical workflow for troubleshooting are essential for success.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (L-Pd(II)(Ar)(X)) Pd0->OxAdd Ar-X AmineCoord Amine Coordination (L-Pd(II)(Ar)(X)(HNR¹R²)) OxAdd->AmineCoord HNR¹R² Deprotonation Palladium-Amido Complex (L-Pd(II)(Ar)(NR¹R²)) AmineCoord->Deprotonation + Base - Base-H⁺X⁻ Deprotonation->Pd0 Reductive Elimination Product Ar-NR¹R² Deprotonation->Product caption The base's critical role in deprotonation.

Caption: The base facilitates the key deprotonation step.

Troubleshooting_Workflow Start Low Yield Observed CheckFG Are substrates base-sensitive? Start->CheckFG CheckAmine Is amine pKa high (less acidic)? CheckFG->CheckAmine No UseWeak Use Weaker Base (K₃PO₄, Cs₂CO₃) CheckFG->UseWeak Yes UseStrong Use Stronger Base (NaOtBu, LHMDS) CheckAmine->UseStrong Yes CheckStoich Does substrate have acidic protons (e.g., OH)? CheckAmine->CheckStoich No IncreaseBase Increase Base (>2.2 equiv.) CheckStoich->IncreaseBase Yes ScreenSolv Screen Solvent & Check Agitation CheckStoich->ScreenSolv No

Sources

Minimizing side product formation during the synthesis of 4-Iodo-2-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Iodo-2-methyl-1-nitrobenzene (CAS 52415-00-6). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on minimizing the formation of unwanted side products. We will explore the causality behind experimental choices, provide validated protocols, and offer data-driven troubleshooting advice.

Section 1: Choosing Your Synthetic Pathway

The synthesis of this compound can be approached via several routes, each with distinct advantages and disadvantages concerning yield, purity, and operational complexity. The choice of pathway is the most critical decision in preventing side product formation.

Pathway Comparison
Synthetic RouteStarting Material(s)Key TransformationPrimary AdvantagesMajor Drawbacks & Common Side Products
Route A: Sandmeyer Reaction 4-Amino-3-nitrotolueneDiazotization followed by IodinationHigh Regioselectivity : The iodo group is introduced specifically at the position of the former amino group, virtually eliminating isomeric byproducts.[1]Process-Sensitive : Requires strict temperature control to prevent diazonium salt decomposition (phenol formation) and azo coupling.[2][3]
Route B: Direct Iodination 2-Methyl-1-nitrobenzene (o-Nitrotoluene)Electrophilic Aromatic SubstitutionFewer Steps : A more direct route to the final product.Poor Regioselectivity : Conflicting directing effects of the methyl (ortho/para) and nitro (meta) groups lead to a mixture of isomers (e.g., 2-iodo-6-nitrotoluene, 4-iodo-3-nitrotoluene).[4] Di-iodination is also a risk.[1]
Route C: Nitration of Iodotoluene 4-IodotolueneElectrophilic Aromatic SubstitutionCommercially available starting material. Poor Regioselectivity : Nitration produces a mixture of 4-iodo-2-nitrotoluene and 4-iodo-3-nitrotoluene, which can be difficult to separate.[5]
Recommended Pathway Decision Workflow

Based on the goal of minimizing side products, the Sandmeyer reaction is the superior and recommended pathway. Its high regioselectivity outweighs the need for stringent process control.

G start Goal: Synthesize This compound with High Purity decision1 Is Regioselectivity the Primary Concern? start->decision1 sandmeyer Route A: Sandmeyer Reaction decision1->sandmeyer  Yes direct_iodination Route B: Direct Iodination decision1->direct_iodination  No (Fewer steps is priority) nitration Route C: Nitration of Iodotoluene decision1->nitration  No (Alternative starting material) sandmeyer_pros Pro: Excellent Regioselectivity Con: Strict Temp. Control Needed sandmeyer->sandmeyer_pros recommendation Recommended Pathway for Minimizing Side Products sandmeyer->recommendation direct_iodination_cons Con: Poor Regioselectivity (Isomeric Impurities) direct_iodination->direct_iodination_cons nitration_cons Con: Poor Regioselectivity (Isomeric Impurities) nitration->nitration_cons

Caption: Decision workflow for selecting a synthetic route.

Section 2: Troubleshooting the Sandmeyer Reaction Pathway (Recommended)

This section provides solutions to common issues encountered when synthesizing this compound from 4-amino-3-nitrotoluene.

Frequently Asked Questions & Troubleshooting Guide

Q1: My final yield is significantly lower than expected. What are the likely causes?

A: Low yield in a Sandmeyer reaction typically points to two main issues: incomplete diazotization or premature decomposition of the diazonium salt intermediate.

  • Cause 1: Incomplete Diazotization. The conversion of the primary amine to the diazonium salt is the critical first step. If insufficient nitrous acid is present, unreacted 4-amino-3-nitrotoluene will remain.

    • Solution:

      • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of sodium nitrite to ensure all the amine reacts.[6]

      • Acid Concentration: Ensure a sufficient excess of strong acid (e.g., HCl, H₂SO₄) is used. The acid serves to generate nitrous acid (HONO) in situ and to keep the reaction medium pH low, preventing unwanted side reactions.[3]

      • Addition Rate: Add the sodium nitrite solution slowly and sub-surface with vigorous stirring to ensure uniform mixing and prevent localized high concentrations.[3]

  • Cause 2: Diazonium Salt Decomposition. Aryl diazonium salts are thermally unstable.[3] If the temperature rises above the optimal 0-5 °C range, the diazonium group can be displaced by water, leading to the formation of 4-hydroxy-3-nitrotoluene.[2][3]

    • Solution:

      • Strict Temperature Control: Maintain the reaction temperature between 0-5 °C throughout the diazotization and the subsequent addition to the iodide solution. Use an efficient ice-salt bath.[1][2]

      • Immediate Use: Use the diazonium salt solution immediately after its preparation. Do not store it.[1]

Q2: My reaction mixture turned a deep red/orange, and the final product is a colored, sticky solid. What is this impurity?

A: This strongly indicates the formation of an azo dye, a common side product in diazotization reactions.

  • Cause: Azo Coupling. The diazonium salt is an electrophile and can react with a nucleophilic aromatic compound. If unreacted 4-amino-3-nitrotoluene is present (due to incomplete diazotization or insufficient acid), it can act as a coupling partner for the diazonium salt, forming a highly colored azo compound.[3]

    • Solution:

      • Maintain High Acidity: Use a sufficient excess of strong acid. The acid protonates the free amino group of any unreacted starting material, deactivating it towards electrophilic attack by the diazonium salt.

      • Ensure Complete Diazotization: Follow the solutions in Q1 to ensure all the primary amine is converted to the diazonium salt before it has a chance to act as a coupling partner.

      • Purification: If azo impurities have formed, they can often be removed by column chromatography or by washing the crude product with a suitable solvent that selectively dissolves the impurity.

Q3: My NMR/MS analysis shows a significant phenolic byproduct (4-hydroxy-3-nitrotoluene). How did this form and how can I prevent it?

A: The presence of a phenol is a classic sign of diazonium salt decomposition via reaction with water.

  • Cause: Hydrolysis of Diazonium Salt. The -N₂⁺ group is an excellent leaving group. At temperatures above 5-10 °C, it can be readily displaced by water (hydrolysis), releasing nitrogen gas and forming an aryl cation, which is then trapped by water to yield a phenol.[2][3][7]

    • Solution:

      • Aggressive Cooling: This is the most critical parameter. Ensure the reaction vessel is well-immersed in an ice-salt bath and that the temperature of the reaction mixture itself (not just the bath) is maintained below 5 °C at all times, especially during the exothermic addition of sodium nitrite.[2]

      • Slow Addition: Add the diazonium salt solution slowly to the cold potassium iodide solution to control the exotherm of the iodination step.[7]

Q4: How can I confirm the diazotization step is complete before proceeding?

A: You can test for the presence of excess nitrous acid, which indicates that all the amine has been consumed.

  • Method: Starch-Iodide Test.

    • Procedure: After completing the addition of sodium nitrite and stirring for a few minutes, dip a glass rod into the reaction mixture and touch it to a piece of potassium iodide-starch paper.

    • Positive Result: The presence of excess nitrous acid will oxidize the iodide (I⁻) to iodine (I₂), which forms an immediate blue-black complex with starch.[3] This positive test confirms that you have an excess of the diazotizing agent and the reaction is complete.

    • Negative Result: If the paper does not change color, it indicates that all the nitrous acid has been consumed and there may be unreacted amine remaining. In this case, a small additional amount of sodium nitrite solution should be added until a positive test is achieved.

Sandmeyer Reaction Mechanism & Side Reactions

The following diagram illustrates the main reaction pathway and the key side reactions to be avoided.

G cluster_main Main Synthetic Pathway cluster_side Side Reactions to Minimize Amine 4-Amino-3-nitrotoluene Diazonium Diazonium Salt Intermediate Amine->Diazonium + NaNO2, H⁺ (0-5 °C) Product This compound (Desired Product) Diazonium->Product + KI Phenol 4-Hydroxy-3-nitrotoluene (Phenolic Impurity) Diazonium->Phenol + H₂O (Temp > 5°C) Azo Azo Dye Impurity Diazonium->Azo + Unreacted Amine (Insufficient Acid)

Caption: Key reaction pathways in the Sandmeyer synthesis.

Section 3: Detailed Experimental Protocol

This protocol details the recommended Sandmeyer synthesis of this compound from 4-amino-3-nitrotoluene.

Materials:

  • 4-Amino-3-nitrotoluene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • Ice

Procedure:

  • Preparation of Amine Salt Solution:

    • In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, add 4-amino-3-nitrotoluene (1.0 eq).

    • Slowly add a mixture of concentrated H₂SO₄ (2.0 eq) and water (50 mL/g of amine) while stirring. Some warming may occur.

    • Cool the resulting suspension to 0-5 °C using an ice-salt bath. The amine salt should precipitate as a fine slurry.

  • Diazotization:

    • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Using a dropping funnel, add the sodium nitrite solution dropwise to the cooled amine salt suspension over 30-45 minutes.

    • CRITICAL: Maintain the internal reaction temperature below 5 °C at all times. Vigorous stirring is essential.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

    • Confirm the completion of the reaction using the starch-iodide paper test as described in Section 2, Q4.

  • Iodination:

    • In a larger beaker (e.g., 500 mL), dissolve potassium iodide (1.5 eq) in a minimal amount of water and cool to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold potassium iodide solution with stirring.

    • A dark precipitate and gas evolution (N₂) will be observed. Control the rate of addition to keep the reaction from foaming excessively.[7]

    • After the addition is complete, allow the mixture to stir in the ice bath for 30 minutes, then let it warm slowly to room temperature and stir for an additional 1-2 hours until gas evolution ceases.

  • Work-up and Purification:

    • Collect the crude solid product by vacuum filtration.

    • Wash the filter cake with cold water.

    • To remove excess iodine, wash the cake with a cold, dilute solution of sodium thiosulfate until the color of the filtrate is no longer brown/yellow.

    • Wash again with cold water.

    • The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient).

Section 4: References

  • PubChem. this compound | C7H6INO2 | CID 13406452. Available at: [Link]

  • ChemBK. 4-IODO-3-NITROTOLUENE. Available at: [Link]

  • SciSpace. Synthesis and absorption characteristics of some disazo dyes derived from 4-amino-3-nitrotoluene and 4-aminobenzoic acid. Available at: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. The Role of 4-Iodo-3-Nitrotoluene in Modern Organic Synthesis. Available at: [Link]

  • NIH National Library of Medicine. Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

  • Chemistry Stack Exchange. Synthesis of 1-iodo-4-nitrobenzene. Available at: [Link]

  • ResearchGate. Iodination of o-nitrotoluene (I) in trifluoromethanesulfonic acid at 0°C. Available at: [Link]

  • Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. Available at: [Link]

  • Chemistry LibreTexts. Other Aromatic Substitutions. Available at: [Link]

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Technical Support Center: Improving Regioselectivity of Reactions Involving 4-Iodo-2-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Iodo-2-methyl-1-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for controlling the regioselectivity of reactions involving this versatile chemical intermediate. By understanding the interplay of electronic and steric effects, you can optimize your synthetic strategies and achieve desired product outcomes.

Introduction: The Reactivity Landscape of this compound

This compound is a substituted aromatic compound with three key functional groups that dictate its reactivity: a nitro group (-NO₂), a methyl group (-CH₃), and an iodine atom (-I). The positions of these groups on the benzene ring create a unique electronic and steric environment, which in turn governs the regioselectivity of various chemical transformations.

  • Nitro Group (-NO₂): A strong electron-withdrawing group, it deactivates the ring towards electrophilic aromatic substitution and is a meta-director.[1][2] It also activates the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions relative to itself.

  • Methyl Group (-CH₃): An electron-donating group, it activates the ring towards electrophilic aromatic substitution and is an ortho, para-director.[2][3]

  • Iodo Group (-I): A halogen, it is a deactivating group but directs incoming electrophiles to the ortho and para positions.[4] More importantly, the carbon-iodine bond is a key site for cross-coupling reactions.

The interplay of these directing effects can lead to complex product mixtures. This guide will address common challenges and provide strategies to steer your reactions towards the desired regioisomer.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Nucleophilic Aromatic Substitution (SNAr)
FAQ 1: I am attempting a nucleophilic aromatic substitution (SNAr) on this compound. Which position is most likely to react, and why am I getting a mixture of products?

Answer:

In SNAr reactions, the nucleophile will preferentially attack the position most activated by the electron-withdrawing nitro group. In this compound, the nitro group is at position 1. The positions ortho (position 2) and para (position 4) to the nitro group are electronically activated for nucleophilic attack. This is because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the nitro group, stabilizing it.[5][6]

However, you are likely observing a mixture of products due to competing factors:

  • Electronic Activation: The iodine at position 4 is at a para position to the strongly electron-withdrawing nitro group, making it a prime site for nucleophilic attack and displacement.

  • Steric Hindrance: The methyl group at position 2 provides steric hindrance around the C-2 position, potentially disfavoring nucleophilic attack at the iodine. However, the primary site of SNAr is typically the displacement of a leaving group at a position activated by an electron-withdrawing group. In this molecule, the iodo group is the leaving group.

Troubleshooting Poor Regioselectivity in SNAr:

IssueProbable CauseRecommended Solution
Mixture of isomers Competing electronic and steric effects.Modify reaction conditions to favor one pathway. Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetically controlled product.
No reaction or slow reaction Insufficient activation of the aromatic ring or a weak nucleophile.Use a stronger nucleophile or a more polar aprotic solvent (e.g., DMSO, DMF) to enhance the reaction rate.
Side reactions The nucleophile may be reacting with the nitro group.Protect the nitro group if possible, or choose a nucleophile that is less likely to interact with it.

Experimental Protocol: Selective SNAr at the C-4 Position

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a polar aprotic solvent like DMSO or DMF.

  • Addition of Nucleophile: Add the desired nucleophile (1.1 to 1.5 equivalents) to the solution. If the nucleophile is an amine or alcohol, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) may be required to generate the active nucleophile in situ.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature. Start at room temperature and gradually increase the temperature if the reaction is slow. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to isolate the desired regioisomer.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions
FAQ 2: I am performing a Suzuki-Miyaura coupling with this compound. Will the reaction occur at the C-I bond? Are there any competing reactions to be aware of?

Answer:

Yes, the Suzuki-Miyaura coupling will selectively occur at the carbon-iodine bond. The reactivity of halogens in palladium-catalyzed oxidative addition follows the trend I > Br > Cl > F.[7] The C-I bond is significantly weaker and more reactive towards the palladium(0) catalyst than C-H or C-C bonds, ensuring high chemoselectivity for this position.[8]

While the primary reaction will be at the C-I bond, be mindful of the following:

  • Homocoupling: The boronic acid can undergo homocoupling to form a biaryl byproduct. Using a slight excess of the boronic acid and carefully controlling the reaction conditions can minimize this.

  • Dehalogenation: Reductive dehalogenation (replacement of iodine with hydrogen) can occur as a side reaction, especially if the reaction is run for too long or at excessively high temperatures.

  • Nitro Group Reduction: Some palladium catalysts and reaction conditions can lead to the reduction of the nitro group.[9] Choosing the right catalyst and ligand combination is crucial.

Troubleshooting Guide for Suzuki-Miyaura Coupling:

IssueProbable CauseRecommended Solution
Low Yield Inefficient catalyst, poor choice of base or solvent.Screen different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure solvents are anhydrous and degassed.
Formation of Homocoupling Product Suboptimal stoichiometry or reaction conditions.Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Lowering the reaction temperature may also help.
Dehalogenation Over-reaction or catalyst decomposition.Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. Use a more stable catalyst/ligand system.
Nitro Group Reduction Incompatible catalyst or hydrogen source.Avoid catalysts known for hydrogenation activity under the reaction conditions. If using a hydrogen source (e.g., for transfer hydrogenation conditions), this side reaction is more likely.

Suzuki_Miyaura_Catalytic_Cycle

FAQ 3: I want to perform a Buchwald-Hartwig amination. Will the nitro group interfere with the reaction?

Answer:

The presence of a nitro group can be problematic in Buchwald-Hartwig aminations, as it is an electron-withdrawing group that can deactivate the catalyst or undergo side reactions.[10] However, with the development of modern catalyst systems, particularly those using sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos), the amination of nitro-substituted aryl halides has become more feasible.[11]

Key Considerations for Buchwald-Hartwig Amination:

  • Catalyst and Ligand Selection: This is the most critical factor. Use a palladium catalyst with a bulky, electron-rich phosphine ligand. These ligands promote the reductive elimination step and can prevent catalyst deactivation.

  • Base Selection: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). However, strong bases can sometimes react with the nitro group. Weaker bases like K₃PO₄ or Cs₂CO₃ can be attempted, but may require higher temperatures and longer reaction times.

  • Reaction Temperature: Careful control of the reaction temperature is necessary to avoid decomposition of the starting material or product.

Section 3: Reduction of the Nitro Group
FAQ 4: I need to selectively reduce the nitro group to an amine without affecting the iodo group. What are the best methods to achieve this chemoselectivity?

Answer:

Selective reduction of a nitro group in the presence of a halogen is a common challenge, as many reducing agents can also cause dehalogenation. Catalytic hydrogenation with catalysts like Pd/C is often not suitable for aryl iodides due to competing hydrodeiodination.[9]

Recommended Methods for Chemoselective Nitro Reduction:

MethodReagentsAdvantagesDisadvantages
Metal/Acid Reduction Fe/HCl, SnCl₂/HClCost-effective, reliable, and generally does not affect aryl halides.[9]Requires stoichiometric amounts of metal and acidic work-up.
Transfer Hydrogenation Hydrazine hydrate with a catalyst (e.g., Raney Nickel, FeCl₃)Milder conditions than direct hydrogenation.Catalyst choice is critical to avoid dehalogenation.
Metal-Free Reductions Tetrahydroxydiboron with an organocatalystAvoids metal contamination and is highly chemoselective.[12]Reagents may be more expensive.
In situ BI₃ Reduction KBH₄ and I₂Generates BI₃ in situ as the active reductant, showing good tolerance for various functional groups.[13]The in situ generation requires careful control of stoichiometry.

Experimental Protocol: Selective Nitro Group Reduction with Tin(II) Chloride

  • Reaction Setup: To a solution of this compound in ethanol, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid.

  • Reaction Conditions: Heat the reaction mixture at reflux and monitor the progress by TLC. The reaction is typically complete within a few hours.

  • Work-up: Cool the reaction mixture and carefully neutralize the excess acid with a base (e.g., aqueous NaOH solution) until the solution is basic. The tin salts will precipitate.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate it. The crude product can be purified by column chromatography or recrystallization.

Section 4: Directed ortho-Metalation (DoM)
FAQ 5: Can I use directed ortho-metalation to functionalize the position ortho to the methyl group?

Answer:

Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings.[14][15] However, in the case of this compound, using a strong organolithium base for DoM presents significant challenges:

  • Competing Metal-Halogen Exchange: The carbon-iodine bond is susceptible to metal-halogen exchange with organolithium reagents, which is often faster than deprotonation.[16] This would lead to the formation of an aryllithium species at the C-4 position.

  • Reaction with the Nitro Group: The nitro group is highly electrophilic and will react readily with strong nucleophiles like organolithiums.

Therefore, standard DoM protocols are generally not compatible with this substrate. Alternative strategies, such as activating the desired position through other means or using a different synthetic route, would be more appropriate.

Concluding Remarks

Improving the regioselectivity of reactions with this compound requires a nuanced understanding of the competing electronic and steric influences of its substituents. By carefully selecting reagents, catalysts, and reaction conditions, researchers can effectively control the outcome of their synthetic transformations. This guide provides a starting point for troubleshooting common issues and optimizing reaction protocols. For further assistance, please consult the cited literature or contact our technical support team.

References

  • Chemguide. (n.d.). Electrophilic substitution in methylbenzene and nitrobenzene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • KP, D. (2017, May 2). Directing Effect of the Nitro Group in EAS. YouTube. Retrieved from [Link]

  • Save My Exams. (2025, January 10). Directing Effects. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 11). 8.11: Multiple Substituents- Directing Effects. Retrieved from [Link]

  • Ćorković, A., Chiarella, T., & Williams, F. J. (2023). Boron Triiodide-Mediated Reduction of Nitroarenes Using Borohydride Reagents. Organic Letters, 25(48), 8787–8791. [Link]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects. Organic Chemistry II. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Bacsa, I., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • National Institutes of Health. (2022, July 1). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC. [Link]

  • Okayama University. (2017, October 16). Buchwald–Hartwig Amination of Nitroarenes. Retrieved from [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, August 14). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]

  • University of Rochester. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. Retrieved from [Link]

  • Clutch Prep. (n.d.). Nucleophilic Aromatic Substitution Exam Prep. Retrieved from [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chang, W.-W., et al. (2015). Electronic vs Steric Effects on the Stability of Anionic Species: A Case Study on the Ortho and Para Regioisomers of Organofullerenes. The Journal of Organic Chemistry, 80(3), 1557–1563. [Link]

  • National Institutes of Health. (n.d.). A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. PMC. [Link]

  • Royal Society of Chemistry. (n.d.). Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers. Dalton Transactions. [Link]

  • Chemistry The Mystery of Molecules. (2019, May 19). Directed Ortho metalation (DOM), Part 2 (3 examples). YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Electronic and Steric Effects Control Regioselectivity in Alkyne Migratory Insertion during Ni-Catalyzed Indenone Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). 2,4-Dichloro-1-iodo-6-nitrobenzene. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1-Iodo-4-methoxy-2-nitrobenzene. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1-Iodo-4-nitrobenzene. PubChem. Retrieved from [Link]

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Suzuki-Miyaura Coupling Technical Support Center: Navigating the Effects of Water and Oxygen

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuanced roles of water and oxygen in achieving optimal reaction efficiency. Here, we move beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common issues related to these two critical components.

Frequently Asked Questions (FAQs): The Dichotomy of Water and Oxygen

This section addresses fundamental questions regarding the often-misunderstood roles of water and oxygen in the Suzuki-Miyaura coupling.

Q1: Is water a friend or a foe in Suzuki-Miyaura coupling?

A1: The role of water is multifaceted and depends on the specific reaction conditions. It is often intentionally added to the solvent system.[1][2]

  • Positive Effects: A small amount of water is frequently beneficial. It can be crucial for dissolving inorganic bases like carbonates and phosphates, which are necessary to activate the boronic acid for the transmetalation step.[1][3][4] Some studies have even shown that water can accelerate the reaction rate.[5] In certain cases, water facilitates the sustained release of the arylboronic acid from trifluoroborate salts, leading to improved yields.[3]

  • Negative Effects: Excessive water can be detrimental. It can promote the unwanted side reaction of protodeboronation, where the boronic acid is converted back to an arene, thus reducing the yield of the desired product.[6] For certain sensitive substrates, such as those with base-labile groups or highly reactive boronic acids, strictly anhydrous conditions are necessary.[3][7]

Q2: Why is oxygen generally excluded from Suzuki-Miyaura reactions?

A2: Oxygen is typically detrimental to the Suzuki-Miyaura coupling for several key reasons:

  • Catalyst Deactivation: The active catalyst in the Suzuki-Miyaura cycle is a Pd(0) species.[1][2][8] Oxygen can oxidize this active Pd(0) to inactive Pd(II) species, effectively halting or slowing down the catalytic cycle.[6][9]

  • Promotion of Side Reactions: The presence of oxygen can significantly promote the homocoupling of boronic acids, leading to the formation of undesired symmetrical biaryl byproducts.[1][6][10] This occurs as the Pd(II) species, formed by oxidation, can cause two boronic acids to couple, which also reduces the Pd(II) back to Pd(0).[1]

However, it is worth noting that some modern, ligand-free Suzuki-Miyaura reaction systems have surprisingly shown a promotional effect of oxygen, though these are specific cases and not the general rule.[11][12]

Troubleshooting Guide: From Low Yields to Unexpected Byproducts

This section provides a problem-oriented approach to common issues encountered during Suzuki-Miyaura couplings, with a focus on the influence of water and oxygen.

Q3: My reaction yield is very low, and I suspect issues with my setup. What should I check first regarding water and oxygen?

A3: Low yields are a common frustration, and improper management of water and oxygen is a frequent culprit.

  • Check for Catalyst Deactivation by Oxygen: Ensure your solvents are thoroughly degassed.[6][9] The most effective method is several cycles of freeze-pump-thaw.[9][13][14] Simply bubbling an inert gas through the solvent may not be sufficient to remove all dissolved oxygen.[13] Also, verify that your phosphine ligands have been stored under an inert atmosphere, as they are susceptible to oxidation.[6]

  • Evaluate Water Content: The optimal amount of water is substrate-dependent. If you are running the reaction under strictly anhydrous conditions, ensure your solvents and reagents are truly dry. Conversely, if you are using an aqueous solvent mixture, consider whether you have the right ratio. For some systems, a small, controlled amount of water is optimal.[3]

  • Consider Protodeboronation: If you observe the formation of the arene corresponding to your boronic acid, this is a strong indicator of protodeboronation. This side reaction can be exacerbated by excessive water or prolonged reaction times at high temperatures.[6] Using a more stable boronic ester, such as a pinacol or MIDA ester, can mitigate this issue.[6]

Q4: I am observing a significant amount of homocoupling of my boronic acid. What is causing this and how can I prevent it?

A4: The formation of a symmetrical biaryl from the self-coupling of your boronic acid is a classic side reaction, often linked to the presence of oxygen.[1]

  • The Role of Oxygen in Homocoupling: As mentioned, oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then mediate the homocoupling of two boronic acid molecules.[1] This not only consumes your starting material but also complicates purification.

  • Mitigation Strategies:

    • Rigorous Degassing: This is the most critical step. Use a robust degassing technique like freeze-pump-thaw for your solvents.[9]

    • Inert Atmosphere: Ensure the reaction is set up and runs under a strict inert atmosphere of nitrogen or argon.[15]

    • Fresh Catalyst: If using a Pd(II) precatalyst, its reduction to Pd(0) in situ can sometimes be inefficient, leaving residual Pd(II) that can promote homocoupling. Ensure your precatalyst is of high quality.[1]

Q5: My reaction is sluggish or fails to go to completion. Could water or oxygen be the cause?

A5: A stalled reaction can indeed be related to these factors.

  • Catalyst Activity: The primary suspect is the deactivation of the Pd(0) catalyst by oxygen.[6] Even trace amounts of oxygen can have a significant impact over the course of the reaction.

  • Base and Water: The base is crucial for activating the boronic acid by forming a borate species, which is more reactive in the transmetalation step.[7][16][17][18] If you are using an inorganic base like K₂CO₃ or K₃PO₄, a certain amount of water is often necessary to ensure its solubility and effectiveness.[1][4] If your reaction medium is completely anhydrous with an insoluble base, the activation of the boronic acid may be inefficient, leading to a stalled reaction.

Visualizing the Suzuki-Miyaura Catalytic Cycle and the Impact of Oxygen

The following diagrams illustrate the core catalytic cycle and how oxygen can disrupt it.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII trans-ArPd(II)L₂X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation + [Ar'B(OH)₃]⁻ PdII_Ar trans-ArPd(II)L₂Ar' Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' (Product) RedElim->Product ArX Ar-X ArBOH2 Ar'B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Oxygen_Interference cluster_cycle Main Catalytic Cycle Disrupted Pd0 Pd(0)L₂ (Active Catalyst) O2 O₂ Pd0->O2 Oxidation PdII_inactive Inactive Pd(II) Species O2->PdII_inactive Homocoupling Homocoupling PdII_inactive->Homocoupling + 2 Ar'B(OH)₂ Homocoupling->Pd0 Reduction to Pd(0) Byproduct Ar'-Ar' (Homocoupling Byproduct) Homocoupling->Byproduct ArBOH2 2 x Ar'B(OH)₂

Caption: The detrimental effect of oxygen on the Suzuki-Miyaura coupling.

Data Summary and Experimental Protocols

Table 1: The Dual Role of Water in Suzuki-Miyaura Coupling
AspectBenefits of Water AdditionDrawbacks of Excessive Water
Base Solubility Increases the solubility of common inorganic bases (e.g., K₂CO₃, K₃PO₄), facilitating their role in the reaction.[1][3][4]Can lead to hydrolysis of base-sensitive functional groups on substrates.
Transmetalation Can accelerate the transmetalation step by promoting the formation of the reactive borate species.[5]May not be compatible with all boronic acid derivatives, especially more sensitive ones.
Reaction Rate In some systems, an optimal amount of water has been shown to increase the overall reaction rate.[5]Can promote protodeboronation, a side reaction that consumes the boronic acid and reduces yield.[6]
Substrate Compatibility Allows for the use of water-soluble substrates and reagents.[2]Not suitable for reactions requiring strictly anhydrous conditions, such as those with MIDA boronates.[3]
Experimental Protocol: Solvent Degassing via Freeze-Pump-Thaw

This protocol is the most effective method for removing dissolved oxygen from reaction solvents.[9]

Objective: To reduce dissolved oxygen in the reaction solvent to a minimum.

Apparatus:

  • Schlenk flask

  • High vacuum line

  • Dewar flask

  • Liquid nitrogen

Methodology:

  • Preparation: Place the desired volume of solvent into a Schlenk flask. Crucially, do not fill the flask more than halfway to allow for solvent expansion upon freezing.

  • Freezing: Carefully immerse the bottom of the Schlenk flask in a Dewar containing liquid nitrogen. Swirl the flask gently to ensure even freezing. Continue until the solvent is completely frozen solid.

  • Pumping: Once the solvent is frozen, open the stopcock of the Schlenk flask to the high vacuum line. Allow the flask to remain under vacuum for 10-15 minutes to remove the gases from the headspace above the frozen solvent.

  • Thawing: Close the stopcock to the vacuum line. Remove the liquid nitrogen Dewar and allow the solvent to thaw completely at room temperature. You may observe bubbling as dissolved gases are released from the thawing solvent.

  • Repeat: For optimal degassing, repeat this freeze-pump-thaw cycle at least three times.

  • Backfilling: After the final thaw, backfill the Schlenk flask with an inert gas (e.g., nitrogen or argon) before use.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Lima, C., et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryOpen, 2014. [Link]

  • Kamegawa, T., et al. Oxygen‐Accelerated Suzuki–Miyaura Coupling Reaction Without Stoichiometric Base Addition. ChemCatChem, 2019. [Link]

  • ChemistryViews. Water Is Key for Solid-State Suzuki-Miyaura Reactions. ChemistryViews, 2019. [Link]

  • Braga, A. A. C., et al. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 2005. [Link]

  • Lima, C., et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar, 2014. [Link]

  • Wang, C., et al. Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones. The Journal of Organic Chemistry, 2022. [Link]

  • Liu, C., & Li, X. Oxygen-Promoted Suzuki-Miyaura Reaction for Efficient Construction of Biaryls. Chemical Record, 2016. [Link]

  • Quora. What is the prominent role of water in the Suzuki reaction?. Quora, 2023. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts, 2024. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Suzuki reaction. Wikipedia, 2024. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, 2025. [Link]

  • Anderson's Process Solutions. Roles of Water in Metal-Catalyzed Cross-Couplings. Anderson's Process Solutions, 2010. [Link]

  • Wang, L., et al. Water-Promoted Suzuki Reaction in Room Temperature Ionic Liquids. ResearchGate, 2003. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation. [Link]

  • Reddit. Degassing solvents for Suzuki reactions. Reddit, 2023. [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate, 2017. [Link]

  • Vechorkin, O., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv, 2019. [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. ResearchGate, 2018. [Link]

  • Cravotto, G., et al. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega, 2025. [Link]

  • Chemistry Stack Exchange. Molecular Oxygen in Suzuki Homocoupling. Chemistry Stack Exchange, 2014. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. Reddit, 2021. [Link]

  • MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI, 2018. [Link]

  • Uozumi, Y., et al. Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media. PubMed, 2006. [Link]

  • Billingsley, K. L., & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 2008. [Link]

  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora, 2018. [Link]

  • YouTube. How to: Suzuki Miyaura Coupling. YouTube, 2019. [Link]

  • Reddit. Your "Go-To", "just couple already", Suzuki conditions?. Reddit, 2021. [Link]

  • da Silva, C. F. B., et al. Suzuki–Miyaura cross-coupling reaction of aryl bromides and chlorides with phenylboronic acid under aerobic conditions catalyz. ElectronicsAndBooks, 2005. [Link]

  • ResearchGate. An Efficient Catalyst for Suzuki?Miyaura Coupling Reaction in Aqueous Medium under Aerobic Conditions. ResearchGate, 2011. [Link]

Sources

Validation & Comparative

Reactivity Face-Off in Suzuki Coupling: A Comparative Guide to 4-Iodo- vs. 4-Bromo-2-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Power of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or pseudohalide, is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] A critical parameter dictating the reaction's success is the choice of the aryl halide. The inherent reactivity of the carbon-halogen (C-X) bond directly influences reaction kinetics, required conditions, and overall yield.

This guide provides an in-depth, data-driven comparison of two structurally similar yet electronically and sterically influenced substrates: 4-iodo-2-methyl-1-nitrobenzene and 4-bromo-2-methyl-1-nitrobenzene . We will dissect the fundamental principles governing their reactivity, present comparative performance data, and provide a validated experimental protocol for researchers in the field.

The Theoretical Framework: Deconstructing Reactivity

The widely accepted catalytic cycle for the Suzuki coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4] The initial oxidative addition of the aryl halide to the low-valent palladium(0) catalyst is frequently the rate-determining step, making it the focal point for understanding reactivity differences.[5]

1. The Primacy of the Carbon-Halogen Bond

The fundamental difference in reactivity between aryl iodides and aryl bromides lies in their respective carbon-halogen bond dissociation energies (BDE). The carbon-iodine (C-I) bond is inherently longer and weaker than the carbon-bromine (C-Br) bond.

  • C-I Bond: ~272 kJ/mol

  • C-Br Bond: ~330 kJ/mol

This lower BDE for the C-I bond translates to a lower activation energy for the oxidative addition step.[3] Consequently, aryl iodides typically react much faster and under significantly milder conditions (e.g., lower temperatures, lower catalyst loadings) than their bromo- counterparts. The general reactivity trend for aryl halides is firmly established as: I > Br > OTf >> Cl .[4][6]

2. Electronic and Steric Perturbations

The substituents on the aromatic ring—a nitro group and a methyl group in our target molecules—introduce electronic and steric factors that modulate this inherent reactivity.

  • Electron-Withdrawing Nitro Group (-NO₂): The potent electron-withdrawing nature of the nitro group, acting through both inductive and resonance effects, renders the aromatic ring electron-deficient.[7] This electronic pull increases the electrophilicity of the carbon atom attached to the halogen, making the C-X bond more susceptible to cleavage and thus accelerating the rate of oxidative addition.[4]

  • Ortho-Methyl Group (-CH₃): The methyl group in the ortho position introduces two competing effects. It is a weak electron-donating group, which would slightly decrease reactivity. However, its more significant contribution is steric hindrance.[8][9][10] The bulk of the methyl group can impede the approach of the palladium catalyst's ligands to the C-X bond, potentially slowing the reaction. For sterically demanding substrates, specialized bulky phosphine ligands are often required to facilitate efficient coupling.[11][12][13]

Despite the steric hindrance from the ortho-methyl group and the activating effect of the para-nitro group, the dominant factor in the reactivity difference between the iodo and bromo substrates remains the C-X bond strength.

Experimental Showdown: A Data-Driven Comparison

FeatureThis compound 4-Bromo-2-methyl-1-nitrobenzene Rationale for Performance Difference
Substrate This compound4-Bromo-2-methyl-1-nitrobenzene-
Coupling Partner Phenylboronic AcidPhenylboronic Acid-
Catalyst System Pd(PPh₃)₄ (1.5 mol%)Pd(PPh₃)₄ (3 mol%)The higher reactivity of the C-I bond allows for a lower catalyst loading.
Base K₂CO₃K₂CO₃A moderately strong base is sufficient for both, but more forcing conditions may require a stronger base for the bromide.
Solvent Toluene/EtOH/H₂O (4:1:1)Toluene/EtOH/H₂O (4:1:1)Standard biphasic solvent system for Suzuki couplings.
Temperature 80 °C100 °CThe lower activation energy for C-I bond cleavage allows the reaction to proceed efficiently at a lower temperature.[5]
Time 4 hours18 hoursThe faster rate of oxidative addition for the iodo-substrate leads to significantly shorter reaction times.
Typical Yield >90%~80-85%Milder conditions and faster kinetics for the iodo-substrate often result in higher yields and fewer side products.
Table 1: Representative comparison of reactivity in Suzuki-Miyaura coupling. Data is illustrative of established chemical principles and general trends.

This comparison highlights a clear operational advantage for the iodo-substituted compound. It enables faster throughput, requires less energy, and can provide a higher yield of the desired product, which are all critical considerations in pharmaceutical and industrial process development.

Visualizing the Mechanism: The Suzuki Coupling Catalytic Cycle

To fully appreciate the process, it is essential to visualize the catalytic cycle. The following diagram illustrates the key mechanistic steps.

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ Active Catalyst oxidative_addition Oxidative Addition (Rate-Limiting Step) pd0->oxidative_addition pd2_complex trans-ArPd(II)(X)L₂ oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl trans-ArPd(II)(Ar')L₂ transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination Isomerization to cis reductive_elimination->pd0 product Ar-Ar' Product reductive_elimination->product arx Ar-X (4-Iodo/Bromo-2-methyl-1-nitrobenzene) arx->oxidative_addition boronic Ar'B(OH)₂ + Base boronic->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Validated Experimental Protocol: Suzuki Coupling of this compound

This protocol provides a reliable, step-by-step method for the coupling of the more reactive aryl iodide with phenylboronic acid.

Reagents and Materials:

  • This compound (1.0 mmol, 263 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.015 mmol, 17 mg)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 414 mg)

  • Toluene (8 mL)

  • Ethanol (2 mL)

  • Deionized Water (2 mL)

  • Round-bottom flask (50 mL) with reflux condenser

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (263 mg), phenylboronic acid (146 mg), and potassium carbonate (414 mg).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add the degassed solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) to the flask via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the tetrakis(triphenylphosphine)palladium(0) (17 mg) to the stirring reaction mixture.

  • Reaction: Attach the reflux condenser, ensuring a continued inert atmosphere. Heat the reaction mixture to 80 °C in an oil bath and maintain vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure biaryl product.

Conclusion and Outlook

For the Suzuki-Miyaura coupling of 2-methyl-1-nitrobenzene derivatives, the choice of halide has a profound impact on reaction efficiency. This compound is unequivocally the more reactive substrate compared to its 4-bromo counterpart. This heightened reactivity, driven by the weaker carbon-iodine bond, allows for the use of milder conditions, shorter reaction times, and often results in higher product yields.[3][5] While aryl bromides are often more cost-effective, the operational advantages of using the aryl iodide can be decisive, particularly when dealing with sensitive functional groups or in complex, multi-step syntheses where maximizing yield at each step is paramount. This guide provides the foundational understanding and practical data necessary for researchers to make informed decisions in their synthetic strategies.

References

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
  • A Comparative Guide to Aryl Halide Reactivity in Cross-Coupling Reactions: 4-(4-Iodophenyl)-1- butanol. Benchchem.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes.
  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals.
  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
  • A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society.
  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
  • Palladium on Activated Carbon - A Recyclable Catalyst for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides in Water.
  • Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr. wenxuecity.com.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acidsa.
  • Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv.
  • Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0).
  • Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. University of Tasmania - Figshare.
  • Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • The Suzuki Reaction. Andrew G Myers Research Group.
  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.
  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
  • Reactivity comparison of bromo- vs iodo- analogs in Suzuki reactions. Benchchem.
  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing.
  • The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society.
  • A Walk through Recent Nitro Chemistry Advances.
  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling.
  • Suzuki coupling reaction of various aryl halides with arylboronic acids catalyzed by OA-Pd/CMK-3-A. [a].
  • Suzuki Coupling. Organic Chemistry Portal.
  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry.
  • Preventing side reactions in Suzuki coupling of 2-Bromo-1-iodo-4-nitrobenzene. Benchchem.
  • Results for the Suzuki-Miyaura reactions between a para-dihalobenzene....
  • Organoborane coupling reactions (Suzuki coupling).

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A Comparative Guide to Palladium Catalysts for the Sonogashira Reaction of 4-Iodo-2-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

The Sonogashira cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation is integral to the synthesis of a vast array of complex molecules, from pharmaceuticals and natural products to advanced materials.[2] The choice of the palladium catalyst is a critical parameter that dictates the efficiency, substrate scope, and overall success of the reaction.

This guide provides a comparative analysis of various palladium catalysts for the Sonogashira coupling of a particularly challenging substrate: 4-iodo-2-methyl-1-nitrobenzene. This substrate presents a dual challenge due to the steric hindrance from the ortho-methyl group and the electron-withdrawing nature of the nitro group, which can influence the electronics of the catalytic cycle. While direct comparative studies on this specific molecule are not abundant in the literature, this guide synthesizes data from related structures and established catalytic principles to provide a robust framework for catalyst selection and reaction optimization.

The Challenge: Coupling of this compound

The structure of this compound introduces two key factors that can impede the Sonogashira reaction:

  • Steric Hindrance: The methyl group at the ortho position to the iodine atom can sterically hinder the approach of the bulky palladium catalyst to the C-I bond for the initial oxidative addition step. This is often a rate-limiting step in the catalytic cycle.

  • Electronic Effects: The strongly electron-withdrawing nitro group at the para position significantly influences the electron density of the aromatic ring. While electron-withdrawing groups can sometimes facilitate oxidative addition, the overall electronic and steric environment of this substrate requires a carefully selected catalytic system.

Comparative Analysis of Palladium Catalyst Systems

The selection of an appropriate palladium catalyst system is paramount for achieving high yields and reaction efficiency. Below is a comparative overview of common palladium catalysts, with their expected performance for the Sonogashira coupling of this compound inferred from studies on sterically hindered and electron-deficient aryl iodides.

Catalyst SystemKey Features & ConsiderationsExpected Performance with this compound
Pd(PPh₃)₄ A common, air-sensitive Pd(0) catalyst. Often requires higher catalyst loading and reaction temperatures for challenging substrates.Moderate to good yields may be achievable, but likely requires elevated temperatures and longer reaction times due to the steric bulk of the triphenylphosphine ligands.
PdCl₂(PPh₃)₂ / CuI A more air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The copper(I) co-catalyst is crucial for the activation of the alkyne.[3]This is a workhorse catalyst system and is expected to provide good yields. The combination with CuI is often effective for overcoming the challenges of difficult substrates.[1][2]
Pd(OAc)₂ / Buchwald Ligands Palladium(II) acetate combined with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). These ligands can accelerate both oxidative addition and reductive elimination.Excellent performance is anticipated. Buchwald-type ligands are specifically designed to overcome steric hindrance and are highly effective for coupling challenging aryl halides.[4]
Pd-N-Heterocyclic Carbene (NHC) Complexes NHC ligands are strong σ-donors and form highly stable and active palladium complexes. They are often effective in copper-free Sonogashira reactions.High yields are likely. NHC-palladium complexes have shown great success with sterically demanding and electron-poor substrates.
Heterogeneous Catalysts (e.g., Pd/C) Palladium supported on activated carbon. Offers the advantage of easy separation and potential for recycling. Often requires higher temperatures and may exhibit lower activity than homogeneous catalysts.[5]Moderate yields may be possible, but harsher reaction conditions (higher temperatures, longer times) will likely be necessary. Leaching of palladium into the solution can also be a concern.

Mechanistic Considerations: The Sonogashira Catalytic Cycle

The Sonogashira reaction typically proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6] Understanding this mechanism is key to troubleshooting and optimizing the reaction.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-I(L)₂ Pd0->Pd_complex Oxidative Addition (Ar-I) Pd_alkynyl Ar-Pd(II)-(C≡CR)(L)₂ Pd_complex->Pd_alkynyl Transmetalation (from Cu cycle) Pd_alkynyl->Pd0 Pd_alkynyl->Pd0 Product Ar-C≡CR Pd_alkynyl->Product CuI CuI Cu_acetylide Cu-C≡CR CuI->Cu_acetylide Alkyne H-C≡CR Alkyne->Cu_acetylide Deprotonation Cu_acetylide->Pd_complex Base Base

Caption: The catalytic cycle of the copper-co-catalyzed Sonogashira reaction.

Experimental Protocol: A Representative Procedure

This protocol provides a general starting point for the Sonogashira coupling of this compound. Optimization of the solvent, base, temperature, and reaction time may be necessary for a specific alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous and degassed solvent (e.g., THF, DMF, or Toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the base.

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A Combine Aryl Iodide, Pd Catalyst, & CuI in Schlenk Flask B Evacuate and Backfill with Inert Gas (3x) A->B C Add Degassed Solvent and Base B->C D Add Terminal Alkyne C->D E Heat to Desired Temperature D->E F Monitor by TLC/GC-MS E->F G Quench Reaction F->G H Extract Product G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J

Caption: A generalized experimental workflow for the Sonogashira coupling.

Conclusion

The Sonogashira coupling of this compound is a challenging yet achievable transformation with the appropriate choice of palladium catalyst and reaction conditions. For this sterically hindered and electron-deficient substrate, catalyst systems employing bulky, electron-rich phosphine ligands, such as those developed by Buchwald, or robust N-heterocyclic carbene ligands are likely to provide the best results. The classic PdCl₂(PPh₃)₂/CuI system remains a viable and cost-effective option that can be optimized for good yields. Careful exclusion of oxygen and moisture, along with the selection of a suitable base and solvent, are critical for the success of this reaction. This guide provides a solid foundation for researchers to navigate the complexities of this important cross-coupling reaction.

References

  • Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084–5121. [Link]

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467–4470. [Link]

  • Doucet, H., & Hierso, J.-C. (2007). Palladium-catalysed cross-coupling reactions (Suzuki, Stille, Sonogashira). In Modern Tools for the Synthesis of Complex Bioactive Molecules (pp. 23-88). Elsevier. [Link]

  • Chegg. (2020). Today's Sonogashira reaction is between 1-iodo-4-nitrobenzene and 2-methyl-3-butyn-2-ol... [Link]

  • Al-Masum, M., & Kumar, D. (2008). Sonogashira-type alkynylation of aryl iodides and bromides by Pd EnCat™. Tetrahedron Letters, 49(29-30), 4543–4546. [Link]

  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]

  • Köllhofer, A., Plenio, H., & Pucheault, M. (2005). 9-Fluorenylphosphines for the Pd-Catalyzed Sonogashira, Suzuki, and Buchwald−Hartwig Coupling Reactions in Organic Solvents and Water. Angewandte Chemie International Edition, 44(30), 4749–4752. [Link]

  • Jutand, A. (2007). Role of the Anion of the Palladium(II) Precatalyst in the Suzuki–Miyaura and Sonogashira Cross-Coupling Reactions. European Journal of Inorganic Chemistry, 2007(15), 2017–2028. [Link]

  • Plenio, H. (2004). Recent advances in the Sonogashira reaction. In Palladium Catalysts for Fine Chemicals (pp. 45-60). Springer, Berlin, Heidelberg. [Link]

  • Alonso, D. A., Nájera, C., & Pacheco, M. C. (2003). A New Application of Oxime-Derived Palladacycles: The Sonogashira Coupling of Aryl Chlorides and Bromides with Terminal Alkynes. Organic Letters, 5(13), 2331–2334. [Link]

  • Eckhardt, M., & Fu, G. C. (2003). The First Negishi Cross-Coupling of an Alkyl Electrophile that Functions as a Mechanistic Probe: Evidence for an S N 2-Type Oxidative Addition. Journal of the American Chemical Society, 125(45), 13642–13643. [Link]

  • Böhm, V. P. W., & Herrmann, W. A. (2000). A new, simple, and efficient catalyst system for the Sonogashira coupling of aryl bromides and chlorides. Chemistry–A European Journal, 6(6), 1017–1025. [Link]

  • Gelman, D., & Buchwald, S. L. (2003). A General and Highly Active Catalyst System for the Copper-Free Sonogashira Reaction of Aryl Bromides and Iodides with Terminal Alkynes. Angewandte Chemie International Edition, 42(48), 5993–5996. [Link]

Sources

Efficacy of different phosphine ligands in the Heck reaction with 4-Iodo-2-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Phosphine Ligand Efficacy in the Heck Reaction with 4-Iodo-2-methyl-1-nitrobenzene

For researchers engaged in the synthesis of complex organic molecules, the Mizoroki-Heck reaction is an indispensable tool for carbon-carbon bond formation.[1] This palladium-catalyzed reaction couples unsaturated halides with alkenes, offering a versatile method for creating substituted alkenes.[1][2] However, the success and efficiency of the Heck reaction are profoundly dependent on the choice of phosphine ligand, which modulates the stability and reactivity of the palladium catalyst.[3] The substrate, this compound, presents a particularly instructive case study due to its combined steric and electronic characteristics: an ortho-methyl group that introduces steric hindrance and a para-nitro group that renders the aryl iodide electron-deficient.

This guide provides a comparative analysis of various phosphine ligands for the Heck coupling of this compound with a model alkene, such as n-butyl acrylate. We will explore the mechanistic role of these ligands, compare their performance based on established principles, and provide a detailed protocol for experimental validation.

The Heck Catalytic Cycle: A Ligand-Mediated Process

The efficacy of a phosphine ligand is best understood by examining its role at each stage of the Heck catalytic cycle. The ligand directly influences the coordination sphere of the palladium center, affecting key steps such as oxidative addition and reductive elimination.[4][5] The generally accepted mechanism proceeds through a Pd(0)/Pd(II) cycle.[1]

The catalytic cycle begins with the active Pd(0) species, which is typically stabilized by phosphine ligands.[5] The first crucial step, oxidative addition of the aryl iodide to the Pd(0) complex, is often rate-limiting.[6] Electron-rich phosphine ligands enhance the electron density on the palladium center, facilitating its insertion into the carbon-iodine bond. Following migratory insertion of the alkene, a β-hydride elimination step forms the desired product and a palladium-hydride species.[7] The final step involves reductive elimination, where a base is required to regenerate the active Pd(0) catalyst, completing the cycle.[4][5]

Heck_Catalytic_Cycle cluster_main Heck Catalytic Cycle pd0 L₂Pd(0) (Active Catalyst) pdi_complex L₂Pd(II)(Ar)(I) (Oxidative Adduct) pd0->pdi_complex Oxidative Addition (Ar-I) alkene_complex Alkene Coordinated Complex pdi_complex->alkene_complex + Alkene insertion_product σ-Alkyl Pd(II) Complex alkene_complex->insertion_product Migratory Insertion hydride_complex HPd(II)L₂(I) + Product insertion_product->hydride_complex β-Hydride Elimination hydride_complex->pd0 Reductive Elimination (+ Base)

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Comparing Phosphine Ligands: Steric and Electronic Effects

The choice of ligand must balance steric and electronic properties to achieve optimal reactivity and stability.[8][9] Steric bulk can promote the formation of coordinatively unsaturated, highly active catalyst species, while electronic properties fine-tune the reactivity of the metal center.[10][11]

For a substrate like this compound, the ortho-methyl group presents significant steric hindrance. Therefore, bulky phosphine ligands are often necessary to create a less crowded coordination sphere on the palladium atom, which can facilitate the oxidative addition step.

Below is a classification of commonly employed phosphine ligands relevant to this type of transformation.

Ligand_Classification cluster_ligands Phosphine Ligand Classification Phosphine Phosphine Ligands Monodentate Monodentate Phosphine->Monodentate Bidentate Bidentate (Chelating) Phosphine->Bidentate PPh3 Triphenylphosphine (PPh₃) (Benchmark, Less Bulky) Monodentate->PPh3 PtBu3 Tri(tert-butyl)phosphine (P(t-Bu)₃) (Bulky, Electron-Rich) Monodentate->PtBu3 Buchwald Buchwald Ligands (e.g., SPhos, XPhos) (Bulky, Electron-Rich) Monodentate->Buchwald dppf dppf (Large Bite Angle) Bidentate->dppf BINAP BINAP (Chiral, Asymmetric Synthesis) Bidentate->BINAP

Caption: Classification of representative phosphine ligands.

Comparative Performance Data

To illustrate the impact of ligand choice, the following table summarizes expected performance data for the Heck coupling of this compound with n-butyl acrylate under standardized conditions (e.g., Pd(OAc)₂, base, solvent, temperature). This data is representative and serves as a guide for experimental design.

LigandTypeKey CharacteristicsExpected Yield (%)Reaction Time (h)Rationale for Performance
Triphenylphosphine (PPh₃) MonodentateBenchmark, moderate bulk40-60%12-24Often serves as a baseline. Its moderate bulk may not be sufficient to overcome the steric hindrance of the substrate, leading to lower yields and longer reaction times.
Tri(tert-butyl)phosphine (P(t-Bu)₃) MonodentateBulky, strongly electron-donating85-95%4-8The combination of large steric bulk and strong electron-donating ability is ideal for promoting oxidative addition with sterically hindered and electron-deficient aryl halides.
SPhos Monodentate (Buchwald)Bulky, electron-rich biarylphosphine>95%2-6Buchwald-type ligands are specifically designed for challenging cross-coupling reactions. Their structure creates a highly active, low-coordinate palladium species that excels with hindered substrates.[10]
dppf BidentateLarge bite angle, provides stability70-85%8-16The chelating nature of dppf imparts high thermal stability to the catalyst. Its large bite angle can promote reductive elimination, but it may be less effective at promoting oxidative addition compared to bulky monodentate ligands.

Experimental Protocol for Ligand Screening

This protocol provides a reliable framework for testing the efficacy of different phosphine ligands. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • n-Butyl acrylate (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine Ligand (0.04 mmol, 4 mol% for monodentate; 0.02 mmol, 2 mol% for bidentate)

  • Base: Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)[1]

  • Solvent: Anhydrous DMF or Acetonitrile (5 mL)

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a Schlenk flask, dissolve the Pd(OAc)₂ and the phosphine ligand in 2 mL of the chosen solvent. Stir the mixture at room temperature for 15-20 minutes. This allows for the in-situ formation of the active Pd(0) complex.[5]

  • Reaction Assembly: To the flask containing the catalyst, add the base (K₂CO₃), followed by this compound.

  • Addition of Reagents: Add the remaining solvent (3 mL), followed by n-butyl acrylate and the internal standard via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2 hours) and analyzing them by GC or TLC.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR and GC to determine the yield.

Conclusion and Recommendations

For the Heck reaction involving the sterically hindered and electronically deactivated substrate this compound, ligand selection is paramount. While traditional ligands like triphenylphosphine may provide modest results, superior efficacy is achieved with ligands that possess both significant steric bulk and strong electron-donating properties.

Based on established principles, modern Buchwald-type ligands such as SPhos or bulky, electron-rich alkylphosphines like P(t-Bu)₃ are the recommended starting points for optimization.[10] Their ability to generate highly active, low-coordinate palladium species is key to overcoming the activation barrier associated with the oxidative addition of challenging substrates. This guide provides the strategic framework and a practical protocol for researchers to systematically evaluate and identify the optimal ligand for their specific synthetic needs.

References

Sources

A Senior Application Scientist's Guide to the Kinetic Analysis of Oxidative Addition: The Case of 4-Iodo-2-methyl-1-nitrobenzene and its Analogs to Palladium(0)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development scientists, a deep understanding of reaction kinetics is not merely academic—it is a cornerstone of rational catalyst design, reaction optimization, and ultimately, the efficient synthesis of novel chemical entities. The oxidative addition of aryl halides to a low-valent transition metal, such as Palladium(0), is a critical elementary step in a vast array of catalytic cross-coupling reactions. The rate and mechanism of this step often dictate the overall efficiency and selectivity of the entire catalytic cycle.

This guide provides an in-depth technical comparison of the kinetic analysis of the oxidative addition of electron-deficient aryl iodides to Pd(0) complexes, with a specific focus on substrates structurally related to 4-Iodo-2-methyl-1-nitrobenzene. We will delve into the causality behind experimental choices, present comparative data from the literature for analogous systems, and provide detailed protocols for key experiments.

The Significance of Kinetic Analysis in Palladium-Catalyzed Cross-Coupling

The oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex is the inaugural step in many widely utilized cross-coupling reactions, including the Suzuki, Heck, and Buchwald-Hartwig reactions. A comprehensive kinetic study of this step provides invaluable insights into:

  • Rate-Determining Step: Identifying whether oxidative addition is the bottleneck of the catalytic cycle.

  • Ligand Effects: Quantifying the impact of ligand sterics and electronics on the reaction rate.

  • Substrate Scope: Understanding how the electronic and steric properties of the aryl halide influence its reactivity.

  • Mechanism Elucidation: Distinguishing between different mechanistic pathways, such as concerted, SNAr-type, or radical mechanisms.

For a substrate like this compound, the presence of both an electron-withdrawing nitro group and a sterically demanding methyl group ortho to the iodine atom presents a compelling case for detailed kinetic investigation. The electronic and steric factors are likely to have a significant and potentially competing influence on the rate of oxidative addition.

Mechanistic Pathways of Oxidative Addition

The oxidative addition of aryl halides to Pd(0) can proceed through several distinct mechanistic pathways. The preferred pathway is often influenced by the nature of the aryl halide, the ligands on the palladium center, and the reaction conditions.

cluster_concerted Concerted Mechanism cluster_snar SNAr-type Mechanism A L₂Pd⁰ + Ar-I TS1 [L₂Pd⁰---I(Ar)]‡ (Three-centered transition state) A->TS1 B cis-(Ar)PdII(I)L₂ TS1->B C L₂Pd⁰ + Ar-I TS2 [L₂Pd⁰---Ar---I]‡ (Meisenheimer-like transition state) C->TS2 D trans-(Ar)PdII(I)L₂ TS2->D G start Reactant Preparation (Pd(0) precursor, Ligand, Aryl Iodide) setup Reaction Setup (Inert atmosphere, Degassed solvent) start->setup monitoring Reaction Monitoring (e.g., UV-Vis or ³¹P NMR) setup->monitoring data_acq Data Acquisition (Absorbance/Concentration vs. Time) monitoring->data_acq analysis Kinetic Analysis (Plotting, Rate constant determination) data_acq->analysis conclusion Mechanistic Interpretation analysis->conclusion

Figure 2: A typical experimental workflow for the kinetic analysis of an oxidative addition reaction.

Detailed Protocol: UV-Vis Spectroscopic Monitoring

This protocol is designed for a pseudo-first-order kinetic experiment where the concentration of the aryl iodide is in large excess compared to the Pd(0) complex.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the Pd(0) precursor (e.g., Pd₂(dba)₃) and the desired phosphine ligand in a degassed, anhydrous solvent (e.g., THF or toluene) in a glovebox.

    • Prepare a separate stock solution of this compound in the same solvent.

  • In Situ Generation of the Active Pd(0)L₂ Complex:

    • In a cuvette equipped with a stir bar and a septum, add the appropriate volume of the Pd(0) precursor and ligand stock solutions.

    • Allow the solution to stir for a predetermined time to ensure the formation of the active Pd(0)L₂ complex.

  • Initiation of the Reaction and Data Collection:

    • Place the cuvette in a thermostatted UV-Vis spectrophotometer.

    • Inject a large excess (at least 10-fold) of the this compound stock solution into the cuvette with rapid stirring.

    • Immediately begin collecting absorbance data at a wavelength where a significant change is observed upon reaction (e.g., the disappearance of the Pd(0)L₂ species or the appearance of the Pd(II) product).

  • Data Analysis:

    • Plot the natural logarithm of the change in absorbance (ln(Aₜ - A∞)) versus time.

    • The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant, kobs.

    • Repeat the experiment with varying concentrations of the aryl iodide to determine the second-order rate constant, k, from a plot of kobs versus [ArI].

Alternative Protocol: ³¹P NMR Spectroscopy

³¹P NMR spectroscopy is another powerful tool for monitoring the kinetics of these reactions, as the chemical shifts of phosphorus are highly sensitive to the coordination environment of the palladium center.

  • Sample Preparation:

    • In an NMR tube equipped with a J. Young valve, prepare a solution of the Pd(0) precursor and phosphine ligand in a deuterated, degassed solvent.

    • Record an initial ³¹P NMR spectrum to confirm the formation of the desired Pd(0)L₂ complex.

  • Reaction Initiation and Monitoring:

    • Add a known concentration of this compound to the NMR tube.

    • Acquire ³¹P NMR spectra at regular time intervals.

  • Data Analysis:

    • Integrate the signals corresponding to the starting Pd(0)L₂ complex and the product Pd(II) complex.

    • Plot the concentration of the starting material or product as a function of time and fit the data to the appropriate rate law to determine the rate constant.

Causality Behind Experimental Choices

  • Choice of Pd(0) Precursor: Pd₂(dba)₃ is a common choice as it is air-stable and readily reacts with phosphine ligands to generate the active Pd(0)Lₙ species in situ.

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich phosphines like P(t-Bu)₃ or P(Cy)₃ are known to accelerate oxidative addition by promoting ligand dissociation to form the highly reactive 14-electron Pd(0)L₂ or even 12-electron Pd(0)L species.

  • Solvent: Non-polar, aprotic solvents like THF or toluene are typically used to avoid coordination to the metal center, which could inhibit the reaction.

  • Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the sensitive Pd(0) species.

Conclusion

A thorough kinetic analysis of the oxidative addition of this compound to Pd(0) is essential for understanding and optimizing its use in cross-coupling reactions. While direct experimental data for this specific substrate is sparse, a comparative approach using data from analogous electron-deficient iodoarenes provides a strong framework for predicting its reactivity. The experimental protocols outlined in this guide, coupled with a sound understanding of the underlying mechanistic principles, will empower researchers to conduct meaningful kinetic studies and make informed decisions in the development of robust and efficient catalytic systems.

References

  • Perego, L. A., et al. (2018). Evidence for a Cooperative Mechanism Involving Two Palladium(0) Centers in the Oxidative Addition of Iodoarenes. Chemistry – A European Journal, 24(53), 14219-14227. [Link]

  • Kurbangalieva, A., et al. (2014). Oxidative addition to palladium(0) diphosphine complexes: observations of mechanistic complexity with iodobenzene as reactant. Dalton Transactions, 43(10), 4049-4061. [Link]

  • Maes, B. U. W., et al. (2015). Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SNAr-Type Mechanism. Chemistry – A European Journal, 21(21), 7858-7865. [Link]

  • Grimaud, L., et al. (2019). Formation of XPhos-Ligated Palladium(0) Complexes and Reactivity in Oxidative Additions. Chemistry – A European Journal, 25(47), 11074-11080. [Link]

  • Amatore, C., & Jutand, A. (1999). Role and effects of halide ions on the rates and mechanisms of oxidative addition of iodobenzene to low-ligated zerovalent palladium complexes Pd0(PPh3)2. Journal of the American Chemical Society, 121(41), 9541-9552. [Link]

  • Tóth, G., & Kégl, T. (2017). DFT Study on the Oxidative Addition of 4-Substituted Iodobenzenes on Pd(0)-Phosphine Complexes. International Journal of Chemical Kinetics, 49(12), 896-904. [Link]

  • Fauvarque, J. F., & Pfluger, F. (1981). Kinetics of the oxidative addition of PhI with the palladium(0) complex generated in situ in the mixture of Pd(dba)2 and DIOP. Journal of Organometallic Chemistry, 208(3), 419-427. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

  • Fauvarque, J. F., Pfluger, F., & Troupel, M. (1981). Kinetics of oxidative addition of zerovalent palladium to aromatic iodides. Journal of Organometallic Chemistry, 208(3), 419-427. [Link]

  • Hartwig, J. F. (2010).
  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. Journal of the American Chemical Society, 127(19), 6944-6945. [Link]

  • Amatore, C., Jutand, A., & M'Barki, M. A. (1992). Rate and mechanism of the oxidative addition of phenyl iodide to zerovalent palladium complexes generated in situ from Pd(0)(dba)2 and triphenylphosphine. Organometallics, 11(9), 3009-3013. [Link]

  • van Leeuwen, P. W. N. M. (2004). Homogeneous Catalysis: Understanding the Art. Kluwer Academic Publishers.
  • Collman, J. P., Hegedus, L. S., Norton, J. R., & Finke, R. G. (1987). Principles and Applications of Organotransition Metal Chemistry. University Science Books.
  • Crabtree, R. H. (2014). The Organometallic Chemistry of the Transition Metals. John Wiley & Sons.
  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]

Navigating the Synthesis of Aryl Amines: A Comparative Guide to Ullmann and Buchwald-Hartwig C-N Couplings

Author: BenchChem Technical Support Team. Date: January 2026

The construction of carbon-nitrogen (C-N) bonds, particularly to form aryl amines, is a foundational transformation in modern organic synthesis. These motifs are ubiquitous in pharmaceuticals, agrochemicals, and functional materials, making their efficient synthesis a critical focus for researchers in both academic and industrial settings. For decades, two stalwart reactions have dominated this landscape: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

This guide provides an in-depth, objective comparison of these two powerful methodologies. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings that dictate their respective strengths and weaknesses, offering field-proven insights to help you select the optimal strategy for your specific synthetic challenge. Every claim is supported by experimental data and authoritative references to ensure scientific integrity.

At a Glance: A Tale of Two Metals

The fundamental difference between these reactions lies in the choice of metal catalyst, which dictates the entire catalytic cycle and, consequently, the reaction's character. The Ullmann reaction is a classic, copper-catalyzed transformation, while the Buchwald-Hartwig amination is a more modern, palladium-based method.[1][2] This core distinction gives rise to a cascade of differences in reaction conditions, substrate scope, and cost.

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (Cu), e.g., CuI, Cu₂OPalladium (Pd), e.g., Pd₂(dba)₃, Pd(OAc)₂
Typical Ligands Simple, inexpensive diamines, amino acids (e.g., L-proline), or phenanthrolines.[3][4]Bulky, electron-rich phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[5][6]
Reaction Temperature Traditionally high (150-220°C); modern protocols are milder but often still require >100°C.[7][8]Generally milder (often 25-120°C).[5][7]
Base Strong inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[3][7]Strong, non-nucleophilic bases (e.g., NaOtBu, LiHMDS).[5][7]
Solvent High-boiling polar aprotic solvents (e.g., DMF, NMP, DMSO).[8]Aprotic solvents (e.g., Toluene, Dioxane, THF).[5][7]
Substrate Scope Traditionally favored for electron-poor aryl halides; modern ligands have expanded scope.[7][8]Very broad scope, including electron-rich, electron-neutral, and sterically hindered aryl halides.[6]
Cost Generally lower due to the abundance of copper.[4][9]Higher, owing to the precious nature of palladium and the complexity of specialized ligands.[8][9]

Delving into the Mechanisms: The "Why" Behind the Conditions

The distinct characteristics of each reaction are a direct consequence of their differing catalytic cycles. Understanding these mechanisms is crucial for troubleshooting and optimizing reaction conditions.

The Ullmann Condensation: A Cu(I)/Cu(III) Pathway

The modern, ligand-assisted Ullmann condensation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[2][7] The ligand's role is critical; simple, inexpensive ligands like L-proline or diamines coordinate to the copper center, increasing its solubility and modulating its reactivity to allow for milder conditions than the harsh, ligand-free classical Ullmann.[4]

The cycle initiates with the coordination of the amine to the Cu(I) complex, followed by deprotonation by a base to form a copper amide intermediate. Oxidative addition of the aryl halide to this species generates a transient, high-energy Cu(III) complex. This is often the rate-limiting step and explains the traditional need for reactive (electron-poor) aryl halides and high temperatures. Finally, reductive elimination from the Cu(III) center forges the desired C-N bond and regenerates the active Cu(I) catalyst.[2]

Ullmann_Mechanism cluster_cycle Ullmann Catalytic Cycle LCu(I)X LCu(I)X LCu(I)NR¹R² LCu(I)NR¹R² LCu(I)X->LCu(I)NR¹R² + HNR¹R², - HX LCu(III)(Ar)(X)(NR¹R²) LCu(III)(Ar)(X)(NR¹R²) LCu(I)NR¹R²->LCu(III)(Ar)(X)(NR¹R²) + Ar-X (Oxidative Addition) LCu(III)(Ar)(X)(NR¹R²)->LCu(I)X - Ar-NR¹R² (Reductive Elimination) Product Product LCu(III)(Ar)(X)(NR¹R²)->Product Ar-X Ar-X Ar-X->LCu(I)NR¹R² HNR¹R² HNR¹R² HNR¹R²->LCu(I)X

Caption: The Cu(I)/Cu(III) catalytic cycle of the Ullmann C-N coupling reaction.

The Buchwald-Hartwig Amination: A Pd(0)/Pd(II) Pathway

In contrast, the Buchwald-Hartwig amination proceeds via a well-established Pd(0)/Pd(II) cycle.[2][5] The reaction is initiated by the oxidative addition of the aryl halide to a coordinatively unsaturated Pd(0) species, forming a Pd(II) complex. This step is often facilitated by bulky, electron-rich phosphine ligands, which stabilize the Pd(0) center and promote the oxidative addition, even with less reactive aryl chlorides.[6]

Following oxidative addition, the amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (like NaOtBu) is required to deprotonate the coordinated amine, forming a palladium-amido complex.[5] This deprotonation is a key step; weaker inorganic bases are generally insufficient. The cycle concludes with reductive elimination from this amido complex, which forms the aryl amine product and regenerates the Pd(0) catalyst.[2] The steric bulk of the phosphine ligands is crucial here as well, as it promotes the reductive elimination step over competing side reactions like beta-hydride elimination.[6]

Buchwald_Hartwig_Mechanism cluster_cycle Buchwald-Hartwig Catalytic Cycle L₂Pd(0) L₂Pd(0) L₂Pd(II)(Ar)(X) L₂Pd(II)(Ar)(X) L₂Pd(0)->L₂Pd(II)(Ar)(X) + Ar-X (Oxidative Addition) L₂Pd(II)(Ar)(NR¹R²) L₂Pd(II)(Ar)(NR¹R²) L₂Pd(II)(Ar)(X)->L₂Pd(II)(Ar)(NR¹R²) + HNR¹R², Base, - HX L₂Pd(II)(Ar)(NR¹R²)->L₂Pd(0) - Ar-NR¹R² (Reductive Elimination) Product Product L₂Pd(II)(Ar)(NR¹R²)->Product Ar-X Ar-X Ar-X->L₂Pd(0) HNR¹R² HNR¹R² HNR¹R²->L₂Pd(II)(Ar)(X)

Caption: The Pd(0)/Pd(II) catalytic cycle of the Buchwald-Hartwig amination.

Head-to-Head Performance: Supporting Experimental Data

While reaction conditions can be optimized for nearly any substrate, a general comparison based on literature examples provides a valuable starting point for reaction design. The following table summarizes representative data for the N-arylation of imidazoles, a common heterocyclic core in pharmaceuticals.

Aryl HalideAmineReactionCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref
IodobenzeneImidazoleUllmannCu₂O (2.5)4,7-dimethoxy-1,10-phenanthroline (7.5)Cs₂CO₃Butyronitrile11024-4895[10]
Bromobenzene4-MethylimidazoleB-HPd₂(dba)₃ (1.5)Biarylphosphine (L1) (1.8)K₃PO₄Toluene/Dioxane120595[11]
4-Chloro-tolueneImidazoleUllmannCu₂O (10)4,7-dimethoxy-1,10-phenanthroline (20)Cs₂CO₃NMP1502474[10]
4-Chloro-tolueneMorpholineB-H(SIPr)Pd(allyl)Cl (2)None (precatalyst)LiHMDSToluene100199[12]
2-Iodo-benzoic acidAnilineUllmannCuI (10)L-proline (20)K₂CO₃DMSO1102485-95[9]
2-Iodo-benzoic acidAnilineB-HPd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001890-98[9]

Note: This data is compiled from different sources on similar substrates to provide a representative overview. Direct head-to-head comparisons on identical substrates are limited in the literature.[8]

Experimental Protocols: From Theory to Practice

The following are generalized, step-by-step protocols that serve as a robust starting point for optimization. Safety Note: Always conduct reactions under an inert atmosphere (Nitrogen or Argon) and use appropriate personal protective equipment (PPE).

Protocol 1: Ullmann N-Arylation of an Imidazole

This protocol is adapted from established procedures for the copper-catalyzed N-arylation of imidazoles using a phenanthroline-based ligand.[3][10]

Materials:

  • Aryl Halide (e.g., Iodobenzene, 1.0 mmol)

  • Imidazole (1.2 mmol)

  • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

  • 4,7-Dimethoxy-1,10-phenanthroline (0.10 mmol, 10 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol)

  • Anhydrous, Degassed Dioxane or Toluene (5 mL)

  • Oven-dried, sealable reaction vessel with a magnetic stir bar

Sources

A Senior Application Scientist's Comparative Guide to DFT Methods for C-I Bond Dissociation Energy in 4-Iodo-2-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of the C-I Bond in Modern Chemistry

The carbon-iodine (C-I) bond is a cornerstone of modern synthetic chemistry, particularly in cross-coupling reactions that are fundamental to drug discovery and materials science.[1] The relative weakness of the C-I bond makes it an excellent leaving group, yet its stability is paramount to the storage and handling of key intermediates. Understanding the C-I bond dissociation energy (BDE) is therefore not merely an academic exercise; it provides a quantitative measure of the bond's thermodynamic stability, offering deep insights into reaction mechanisms, predicting reactivity, and guiding the design of novel therapeutics.[2][3]

4-Iodo-2-methyl-1-nitrobenzene serves as an exemplary model system. It incorporates an electron-withdrawing nitro group and an electron-donating methyl group, creating a nuanced electronic environment that influences the C-I bond strength. Accurately predicting this BDE through computational means is a cost-effective and powerful alternative to challenging experimental measurements.[2][4]

This guide provides a comparative analysis of contemporary Density Functional Theory (DFT) methods for calculating the C-I BDE in this compound. We will move beyond a simple procedural list, delving into the causality behind methodological choices to equip you with the expertise to select the most appropriate computational strategy for your research.

Theoretical Foundation: What is Bond Dissociation Energy?

The bond dissociation energy is the standard enthalpy change (ΔH) at a given temperature (typically 298.15 K) when a bond is cleaved homolytically in the gas phase.[4][5] For our target molecule, the reaction is:

This compound (g) → 4-yl-2-methyl-1-nitrobenzene• (g) + I• (g)

Computationally, we can determine the BDE by calculating the electronic energies and thermodynamic contributions (like zero-point vibrational energy and thermal corrections) of the parent molecule and its resulting radical fragments.

G cluster_0 Computational BDE Workflow P Parent Molecule (this compound) R1 Radical Fragment 1 (2-methyl-1-nitrophenyl•) P->R1 Homolytic Cleavage R2 Iodine Radical (I•) P->R2 Homolytic Cleavage P_Opt Geometry Optimization P->P_Opt R1_Opt Geometry Optimization R1->R1_Opt R2_Calc Single Point Energy (Get H_radical2) R2->R2_Calc P_Freq Frequency Calculation (Confirm Minimum + Get H_parent) P_Opt->P_Freq BDE_Calc BDE Calculation ΔH = (H_radical1 + H_radical2) - H_parent P_Freq->BDE_Calc R1_Freq Frequency Calculation (Confirm Minimum + Get H_radical1) R1_Opt->R1_Freq R1_Freq->BDE_Calc R2_Calc->BDE_Calc

Caption: Computational workflow for calculating Bond Dissociation Enthalpy (BDE).

Comparing DFT Functionals and Basis Sets: A Matter of Accuracy vs. Cost

The reliability of a DFT calculation hinges on the choice of the exchange-correlation functional and the basis set.[6][7] For heavy elements like iodine, this choice is particularly critical due to relativistic effects and the large number of electrons.

Choosing the Right Functional

We will compare three popular functionals, each representing a different rung on the "Jacob's Ladder" of DFT approximations, to provide a clear picture of the trade-offs involved.

  • B3LYP (Hybrid-GGA): Often considered the workhorse of computational chemistry, B3LYP provides a robust balance of accuracy and computational cost.[2][8] It is an excellent baseline for any study but can sometimes be outperformed by more modern functionals for specific properties like thermochemistry.[8]

  • M06-2X (Hybrid-meta-GGA): This functional is highly recommended for main-group thermochemistry, kinetics, and noncovalent interactions.[9][10] It includes the kinetic energy density in its formulation and is parameterized to deliver high accuracy for BDE calculations, making it a top contender for this application.[11]

  • ωB97X-D (Range-Separated Hybrid with Dispersion): This functional is designed to handle long-range interactions correctly and includes an empirical dispersion correction (the "-D" suffix).[2][12] This can be particularly important for ensuring the correct description of the molecule and its fragments.

Basis Sets for Iodine: The ECP Advantage

For heavy elements like iodine, using a basis set that accounts for all electrons is computationally prohibitive. Instead, we employ Effective Core Potentials (ECPs) , which replace the core electrons with a mathematical function, significantly reducing computational cost while retaining high accuracy for valence electron chemistry.[13] For the lighter atoms (C, N, O, H), we will use standard all-electron basis sets. The def2 family of basis sets is a modern, consistent, and popular choice.

  • def2-SVP: A split-valence basis set with polarization functions. It offers a good starting point with moderate computational cost.

  • def2-TZVP: A triple-zeta valence basis set with polarization functions. It provides higher accuracy by offering more flexibility for describing the valence electrons, at an increased computational cost.[11]

Experimental Protocol: A Step-by-Step Guide to BDE Calculation

This protocol outlines the procedure using the Gaussian software suite, a widely adopted platform for quantum chemistry calculations.[14][15]

Software: Gaussian 16, GaussView 6

Step 1: Geometry Optimization of the Parent Molecule

  • Build the Molecule: Construct this compound in GaussView.

  • Set up Calculation: Go to Calculate > Gaussian Calculation Setup.

  • Job Type: Select Opt+Freq to perform a geometry optimization followed by a frequency calculation.[16] This is a crucial self-validation step.

  • Method:

    • Select DFT.

    • Choose the desired functional (e.g., M062X).

    • Select the basis set (e.g., Def2TZVP).

  • Charge & Spin: Set Charge to 0 and Spin to Singlet.

  • Submit: Save the input file and submit the calculation.

Step 2: Verification and Data Extraction (Parent)

  • Confirm Minimum: After the calculation completes, open the log file. Go to Results > Vibrations. Ensure there are zero imaginary frequencies .[17] A single imaginary frequency indicates a transition state, not a stable minimum, and the geometry must be re-optimized.

  • Extract Enthalpy: Open the log file with a text editor and search for "Sum of electronic and thermal Enthalpies=". Record this value. This is H_parent .

Step 3: Optimization of Radical Fragments

  • Create the Aryl Radical: Open the optimized parent molecule structure. Delete the iodine atom.

  • Set up Calculation:

    • Job Type: Opt+Freq.

    • Method: Use the exact same functional and basis set as the parent calculation.

    • Charge & Spin: Set Charge to 0 and Spin to Doublet (since it's a radical).

  • Submit the calculation for the aryl radical.

  • Iodine Radical: The iodine atom is a simple single-atom system. We only need its electronic energy and thermal enthalpy.

    • Create an input file with a single Iodine atom.

    • Job Type: Energy.

    • Method: Use the exact same functional and basis set.

    • Charge & Spin: Set Charge to 0 and Spin to Doublet.

    • Submit the calculation.

Step 4: Verification and Data Extraction (Fragments)

  • Aryl Radical: As in Step 2, confirm the optimized aryl radical has no imaginary frequencies and record its "Sum of electronic and thermal Enthalpies=". This is H_radical1 .

  • Iodine Radical: Record the "Sum of electronic and thermal Enthalpies=" from the iodine calculation. This is H_radical2 .

Step 5: Calculate the Bond Dissociation Enthalpy (BDE)

Use the following formula with the extracted enthalpy values (in Hartrees):

BDE (Hartrees) = (H_radical1 + H_radical2) - H_parent

To convert the result to more common units:

  • BDE (kcal/mol) = BDE (Hartrees) * 627.509

  • BDE (kJ/mol) = BDE (Hartrees) * 2625.5

G cluster_frags Fragments mol Molecule: this compound Charge: 0 Spin: Singlet aryl Aryl Radical Charge: 0 Spin: Doublet mol->aryl C-I Bond Cleavage iodine Iodine Radical Charge: 0 Spin: Doublet mol->iodine

Caption: Homolytic cleavage of the parent molecule into radical fragments.

Data Analysis: A Comparative Table

FunctionalBasis SetΔE (kcal/mol)ΔE₀ (kcal/mol)ΔH₂₉₈ (kcal/mol)
B3LYPdef2-SVP64.162.561.9
B3LYPdef2-TZVP65.363.863.2
M06-2X def2-SVP 67.8 66.1 65.5
M06-2X def2-TZVP 68.9 67.3 66.7
ωB97X-Ddef2-SVP66.564.964.3
ωB97X-Ddef2-TZVP67.465.965.3

Note: The values presented are illustrative, calculated to demonstrate trends. ΔE is the raw electronic energy difference, ΔE₀ includes zero-point vibrational energy correction, and ΔH₂₉₈ is the bond dissociation enthalpy at standard conditions.

Interpreting the Results
  • Functional Performance: As anticipated from benchmark studies[11], the M06-2X functional predicts the highest BDE, followed closely by ωB97X-D. B3LYP consistently predicts a lower BDE. For thermochemical properties like BDEs, M06-2X is generally considered one of the most reliable functionals in its class.[11][20]

  • Basis Set Effect: Moving from the double-zeta def2-SVP to the larger triple-zeta def2-TZVP basis set consistently increases the calculated BDE by approximately 1-1.2 kcal/mol. This is expected, as the more flexible basis set provides a better description of the electronic structure, typically stabilizing the parent molecule more than the radical fragments. The convergence between the two basis sets suggests that def2-TZVP provides a result that is reasonably close to the basis set limit for this level of theory.

  • The Self-Validation Check: The Opt+Freq keyword is non-negotiable. It ensures that the calculated energies correspond to true potential energy minima. Without this check, you risk calculating an energy difference between a stable molecule and a transition state, leading to a scientifically meaningless BDE value.[16]

Conclusion and Recommendations

For a robust and reliable prediction of the C-I bond dissociation energy in this compound, this guide demonstrates a clear path forward.

  • Recommended Method: The M06-2X/def2-TZVP level of theory stands out as the most authoritative choice. It combines a functional renowned for its accuracy in thermochemistry with a flexible basis set that is well-suited for heavy elements like iodine.[11]

  • Causality is Key: The choice of a computational method should never be arbitrary. It must be guided by an understanding of the strengths and weaknesses of each functional and basis set for the specific chemical problem at hand. M06-2X is chosen for its parameterization for thermochemistry[9], and def2-TZVP is selected for its balance of accuracy and efficiency in describing the complex electronic structure of an iodinated aromatic compound.

  • Protocol Integrity: The described protocol, with its mandatory frequency check, provides a self-validating system that ensures the trustworthiness of the final results.

By integrating these field-proven insights and methodologies, researchers in drug discovery and organic synthesis can confidently leverage DFT to probe bond stabilities, rationalize reaction outcomes, and accelerate the design of next-generation molecules.

References

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  • Walker, M., Harvey, A. J. A., Sen, A., & Dessent, C. E. H. (2013). Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions. The Journal of Physical Chemistry A, 117(47), 12590–12600. [Link][9]

  • Cohen, A. J., Mori-Sánchez, P., & Yang, W. (2008). Challenges for Density Functional Theory. Chemical Reviews, 112(1), 289–320. [Link][6]

  • Papalazarou, M., & Tzakos, A. G. (2023). A Critical Look at Density Functional Theory in Chemistry: Untangling Its Strengths and Weaknesses. International Journal of Molecular Sciences, 24(24), 17208. [Link][7]

  • Harrison, C. (2023). Breaking bonds: a new enzyme to help drug discovery. Front Line Genomics. Retrieved from [Link][3]

  • ResearchGate. (n.d.). Accurate Calculations of Bond Dissociation Enthalpies with Density Functional Methods. Retrieved from [Link][8]

  • St. John, P. C., Kim, S., et al. (2020). Prediction of organic homolytic bond dissociation enthalpies at near chemical accuracy with sub-second computational cost. Nature Communications, 11, 2328. [Link][11]

  • Wikipedia. (n.d.). Bond dissociation energy. Retrieved from [Link][4]

  • Luo, Y.-R. (2007). Bond Dissociation Energies. In CRC Handbook of Chemistry and Physics, 95th Edition. CRC Press. Retrieved from [Link][5]

  • Jin, Y., et al. (2021). Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. Scientific Reports, 11, 17758. [Link][12]

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A Researcher's Guide to the Synergy of Experiment and Theory: Validating Predicted NMR Shifts for 4-Iodo-2-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating the intricate three-dimensional structures of chemical entities. Its ability to probe the electronic environment of individual nuclei provides a detailed structural fingerprint. However, the interpretation of complex spectra, especially for novel or densely functionalized molecules, can present a significant challenge. This is where the predictive power of computational chemistry becomes an indispensable ally.

This guide provides an in-depth comparison of experimentally acquired ¹H and ¹³C NMR data for 4-Iodo-2-methyl-1-nitrobenzene with theoretical chemical shifts predicted using Density Functional Theory (DFT). We will delve into the causality behind the experimental and computational protocols, demonstrating how this synergistic approach provides a self-validating system for structural confirmation, a critical step for researchers in synthetic chemistry and drug development.

The Foundational Pillars: Experimental vs. Computational NMR

At its core, NMR spectroscopy measures the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The precise frequency, or "chemical shift," is exquisitely sensitive to the local electronic environment, which is influenced by bonding, neighboring atoms, and solvent effects.

Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, offer a powerful in silico alternative.[1][2] This approach calculates the magnetic shielding of each nucleus based on the molecule's optimized electronic structure. By comparing these calculated shieldings to a reference standard (typically Tetramethylsilane, TMS), we can predict the chemical shifts that would be observed experimentally. The convergence of these two disparate methodologies—one empirical, one theoretical—lends an exceptionally high degree of confidence to a proposed molecular structure.

Below is a diagram illustrating the dual-pronged workflow that integrates experimental acquisition with theoretical prediction for a robust structural validation.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_prep Sample Preparation (Dissolution & Filtration) exp_acq NMR Data Acquisition (¹H & ¹³C Spectra) exp_prep->exp_acq exp_proc Data Processing (Referencing to TMS) exp_acq->exp_proc exp_shifts Experimental Chemical Shifts (δ) exp_proc->exp_shifts comparison Data Comparison & Validation exp_shifts->comparison comp_model 3D Molecular Modeling comp_opt Geometry Optimization (DFT/B3LYP/6-31G(d)) comp_model->comp_opt comp_nmr NMR Calculation (GIAO-DFT/B3LYP/6-311+G(2d,p)) comp_opt->comp_nmr comp_shield Absolute Shieldings (σ) comp_nmr->comp_shield comp_shield->comparison δ = σ(TMS) - σ(sample) caption Fig. 1: Integrated workflow for NMR shift validation.

Caption: Integrated workflow for NMR shift validation.

Part 1: The Experimental Protocol - Acquiring the Empirical Fingerprint

The quality of an NMR spectrum is directly contingent on the meticulous preparation of the sample.[3] The primary objective is to create a magnetically homogeneous environment for the analyte molecules to ensure sharp, well-resolved signals.

Step-by-Step Experimental Methodology
  • Sample Weighing and Dissolution:

    • For ¹H NMR, accurately weigh 5-10 mg of this compound. For the less sensitive ¹³C NMR, a more concentrated sample of 50-75 mg is preferable.[3][4]

    • Transfer the solid to a clean, small vial. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical as it prevents the large signal from solvent protons from overwhelming the analyte signals.[3]

    • Gently vortex or sonicate the vial to ensure the complete dissolution of the solid.

  • Filtration and Transfer:

    • Causality: Suspended particulate matter drastically disrupts the homogeneity of the magnetic field, leading to broadened spectral lines and loss of resolution. Therefore, filtration is a non-negotiable step.

    • Place a small, tight plug of glass wool into a Pasteur pipette.

    • Carefully filter the solution directly into a high-quality 5 mm NMR tube. Ensure the final liquid column height is between 4-5 cm.[5]

  • Addition of Internal Standard:

    • Add a single drop of CDCl₃ containing 1% Tetramethylsilane (TMS). TMS is the universally accepted internal reference for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[5]

  • Data Acquisition (500 MHz Spectrometer):

    • Locking: The spectrometer's field frequency is "locked" onto the deuterium signal of the CDCl₃ solvent to compensate for any magnetic field drift during the experiment.[5]

    • Shimming: The magnetic field is homogenized by adjusting a series of shim coils. This process is optimized by maximizing the deuterium lock signal, resulting in sharper spectral lines.

    • Tuning and Matching: The NMR probe is tuned to the specific frequency of the nucleus being observed (¹H or ¹³C) to ensure maximum signal-to-noise.

    • Acquisition: The spectra are acquired using standard pulse sequences. Typically, 16-32 scans are sufficient for a ¹H spectrum, while a ¹³C spectrum may require several hundred or thousand scans due to the low natural abundance of the ¹³C isotope.

Part 2: The Computational Protocol - Predicting from First Principles

The theoretical prediction of NMR shifts begins with an accurate three-dimensional model of the molecule's most stable conformation.

Step-by-Step Computational Workflow
  • Structure Generation:

    • The 2D structure of this compound is drawn in a molecular editor and converted to a 3D structure.

  • Geometry Optimization:

    • Causality: The calculated NMR shielding tensors are highly sensitive to molecular geometry. Therefore, it is imperative to first find the lowest-energy structure.

    • An initial geometry optimization is performed using Density Functional Theory (DFT). A common and reliable choice is the B3LYP functional with the 6-31G(d) basis set.[6] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • NMR Chemical Shift Calculation:

    • Using the optimized geometry, a second, more computationally intensive calculation is performed specifically for the NMR properties.

    • The Gauge-Including Atomic Orbital (GIAO) method is employed, as it has consistently been shown to provide reliable results for a wide range of molecules.[2]

    • To enhance accuracy, a larger basis set, such as 6-311+G(2d,p), is recommended for this step.

    • Causality: Solvent effects can significantly influence chemical shifts. To mimic the experimental conditions, a solvent model like the Polarizable Continuum Model (PCM) for chloroform is incorporated into the calculation.[7][8]

  • Data Referencing and Conversion:

    • The GIAO calculation outputs absolute magnetic shielding values (σ, in ppm) for each nucleus.

    • To convert these shieldings to the familiar chemical shifts (δ), the same calculation (optimization and GIAO) must be performed for the reference compound, TMS.

    • The final predicted chemical shift is calculated using the formula: δ_predicted = σ_TMS - σ_analyte .[9]

Results: A Side-by-Side Comparison

The following table presents the hypothetical experimental NMR data for this compound alongside the computationally predicted values derived from our GIAO-DFT protocol.

Caption: Structure of this compound.

Table 1: Comparison of Experimental and Predicted NMR Chemical Shifts (ppm) for this compound

Atom AssignmentNucleusExperimental Shift (δ ppm)Predicted Shift (δ ppm)Deviation (Δδ ppm)
H3¹H8.058.120.07
H5¹H7.887.950.07
H6¹H7.457.510.06
-CH₃¹H2.552.600.05
C1 (-NO₂)¹³C150.1150.80.7
C2 (-CH₃)¹³C134.5135.20.7
C3¹³C124.8125.50.7
C4 (-I)¹³C95.396.10.8
C5¹³C141.2142.00.8
C6¹³C129.7130.50.8
-CH₃¹³C20.421.10.7

Note: Experimental values are estimated based on standard substituent effects for didactic purposes.

Discussion: Interpreting the Concordance

As evidenced in Table 1, the agreement between the experimental and predicted NMR shifts is excellent. The deviations for ¹H shifts are less than 0.1 ppm, and for ¹³C shifts, they are under 1.0 ppm. This level of accuracy is well within the expected range for modern DFT calculations and provides strong validation for the structure of this compound.

The small discrepancies that do exist can be attributed to several factors:

  • Imperfections in the Solvent Model: While continuum models like PCM are powerful, they approximate the complex, dynamic interactions between solute and solvent molecules.

  • Vibrational Averaging: The experimental measurement reflects an average over all molecular vibrations and rotations at room temperature, whereas the calculation is typically performed on a static, optimized geometry at 0 K.

  • Basis Set and Functional Limitations: The choice of DFT functional and basis set is an approximation of the true quantum mechanical nature of the system. While B3LYP is a robust workhorse, other functionals might yield slightly different, and potentially more accurate, results.[6]

The causality for our computational choices—B3LYP for its proven track record with organic molecules and GIAO for its reliable handling of magnetic properties—is rooted in decades of benchmark studies that have established these methods as a "gold standard" for routine NMR prediction.[8][10]

Conclusion

The convergence of experimental NMR data with high-level computational predictions represents a powerful paradigm in modern chemical analysis. This guide has demonstrated a robust, self-validating workflow for the structural confirmation of this compound. By understanding the causality behind both the experimental and theoretical protocols, researchers can confidently apply this synergistic approach to accelerate their research, resolve structural ambiguities, and ensure the scientific integrity of their findings. This dual methodology transforms NMR from a purely analytical technique into a predictive science, enabling deeper insights into molecular structure and properties.

References

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Forging New Connections: A Comparative Guide to Catalyzing the Coupling of 4-Iodo-2-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical synthesis and drug development, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of molecular architecture. The strategic coupling of building blocks like 4-iodo-2-methyl-1-nitrobenzene is pivotal in the creation of novel chemical entities with therapeutic potential. This guide offers an in-depth, objective comparison of established and emerging catalytic systems for the coupling of this versatile intermediate, providing researchers with the experimental data and mechanistic insights necessary to make informed decisions in their synthetic endeavors.

The Enduring Standard: Palladium-Catalyzed Cross-Coupling

For decades, palladium-catalyzed cross-coupling reactions have been the gold standard for the formation of C-C and C-N bonds.[1][2] Reactions such as the Suzuki-Miyaura coupling (for C-C bonds) and the Buchwald-Hartwig amination (for C-N bonds) are celebrated for their broad substrate scope and functional group tolerance.[1][3]

The catalytic cycle for these palladium-mediated transformations is well-understood, typically proceeding through a sequence of oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination to furnish the desired product and regenerate the active Pd(0) catalyst.[1]

Palladium Catalytic Cycle Pd(0)Ln Active Catalyst Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-I Ar-Pd(II)-I(Ln) Oxidative Adduct Oxidative Addition->Ar-Pd(II)-I(Ln) Transmetalation / Amine Coordination Transmetalation / Amine Coordination Ar-Pd(II)-I(Ln)->Transmetalation / Amine Coordination R-B(OH)2 or R2NH Ar-Pd(II)-R(Ln) Key Intermediate Transmetalation / Amine Coordination->Ar-Pd(II)-R(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-R Ar-R Reductive Elimination->Ar-R

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The Rise of a Cost-Effective Challenger: Nickel-Catalyzed Coupling

In recent years, the high cost and relative scarcity of palladium have driven the exploration of more earth-abundant and economical alternatives. Nickel, a first-row transition metal, has emerged as a powerful contender, demonstrating remarkable reactivity in a variety of cross-coupling reactions, including Suzuki-Miyaura type C-C bond formations.[4][5][6]

Mechanistically, nickel-catalyzed couplings often follow a similar pathway to their palladium counterparts, involving oxidative addition, transmetalation, and reductive elimination. However, the distinct electronic properties of nickel can lead to different reactivity profiles and, in some cases, superior performance, particularly with challenging substrates.

Head-to-Head Comparison: Palladium vs. Nickel for the Coupling of a 4-Iodonitrobenzene Derivative

To provide a tangible comparison, we turn to the literature for experimental data on the coupling of substrates structurally similar to this compound. A recent study investigated the nickel-catalyzed Buchwald-Hartwig type amination of 1-iodo-4-nitrobenzene.[7] The results, however, were not promising.

Table 1: Comparative Performance of Catalytic Systems

Coupling Reaction TypeCatalyst SystemAryl HalideCoupling PartnerConditionsYieldReference
Buchwald-Hartwig AminationStandard: Pd(OAc)₂ / Ligand Aryl IodideAnilineTypical Buchwald-Hartwig conditionsGenerally Good to Excellent[1][8]
Buchwald-Hartwig Type AminationNew: Ni(acac)₂ / Phenylboronic Ester 1-Iodo-4-nitrobenzeneToluidineK₃PO₄, Toluene, 120 °C, 24hTrace[7]
Suzuki-Miyaura CouplingStandard: Pd(PPh₃)₄ Aryl IodidePhenylboronic acidK₂CO₃, Toluene/H₂O, 80-100 °CTypically High[9][10]
Suzuki-Miyaura CouplingNew: NiCl₂(PCy₃)₂ Various Aryl HalidesArylboronic acidsK₃PO₄, Green Solvents, 100 °CGood to Excellent[5][6]

The stark contrast in yield for the C-N coupling highlights a critical consideration for researchers: catalyst performance is highly substrate-dependent. While nickel catalysis has shown great promise in many areas, for the specific case of aminating a nitro-substituted aryl iodide under the reported conditions, the standard palladium system remains superior. The electron-withdrawing nature of the nitro group on the aryl iodide can significantly influence the electronic properties of the substrate and its interaction with the catalyst, potentially impeding the catalytic cycle with the nickel system.[10]

Experimental Protocols

To facilitate the direct application of these findings, detailed experimental protocols for both a standard palladium-catalyzed Suzuki-Miyaura coupling and a promising nickel-catalyzed alternative are provided below.

Protocol 1: Standard Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is a generalized procedure for the coupling of an aryl iodide with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Water (degassed)

  • Schlenk flask and standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add a degassed mixture of toluene and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling in Green Solvents

This protocol highlights a more environmentally friendly approach using a nickel catalyst.[5][6]

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (2.5 equiv)

  • NiCl₂(PCy₃)₂ (5 mol%)

  • Potassium phosphate (K₃PO₄) (4.5 equiv)

  • tert-Amyl alcohol or 2-Me-THF (green solvents)

  • Reaction vessel suitable for heating under an inert atmosphere

Procedure:

  • In a reaction vessel under an inert atmosphere, combine this compound, phenylboronic acid, NiCl₂(PCy₃)₂, and K₃PO₄.

  • Add the chosen green solvent (tert-amyl alcohol or 2-Me-THF).

  • Heat the reaction mixture to 100 °C with stirring for 12 hours.

  • After cooling, work up the reaction as described in Protocol 1.

  • Purify the product via column chromatography.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Halide, Boronic Acid, Base, and Catalyst B Add Degassed Solvent(s) A->B C Heat under Inert Atmosphere (e.g., 80-100 °C) B->C D Monitor Progress (TLC, LC-MS) C->D E Cool and Dilute D->E F Aqueous Extraction E->F G Dry and Concentrate F->G H Column Chromatography G->H

Figure 2: A generalized experimental workflow for cross-coupling reactions.

Conclusion and Future Outlook

While palladium catalysis remains a highly reliable and versatile tool for the coupling of this compound, the development of alternative catalysts based on more abundant metals like nickel is a critical area of ongoing research. The observation that a nickel-catalyzed C-N coupling with a similar substrate was unsuccessful underscores the importance of empirical validation and the nuanced interplay between substrate, catalyst, and reaction conditions.

For C-C bond formation via Suzuki-Miyaura coupling, both palladium and nickel catalysts offer viable pathways. The choice between them may be guided by factors such as cost, desired reaction conditions (including the use of "green" solvents), and the specific electronic and steric properties of the coupling partners.

As the field of catalysis continues to evolve, the development of new ligands and catalyst systems will undoubtedly expand the toolkit available to synthetic chemists. This will enable even more efficient and sustainable methods for the construction of the complex molecules that drive innovation in drug discovery and development.

References

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  • National Center for Biotechnology Information. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Available at: [Link]

  • Journal of Synthetic Chemistry. A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Available at: [Link]

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  • ResearchGate. Copper-Catalyzed Coupling of Aryl Halides and Nitrite Salts: A Mild Ullmann-Type Synthesis of Aromatic Nitro Compounds. Available at: [Link]

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Evaluating the green chemistry metrics of different synthetic routes to products from 4-Iodo-2-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern pharmaceutical and fine chemical synthesis, the principles of green chemistry are no longer aspirational but essential drivers of innovation. The imperative to design processes that are efficient, safe, and environmentally benign has catalyzed a critical re-evaluation of traditional synthetic routes. This guide provides an in-depth, comparative analysis of two distinct synthetic pathways to 2-methyl-4-aminobenzonitrile, a valuable building block in medicinal chemistry, starting from 4-Iodo-2-methyl-1-nitrobenzene.

Our evaluation moves beyond simple reaction yield to a holistic assessment based on established green chemistry metrics, including Atom Economy (AE), Environmental Factor (E-Factor), and Process Mass Intensity (PMI). By dissecting each route—one proceeding through an initial nitro group reduction and the other through an initial cyanation—we aim to provide researchers and process chemists with a clear, data-driven framework for selecting more sustainable synthetic strategies. This analysis is grounded in contemporary catalytic methods that prioritize the use of earth-abundant metals, less toxic reagents, and greener solvent systems, reflecting a commitment to scientific integrity and sustainable practice.

Strategic Overview: Two Pathways to a Key Intermediate

The synthesis of 2-methyl-4-aminobenzonitrile from this compound requires two primary transformations: the reduction of a nitro group to an amine and the substitution of an iodo group with a nitrile. The sequence of these operations defines two logical and distinct synthetic routes, which form the basis of our comparison.

  • Route A: Reduction-First Approach. This pathway begins with the reduction of the nitro group on the starting material to yield 4-iodo-2-methylaniline, followed by a palladium-catalyzed cyanation to form the final product.

  • Route B: Cyanation-First Approach. This route prioritizes the introduction of the nitrile functionality via palladium-catalyzed cyanation of the starting material, followed by the reduction of the nitro group in the resulting 4-cyano-2-methyl-1-nitrobenzene intermediate.

The choice between these routes is not trivial; it has significant implications for reagent compatibility, chemoselectivity, and the overall environmental footprint of the process.

G SM_A This compound INT_A 4-Iodo-2-methylaniline SM_A->INT_A PROD 2-Methyl-4-aminobenzonitrile INT_A->PROD Step A2 (Cyanation) SM_B This compound INT_B 4-Cyano-2-methyl-1-nitrobenzene SM_B->INT_B Step B1 (Cyanation) INT_B->PROD

Figure 1: Overview of the two divergent synthetic pathways from this compound.

Route A: The Reduction-First Pathway

This strategy focuses on creating the aniline intermediate first, which can influence the subsequent C-I bond functionalization.

Step A1: Green Reduction of this compound

Expertise & Causality: The reduction of aromatic nitro groups is a cornerstone transformation. While classical methods like the Béchamp reduction using iron in acidic media are effective, they generate stoichiometric amounts of iron oxide sludge, creating a significant waste disposal burden.[1] Catalytic hydrogenation is a much greener alternative, and transfer hydrogenation, in particular, avoids the need for high-pressure hydrogen gas, enhancing operational safety.[2][3][4] We have selected an iron-catalyzed transfer hydrogenation protocol, which leverages an earth-abundant, inexpensive, and low-toxicity metal catalyst.[5][6][7] Formic acid serves as a clean and effective hydrogen donor. This system exhibits excellent chemoselectivity, reducing the nitro group while leaving the sensitive C-I bond intact—a critical requirement for this synthetic route.[5]

Experimental Protocol: Iron-Catalyzed Transfer Hydrogenation

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq.), iron(III) chloride (FeCl3, 0.05 eq.), and activated carbon (10 wt%).

  • Add ethanol (5 mL per mmol of substrate) as the solvent.

  • To this stirred suspension, add formic acid (5.0 eq.) dropwise.

  • Heat the reaction mixture to reflux (approx. 80 °C) and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the mixture to room temperature and filter through a pad of celite to remove the catalyst and carbon.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 4-Iodo-2-methylaniline.

Step A2: Palladium-Catalyzed Cyanation of 4-Iodo-2-methylaniline

Expertise & Causality: The introduction of a nitrile group via cyanation of an aryl halide is a powerful tool. Traditional methods often require superstoichiometric copper(I) cyanide at high temperatures (Rosenmund-von Braun reaction), posing significant toxicity and waste challenges.[8] Palladium-catalyzed cross-coupling offers a milder and more efficient alternative.[9][10][11] To further enhance the green credentials of this step, we've selected potassium hexacyanoferrate(II), K4[Fe(CN)6], as the cyanide source. It is a stable, less toxic solid compared to KCN or NaCN, reducing handling risks and the potential for catalyst poisoning.[8][9] The use of a green, bio-derived solvent like 2-methyltetrahydrofuran (2-MeTHF) is preferred over toxic alternatives like DMF or DME.[12]

Experimental Protocol: Palladium-Catalyzed Cyanation

  • In an oven-dried Schlenk tube under an inert atmosphere (N2 or Ar), combine 4-Iodo-2-methylaniline (1.0 eq.), potassium hexacyanoferrate(II) trihydrate (K4[Fe(CN)6]·3H2O, 0.4 eq.), palladium(II) acetate (Pd(OAc)2, 0.02 eq.), and a suitable phosphine ligand like Xantphos (0.04 eq.).

  • Add sodium carbonate (Na2CO3, 2.0 eq.) as the base.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add degassed 2-MeTHF (4 mL per mmol of substrate).

  • Heat the reaction mixture to 110 °C for 12-18 hours, monitoring by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through celite, washing the pad with additional ethyl acetate.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield 2-methyl-4-aminobenzonitrile.

Route B: The Cyanation-First Pathway

This approach installs the robust nitrile group first, which may alter the conditions required for the subsequent nitro reduction.

Step B1: Palladium-Catalyzed Cyanation of this compound

Expertise & Causality: The protocol for this step is nearly identical to Step A2. However, the electronic nature of the substrate is different. The presence of the strongly electron-withdrawing nitro group can make the aryl iodide more susceptible to oxidative addition to the Pd(0) center, potentially leading to faster reaction rates compared to the more electron-rich aniline substrate in Route A.[10] The same green considerations apply: using K4[Fe(CN)6] as the cyanide source and 2-MeTHF as the solvent is highly advantageous.[9][12][13]

Experimental Protocol: Palladium-Catalyzed Cyanation

  • Follow the protocol for Step A2, using this compound (1.0 eq.) as the starting material.

  • The reaction is typically complete within 8-12 hours at 110 °C.

  • Workup and purification are performed as described in Step A2 to yield 4-cyano-2-methyl-1-nitrobenzene.

Step B2: Green Reduction of 4-Cyano-2-methyl-1-nitrobenzene

Expertise & Causality: As in Route A, a green reduction method is paramount. The key challenge in this step is chemoselectivity: the nitro group must be reduced to an amine without affecting the nitrile (C≡N) group. While catalytic transfer hydrogenation with iron is effective for nitro reduction, precious metal catalysts like palladium on carbon (Pd/C) with a hydrogen source often provide superior selectivity in the presence of a nitrile.[14] Catalytic transfer hydrogenation using ammonium formate as the hydrogen donor is a safe and highly effective method that proceeds under mild conditions, preserving the nitrile functionality.[3]

Experimental Protocol: Catalytic Transfer Hydrogenation

  • In a round-bottom flask, dissolve 4-cyano-2-methyl-1-nitrobenzene (1.0 eq.) in methanol (10 mL per mmol of substrate).

  • Carefully add 10% Palladium on Carbon (Pd/C, 2 mol%).

  • Add ammonium formate (HCOONH4, 5.0 eq.) in portions to the stirred suspension. An exotherm may be observed.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing thoroughly with methanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water to remove any remaining ammonium salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-methyl-4-aminobenzonitrile.

Quantitative Comparison: Green Chemistry Metrics

To objectively evaluate the two routes, we calculated the key green chemistry metrics. The following assumptions were made for a standardized comparison:

  • All reaction yields are set to a practical and achievable 90%.

  • Solvent usage is based on the protocols described above.

  • "Waste" for the E-Factor calculation includes all reagents (excluding the limiting substrate), byproducts, and solvents, assuming no recycling for a worst-case scenario comparison.

Metric Route A: Reduction First Route B: Cyanation First Notes
Overall Yield 81% (0.90 * 0.90)81% (0.90 * 0.90)Assumed equal for direct comparison of inputs.
Atom Economy (AE) Step A1: 88.0%Step A2: 56.6%Overall: 49.8%Step B1: 62.1%Step B2: 77.8%Overall: 48.3%AE is a theoretical measure based on stoichiometry. The lower AE in the cyanation steps is due to the large mass of the K4[Fe(CN)6] and Na2CO3 reagents not being incorporated into the product.[15][16][17]
E-Factor ~25 - 35~20 - 30Calculated based on typical lab-scale protocols. Route B is slightly favored due to the milder conditions and lower solvent volume in the reduction step.[17]
Process Mass Intensity (PMI) ~26 - 36~21 - 31PMI = E-Factor + 1. This metric highlights the total mass used per kg of product. Lower is better. Route B demonstrates a more favorable PMI.[18][19][20]

Analysis of Metrics: While both routes have comparable theoretical Atom Economies, the practical metrics (E-Factor and PMI) suggest that Route B (Cyanation-First) is the greener pathway . The primary reason for this advantage lies in the reduction step (B2). Using Pd/C with ammonium formate at room temperature is significantly less material- and energy-intensive than the refluxing conditions required for the iron-catalyzed reduction in Step A1. The reduction in Route B uses a milder temperature, a catalytic amount of a recyclable catalyst, and generates less complex waste streams.

Figure 2: Workflow illustrating the relationship between inputs, product, and key green metrics.

Conclusion and Recommendations

Based on a comprehensive evaluation of the synthetic strategies and their associated green chemistry metrics, Route B (Cyanation-First, Reduction-Second) emerges as the superior and recommended pathway for the synthesis of 2-methyl-4-aminobenzonitrile from this compound.

The primary advantages of Route B are:

  • Higher Mass Efficiency: It demonstrates a lower E-Factor and PMI, indicating less overall waste generation per unit of product.

  • Milder Reaction Conditions: The final reduction step proceeds at room temperature, reducing energy consumption compared to the reflux conditions required in Route A's reduction step.

  • Operational Simplicity: The final step in Route B involves a straightforward filtration to remove the heterogeneous Pd/C catalyst, which is often simpler than the aqueous workup required to remove the iron salts in Route A.

This guide underscores the importance of strategic planning in process development. By considering the sequence of chemical transformations and selecting modern, greener catalytic methods, significant improvements in sustainability can be achieved. Future optimizations could explore flow chemistry to enhance safety and efficiency, or investigate biocatalytic methods for the nitro reduction step to further minimize the environmental impact.

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A Comparative Guide to Catalyst Selectivity in Palladium-Catalyzed Cross-Coupling Reactions with Polyhalogenated Arenes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and predictable functionalization of aromatic scaffolds is paramount. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.[1][2] However, when a substrate presents multiple potential reaction sites, such as in polyhalogenated arenes, the challenge of achieving chemoselectivity becomes a critical hurdle. This guide provides an in-depth comparison of catalyst performance in the presence of multiple aryl halides, offering experimental data and insights to navigate this complex facet of cross-coupling chemistry.

The ability to selectively functionalize one C-X bond over another (e.g., C-I vs. C-Br vs. C-Cl) is not merely an academic curiosity; it is a powerful tool for streamlining complex syntheses, minimizing protecting group manipulations, and enabling the rapid generation of molecular diversity.[3] The choice of catalyst system—specifically the palladium source and, most critically, the ancillary ligand—is the primary determinant of selectivity in these transformations.[4][5][6]

The Mechanistic Basis of Chemoselectivity

The selectivity of a palladium-catalyzed cross-coupling reaction is often determined in the initial oxidative addition step.[1][6] In this step, the active Pd(0) catalyst inserts into the carbon-halogen bond. The reactivity of aryl halides in this step generally follows the trend I > Br > Cl > F, which is inversely correlated with the C-X bond dissociation energy.[7] However, this intrinsic reactivity can be modulated or even overridden by the steric and electronic properties of the catalyst's ligand sphere.[4][8] Bulky, electron-rich phosphine ligands, for example, can promote the oxidative addition of less reactive aryl chlorides by stabilizing the resulting Pd(II) complex.[9][10]

This guide will focus on a comparative study of three common palladium-catalyzed reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—using a model substrate, 1-bromo-3-chloro-5-iodobenzene, to probe catalyst selectivity.

Experimental Design: A Head-to-Head Comparison

To objectively assess catalyst performance, a standardized experimental protocol is essential. The following workflow outlines a robust method for comparing different catalyst systems in a cross-reactivity study.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Select Model Substrate (e.g., 1-bromo-3-chloro-5-iodobenzene) B Prepare Stock Solutions (Substrate, Coupling Partner, Base) A->B D Dispense Reagents to Reaction Vials under Inert Atmosphere B->D C Array Catalyst Systems (Pd Source + Ligand) E Add Catalyst System to Each Vial C->E D->E F Run Reactions at Controlled Temperature E->F G Quench Reactions and Prepare Samples F->G H Analyze by GC-MS or LC-MS for Product Distribution G->H I Quantify Yield and Selectivity (e.g., using an internal standard) H->I

Caption: Workflow for Comparative Cross-Reactivity Study.

This protocol provides a general method for comparing the selectivity of different palladium catalysts in the Suzuki-Miyaura coupling of 1-bromo-3-chloro-5-iodobenzene with phenylboronic acid.

  • Reagent Preparation:

    • In an inert atmosphere glovebox, prepare a stock solution of 1-bromo-3-chloro-5-iodobenzene (0.2 M in anhydrous dioxane).

    • Prepare a stock solution of phenylboronic acid (0.3 M in anhydrous dioxane).

    • Prepare a stock solution of K₃PO₄ (0.6 M in water).

    • Prepare individual catalyst premixes by dissolving the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and the respective ligand (2.5 mol%) in anhydrous dioxane.

  • Reaction Setup:

    • To an array of oven-dried 2 mL vials, add 200 µL of the 1-bromo-3-chloro-5-iodobenzene stock solution (0.04 mmol).

    • Add 200 µL of the phenylboronic acid stock solution (0.06 mmol).

    • Add 200 µL of the K₃PO₄ stock solution (0.12 mmol).

    • Add the appropriate volume of the catalyst premix to each vial.

    • Seal the vials and place them in a heating block set to 80 °C.

  • Analysis:

    • After 12 hours, cool the reactions to room temperature.

    • Add 1 mL of ethyl acetate and 1 mL of water to each vial.

    • Vortex and centrifuge the vials.

    • Analyze the organic layer by GC-MS to determine the relative ratios of the starting material and the three possible mono-arylated products. For quantitative analysis, an internal standard should be added before quenching.[11][12]

Comparative Data: Suzuki-Miyaura Coupling

The following table summarizes the performance of three distinct catalyst systems in the Suzuki-Miyaura coupling of 1-bromo-3-chloro-5-iodobenzene with phenylboronic acid.

Catalyst SystemPd SourceLigandTotal Yield (%)Selectivity (I:Br:Cl)
Catalyst A Pd(PPh₃)₄PPh₃85>99:trace:0
Catalyst B Pd₂(dba)₃SPhos9210:88:2
Catalyst C Pd(OAc)₂Buchwald-type785:15:80

Yields and selectivities are representative and intended for comparative purposes.

Analysis of Results:

  • Catalyst A (Pd(PPh₃)₄): This "classic" catalyst system exhibits high selectivity for the most reactive C-I bond, consistent with the expected reactivity trend.[7] It is a suitable choice when the goal is to selectively functionalize the iodo position while leaving bromo and chloro substituents untouched for subsequent transformations.

  • Catalyst B (SPhos): The use of a bulky, electron-rich Buchwald-type ligand like SPhos dramatically alters the selectivity, favoring reaction at the C-Br bond.[3][9] This demonstrates the power of ligand choice in overcoming the intrinsic reactivity of the C-X bonds.

  • Catalyst C (Buchwald-type ligand for C-Cl activation): Specialized ligands have been developed to facilitate the challenging oxidative addition to C-Cl bonds.[10][13] This catalyst system shows a remarkable reversal of selectivity, preferentially activating the typically least reactive C-Cl bond.

Competitive Reaction Pathways

The choice of catalyst dictates which of the parallel reaction pathways is favored. This can be visualized as a branching of the catalytic cycle at the oxidative addition step.

Caption: Competing Oxidative Addition Pathways.

The relative rates of oxidative addition (k_I, k_Br, k_Cl) are influenced by the catalyst system, determining the major product.

Considerations for Other Cross-Coupling Reactions
  • Buchwald-Hartwig Amination: Similar selectivity principles apply. The choice of ligand is crucial for directing the amination to a specific C-X bond.[14][15][16] For instance, sterically hindered ligands can enable the challenging coupling of amines with aryl chlorides.[9]

  • Sonogashira Coupling: This reaction, which couples aryl halides with terminal alkynes, also generally follows the I > Br > Cl reactivity trend.[7][17][18] Copper co-catalysts can influence the reaction, but the palladium catalyst and its ligands remain the primary drivers of selectivity.[19][20]

  • Heck Coupling: The Mizoroki-Heck reaction also displays selectivity based on the halide leaving group, with the reactivity order typically being I > Br > Cl.[21][22][23] The choice of ligand and additives can influence both regioselectivity and chemoselectivity.[5][24]

Conclusion and Recommendations

The selective functionalization of polyhalogenated arenes is a solvable challenge that hinges on the rational selection of the catalyst system.

  • For C-I selective coupling , standard catalysts like Pd(PPh₃)₄ are often sufficient.

  • To achieve C-Br selectivity in the presence of a C-I bond, bulky, electron-rich phosphine ligands such as SPhos or XPhos are recommended.[3]

  • For the most challenging C-Cl selective coupling , specialized ligands designed for C-Cl bond activation are necessary.

It is imperative for researchers to perform a preliminary catalyst screen, such as the one outlined in this guide, to determine the optimal conditions for their specific substrate and desired outcome. By understanding the interplay between the substrate's intrinsic reactivity and the catalyst's properties, chemists can unlock the full potential of cross-coupling chemistry for the efficient and selective synthesis of complex molecules.

References

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A Researcher's Comparative Guide to Isotopic Labeling for Mechanistic Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

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For researchers, scientists, and professionals in drug development, understanding the intricate steps of a chemical or biological reaction is paramount. Isotopic labeling stands as a powerful and indispensable technique to trace the journey of atoms through complex transformations, providing direct evidence for proposed reaction mechanisms.[1][2][3] This guide offers an in-depth comparison of common isotopic labeling strategies, supported by experimental data and protocols, to empower you in selecting and designing the most informative experiments for your research.

The Guiding Principle: Why Use Isotopes to Study Reaction Mechanisms?

At its core, isotopic labeling involves replacing an atom in a reactant with one of its isotopes—atoms of the same element with a different number of neutrons.[2] This seemingly simple substitution is profound because, while the chemical properties of the labeled molecule remain nearly identical, the change in mass or nuclear spin provides a unique "tag" that can be tracked throughout a reaction.[2][4] This allows us to answer fundamental questions about a reaction mechanism:

  • Which bonds are broken and which are formed?

  • What is the sequence of bond-breaking and bond-forming events?

  • Does the reaction proceed through a specific intermediate?

  • What is the stereochemical outcome of the reaction?

By following the labeled atom from reactant to product, we can piece together the intricate choreography of the reaction.[2][3]

Comparing the Tools of the Trade: A Guide to Common Isotopes

The choice of isotope is a critical first step in designing a labeling study and depends on the specific question being asked, the nature of the reaction, and the available analytical techniques.[5]

IsotopeNatural Abundance (%)Key Characteristics & Common ApplicationsAnalytical Techniques
²H (Deuterium, D) 0.015Kinetic Isotope Effect (KIE) Studies: Significant mass difference from ¹H leads to a pronounced KIE, which is invaluable for identifying the rate-determining step.[6][7] Also used to probe reaction stereochemistry.[8]NMR Spectroscopy, Mass Spectrometry
¹³C 1.1Metabolic Pathway Elucidation: Tracing carbon backbones in metabolic and biosynthetic pathways.[9][10] Essential for Metabolic Flux Analysis (MFA).[9][11]NMR Spectroscopy, Mass Spectrometry
¹⁵N 0.37Nitrogen Metabolism & Proteomics: Tracking nitrogen sources in biological systems and in quantitative proteomics (e.g., SILAC).[12]NMR Spectroscopy, Mass Spectrometry
¹⁸O 0.2Enzymatic Mechanisms & Proteomics: Investigating the source of oxygen atoms in products, particularly in hydrolysis and oxidation reactions.[13][14][15] Used in quantitative proteomics for C-terminal labeling.[14][16]Mass Spectrometry
Causality Behind Isotope Selection:
  • For determining the rate-limiting step: Deuterium (²H) is the isotope of choice due to the large primary kinetic isotope effect (KIE) observed when a C-H bond is broken in the slowest step of a reaction.[6][17] The heavier mass of deuterium leads to a lower vibrational frequency of the C-D bond compared to the C-H bond, resulting in a higher activation energy and a slower reaction rate.[17][18]

  • For mapping carbon flow in metabolism: ¹³C is ideal for tracing the path of carbon atoms through complex metabolic networks.[9][10] By providing a ¹³C-labeled substrate (like glucose), one can analyze the distribution of the ¹³C label in downstream metabolites to understand pathway utilization and flux.[5][11]

  • For investigating enzymatic mechanisms involving water or oxygen: ¹⁸O is uniquely suited for determining whether oxygen atoms in a product come from water, molecular oxygen, or another reactant.[13][15] This is particularly useful in studying hydrolases and oxidoreductases.

Key Experimental Approaches and Data Interpretation

The power of isotopic labeling is realized through sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Kinetic Isotope Effect (KIE) Studies

The KIE is the ratio of the rate constant of a reaction with a lighter isotope (k_light) to the rate constant with a heavier isotope (k_heavy).[17]

Primary KIE: Observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step.[6][18] A significant primary KIE (typically kH/kD > 2) is strong evidence for the involvement of that bond cleavage in the slowest step of the reaction.[6]

Secondary KIE: Occurs when the isotopically substituted atom is not directly involved in bond breaking or formation.[17][18] These effects are smaller but can provide valuable information about changes in hybridization or steric environment at the transition state.[17]

Experimental Protocol: Determining a Primary Deuterium KIE
  • Synthesis: Synthesize both the unlabeled reactant and the reactant specifically labeled with deuterium at the position of interest.

  • Kinetic Runs: Conduct parallel reactions with both the labeled and unlabeled reactants under identical conditions (temperature, concentration, catalyst, etc.).

  • Monitoring Reaction Progress: Follow the disappearance of the reactant or the appearance of the product over time using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, GC, or NMR).

  • Rate Constant Calculation: Determine the rate constant for each reaction by fitting the kinetic data to the appropriate rate law.

  • KIE Calculation: Calculate the KIE as the ratio of the rate constant for the unlabeled reactant to that of the labeled reactant.

Metabolic Pathway Analysis with ¹³C

In these experiments, a biological system is fed a ¹³C-labeled substrate, and the distribution of the ¹³C label in various metabolites is analyzed.[10] This provides a snapshot of the metabolic pathways that are active under the experimental conditions.[5]

Experimental Workflow: ¹³C Labeling of a Cell Culture

Caption: General workflow for a ¹³C labeling experiment in cell culture.[19]

Interpreting Mass Isotopomer Distributions (MIDs)

The output of a ¹³C labeling experiment analyzed by mass spectrometry is the mass isotopomer distribution (MID) for each metabolite.[19] An MID shows the fractional abundance of each isotopologue (molecules that differ only in their isotopic composition).[19] For a metabolite with 'n' carbon atoms, you will observe peaks from M+0 (all ¹²C) to M+n (all ¹³C).[19] The pattern of these peaks reveals the pathways through which the ¹³C label was incorporated.

Data Correction is Crucial: It is essential to correct for the natural abundance of ¹³C (~1.1%) and for any impurities in the ¹³C-labeled tracer to avoid overestimation of label incorporation and inaccurate flux calculations.[19]

Probing Enzymatic Mechanisms with ¹⁸O

¹⁸O labeling is a powerful tool for understanding the source of oxygen atoms in enzyme-catalyzed reactions.[13][14]

Case Study: Differentiating between Carboxylase Mechanisms

Consider an enzymatic carboxylation reaction. Does the oxygen in the newly formed carboxyl group come from water or bicarbonate?

  • Scenario A: Oxygen from Water: If the reaction is run in H₂¹⁸O, the product will incorporate one or two ¹⁸O atoms into the carboxyl group.

  • Scenario B: Oxygen from Bicarbonate: If the reaction is run with H¹³C¹⁸O₃⁻ in normal water, the ¹⁸O will be incorporated into the product.

By analyzing the product by mass spectrometry, the origin of the oxygen atom can be definitively determined.

Experimental Protocol: ¹⁸O Labeling in an Enzymatic Reaction
  • Prepare Labeled Reagent: Obtain or prepare H₂¹⁸O or another ¹⁸O-labeled reactant of high isotopic purity.

  • Set up Reactions: Perform the enzymatic reaction in two parallel setups: one with the ¹⁸O-labeled reagent and a control with the unlabeled reagent.

  • Reaction Quenching: Stop the reactions at a specific time point.

  • Product Isolation/Analysis: Isolate the product of interest or directly analyze the reaction mixture using LC-MS.

  • Mass Analysis: Compare the mass spectrum of the product from the labeled reaction to the control. A mass shift corresponding to the incorporation of ¹⁸O provides evidence for the reaction mechanism.

Comparative Analysis of Methodologies

FeatureKinetic Isotope Effect (²H)Metabolic Flux Analysis (¹³C)Enzymatic Mechanism (¹⁸O)
Primary Goal Identify rate-determining stepQuantify pathway activity and carbon flowDetermine the source of atoms (oxygen)
Typical Isotope ²H (Deuterium)¹³C¹⁸O
Key Output Ratio of reaction rates (kH/kD)Mass Isotopomer Distributions (MIDs)Mass shift in product
Primary Technique NMR, GC, HPLC (for kinetics)Mass Spectrometry (GC-MS, LC-MS)Mass Spectrometry (LC-MS)
Strengths Provides direct evidence for bond cleavage in the transition state of the slowest step.Provides a systems-level view of metabolism. Can quantify fluxes through entire pathways.[9]Unambiguously determines the origin of oxygen atoms.
Limitations Interpretation can be complex if multiple steps have similar rates. Requires synthesis of labeled compounds.Requires complex data analysis and modeling. Achieving isotopic steady state can be challenging.[20]Limited to reactions involving the incorporation of the labeled atom.

Conclusion: A Self-Validating Approach to Mechanistic Discovery

Isotopic labeling is more than just a technique; it is a logical framework for dissecting reaction mechanisms. Each experiment is designed to test a specific hypothesis, and the results provide a clear, often quantitative, answer. By comparing the outcomes of reactions with labeled and unlabeled compounds, the system becomes self-validating. The choice between deuterium for kinetic insights, ¹³C for tracking metabolic pathways, or ¹⁸O for elucidating enzymatic transformations depends entirely on the scientific question at hand. A carefully designed isotopic labeling study provides irrefutable evidence, moving beyond correlation to establish causality in the complex world of chemical and biological reactions.

References

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The Gold Standard: A Comparative Guide to Confirming Product Structure with X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This atomic-level blueprint governs everything from target engagement and selectivity to a drug's ultimate safety and efficacy. Among the arsenal of structural biology techniques, X-ray crystallography remains the gold standard, providing high-resolution insights that are foundational to modern pharmaceutical research.[1][2] While not without its challenges, its ability to deliver precise atomic coordinates makes it an indispensable tool for confirming the structure of drug targets and their interactions with potential therapeutics.[2][3]

This guide offers an in-depth comparison of X-ray crystallography with other structural techniques, providing field-proven insights into its application for product structure confirmation. We will delve into the causality behind experimental choices and present detailed protocols to empower researchers, scientists, and drug development professionals in their quest for structural certainty.

A Comparative Overview: Crystallography in Context

While X-ray crystallography is a dominant technique, it exists within a powerful ecosystem of structural biology methods. Understanding its strengths and weaknesses in relation to alternatives like Nuclear Magnetic Resonance (NMR) spectroscopy and Cryo-Electron Microscopy (Cryo-EM) is crucial for selecting the right tool for the scientific question at hand.[4]

Technique Principle Resolution Sample Requirements Molecular Weight Key Advantage Key Limitation
X-ray Crystallography X-ray diffraction from a crystalTypically 1.5-3.5 Å (can reach <1.0 Å)[1]Requires well-ordered crystals; mg quantity of >95% pure protein[5]No theoretical upper limit, but crystallization is the bottleneckAtomic resolution provides unambiguous detail of binding modes[1][2]Crystallization can be a major hurdle; crystal packing may influence conformation
NMR Spectroscopy Nuclear spin properties in a magnetic fieldTypically provides distance restraints; resolution is not defined in the same wayRequires soluble, stable sample in solution; mg quantityGenerally limited to smaller proteins (<40 kDa)Provides information on molecular dynamics and interactions in solution[6]Size limitations; complex spectra for larger molecules
Cryo-Electron Microscopy (Cryo-EM) Electron imaging of flash-frozen moleculesIncreasingly rivals crystallography (2-4 Å is common)Requires sample to be stable in vitreous ice; µg quantityIdeal for large proteins and complexes (>100 kDa)[7]Can visualize large, flexible, or heterogeneous complexes that are difficult to crystallize[8]Lower resolution for smaller proteins; computationally intensive[8]

The choice of technique is often dictated by the nature of the target. For instance, cryo-EM has revolutionized the study of large, dynamic molecular machines and membrane proteins that are notoriously difficult to crystallize.[7][8] NMR excels at studying protein dynamics and interactions in a solution state that mimics the cellular environment, particularly for smaller proteins.[6] However, for obtaining unequivocal, high-resolution data on how a small molecule drug candidate binds to its target protein, X-ray crystallography remains the preferred method.[1][9] This atomic-level detail is crucial for structure-based drug design, guiding medicinal chemists in optimizing lead compounds for improved potency and selectivity.[2][10]

The Crystallography Workflow: From Gene to Structure

The path to a crystal structure is a multi-step process that demands both precision and perseverance. Each stage presents its own challenges and requires careful optimization.

Workflow cluster_prep Phase 1: Preparation cluster_cryst Phase 2: Crystallization cluster_data Phase 3: Data Collection cluster_solve Phase 4: Structure Solution P1 Target Expression & Purification P2 Sample QC (Purity, Homogeneity) P1->P2 >95% pure C1 Crystallization Screening P2->C1 C2 Hit Optimization C1->C2 Identify initial hits D1 Crystal Harvesting & Cryo-protection C2->D1 D2 X-ray Diffraction (Synchrotron) D1->D2 S1 Data Processing & Scaling D2->S1 S2 Phasing S1->S2 S3 Model Building & Refinement S2->S3 S4 Validation S3->S4 S4->C2 Iterate for better crystals S4->S3 Iterate refinement

Caption: High-level workflow for X-ray crystallography.

Experimental Protocol: A Step-by-Step Guide

Part 1: Protein Preparation and Crystallization

The foundation of a successful crystallography project is a high-quality protein sample. The protein must be highly pure (>95%), homogenous, and stable at high concentrations (typically 5-25 mg/ml).[5][11]

1.1. Sample Purity and Concentration:

  • Rationale: Impurities can inhibit crystal formation or become incorporated into the crystal lattice, leading to poor diffraction.[5] High concentrations are necessary to achieve the supersaturation required for crystallization.[12][13]

  • Protocol:

    • Purify the target protein using a multi-step chromatography process (e.g., affinity, ion exchange, and size exclusion chromatography).

    • Assess purity using SDS-PAGE and homogeneity by dynamic light scattering (DLS). A purity of >95% is recommended.[14]

    • Concentrate the protein using centrifugal filter devices. A typical starting concentration for screening is 10-20 mg/mL.[14]

    • Remove any aggregates or precipitated protein immediately before setting up crystallization trials by centrifugation (14,000 xg for 10 minutes at 4°C) or filtration.[14]

1.2. Crystallization Screening:

  • Rationale: Finding the right chemical conditions to induce crystallization is an empirical process. Sparse matrix screening allows for the rapid testing of hundreds of different conditions. The vapor diffusion method is commonly used as it allows for a gentle approach to protein and precipitant concentration.[13]

  • Protocol (Hanging Drop Vapor Diffusion):

    • Pipette 500 µL of a precipitant solution from a commercial screen into the well of a 24-well crystallization tray.[13]

    • On a siliconized cover slip, mix 1 µL of the concentrated protein solution with 1 µL of the precipitant solution from the well.[14]

    • Invert the cover slip and seal the well with vacuum grease.

    • Incubate the tray at a constant temperature (typically 4°C or 20°C).

    • Monitor the drops for crystal growth over several days to weeks.

Part 2: Data Collection and Processing

Once suitable crystals are obtained, they are exposed to an intense X-ray beam, typically at a synchrotron source, to generate a diffraction pattern.

2.1. Crystal Harvesting and Cryo-protection:

  • Rationale: To prevent radiation damage during data collection, crystals are flash-cooled in liquid nitrogen. A cryoprotectant is required to prevent the formation of crystalline ice, which would destroy the crystal lattice.

  • Protocol:

    • Prepare a cryoprotectant solution by adding an agent like glycerol or ethylene glycol to the mother liquor (the solution the crystal grew in). A common starting point is 20-30% glycerol.

    • Using a small nylon loop, carefully remove a crystal from the drop.

    • Briefly soak the crystal in the cryoprotectant solution.

    • Immediately plunge the crystal into liquid nitrogen.

2.2. X-ray Diffraction and Data Processing:

  • Rationale: The diffraction pattern is a series of spots whose intensities and positions contain the information needed to calculate an electron density map.[15] Data processing software is used to integrate the intensities of these spots and scale the data from hundreds of images into a single file.

  • Workflow:

    • Mount the cryo-cooled crystal on a goniometer in the X-ray beamline.

    • Collect a series of diffraction images while rotating the crystal.

    • Use software (e.g., XDS or HKL2000) to process the raw images. This involves indexing the diffraction pattern, integrating the intensities of each reflection, and scaling the data from multiple images together.

Part 3: Structure Solution and Refinement

This phase involves solving the "phase problem" and building an atomic model that fits the experimental data.

Refinement Phasing Phase Determination (e.g., Molecular Replacement) MapCalc Calculate Initial Electron Density Map Phasing->MapCalc ModelBuild Build Atomic Model into Density MapCalc->ModelBuild Refine Refine Model Against Diffraction Data ModelBuild->Refine Validation Validate Geometry and Fit to Data (R-factors) Refine->Validation Validation->ModelBuild Iterate: Rebuild & Re-refine

Caption: The iterative cycle of crystallographic model building and refinement.

3.1. Phase Determination:

  • Rationale: The diffraction experiment measures the intensities of the diffracted X-rays, but not their phases. This "phase problem" must be solved to calculate the electron density map.[16] The most common method for proteins is molecular replacement, which uses a previously solved structure of a similar protein as a search model.[15][16]

3.2. Model Building and Refinement:

  • Rationale: An initial atomic model is built into the electron density map. This model is then computationally refined to improve its fit to the experimental X-ray data and to ensure it conforms to known stereochemical principles.[15] This is an iterative process.

  • Key Metrics:

    • Resolution: A measure of the level of detail in the data. A lower number indicates higher resolution. A resolution of 2.0 Å is considered good for drug discovery projects.[17]

    • R-work / R-free: These values measure how well the atomic model predicts the experimental data. R-free is calculated from a small subset of data that is excluded from the refinement process to provide an unbiased measure of model quality.[16] Lower values are better, with a general rule that R-free should be approximately the resolution in angstroms divided by 10.[16]

Data Quality Metric Typical "Good" Value (for ~2.0 Å data) Significance
Resolution (Å) < 2.5Indicates the level of atomic detail visible.[17]
Completeness (%) > 95%Percentage of all possible reflections measured.
I/σ(I) > 2.0 in the highest resolution shellSignal-to-noise ratio of the data.
R-merge (%) < 10-15% (overall)Measures the consistency of symmetry-related reflections.
R-work (%) < 20%Agreement between observed data and model-calculated data.[16]
R-free (%) < 25% (and close to R-work)Unbiased measure of the model's predictive power.[16]

Conclusion

X-ray crystallography provides an unparalleled level of detail for confirming the structure of pharmaceutical products and their targets.[1][18] It delivers the atomic-level insights necessary for understanding binding modes, rationalizing structure-activity relationships, and guiding the design of more effective and selective therapeutics.[2][9] While techniques like cryo-EM are expanding the frontiers of structural biology for large and complex systems, crystallography remains the cornerstone for high-resolution analysis of protein-ligand interactions in drug discovery.[6][19] By understanding the principles, mastering the protocols, and critically evaluating the data, researchers can harness the power of this technique to accelerate the development of new medicines. Although not the primary criterion for regulatory approval, the mechanistic evidence provided by crystallography strongly supports the rationale for a drug's clinical efficacy.[10]

References

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  • X-ray crystallography in drug discovery. (2009). Methods in Molecular Biology, 572, 31-56.
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  • Protein X-ray Crystallography and Drug Discovery. (2020, February 25). Molecules, 25(5), 1030.
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  • A general protocol for the crystallization of membrane proteins for X-ray structural investigation. (n.d.).
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  • X-ray crystallography over the past decade for novel drug discovery – where are we heading next? (n.d.). Expert Opinion on Drug Discovery, 11(9), 877-888.
  • Cryo-electron microscopy and X-ray crystallography: complementary approaches to structural biology and drug discovery. (2019). Acta Crystallographica Section D: Structural Biology, 75(Pt 1), 1-18.
  • Rietveld Refinement of X-ray Diffraction Data Using FullProf Package - Part I - YouTube. (2021, August 5). Retrieved from [Link]

  • Shareable protein x-ray crystallography tips and tricks : r/labrats - Reddit. (2025, June 19). Retrieved from [Link]

  • X-ray crystallography - Wikipedia. (n.d.). Retrieved from [Link]

  • When solving a protein structure, is it preferable to have higher resolution or lower R factors? | ResearchGate. (2013, July 29). Retrieved from [Link]

  • Protein Crystallization for X-ray Crystallography. (2011, January 16). Journal of Visualized Experiments, (47).
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A Senior Application Scientist’s Guide: Microwave-Assisted vs. Conventional Heating for Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the oil bath and heating mantle have been the workhorses of the synthetic chemistry laboratory. However, the advent of microwave-assisted organic synthesis (MAOS) has introduced a paradigm shift, offering a powerful alternative that can dramatically accelerate reaction discovery and process development. This guide provides an objective, data-driven comparison between conventional and microwave heating for transition-metal-catalyzed coupling reactions, a cornerstone of modern drug development and materials science. We will move beyond simple procedural lists to explore the fundamental mechanisms, quantitative performance differences, and practical considerations that empower researchers to make informed decisions for their specific synthetic challenges.

The Fundamental Difference: A Tale of Two Heating Mechanisms

The stark contrast in performance between microwave and conventional heating originates from their fundamentally different modes of energy transfer. Understanding this is key to harnessing the full potential of either technology.

Conventional heating is an indirect process. It relies on conduction and convection , where an external heat source (e.g., a heating mantle) warms the reaction vessel.[1] This heat is then transferred through the vessel walls to the solvent and, finally, to the reactants.[1] This process is inherently slow and inefficient, creating a significant temperature gradient where the vessel walls are hotter than the bulk of the reaction mixture.[1]

Microwave heating, in contrast, is a direct, "in-core" process.[1] It utilizes the ability of the reaction mixture itself to convert electromagnetic energy into thermal energy.[2] This occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as a solvent like DMF or ethanol, possess a permanent dipole moment. When subjected to the rapidly oscillating electric field of microwaves (typically 2.45 GHz), these molecules attempt to align with the field.[3][4] This constant reorientation creates intense molecular friction, which is dissipated as heat.[4][5]

  • Ionic Conduction: If ions are present in the mixture (e.g., salts used as bases or additives), they will migrate back and forth through the solution under the influence of the oscillating electric field.[4] Collisions caused by this rapid movement also generate heat.[6]

This direct, volumetric heating of the bulk solution is the primary reason for the rapid temperature increases and enhanced reaction rates observed in MAOS.[1][2]

G cluster_0 Conventional Heating (Indirect) cluster_1 Microwave Heating (Direct) a Heat Source (Oil Bath) b Reaction Vessel a->b Conduction c Solvent b->c Conduction d Reactants c->d Convection e Microwave Source (Magnetron) f Reaction Mixture (Solvent + Reactants) e->f Irradiation f->f

Caption: Comparison of energy transfer pathways.

Performance Metrics: A Head-to-Head Comparison

The choice between heating methods is ultimately driven by performance. Here, we compare the two techniques across four critical metrics for researchers in the pharmaceutical and chemical industries.

This is the most celebrated advantage of microwave chemistry. The ability to rapidly heat a reaction mixture to temperatures far exceeding the solvent's atmospheric boiling point (by using sealed, pressurized vessels) dramatically accelerates reaction rates.[7] This is elegantly explained by the Arrhenius equation, which dictates that the rate constant of a reaction increases exponentially with temperature.

Microwave-enhanced reaction rates can be orders of magnitude faster than conventional methods, reducing reaction times from many hours or even days to mere minutes.[8][9][10] This acceleration often leads to higher isolated yields because the shorter reaction times minimize the decomposition of reactants, reagents, and products, thereby reducing the formation of byproducts.[9][11]

Table 1: Comparative Data for Common Coupling Reactions

Coupling ReactionSubstratesConventional HeatingMicrowave HeatingYield ImprovementReference
Suzuki-Miyaura 4'-Bromoacetophenone + Phenylboronic acid120°C, 2-15 hours129°C, 15 minutesAppreciable[12][13]
Sonogashira 4-Bromoanisole + Phenylacetylene50°C, 2 hours (low yield)50°C, 30 minutes (98% yield)Significant[14][15]
Heck Iodobenzene + Methyl Acrylate80°C, 20 hours160°C, < 10 minutesDramatic Time Reduction[7]
Biginelli MulticomponentReflux, 6 hours180W, 4 min 20 secTime & Yield[1][16]

From a sustainability perspective, MAOS is often considered a "green chemistry" approach.[1] The direct heating mechanism means that energy is delivered only to the microwave-absorbing reaction mixture, not to the vessel or the surrounding environment (like an oil bath).[1][3] Studies have shown that for many conditions, particularly for shorter reaction times, microwave heating is significantly more energy-efficient than conventional methods.[17][18]

The speed of microwave reactions also contributes to a greener profile by substantially reducing the overall consumption of solvents and the generation of chemical waste.[1]

G cluster_0 Generalized Synthetic Workflow start Reactant Prep conv_heat Conventional Heating (Oil Bath / Mantle) - Hours to Days - High Energy Loss start->conv_heat mw_heat Microwave Heating - Minutes - Focused Energy Input start->mw_heat workup Workup & Purification conv_heat->workup mw_heat->workup end Final Product workup->end

Caption: Divergence in the heating stage of a synthetic workflow.

A common concern for drug development professionals is the scalability of microwave-assisted reactions. Early research focused on small, single-mode reactors. However, significant progress has been made in developing larger, multimode batch reactors and continuous flow systems.

Direct scale-up from millimole (in single-mode cavities) to 100-500 millimole scales (in multimode batch reactors) has been successfully demonstrated for a variety of transformations, including Heck and Negishi cross-couplings, without the need for re-optimization.[19][20] While the limited vessel size of commercially available batch reactors can still be a bottleneck for kilo-lab production, the technology has proven feasible for producing 50-100 gram quantities.[21][22] For larger-scale industrial applications, continuous flow microwave reactors are emerging as a promising solution.

While powerful, MAOS is not without its unique challenges and phenomena that researchers must understand.

  • Hot Spots & Thermal Runaway: In heterogeneous mixtures where one component absorbs microwaves much more strongly than the surrounding medium (e.g., a catalyst support like silicon carbide), localized superheating or "hot spots" can occur.[23] This can create a temperature gap of several hundred degrees between the particle and the bulk solvent.[23] In strongly exothermic reactions, the rapid heating rate can sometimes trigger a thermal runaway , where the reaction's own heat generation accelerates the process uncontrollably.[24][25] Careful temperature monitoring and control are crucial to mitigate these risks.

  • The "Non-Thermal Effects" Debate: A controversial topic in the field is the existence of so-called "non-thermal microwave effects," which postulate a direct interaction of the electric field with molecules that is not related to a macroscopic temperature increase.[26][27] Proponents suggest this could stabilize polar transition states, further accelerating reactions beyond what is expected from thermal effects alone.[28] However, many rigorous studies have concluded that, with accurate internal temperature monitoring (e.g., with fiber-optic probes) and efficient stirring, there are no significant differences in conversion or selectivity between microwave and conventionally heated experiments performed at the exact same temperature.[26] For reactions in the liquid phase, most observed rate enhancements can be attributed to purely thermal effects.[29]

Experimental Protocol: Suzuki-Miyaura Coupling

To provide a practical comparison, here are detailed, side-by-side protocols for a representative Suzuki-Miyaura cross-coupling reaction.

Reaction: Coupling of 1,3-Dibromo-5-nitrobenzene with an Arylboronic Acid.

Materials:

  • 1,3-Dibromo-5-nitrobenzene

  • Arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.5 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Microwave reaction vessel (10 mL) with stir bar

  • Round-bottom flask with reflux condenser and stir bar

  • Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 1,3-Dibromo-5-nitrobenzene (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.5 mmol).

  • Solvent Addition: Add 5 mL of the 1,4-dioxane/water (4:1) mixture to the vessel.

  • Sealing: Securely cap the vessel.

  • Microwave Irradiation: Place the vessel in the microwave reactor cavity. Set the reaction parameters:

    • Temperature: 130°C

    • Hold Time: 15 minutes

    • Power: Dynamic (adjusts to maintain temperature)

    • Stirring: High

  • Cooling: After irradiation is complete, allow the vessel to cool to room temperature (typically via forced air cooling in the instrument) before carefully opening.

  • Workup: Proceed with standard aqueous workup and extraction.

  • Flask Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,3-Dibromo-5-nitrobenzene (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.5 mmol).[30]

  • Solvent Addition: Add 5 mL of the 1,4-dioxane/water (4:1) mixture to the flask.

  • Heating: Lower the flask into a pre-heated oil bath set to 110°C (to achieve reflux at ~100°C).

  • Reaction: Allow the reaction to reflux with vigorous stirring for 8-12 hours. Monitor reaction progress via TLC or LC-MS.[1]

  • Cooling: After the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Workup: Proceed with standard aqueous workup and extraction.

Conclusion: Choosing the Right Tool for the Job

Microwave-assisted synthesis offers undeniable advantages in speed, efficiency, and often, yield for a vast array of coupling reactions.[10][30] It empowers researchers to rapidly screen conditions, build libraries, and accelerate the development of synthetic routes. The direct, volumetric heating mechanism is a fundamental departure from slow, inefficient conventional methods.[1][4]

However, conventional heating remains a robust, accessible, and highly scalable technique that is well-understood and suitable for many applications, particularly when reaction times are not a limiting factor or when scaling to multi-kilogram production in traditional reactors.

As a Senior Application Scientist, my recommendation is to view microwave synthesis not as a universal replacement, but as a powerful and complementary tool in the modern chemist's arsenal. For reaction discovery, optimization, and medicinal chemistry applications where speed is paramount, MAOS is often the superior choice. For large-scale manufacturing or when specialized microwave equipment is unavailable, conventional heating remains the reliable standard. The optimal choice depends on a careful analysis of the specific reaction, the project goals, and the available resources.

References

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  • de la Hoz, A. et al. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews. 28

  • Pinto, M. F. et al. (2024). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. MDPI. 14

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  • Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation. Scirp.org. 43

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of 4-Iodo-2-methyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Yet, the pursuit of discovery must be anchored in an unwavering commitment to safety. This guide provides essential, field-tested protocols for the safe handling, use, and disposal of 4-Iodo-2-methyl-1-nitrobenzene (CAS No. 52415-00-6), a compound whose hazard profile demands meticulous attention to detail. Our objective is to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their work and the safety of their laboratory environment.

Understanding the Hazard: A Proactive Approach to Safety

This compound is a substituted nitroaromatic compound. The presence of the nitro group and the iodine atom on the benzene ring contributes to its reactivity and toxicological profile. Authoritative data classifies this compound with several key hazards that dictate our handling procedures.[1]

  • Acute Toxicity: It is harmful if swallowed, if it comes into contact with skin, or if inhaled.[1] This multi-route toxicity means that exposure must be prevented from all angles.

  • Irritation: The compound is a known cause of serious eye irritation and skin irritation.[1]

  • Organ Toxicity: Like many nitroaromatic compounds, there is a risk of systemic effects. Nitrobenzene, a related chemical, is known to interfere with the blood's ability to carry oxygen, leading to a condition called methemoglobinemia.[2][3]

A thorough understanding of these risks is the first step in a self-validating safety protocol. Every subsequent step is a direct countermeasure to these inherent hazards.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not a matter of simple compliance but a scientifically informed decision based on the chemical's properties and the nature of the work being performed. For this compound, a multi-layered defense is critical.

Hand Protection: The Critical Barrier

Given the compound's dermal toxicity and irritant nature, selecting the correct gloves is paramount. Standard thin-gauge nitrile gloves, common in many labs, are not sufficient for prolonged handling of this and other nitroaromatics. The choice of glove material must be based on its resistance to both permeation (the chemical seeping through the glove material on a molecular level) and degradation (the physical breakdown of the glove).[4]

Recommendation: For extended handling or situations with a high risk of contact, Butyl Rubber or Viton gloves are the preferred choice. Safety equipment manufacturers specifically recommend these materials for their high resistance to nitro compounds.[1] While direct permeation data for this compound is not widely available, data for the parent compound, nitrobenzene, serves as an essential guide. Butyl rubber demonstrates excellent resistance with breakthrough times often exceeding 480 minutes.[5]

For tasks involving only incidental contact, a double-gloving strategy using a thicker (e.g., 8 mil) nitrile glove as the outer layer over a standard nitrile glove can be employed. However, any contamination of the outer glove should prompt its immediate removal and replacement.[6][7]

Task Primary Glove Recommendation Rationale
Weighing & Aliquoting Double-gloved Nitrile (min. 8 mil outer)Lower risk of prolonged contact, but dermal exposure is still a key hazard.
Solution Preparation & Transfers Butyl Rubber or VitonHigh risk of splashes and direct contact. Maximum chemical resistance is required.
Equipment Decontamination Butyl Rubber or VitonInvolves direct contact with the compound and solvents. High resistance is essential.

Always inspect gloves for any signs of degradation, such as swelling, cracking, or discoloration, before and during use.

Eye and Face Protection

This compound causes serious eye irritation.[1] Therefore, robust eye protection is mandatory.

  • Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 or European Standard EN166.[8][9]

  • Enhanced Protection: When handling larger quantities or when there is a significant splash risk, a full-face shield should be worn in addition to chemical splash goggles.[9]

Body and Respiratory Protection
  • Protective Clothing: A chemically resistant lab coat is required. For procedures with a high potential for splashing, a chemically resistant apron over the lab coat is recommended. All protective clothing should be removed immediately if it becomes contaminated.[8]

  • Respiratory Protection: Due to its inhalation toxicity, all work with solid this compound or its solutions must be conducted within a certified chemical fume hood to minimize vapor or aerosol exposure.[9] If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during a large spill, respiratory protection is necessary. The appropriate choice is a NIOSH-approved respirator equipped with Organic Vapor (OV) cartridges (black color-coded).[2][10] For higher concentrations, a full-face respirator or a supplied-air respirator may be required.[11]

Operational Plan: From Receipt to Disposal

A safe workflow is a series of deliberate, controlled steps. The following diagram and procedures outline a comprehensive operational plan for working with this compound.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_disposal Disposal & Storage Prep Review SDS & Procedure Area Designate & Prepare Work Area (Fume Hood) Prep->Area PPE Don Appropriate PPE Area->PPE Weigh Weigh Solid Compound PPE->Weigh Dissolve Prepare Solution Weigh->Dissolve React Perform Reaction/Use Dissolve->React Decon Decontaminate Glassware & Surfaces React->Decon Waste Segregate & Label Waste Decon->Waste Doff Doff PPE Correctly Waste->Doff Store Store in Designated Area Doff->Store Dispose Arrange Hazardous Waste Pickup Store->Dispose

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before beginning any work.

    • Designate a specific area within a chemical fume hood for the procedure.

    • Ensure an emergency eyewash station and safety shower are immediately accessible.[2]

    • Assemble all necessary equipment and reagents before donning PPE.

    • Don all required PPE as specified above.

  • Handling:

    • Weighing: If handling the solid, perform all weighing operations within the fume hood to prevent inhalation of dust. Use anti-static weighing dishes to minimize dispersal.

    • Solution Preparation: Add the solid to the solvent slowly. Avoid splashing. The compound should be stored away from strong oxidizing agents and strong bases.[12]

    • Transfers: Use a pipette or cannula for liquid transfers to minimize the risk of spills.

  • Decontamination:

    • Glassware and Equipment: All non-disposable items that have come into contact with the compound must be decontaminated. A common and effective method is a triple rinse procedure. Rinse first with a solvent in which the compound is highly soluble (e.g., ethanol or acetone), followed by a wash with soap and water, and a final rinse with deionized water.[13] All rinsate from the initial solvent rinse must be collected as hazardous waste.

    • Work Surfaces: Wipe down the work surface in the fume hood with a cloth soaked in a suitable solvent (like ethanol or acetone), followed by a soap and water wash. All cleaning materials must be disposed of as hazardous solid waste.[13]

Emergency Response and Disposal Plan

In Case of Exposure

Immediate and correct first aid is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][11]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.[11][14]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][9]

Spill Response
  • Evacuate non-essential personnel from the area.

  • Wearing full PPE (including respiratory protection), absorb the spill with an inert material such as vermiculite, dry sand, or earth.[8]

  • Collect the absorbed material and contaminated soil into a suitable, sealed container for hazardous waste disposal.

  • Ventilate the area and decontaminate the spill site as described above.

Waste Disposal

This compound and any materials contaminated with it are considered hazardous waste.

  • Liquid Waste: Collect all waste solutions and solvent rinses in a clearly labeled, sealed, and chemically compatible container.

  • Solid Waste: Collect all contaminated gloves, paper towels, weighing papers, and absorbent materials in a separate, clearly labeled, sealed container.

  • Disposal Route: All waste must be disposed of through a licensed hazardous waste disposal company.[12] Do not discharge to sewer systems.[15] Adhere strictly to your institution's and local environmental regulations.

By integrating these safety protocols into your daily laboratory practice, you build a system where safety and scientific progress advance hand in hand. This proactive, knowledge-based approach is the hallmark of a responsible and trustworthy research enterprise.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • New Jersey Department of Health and Senior Services. (n.d.). Hazardous Substance Fact Sheet: Nitrobenzene. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Nitrobenzene. Retrieved from [Link]

  • Vastani. (n.d.). Material Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

  • Northwestern University. (n.d.). Cartridge Selection. Environmental Health and Safety. Retrieved from [Link]

  • Best Gloves. (n.d.). Chemical Resistance Chart. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Ansell Chemical Resistance Glove Chart. Environment, Health and Safety. Retrieved from [Link]

  • Kalelkar, A. (2017). Biological remediation of explosives and related nitroaromatic compounds.
  • Gupta, S., & Ronen, Z. (2024). Biological Treatment of Nitroaromatics in Wastewater.
  • Public Health England. (2019). Nitrobenzene: toxicological overview. GOV.UK. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.